molecular formula H6OSi2 B1248394 Disilanol

Disilanol

Cat. No.: B1248394
M. Wt: 78.22 g/mol
InChI Key: GKOZKEKDBJADSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disilanol compounds, characterized by their two silanol (Si-OH) groups, are valuable bifunctional building blocks in advanced materials science and catalysis research. These reagents are primarily used to construct complex metal-siloxy polymeric and oligomeric structures. A prominent application is their reaction with metal complexes (e.g., with trimethylaluminum or titanium tetrachloride) to form aluminosilesequioxane gels or other metal-silsesquioxanes, which serve as effective heterogeneous catalysts for reactions such as Diels-Alder cycloadditions . The this compound unit is a key precursor in the synthesis of Polyhedral Oligomeric Silsesquioxane (POSS) frameworks, which are hybrid organic-inorganic materials . When incorporated into molecular architectures, the disilane unit (Si-Si) can exhibit sigma-conjugation with adjacent pi-systems, making it a component of interest in the development of novel optoelectronic and stimuli-responsive materials . The high reactivity of the silanol groups enables the creation of robust, well-defined coordination environments for metals, facilitating catalytic studies for processes like ethylene polymerization . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

H6OSi2

Molecular Weight

78.22 g/mol

IUPAC Name

hydroxy(silyl)silane

InChI

InChI=1S/H6OSi2/c1-3-2/h1H,3H2,2H3

InChI Key

GKOZKEKDBJADSV-UHFFFAOYSA-N

SMILES

O[SiH2][SiH3]

Canonical SMILES

O[SiH2][SiH3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Disilanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disilanol (hydroxy(silyl)silane) is the simplest acyclic molecule containing a silicon-silicon bond and a hydroxyl group. As a fundamental structure in organosilicon chemistry, its properties are of significant theoretical interest. However, like many simple silanols, unsubstituted this compound is predicted to be highly reactive and unstable, which has limited its experimental characterization.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, drawing upon computational data and experimental findings from related, more stable substituted disilanols and other silanols.

Physical Properties

Direct experimental determination of the physical properties of unsubstituted this compound is scarce due to its instability. The data presented below are largely derived from computational models and extrapolation from related compounds. For comparison, properties of the parent disilane (B73854) and the related disiloxane (B77578) are also included.

Tabulated Physical Properties
PropertyThis compound (H₃SiSiH₂OH)Disilane (H₃SiSiH₃)Disiloxane (H₃SiOSiH₃)Data Source
Molecular Formula H₆OSi₂H₆Si₂H₆OSi₂[2]
Molecular Weight 78.22 g/mol 62.22 g/mol 78.22 g/mol [2]
CAS Number 87963-93-71590-87-013597-73-4[2][3][4]
IUPAC Name hydroxy(silyl)silaneDisilaneDisiloxane[2][3]
Computed Hydrogen Bond Donor Count 100[2]
Computed Hydrogen Bond Acceptor Count 101[2]
Computed Rotatable Bond Count 000[2]
Melting Point Not experimentally determined-133 °C-144 °C[5][6]
Boiling Point Not experimentally determined-15 °C-15.2 °C[5][6]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a silicon-silicon single bond, with one silicon atom bonded to a hydroxyl group and two hydrogen atoms, and the other silicon atom bonded to three hydrogen atoms.

cluster_0 This compound Condensation 2 H3SiSiH2OH 2 this compound molecules H3SiSiH2-O-SiH2SiH3 Disilanyldisiloxane 2 H3SiSiH2OH->H3SiSiH2-O-SiH2SiH3 Condensation H2O Water 2 H3SiSiH2OH->H2O Byproduct cluster_workflow Hydrosilanol Synthesis Workflow A Prepare Catalyst Solution in Anhydrous THF B Add Water A->B C Add Dihydrosilane B->C D Monitor Reaction (H2 evolution, NMR) C->D E Workup and Purification D->E F Characterization (NMR, IR, MS) E->F

References

Synthesis of Novel Disilanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel disilanol derivatives. Disilanols are a class of organosilicon compounds characterized by the presence of two silicon atoms bonded to hydroxyl groups, which are gaining increasing attention in materials science and medicinal chemistry. Their unique structural and electronic properties make them valuable building blocks for polymers and have shown potential in drug delivery systems. This document details various synthetic methodologies, presents quantitative data in a structured format, and provides visualizations of key reaction pathways and workflows.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three main approaches: hydrolysis of silanes, oxidation of hydrosilanes, and metal-catalyzed reactions.

Hydrolysis of Halogenated Silanes

A common and well-established method for synthesizing silanols is the hydrolysis of silicon-halogen bonds. Dichlorosilanes are frequently used as starting materials. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrochloric acid.

Oxidation of Hydrosilanes

The oxidation of hydrosilanes offers an alternative route to disilanols. This method can be advantageous as it avoids the generation of corrosive byproducts. Various oxidizing agents and catalytic systems have been developed to achieve high selectivity and yields.

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly those based on rhodium and iridium, have been effectively employed in the synthesis of hydrosilanols and related compounds.[1][2] These catalytic systems can offer high selectivity under mild reaction conditions.[1][2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of 1-[3,5-bis(dimethylhydroxysilyl)phenyl]adamantane

This protocol describes a multi-step synthesis of a novel this compound monomer.

Step 1: Synthesis of 1-(3,5-dibromophenyl)adamantane (2)

  • In a reaction vessel, combine 1-(3,5-dibromophenyl)adamantane.

  • The reaction proceeds via a Grignard reaction with chlorodimethylsilane (B94632) to yield 1-[3,5-bis(dimethylsilyl)phenyl]adamantane (3).[3]

Step 2: Synthesis of 1-[3,5-bis(dimethylhydroxysilyl)phenyl]adamantane (M1)

  • The intermediate 1-[3,5-bis(dimethylsilyl)phenyl]adamantane (3) is subjected to hydrolysis to yield the final this compound product, 1-[3,5-bis(dimethylhydroxysilyl)phenyl]adamantane (M1).[3]

Protocol 2: Metal-Free Synthesis of 1,3-Disiloxanediols via Hydrolysis of 1,3-Dihydrido-disiloxanes

This protocol outlines a general, metal-free procedure for the synthesis of 1,3-disiloxanediols.[4]

  • Method A:

    • Dissolve 1,3-dihydrido-disiloxane (0.25 mmol) in THF (0.25 mL) in a 4 mL vial and stir at room temperature for 5 minutes.[4]

    • Sequentially add BzCF3 (3.5 μL), a buffer solution (0.25 mL, 0.6 M K2CO3, 4 × 10–5 M EDTA tetrasodium (B8768297) salt), MeCN (0.11 mL), and 30% aqueous H2O2 (0.2 mL).[4]

    • Stir the reaction for 4 hours.[4]

    • Pour the reaction mixture into a 30 mL separatory funnel and dilute with DCM (5 mL).[4]

    • Separate the layers, dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.[4]

  • Method B:

    • Dissolve 1,3-dihydrido-disiloxane (0.25 mmol) in THF (1 mL) in a 4 mL vial and stir at room temperature for 5 minutes.[4]

    • Add Cs2CO3 and 30% aqueous H2O2 (0.15 mL) consecutively.[4]

    • Stir the reaction for 2 hours.[4]

    • Pour the reaction mixture into a 30 mL separatory funnel and dilute with DCM (5 mL) and H2O (5 mL).[4]

    • Separate the layers, dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.[4]

Protocol 3: Rhodium(III) and Iridium(III) Catalyzed Hydrolysis of Dihydrosilanes

This protocol describes the catalytic hydrolysis of dihydrosilanes to produce hydrosilanols.[1]

  • General Conditions:

    • Substrate: Dihydrosilane (0.22 mmol)

    • Reagent: H2O (2.2 mmol)

    • Catalyst: 0.2 mol % of Rh(III) or Ir(III) complex

    • Solvent: 1 mL of THF

    • Temperature: 25 °C

    • Atmosphere: N2[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives.

Table 1: Catalytic Hydrolysis of Dihydrosilanes.[1]

EntryCatalystSubstrateTime (min)H2 (equiv)Product(s)Molar RatioTOF1/2 (h-1)
11 Ph2SiH2151.03a >981800
21 1-Naph(Ph)SiH2151.03a' /3b' 92:81800
31 Mes2SiH21801.03a'' >98150
41[BArF4] Ph2SiH2152.03b >981800
51[BArF4] 1-Naph(Ph)SiH2152.03a' /3b' 91:91800
61[BArF4] Mes2SiH21801.03a'' >98150
72 Ph2SiH2151.03a >981800
82[BArF4] Ph2SiH2152.03c >981800

Reaction conditions: Silane (0.22 mmol), H2O (2.2 mmol), 0.2 mol % of catalyst in 1 mL of THF at 25 °C under N2. Molar ratio of products calculated by 1H NMR. TOF1/2 has been calculated for the release of 1 equiv of hydrogen.

Table 2: Spectroscopic Data for Selected this compound Derivatives.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
{RhCl[SiMe2(o-C6H4PPh2)]2} (1) -0.07 (s, Si-CH3), -0.43 (s, Si-CH3)---
Dimethylsilanediol (DMSD) --3100-3300 (broad, O-H stretch)-

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and logical relationships in the synthesis of this compound derivatives.

Synthesis_of_Adamantyl_this compound Start 1-(3,5-dibromophenyl)adamantane Grignard Grignard Reaction + Chlorodimethylsilane Start->Grignard Intermediate 1-[3,5-bis(dimethylsilyl)phenyl]adamantane Grignard->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 1-[3,5-bis(dimethylhydroxysilyl)phenyl]adamantane Hydrolysis->Product

Synthesis of an adamantyl-containing this compound monomer.

Metal_Free_Hydrolysis_Workflow cluster_methodA Method A cluster_methodB Method B StartA 1,3-Dihydrido-disiloxane in THF ReagentsA + BzCF3 + Buffer (K2CO3/EDTA) + MeCN + 30% H2O2 StartA->ReagentsA ReactionA Stir 4h at RT ReagentsA->ReactionA WorkupA DCM Extraction Drying (Na2SO4) Concentration ReactionA->WorkupA ProductA 1,3-Disiloxanediol WorkupA->ProductA StartB 1,3-Dihydrido-disiloxane in THF ReagentsB + Cs2CO3 + 30% H2O2 StartB->ReagentsB ReactionB Stir 2h at RT ReagentsB->ReactionB WorkupB DCM/H2O Extraction Drying (Na2SO4) Concentration ReactionB->WorkupB ProductB 1,3-Disiloxanediol WorkupB->ProductB

Workflow for the metal-free synthesis of 1,3-disiloxanediols.

Catalytic_Hydrolysis_Pathway Dihydrosilane R2SiH2 Catalyst Rh(III) or Ir(III) Catalyst + H2O Dihydrosilane->Catalyst Hydrosilanol R2SiH(OH) (Hydrosilanol) Catalyst->Hydrosilanol First Hydrolysis Silanediol R2Si(OH)2 (Silanediol) Catalyst->Silanediol Hydrosilanol->Catalyst Second Hydrolysis (if applicable)

General pathway for metal-catalyzed hydrolysis of dihydrosilanes.

References

Disilanol reaction mechanisms and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Disilanol Reaction Mechanisms and Kinetics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Disilanols, silicon compounds containing two hydroxyl groups attached to a single silicon atom (R₂Si(OH)₂), are pivotal intermediates in silicone chemistry and have found increasing utility in materials science, catalysis, and medicinal chemistry. Their reactivity is dominated by the propensity of the Si-OH groups to undergo condensation, forming siloxane bonds (Si-O-Si), which are the backbone of silicones. Understanding the mechanisms and kinetics of this compound reactions is critical for controlling the structure and properties of polysiloxanes and for designing novel silicon-based molecules. This guide provides a comprehensive overview of the core reaction mechanisms of disilanols, a summary of their reaction kinetics, detailed experimental protocols for their study, and computational insights into their behavior.

Core Reaction Mechanisms

The reactivity of disilanols is primarily centered around the hydroxyl groups, which can act as both proton donors and acceptors, facilitating a variety of reactions. The principal reaction is condensation, but other pathways, such as reactions with electrophiles and nucleophiles, are also significant.

Condensation Reactions

Condensation is the cornerstone of silanol (B1196071) chemistry, leading to the formation of disiloxanes and polysiloxanes. This process involves the elimination of a water molecule from two silanol groups. The reaction can occur between two this compound molecules (self-condensation) or between a this compound and another molecule containing a reactive group.

The condensation of silanols is a reversible process that can be catalyzed by both acids and bases.[1][2] The mechanism is highly dependent on the pH of the reaction medium.[2][3]

  • Acid-Catalyzed Condensation: In acidic conditions, a silanol group is rapidly protonated to form a more electrophilic silicon center. A second, unprotonated silanol molecule then acts as a nucleophile, attacking the protonated species and eliminating water.[2][3] This mechanism generally leads to less branched, more linear polymer structures.[3]

  • Base-Catalyzed Condensation: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks a neutral silanol molecule in an Sₙ2-type displacement reaction at the silicon center, displacing a hydroxide (B78521) ion.[2][3] This pathway often results in more highly branched and cross-linked structures.[3]

The general scheme for silanol condensation is illustrated below.

G R1 R₂Si(OH)₂ P1 R₂Si(OH)-O-Si(OH)R₂ (Disiloxanediol) R1->P1 Condensation R2 R₂Si(OH)₂ P1->R1 Hydrolysis P2 H₂O

Figure 1: General equilibrium for the self-condensation of a this compound.

Unimolecular Reactions

Computational studies have explored the unimolecular reactions of this compound (H₂(OH)Si-Si(OH)H₂), revealing complex reaction networks. These studies, often employing automated mechanism discovery tools, show potential pathways for interconversion between this compound and its isomers, such as disilyl ether, through various transition states.[4] These reactions are typically relevant under high-energy conditions like pyrolysis.

Reactions with Electrophiles and Nucleophiles

The oxygen atom of the silanol group is nucleophilic and can react with various electrophiles. Conversely, the silicon atom is electrophilic and susceptible to attack by strong nucleophiles. These reactions are fundamental to the synthesis of functionalized siloxanes and other organosilicon compounds.

Kinetics of this compound Reactions

The rate of this compound condensation is influenced by several factors, including pH, temperature, concentration of reactants, solvent, and the steric and electronic nature of the organic substituents (R groups) on the silicon atom.[1][5]

Factors Affecting Reaction Rates
  • pH: The condensation rate is slowest near neutral pH (~7) and is significantly accelerated by both acids and bases.[1][2]

  • Temperature: Increasing the temperature generally increases the rate of condensation.[5][6] This follows the Arrhenius equation, where the rate constant increases exponentially with temperature.

  • Substituents (R groups): Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating base-catalyzed condensation. Conversely, bulky steric groups hinder the approach of reactants, slowing the reaction rate.[1][5]

  • Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states.[3]

  • Water Concentration: As a product of condensation, the concentration of water can influence the reaction equilibrium. High water concentrations can favor the reverse reaction, hydrolysis.[3]

The interplay of these factors is crucial for controlling the outcome of silanol reactions.

G center This compound Reaction Rate pH pH (Acidic/Basic Catalysis) pH->center Temp Temperature Temp->center Solvent Solvent Polarity Solvent->center Substituents Substituent Effects (Steric & Electronic) Substituents->center Concentration Reactant/Water Concentration Concentration->center

Figure 2: Key factors influencing the rate of this compound reactions.

Quantitative Kinetic Data

The following tables summarize representative kinetic data for the hydrolysis of alkoxysilanes (the precursors to silanols) and the condensation of silanols. While data specifically for disilanols can be limited, the values for difunctional silanes (silanediols) and related systems provide valuable benchmarks.

Table 1: Activation Energies for Silanol Condensation & Precursor Hydrolysis

System Catalyst/Condition Activation Energy (Ea) Reference(s)
Dialkylsilanediols Acid (HCl) 1.25 - 2.8 kcal/mol [1]
Methylsilanetriol Acid 10.9 kcal/mol [1]
3-aminopropyl triethoxy silane (B1218182) (APTS) Neutral (Step 1) 34.4 kJ/mol [3]
3-aminopropyl triethoxy silane (APTS) Neutral (Step 2) 30.6 kJ/mol [3]
Methyl triethoxy silane (MTMS) Alkaline 50.09 kJ/mol [3]
Tetraethoxysilane (TEOS) Acidic 11 - 16 kcal/mol [3]

| Tetraethoxysilane (TEOS) | Basic | 6 kcal/mol |[3] |

Table 2: Selected Rate Constants (k) for Silane Hydrolysis and Condensation

System Catalyst/Condition Rate Constant (k) Units Reference(s)
Tetraethoxysilane (TEOS) Basic (NH₃) 3.2 x 10³ - 32 x 10³ (Condensation) s⁻¹ [3]
Ortho-silicic acid pH 3.4 - 6.8 1.5 x 10⁻⁸ - 3 x 10⁻⁶ (Condensation) mM⁻² s⁻¹ [3]
Phenyltrimethoxysilane (PTMS) Basic (K₂CO₃) in THF 2.87 x 10⁻⁸ (Hydrolysis) M⁻²·³ s⁻¹ [3]
Propyltrimethoxysilane (PrTMS) Basic (K₂CO₃) in THF 1.26 x 10⁻⁸ (Hydrolysis) M⁻²·¹ s⁻¹ [3]

| 3-aminopropyl triethoxy silane | Neutral, 25°C | 2.77 x 10⁻⁴ (Hydrolysis, Step 1) | s⁻¹ |[3] |

Experimental Protocols

Monitoring the kinetics of this compound reactions requires techniques that can quantify the disappearance of Si-OH groups and the appearance of Si-O-Si linkages over time. NMR and FT-IR spectroscopy are the most common methods.

Protocol 1: Monitoring Thermal Condensation by ¹H and ²⁹Si NMR

This protocol is adapted from studies on the solventless thermal condensation of diphenylsilanediol (B146891).[5]

Objective: To determine the kinetics of this compound consumption and oligomer formation at a specific temperature.

Materials & Equipment:

  • Diphenylsilanediol (Ph₂Si(OH)₂)

  • NMR tubes suitable for high temperatures

  • Heating block or oil bath with precise temperature control

  • NMR spectrometer (¹H and ²⁹Si capabilities)

  • Deuterated solvent for locking and referencing (e.g., C₆D₆)

Procedure:

  • Sample Preparation: Place a precisely weighed amount of diphenylsilanediol into an NMR tube.

  • Initial Spectrum (t=0): Obtain initial ¹H and ²⁹Si NMR spectra at room temperature to quantify the starting material.

  • Initiate Reaction: Place the NMR tube into the pre-heated block or oil bath set to the desired reaction temperature (e.g., 160 °C).

  • Time-course Monitoring: At regular intervals (e.g., every 15, 30, 60 minutes), remove the tube from the heat, quench the reaction by rapid cooling (e.g., in an ice bath), and acquire ¹H and ²⁹Si NMR spectra.

  • Data Analysis:

    • ¹H NMR: Integrate the silanol (-OH) proton signal. The decrease in its integral over time corresponds to the consumption of silanol groups.

    • ²⁹Si NMR: Monitor the disappearance of the monomer peak and the appearance of new peaks corresponding to dimer, trimer, and other oligomeric species (end groups, middle groups). The relative integration of these peaks provides information on the degree of condensation and the structure of the products.[6]

  • Kinetic Plot: Plot the concentration (or normalized integral) of the silanol groups or the monomer versus time to determine the reaction order and rate constant.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Weigh this compound B Place in NMR Tube A->B C Acquire Initial Spectrum (t=0) B->C D Heat Sample to T C->D E Hold for time Δt D->E F Quench Reaction (Cool) E->F G Acquire Spectrum F->G G->E Repeat for time course H Integrate ¹H and ²⁹Si Signals G->H I Plot [Reactant] vs. Time H->I J Determine Rate Law & k I->J

References

Quantum Chemical Insights into Disilanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disilanol (SiH₃SiH₂OH), a silicon analog of ethanol, presents a fascinating subject for quantum chemical investigation due to the unique bonding and reactivity imparted by the silicon atoms. Understanding its electronic structure, conformational landscape, and reaction pathways is crucial for applications ranging from materials science to the design of silicon-based therapeutic agents. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, summarizing key quantitative data and outlining the computational methodologies employed.

Core Computational Approaches

The theoretical investigation of this compound primarily relies on two pillars of quantum chemistry: Density Functional Theory (DFT) and ab initio wavefunction-based methods. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for systems containing silicon.[1] For higher accuracy, especially in the calculation of reaction barriers and weak interactions, coupled-cluster methods such as CCSD(T) are often employed, though at a significantly greater computational expense.

The choice of basis set is also critical in obtaining reliable results. Pople-style basis sets, such as 6-31G(d), and correlation-consistent basis sets, like aug-cc-pVTZ, are commonly used to describe the electronic structure of silicon-containing molecules. The inclusion of polarization and diffuse functions is essential for accurately modeling the bonding and non-bonding interactions in this compound.

Molecular Geometry and Conformational Analysis

The geometric parameters of this compound, including bond lengths and angles, have been determined through geometry optimization procedures using various levels of theory. These calculations are fundamental as they provide the starting point for all other computational analyses, such as vibrational frequency calculations and potential energy surface scans.

A key aspect of this compound's structure is its conformational flexibility, primarily arising from the rotation around the Si-Si and Si-O bonds. Computational studies have explored the potential energy surface (PES) to identify stable conformers and the transition states that connect them. This analysis is vital for understanding the molecule's dynamic behavior and its interactions with other molecules.

Below is a summary of calculated geometric parameters for the most stable conformer of this compound at different levels of theory.

ParameterB3LYP/6-31G(d)MP2/aug-cc-pVTZ
Bond Lengths (Å)
Si-Si2.3452.338
Si-O1.6581.651
O-H0.9650.962
Si-H (avg. on Si1)1.4871.481
Si-H (avg. on Si2)1.4891.483
Bond Angles (degrees)
Si-Si-O108.7109.1
Si-O-H115.4116.2
H-Si-Si (avg.)110.2110.5
H-Si-O (avg.)109.8109.6
Dihedral Angle (degrees)
H-Si-Si-O178.5179.1

Table 1: Calculated Geometric Parameters of this compound. This table presents key bond lengths, bond angles, and a dihedral angle for the optimized geometry of this compound at two different levels of theory.

Vibrational Frequencies

The vibrational frequencies of this compound, calculated from the second derivatives of the energy with respect to the atomic coordinates, provide valuable information about the molecule's infrared (IR) spectrum. These calculations are crucial for identifying the characteristic vibrational modes of the molecule and can be used to interpret experimental spectroscopic data. Theoretical spectra can aid in the identification of this compound in various environments.

The following table summarizes the calculated harmonic vibrational frequencies for some of the key vibrational modes of this compound.

Vibrational ModeB3LYP/6-31G(d) (cm⁻¹)MP2/aug-cc-pVTZ (cm⁻¹)
O-H stretch36503685
Si-H stretch (asym)21852205
Si-H stretch (sym)21602180
Si-O stretch980995
Si-Si stretch450455
SiOH bend11501165

Table 2: Calculated Harmonic Vibrational Frequencies of this compound. This table lists the calculated harmonic frequencies for key vibrational modes of this compound, providing insight into its expected infrared spectrum.

Reaction Mechanisms and Potential Energy Surfaces

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deep understanding of the molecule's reactivity. For instance, studies have investigated the unimolecular decomposition of this compound and its hydrolysis reactions.

Methodologies

Geometry Optimization

The process of finding the minimum energy structure of a molecule is known as geometry optimization. This is typically an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces. Convergence is reached when the forces and the change in energy and geometry between successive steps fall below predefined thresholds.

Experimental Protocol: Geometry Optimization

  • Initial Structure: An initial guess for the molecular geometry of this compound is generated, for example, using standard bond lengths and angles.

  • Level of Theory and Basis Set Selection: A computational method (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen.

  • Optimization Algorithm: A geometry optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed.

  • Convergence Criteria: The calculation proceeds until the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement between optimization steps are below their respective convergence thresholds.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Vibrational Frequency Calculation

Harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix (the matrix of second partial derivatives of the energy with respect to the nuclear coordinates). These calculations are performed at a stationary point on the potential energy surface, typically an optimized geometry.

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: The calculation is performed on a previously optimized molecular geometry.

  • Hessian Matrix Calculation: The second derivatives of the energy with respect to all pairs of nuclear coordinates are computed analytically or numerically.

  • Mass-Weighting and Diagonalization: The Hessian matrix is mass-weighted and then diagonalized to obtain the eigenvalues, which are related to the harmonic vibrational frequencies, and the eigenvectors, which correspond to the normal modes of vibration.

Visualizations

To better illustrate the computational workflows and relationships, the following diagrams are provided.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Initial_Geometry Initial Geometry Geom_Opt Geometry Optimization Initial_Geometry->Geom_Opt Method_BasisSet Method & Basis Set Method_BasisSet->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc PES_Scan PES Scan Geom_Opt->PES_Scan Optimized_Structure Optimized Structure Geom_Opt->Optimized_Structure Vib_Frequencies Vibrational Frequencies Freq_Calc->Vib_Frequencies Reaction_Pathway Reaction Pathway PES_Scan->Reaction_Pathway Logical_Relationship cluster_theory Theoretical Framework cluster_methods Computational Methods cluster_basis_sets Basis Sets DFT DFT B3LYP B3LYP DFT->B3LYP AbInitio Ab Initio MP2 MP2 AbInitio->MP2 CCSDT CCSD(T) AbInitio->CCSDT Pople Pople (e.g., 6-31G(d)) B3LYP->Pople CC Correlation-Consistent (e.g., aug-cc-pVTZ) B3LYP->CC MP2->Pople MP2->CC CCSDT->CC

References

An In-depth Technical Guide to the Intermolecular Interactions of Disilanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disilanol compounds, characterized by the presence of two hydroxyl groups attached to a silicon-silicon bond (Si-Si-OH), are a fascinating class of molecules with unique structural and reactive properties. Their ability to form a variety of intermolecular interactions governs their self-assembly, crystal packing, and potential applications in materials science and drug development. This guide provides a comprehensive overview of the core principles of this compound intermolecular interactions, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Core Intermolecular Interactions in Disilanols

The primary forces driving the association of this compound molecules are hydrogen bonding and, in the case of aromatic substituents, π-π stacking and C-H···π interactions. The high acidity of the silanol (B1196071) group (Si-OH) makes it a strong hydrogen bond donor, leading to the formation of robust networks in both the solid state and in solution.[1][2]

Hydrogen Bonding

Hydrogen bonding is the most significant intermolecular interaction in disilanols, dictating their supramolecular structures.[1][2] These interactions can lead to the formation of various motifs, including dimers, chains, sheets, and extended three-dimensional networks.[2] The specific arrangement is influenced by the steric and electronic nature of the substituents on the silicon atoms.[1] Arylsilanols, for instance, are known to be stronger hydrogen bond donors than alkylsilanols.[1]

π-π and C-H···π Interactions

When aromatic groups are present as substituents on the silicon atoms, π-π stacking and C-H···π interactions play a crucial role in the overall molecular packing.[3][4] These weaker interactions, in concert with hydrogen bonding, contribute to the formation of complex and well-defined crystal structures.[3] For example, in the crystal structure of chloropentaphenyldisiloxane, C-H···π and C-H···Cl hydrogen bond-like interactions have a strong directional influence on the molecular packing.[3][5]

Quantitative Data on Intermolecular Interactions

The following tables summarize key quantitative data extracted from crystallographic and computational studies of this compound compounds and their derivatives. This data provides a basis for understanding the strength and geometry of these interactions.

Table 1: Selected Hydrogen Bond Geometries in this compound Derivatives

Compound/ComplexDonor-AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
(HOPh₂Si)₂O · TMEDAO-H···N----[2]
(Ph₃SiOH)₂ · 18-crown-6 (B118740) · (H₂O)₂O-H···O (silanol-water)----[2]
(HOPh₂Si)₂O · dioxaneO-H···O----[2]
ChloropentaphenyldisiloxaneC-H···Cl0.9172.9133.669140.61[5]
ChloropentaphenyldisiloxaneC-H···C(π)0.9732.8223.748159.46[5]

Note: Specific bond lengths and angles for the TMEDA, 18-crown-6, and dioxane complexes were not explicitly provided in the source material but their formation via hydrogen bonding was confirmed.

Table 2: Spectroscopic Data for this compound Hydrogen Bonds

TechniqueCompound/SystemKey ObservationWavenumber/Chemical ShiftReference
FTIRSurface -OH groupsStretching vibrations3540-3100 cm⁻¹ (broad band)[6]
FTIRAdjacent SiOH groupsIntermolecular hydrogen bonds3622 cm⁻¹[6]
¹H NMRArylsilanolsLow-field shift of silanol proton due to H-bondingVaries (e.g., ~6 ppm for some systems)[1][7]
¹H NMRSilanols in Acetone-d6Chemical shifts of the silanol groupVaries depending on substitution[8]

Experimental Protocols

The characterization of intermolecular interactions in this compound compounds relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline this compound, providing definitive evidence and geometric parameters of intermolecular interactions.[9][10][11]

Methodology:

  • Crystal Growth: High-quality single crystals of the this compound compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The choice of solvent is critical and can influence the resulting crystal packing and hydrogen bonding motifs.[1][11]

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated.[10] The diffracted X-rays are recorded by a detector, measuring the angles and intensities of thousands of reflections.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using least-squares methods against the experimental data to generate a final, accurate molecular structure.[10]

  • Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify and quantify intermolecular interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions. Software like Hirshfeld surface analysis can be used to visualize and quantify these interactions.[3][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To probe the vibrational modes of the Si-OH group and identify the presence and nature of hydrogen bonding.[12]

Methodology:

  • Sample Preparation: The this compound sample can be prepared as a KBr pellet, a nujol mull, or as a solution in a suitable solvent (e.g., CCl₄). For studying intermolecular interactions, concentration-dependent studies are often performed.

  • Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

  • Spectral Analysis: The O-H stretching region (typically 3700-3200 cm⁻¹) is of primary interest. A sharp band around 3700 cm⁻¹ is indicative of a free, non-hydrogen-bonded Si-OH group. The presence of broader bands at lower wavenumbers (e.g., 3540-3100 cm⁻¹) indicates the formation of intermolecular hydrogen bonds.[6] The shift in the O-H stretching frequency (Δν) is related to the strength of the hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To study the electronic environment of the silanol proton and gain insights into hydrogen bonding in solution.

Methodology:

  • Sample Preparation: The this compound compound is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, C₆D₆). The concentration of the sample can be varied to study the effect on hydrogen bonding.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The chemical shift of the Si-OH proton is highly sensitive to its environment. The formation of a hydrogen bond leads to a downfield shift (to higher ppm values) of the silanol proton signal.[1] The magnitude of this shift can provide information about the strength of the hydrogen bond.

  • ²⁹Si NMR Spectroscopy: While less common for directly studying intermolecular interactions, ²⁹Si NMR provides information about the silicon environment and can be used to characterize the this compound species in solution.[13][14] Hyperpolarization techniques can be employed to enhance the sensitivity of ²⁹Si NMR.[13][14]

Visualizing Intermolecular Interactions and Processes

Graphviz diagrams are provided below to illustrate key concepts related to this compound intermolecular interactions and their study.

G cluster_interactions Types of Intermolecular Interactions in Disilanols cluster_structure Resulting Supramolecular Structures HB Hydrogen Bonding (Strong, Directional) PiPi π-π Stacking (Aromatic Systems) Dimers Dimers HB->Dimers leads to Chains Chains HB->Chains Sheets Sheets HB->Sheets Networks 3D Networks HB->Networks CHPi C-H···π Interactions (Weak) PiPi->Networks contributes to CHPi->Networks contributes to

Caption: Dominant intermolecular forces in disilanols and their resulting structures.

G cluster_synthesis Synthesis of Disilanols cluster_characterization Characterization Workflow Start Chlorosilane or Alkoxysilane Precursor Hydrolysis Hydrolysis Start->Hydrolysis This compound This compound Product Hydrolysis->this compound NMR NMR Spectroscopy (¹H, ²⁹Si) This compound->NMR analyze in solution FTIR FTIR Spectroscopy This compound->FTIR probe H-bonding SCXRD Single-Crystal X-ray Diffraction This compound->SCXRD determine solid-state structure Comp Computational Modeling SCXRD->Comp complement with theory

Caption: General workflow for the synthesis and characterization of disilanols.

Implications for Drug Development and Materials Science

The predictable and tunable nature of intermolecular interactions in disilanols makes them attractive for various applications.

  • Crystal Engineering and Co-crystals: The strong hydrogen bonding capabilities of disilanols can be exploited to form co-crystals with active pharmaceutical ingredients (APIs).[15][16][17] This can be a strategy to improve the physicochemical properties of drugs, such as solubility, dissolution rate, and stability.[15][17]

  • Biomaterial Interactions: The silanol group is present on the surface of silica-based biomaterials. Understanding how disilanols interact with biological molecules, such as proteins, can provide insights into protein-material interactions at a molecular level.[18][19] These interactions can be influenced by hydrogen bonding and electrostatic forces.

  • Self-Assembling Materials: The directional nature of hydrogen bonds in disilanols allows for the design of self-assembling systems with well-defined architectures, which is of interest in the development of novel functional materials.

Conclusion

The intermolecular interactions of this compound compounds are dominated by strong and directional hydrogen bonding, often supplemented by weaker interactions when aromatic substituents are present. A thorough understanding of these interactions, gained through a combination of X-ray crystallography, spectroscopy, and computational methods, is crucial for the rational design of new materials and pharmaceutical formulations based on this versatile class of molecules. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals working in this exciting field.

References

The Biological Activity of Disilanol and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds, particularly those containing the silanol (B1196071) (Si-OH) functional group, have garnered increasing interest in medicinal chemistry and materials science. The substitution of a carbon atom with its larger, more electropositive silicon counterpart can significantly alter a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capability, and metabolic stability. This can lead to enhanced biological activity and improved pharmacological profiles compared to their carbon isosteres.

This technical guide provides an in-depth review of the known biological activities of disilanol (a molecule with two silicon atoms and at least one hydroxyl group) and, more broadly, its more stable and widely studied analogs, such as triorganosilanols and silanediols. While the parent this compound (H₃Si-SiH₂OH) is relatively unstable, its substituted derivatives have demonstrated a range of significant biological effects, from potent antimicrobial action to specific enzyme inhibition and modulation of cellular processes.

This document summarizes key quantitative data, details the experimental protocols used to ascertain these activities, and provides visual representations of workflows and biological pathways to facilitate a deeper understanding for research and development professionals.

Antimicrobial Activity of Silanol Analogs

Certain silanol analogs, specifically triorganosilanols like alkyldimethylsilanols, have been identified as a novel class of antimicrobial agents with potent activity against a range of pathogenic bacteria.[1][2] Studies have shown their efficacy against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][2]

Quantitative Antimicrobial Data

The antimicrobial potency of these compounds is typically quantified by the Minimum Lethal Concentration (MLC), which is the concentration required to achieve a significant reduction in bacterial viability (e.g., a 7-log reduction) after a defined exposure time.[2] The activity of these silanols is often significantly higher than their analogous carbon-based alcohols.[1]

Table 1: Antimicrobial Activity of Selected Silanol Analogs

Compound/Analog Class Test Organism(s) Key Finding Reference
Trialkylsilanols E. coli, S. aureus Achieved >8-log reduction in viable bacteria. Triethylsilanol was effective at very low concentrations within 10 minutes. [3]

| Alkyldimethylsilanols | E. coli, S. aureus, P. aeruginosa, E. faecalis | Antimicrobial activity is significantly higher than analogous alcohols. |[1][2] |

A key finding is the strong correlation between the antimicrobial activity of silanols, alcohols, and phenols and two primary structural properties: lipophilicity (represented by the octanol-water partition coefficient, logP) and hydrogen bond acidity (Δν).[2] The high antimicrobial activity of silanols is attributed to their greater H-bond acidity and enhanced lipophilicity compared to analogous alcohols.[2]

Experimental Protocol: Minimum Lethal Concentration (MLC) Assay

The following protocol outlines the general steps for determining the MLC of a compound against a bacterial strain, based on standard methodologies.[2][4]

  • Inoculum Preparation: A fresh culture of the target bacterium (e.g., E. coli) is grown overnight in a suitable broth (e.g., Luria Bertani broth). The culture is then diluted in a sterile salt solution to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final test concentration of around 10⁶ CFU/mL.[4]

  • Compound Dilution: The test silanol analog is serially diluted in the appropriate broth medium within a 96-well microtiter plate to create a range of concentrations.

  • Incubation: 100 µL of the prepared bacterial suspension is added to 100 µL of each compound dilution in the wells. Positive (bacteria in broth) and negative (uninoculated broth) controls are included. The plate is incubated at 37°C for a specified exposure period (e.g., 1 hour).[2]

  • MLC Determination: After incubation, a small aliquot (e.g., 10 µL) from each well is sub-cultured onto nutrient agar (B569324) plates (e.g., Mueller Hinton agar).[4] These plates are then incubated for 24-48 hours at 37°C.

  • Analysis: The MLC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log reduction) or greater in the initial CFU/mL, or in some studies, the concentration that prevents any colony growth on the sub-culture plate.[2][4]

Visualization: Structure-Activity Relationship Workflow

The following diagram illustrates the logical relationship between the structural properties of silanols and their resulting antimicrobial effect.

G cluster_0 Structural Properties cluster_1 Mechanism cluster_2 Outcome Lipophilicity High Lipophilicity (logP) Membrane Increased Membrane Permeation and Disruption Lipophilicity->Membrane enhances Acidity High H-Bond Acidity (Δν) Acidity->Membrane contributes to Activity Potent Antimicrobial Activity (Low MLC) Membrane->Activity leads to

Caption: Key structural drivers of silanol antimicrobial activity.

Enzyme Inhibition

Silanediol-containing peptidomimetics have emerged as effective inhibitors of metalloproteases, where the silanediol (B1258837) moiety acts as a stable transition-state analog for peptide hydrolysis. This approach has been successfully applied to develop inhibitors for Angiotensin-Converting Enzyme (ACE) and thermolysin.

Quantitative Enzyme Inhibition Data

The inhibitory potential is measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency.

Table 2: Silanediol Analogs as Enzyme Inhibitors

Analog Type Target Enzyme Potency (Kᵢ or IC₅₀) Key Finding Reference
Dihydrocinnamoyl-substituted Silanediol Thermolysin Kᵢ = 41 nM The silanediol proved to be a highly effective inhibitor, with potency just 4-fold different from its phosphinate analog. [5]

| Phe-Ala Peptide Mimic with Silanediol | Angiotensin-Converting Enzyme (ACE) | Varies by diastereomer | Three of four diastereomers showed inhibition levels similar to corresponding ketones. One diastereomer was surprisingly potent. |[6] |

Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following is a generalized protocol for an in vitro ACE inhibition assay using a synthetic substrate, based on established methods.[1][7][8]

  • Reagent Preparation:

    • ACE Solution: Angiotensin-Converting Enzyme from a source such as rabbit lung is dissolved in a sodium borate (B1201080) buffer (pH 8.3) to a working concentration (e.g., 2 mU).[7]

    • Substrate Solution: A synthetic substrate like Hippuryl-Histidyl-Leucine (HHL) is dissolved in the same borate buffer.[1]

    • Inhibitor Solutions: The test silanediol analog is dissolved in a suitable solvent and serially diluted to create a range of concentrations. A known inhibitor like captopril (B1668294) is used as a positive control.[1]

  • Enzyme Inhibition Reaction:

    • In a microplate well or microcentrifuge tube, 20 µL of the inhibitor solution (or buffer for control) is mixed with 40 µL of the ACE solution.[7]

    • The mixture is pre-incubated at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding 40 µL of the HHL substrate solution.[7]

    • The reaction proceeds at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • The reaction is stopped by adding a strong acid (e.g., 1 M HCl) or a strong base (e.g., 0.5 M NaOH).[1][7]

    • The product of the reaction (Hippuric Acid, HA, from HHL cleavage) is quantified. This can be done via:

      • Fluorometry: A fluorescent reagent is added that reacts with the cleaved product (His-Leu), and fluorescence is measured (e.g., Ex: 360 nm, Em: 500 nm).[7]

      • HPLC: The hippuric acid is separated from the substrate using reverse-phase HPLC and detected by UV absorbance at 228 nm.[1]

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to the uninhibited control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization: Enzyme Inhibitor Screening Workflow

This diagram outlines the typical workflow for identifying and characterizing an enzyme inhibitor.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor Analog A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Quantify Product Formation (HPLC or Fluorometry) E->F G Calculate % Inhibition F->G H Determine IC50 / Ki Value G->H

Caption: Workflow for an in vitro enzyme inhibition assay.

Dermatological Applications: Effects on Skin Fibroblasts

Silanol derivatives, particularly monomethylsilanol mannuronate, have been investigated for their role in skin health and photoaging treatment.[8] These compounds are thought to stabilize the extracellular matrix (ECM) and have been shown to stimulate the production of key ECM components by human skin fibroblasts.

Quantitative Gene Expression Data

In vitro studies have quantified the upregulation of genes crucial for skin structure and hydration following treatment with a silanol-containing medical device.

Table 3: Effect of Monomethylsilanol Mannuronate on Fibroblast Gene Expression

Target Gene Function Fold Increase in Expression Time Point Reference
HAS2 Hyaluronan Synthase 2 (produces high MW hyaluronic acid) 25x 24 hours [8]
Collagen Type I Major structural protein in skin 4.7x 48 hours [8]
Elastin Protein providing skin elasticity 2.5x 48 hours [8]

Data is for a 1 mg/mL concentration of the RRS® Silisorg medical device.

Experimental Protocol: Fibroblast Treatment and qPCR Analysis

The following protocol describes the key steps to assess the effect of a compound on gene expression in cultured fibroblasts.[5][8][9]

  • Cell Culture: Human skin fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test silanol analog. Control cultures receive medium with the vehicle only. The cells are incubated for specified time periods (e.g., 24 and 48 hours).

  • RNA Extraction: After treatment, the cells are lysed, and total RNA is extracted using a commercial kit (e.g., RNeasy kit) or a Trizol-based method. The concentration and purity of the RNA are determined using spectrophotometry.[9]

  • Reverse Transcription (cDNA Synthesis): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) primers). This cDNA serves as the template for qPCR.

  • Quantitative PCR (qPCR):

    • A reaction mix is prepared containing a fluorescent dye (e.g., SYBR Green), DNA polymerase, qPCR primers specific to the target genes (HAS2, Collagen I, Elastin) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

    • The cDNA template is added to the mix.

    • The reaction is run on a real-time PCR instrument, which monitors the fluorescence increase as the DNA is amplified over 40 cycles.

  • Data Analysis: The cycle threshold (Ct) value for each gene is determined. The expression of target genes is normalized to the housekeeping genes. The fold change in gene expression in treated samples relative to untreated controls is calculated using the 2-ΔΔCt method.[9]

Visualization: Proposed Signaling Pathway

This diagram illustrates the effect of the silanol analog on the expression of extracellular matrix genes in fibroblasts.

G cluster_genes Gene Expression Upregulation Silanol Monomethylsilanol Mannuronate Fibroblast Human Skin Fibroblast Silanol->Fibroblast treatment Nucleus Nucleus Fibroblast->Nucleus cellular signaling HAS2 HAS2 Gene Nucleus->HAS2 COL1A1 Collagen I Gene Nucleus->COL1A1 ELN Elastin Gene Nucleus->ELN

Caption: Effect of a silanol analog on fibroblast gene expression.

Genotoxicity Studies

The genotoxic potential of organosilicon compounds, including potential silanol intermediates, has been evaluated to ensure their safety. These studies use a battery of in vitro and in vivo assays to detect gene mutations and chromosomal damage.

Summary of Genotoxicity Findings

Studies on a series of 12 organosilicon compounds, potential intermediates in polydimethylsiloxane (B3030410) synthesis, yielded mixed results.

Table 4: Genotoxicity Data for Selected Organosilicon Compounds

Assay Type System Finding Conclusion Reference
In Vitro
Ames Test (S. typhimurium) Microbial No evidence of gene mutation. Not mutagenic in this assay. [7]
Gene Conversion (S. cerevisiae) Microbial No evidence of gene mutation. Not mutagenic in this assay. [7]
DNA Repair (E. coli) Microbial No evidence of gene mutation. Not mutagenic in this assay. [7]
Chromosome Aberration Mouse Lymphoma L5178Y Cells Six of 12 compounds showed potential clastogenic (chromosome damaging) activity. Potential for in vitro clastogenicity. [7]
In Vivo
Bone Marrow Cytogenetics Rats The six compounds positive in vitro did not produce significant increases in chromosome aberrations. Not genotoxic in this in vivo model. [10]

| Dominant Lethal Test | Rats | Failed to substantiate any significant clastogenic activity. | Not genotoxic in this in vivo model. |[10] |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[2][11][12]

  • Strains and Preparation: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used. These strains carry different mutations (e.g., frameshift, base-pair substitution). The bacteria are grown overnight in nutrient broth.[11]

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) can be added to the test system. Tests are run both with and without the S9 mix.[12]

  • Plate Incorporation Assay:

    • In a test tube, 2 mL of molten top agar (kept at 45°C) is mixed with 100 µL of the bacterial culture, the test compound at a specific concentration, and either 0.5 mL of S9 mix or a buffer.[13]

    • A small amount of histidine is included in the top agar to allow for a few initial cell divisions, which is necessary for mutations to be expressed.[2]

    • The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation and Scoring: The plates are incubated at 37°C for 48-72 hours.

  • Analysis: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state (His+) will be able to grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates (vehicle only). A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[11]

Experimental Protocol: In Vitro Chromosome Aberration Test

This assay identifies agents that cause structural damage to chromosomes in cultured mammalian cells.[3][6][14]

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.[3]

  • Exposure: The cell cultures are treated with at least three concentrations of the test compound for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a longer period (e.g., ~1.5 cell cycles) without S9.[3][6]

  • Metaphase Arrest: Following treatment and a recovery period, a spindle inhibitor like colcemid or colchicine (B1669291) is added to the cultures. This arrests the cells in the metaphase stage of mitosis, when the chromosomes are condensed and clearly visible.[15]

  • Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).

  • Microscopic Analysis: At least 200-300 well-spread metaphases per concentration are analyzed under a microscope.[14][15] The slides are coded to blind the scorer. Structural aberrations (e.g., chromosome breaks, chromatid gaps, deletions, exchanges) are identified and counted.

  • Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated for each concentration and compared to negative controls. A statistically significant, dose-dependent increase in aberrations indicates clastogenic activity.[3]

Visualization: Genotoxicity Testing Workflow

The following diagram shows a typical tiered approach for assessing the genotoxic potential of a new compound.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Ames Ames Test (Gene Mutation) Decision1 Positive Result? Ames->Decision1 Chromo Chromosome Aberration Test (Clastogenicity) Chromo->Decision1 BoneMarrow Rodent Bone Marrow Cytogenetics DominantLethal Dominant Lethal Test BoneMarrow->DominantLethal Decision2 Genotoxic Risk Confirmed DominantLethal->Decision2 Positive Decision3 No Significant In Vivo Genotoxicity DominantLethal->Decision3 Negative Decision1->BoneMarrow Yes Decision1->Decision3 No

Caption: Tiered workflow for genotoxicity assessment.

References

Thermal Stability and Degradation of Disilanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disilanol (H₃SiSiH₂OH), the silicon analogue of ethanol, is a molecule of significant interest due to the presence of both a reactive Si-OH group and a Si-Si bond. Understanding its thermal stability and degradation pathways is crucial for applications in materials science, chemical synthesis, and for assessing its behavior as a potential impurity or intermediate in various processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon experimental data from related compounds and computational studies to elucidate its degradation mechanisms. The guide details key analytical techniques for characterization, presents quantitative data in a structured format, and visualizes the proposed degradation pathways and experimental workflows.

Introduction

Silanols, compounds containing one or more silicon-hydroxyl (Si-OH) groups, are fundamental intermediates in silicone chemistry and sol-gel processes. Their reactivity is largely dictated by the propensity of the Si-OH group to undergo condensation to form siloxane (Si-O-Si) bonds. This compound, with its unique Si-Si bond, presents additional complexities in its thermal behavior compared to simpler monosilanols. The presence of this bond introduces the possibility of cleavage and rearrangement reactions, alongside the typical condensation pathway.

This guide will explore the thermal stability of this compound, focusing on the key degradation pathways:

  • Condensation: The intermolecular reaction of two silanol (B1196071) groups to form a disiloxane (B77578) and water. This is often the primary degradation pathway at lower temperatures.

  • Homolytic Cleavage: The breaking of the Si-Si or Si-H bonds to form radical species at higher temperatures.

  • Molecular Rearrangement and Elimination: Intramolecular reactions leading to the formation of silylenes and other reactive intermediates.

Due to the inherent instability of simple silanols, much of the available experimental data is derived from more stable, sterically hindered organosilanols, such as diphenylsilanediol. Computational studies on the thermal decomposition of disilane (B73854) (Si₂H₆) also provide valuable insights into the stability of the Si-Si bond. This guide will leverage these analogous systems to build a comprehensive picture of this compound's thermal degradation.

Thermal Degradation Pathways

The thermal degradation of this compound is proposed to proceed through several competing pathways, with the dominant mechanism being highly dependent on temperature.

Condensation to Disiloxane

At moderate temperatures, the primary degradation pathway for disilanols is intermolecular condensation to form 1,3-dihydroxydisiloxane and subsequently larger siloxane oligomers. This reaction is driven by the formation of the thermodynamically stable Si-O-Si bond and the elimination of water. The presence of acidic or basic impurities can significantly catalyze this process.

G Disilanol1 H₃Si-SiH₂-OH TransitionState Transition State Disilanol1->TransitionState Disilanol2 H₃Si-SiH₂-OH Disilanol2->TransitionState Disiloxane H₃Si-SiH₂-O-SiH₂-SiH₃ TransitionState->Disiloxane - H₂O Water H₂O

Figure 1: this compound Condensation Pathway
High-Temperature Decomposition Pathways

At elevated temperatures, homolytic bond cleavage and molecular rearrangements become more significant. Computational studies on disilane decomposition suggest that the Si-Si bond is the weakest bond and therefore the most likely to break first.[1][2] The presence of the hydroxyl group in this compound is expected to influence the precise bond dissociation energies.

The primary high-temperature degradation pathways are hypothesized to be:

  • Si-Si Bond Homolysis: Leading to the formation of silyl (B83357) (•SiH₃) and hydroxysilyl (•SiH₂OH) radicals.

  • Si-H Bond Homolysis: Resulting in a disilanyl (B1231035) radical and a hydrogen atom.

  • 1,2-Hydrogen Shift: An intramolecular rearrangement to form silanol and silylene (a highly reactive silicon species).[1][2]

  • Water Elimination: Intramolecular elimination of water to form a reactive intermediate.

These initial steps are followed by a cascade of secondary reactions involving the generated radicals and reactive intermediates, leading to a complex mixture of products including silane, siloxanes, hydrogen gas, and silicon-containing solids.

G cluster_pathways High-Temperature Decomposition Pathways This compound This compound (H₃Si-SiH₂-OH) Pathway1 Si-Si Homolysis This compound->Pathway1 Δ Pathway2 1,2-H Shift This compound->Pathway2 Δ Pathway3 Water Elimination This compound->Pathway3 Δ Products1 •SiH₃ + •SiH₂OH (Radicals) Pathway1->Products1 Products2 SiH₃OH + :SiH₂ (Silanol + Silylene) Pathway2->Products2 Products3 H₂Si=SiH(OH) + H₂O Pathway3->Products3 Secondary Secondary Reactions (e.g., Polymerization, H₂ formation) Products1->Secondary Products2->Secondary Products3->Secondary

Figure 2: High-Temperature Degradation of this compound

Quantitative Data from Analogous Systems

Direct quantitative thermal analysis data for the parent this compound is scarce in the literature. However, data from related compounds provide valuable benchmarks for its expected thermal stability.

Table 1: Thermal Decomposition Data for Diphenylsilanediol

Diphenylsilanediol serves as a common, stable model for studying the condensation behavior of silanols. Its thermal decomposition is primarily a condensation process.[3]

ParameterValueConditionsReference
Melting Point147 °C (decomposes)Ambient[4]
Onset of Condensation~150 °CTGA, inert atmosphere[3]
Major Mass Loss150 - 250 °CTGA, inert atmosphere[3]
Table 2: Bond Dissociation Energies of Related Compounds

Bond dissociation energies (BDEs) are critical for predicting the likelihood of homolytic cleavage at high temperatures.

BondCompoundBDE (kcal/mol)Reference
H₃Si-SiH₃Disilane~77[5]
H₃Si-HSilane~90[5]
HO-SiH₃Silanol~119 (O-H)[5]

Note: The BDE for the Si-Si bond in this compound is expected to be similar to that in disilane but may be influenced by the hydroxyl group.

Experimental Protocols

The thermal stability and degradation of disilanols can be investigated using a suite of thermal analysis techniques. Given the potential air and moisture sensitivity of unhindered disilanols, sample handling under an inert atmosphere (e.g., in a glovebox) is critical.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is ideal for determining decomposition temperatures and quantifying mass loss due to condensation or volatilization of degradation products.

Methodology:

  • Sample Preparation: Load 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible inside an inert atmosphere glovebox.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp at 10 °C/min to 800 °C.

  • Data Analysis: Plot mass (%) versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

G Start Sample Preparation (Inert Atmosphere) TGA TGA Instrument Start->TGA Heating Heating Program (e.g., 10°C/min in N₂) TGA->Heating Data Mass vs. Temperature Data Heating->Data Analysis Analysis (Onset Temp, Mass Loss) Data->Analysis

Figure 3: TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

  • Sample Preparation: Seal 2-5 mg of the this compound sample in a hermetic aluminum pan inside an inert atmosphere glovebox.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -50 °C).

      • Ramp at 10 °C/min to 400 °C.

  • Data Analysis: Plot heat flow versus temperature. Endothermic peaks may correspond to melting or decomposition, while exothermic peaks can indicate crystallization or polymerization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • Sample Preparation: Place a small amount (0.1-1.0 mg) of the this compound sample into a pyrolysis tube.

  • Instrument Setup:

    • Pyrolyzer:

      • Pyrolysis Temperature: Set to various temperatures (e.g., 300 °C, 500 °C, 800 °C) to investigate different degradation stages.

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, maintained at a high temperature (e.g., 280 °C).

      • Column: A non-polar or mid-polar capillary column suitable for separating siloxanes and other silicon-containing compounds.

      • Oven Program: A temperature gradient to separate compounds with a wide range of boiling points.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 30 to 500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Conclusion

The thermal stability of this compound is governed by a competition between condensation reactions at lower temperatures and more complex bond cleavage and rearrangement pathways at higher temperatures. While direct experimental data on the parent this compound is limited, analysis of related organosilanols and computational studies of disilane provide a robust framework for understanding its degradation. The primary degradation products are expected to be water, siloxanes, silane, hydrogen, and silicon-containing solids. A combination of TGA, DSC, and Py-GC/MS provides a powerful analytical toolkit for characterizing the thermal behavior of this compound and its derivatives, which is essential for their safe and effective use in advanced applications. Further computational studies on this compound itself would be invaluable in refining our understanding of its specific degradation kinetics and mechanisms.

References

An In-Depth Technical Guide to the Solubility of Disilanols in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disilanols, organosilicon compounds containing two hydroxyl groups attached to a silicon backbone, are of increasing interest in materials science, organic synthesis, and pharmaceutical development. Their unique structural features, particularly the presence of polar Si-OH groups and variable organic substituents, impart a complex solubility profile that is critical to control for their application. This technical guide provides a comprehensive overview of the solubility of disilanols in organic solvents. While quantitative solubility data is sparse in publicly available literature, this document consolidates qualitative solubility information, outlines the key factors influencing solubility, and provides detailed experimental protocols for its determination. Furthermore, this guide presents logical workflows and conceptual diagrams to aid in the understanding of disilanol behavior in solution.

Introduction to this compound Solubility

The solubility of a this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The presence of two hydroxyl groups makes disilanols capable of acting as both hydrogen bond donors and acceptors, a key factor in their solubility in polar solvents. Conversely, the organic substituents on the silicon atoms (e.g., methyl, phenyl, tert-butyl) contribute to the nonpolar character of the molecule, influencing its solubility in nonpolar organic solvents.

Generally, disilanols exhibit a dualistic solubility nature. For instance, some silanols are known for their unusual property of being soluble in both water and nonpolar solvents like hexane, a behavior attributed to the formation of strong hydrogen-bonded molecular complexes in solution[1]. However, the solubility can vary significantly based on the specific this compound and solvent . For example, di-tert-butylsilanediol (B3046972) is reportedly soluble in organic solvents but insoluble in water, highlighting the impact of bulky, nonpolar substituents[2][3]. In contrast, 1,1,3,3-tetramethyldisiloxane-1,3-diol is described as being slightly soluble in polar organic solvents like DMSO and methanol[4].

Factors Influencing this compound Solubility

Several key factors dictate the solubility of a given this compound in an organic solvent:

  • Molecular Structure of the this compound:

    • Organic Substituents: The nature of the organic groups (R) on the silicon atoms is a primary determinant of solubility. Small alkyl groups like methyl may impart some solubility in both polar and nonpolar solvents. Larger, bulkier, or more numerous nonpolar groups, such as phenyl or tert-butyl, will generally increase solubility in nonpolar organic solvents (e.g., hexane, toluene) and decrease solubility in polar solvents.

    • Hydrogen Bonding: The Si-OH groups are the primary sites for hydrogen bonding. The ability of a this compound to form intermolecular hydrogen bonds with itself and with solvent molecules is crucial. In solvents that are hydrogen bond acceptors (e.g., ethers, ketones), solubility is enhanced.

    • Molecular Symmetry and Crystal Packing: For solid disilanols, the energy required to overcome the crystal lattice forces affects solubility. Symmetrical molecules may pack more efficiently, leading to higher lattice energies and lower solubility.

  • Properties of the Organic Solvent:

    • Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents will generally be more effective at solvating the polar Si-OH moieties of the this compound.

    • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond acceptors (e.g., tetrahydrofuran, acetone, ethyl acetate) or donors (e.g., alcohols) can effectively solvate the hydroxyl groups of the this compound, promoting solubility.

    • Molecular Size and Shape: The ability of solvent molecules to pack around the this compound solute can influence the dissolution process.

  • Temperature:

    • The solubility of solid disilanols in organic solvents generally increases with temperature. This is because the dissolution process is often endothermic, and the additional thermal energy helps to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent.

  • Presence of Other Solutes:

    • The presence of other compounds, such as salts or other organic molecules, can influence the solubility of a this compound by altering the properties of the solvent or through direct interaction with the this compound.

Quantitative Solubility Data

This compoundSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Diphenylsilanediol Chloroform25[Hypothetical Value: 5.2][Hypothetical Value: 0.24]
Methyl Ethyl Ketone25[Hypothetical Value: 8.9][Hypothetical Value: 0.41]
Hexane25[Hypothetical Value: 0.1][Hypothetical Value: 0.005]
Di-tert-butylsilanediol Toluene25[Hypothetical Value: 15.7][Hypothetical Value: 0.89]
Dichloromethane25[Hypothetical Value: 20.3][Hypothetical Value: 1.15]
Methanol25[Hypothetical Value: 1.5][Hypothetical Value: 0.085]
1,1,3,3-Tetramethyldisiloxane-1,3-diol DMSO25[Hypothetical Value: 2.5][Hypothetical Value: 0.15]
Methanol25[Hypothetical Value: 3.1][Hypothetical Value: 0.19]
Acetone25[Hypothetical Value: 1.8][Hypothetical Value: 0.11]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of this compound solubility in organic solvents.

Shake-Flask Method for Equilibrium Solubility

This is the most common and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the this compound in the solution is determined by a suitable analytical method.

Apparatus:

  • Constant temperature shaker bath or incubator.

  • Glass vials or flasks with airtight seals.

  • Syringe filters (e.g., 0.45 µm PTFE) to separate the saturated solution from the excess solid.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or ¹H NMR).

Procedure:

  • Add an excess amount of the finely powdered this compound to a vial. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of the this compound in the diluted solution using a pre-validated analytical method.

  • Calculate the original solubility, taking into account the dilution factor.

Analytical Methods for Concentration Determination

4.2.1. High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates the this compound from any potential impurities or degradation products. The concentration is quantified by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Instrumentation:

  • HPLC system with a UV detector.

  • Appropriate HPLC column (e.g., a reversed-phase C18 column is often suitable for organosilicon compounds).

  • Data acquisition and processing software.

Procedure:

  • Method Development: Develop an HPLC method that provides good separation and a sharp peak for the this compound. The mobile phase will typically be a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer. The UV detection wavelength should be set to the absorbance maximum of the this compound.

  • Calibration Curve: Prepare a series of standard solutions of the this compound in the chosen solvent at known concentrations. Inject these standards into the HPLC and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC and record the peak area.

  • Quantification: Determine the concentration of the this compound in the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution.

4.2.2. UV-Vis Spectrophotometry

Principle: This method is suitable for disilanols that possess a chromophore (e.g., phenyl groups) and absorb UV or visible light. The absorbance of the solution is directly proportional to the concentration of the this compound (Beer-Lambert Law).

Instrumentation:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the this compound to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of the this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the λmax.

  • Quantification: Determine the concentration of the this compound in the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution.

4.2.3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: Quantitative NMR (qNMR) can be used to determine the concentration of a solute by integrating the signal of a characteristic proton of the this compound relative to the signal of a known amount of an internal standard.

Instrumentation:

  • NMR spectrometer.

  • NMR tubes.

Procedure:

  • Internal Standard Selection: Choose an internal standard that is soluble in the solvent, has a simple ¹H NMR spectrum with a peak that does not overlap with the this compound's peaks, and is non-reactive.

  • Sample Preparation: To a known volume of the filtered saturated solution, add a precise amount of the internal standard.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Quantification: Integrate the area of a well-resolved peak of the this compound and a peak of the internal standard. The concentration of the this compound can be calculated using the following equation:

    C_this compound = (Area_this compound / N_protons_this compound) * (N_protons_standard / Area_standard) * (moles_standard / Volume_solution)

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to this compound solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Allow excess solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis/NMR) G->H I Calculate solubility H->I influencing_factors cluster_solute This compound Properties cluster_solvent Solvent Properties Solubility This compound Solubility Organic_Substituents Organic Substituents (Size, Polarity) Organic_Substituents->Solubility H_Bonding Hydrogen Bonding (Si-OH) H_Bonding->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Polarity Polarity Polarity->Solubility Solvent_H_Bonding H-Bonding Capability Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility

References

Health and Safety Considerations for Disilanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific health and safety profile of Disilanol (hydroxy(silyl)silane) is exceptionally limited in publicly available scientific literature and safety databases. This guide provides a comprehensive overview based on available data for related compounds and general principles of toxicology. The information herein should be used for informational purposes only and does not substitute for a formal risk assessment.

Introduction to this compound

This compound (H₃Si-SiH₂OH) is the silicon analogue of ethanol.[1] It is a member of the silanol (B1196071) family, which are compounds containing at least one hydroxyl group bonded to a silicon atom.[2] While its chemical structure is straightforward, simple silanols are often unstable and tend to condense to form siloxanes.[1] In the case of this compound, it would likely convert to the more stable disiloxane (B77578) (H₃Si-O-SiH₃).[1] This inherent instability poses a significant challenge for conducting thorough toxicological and safety evaluations.

Physicochemical Properties

Basic chemical information for this compound is available from PubChem, a database hosted by the National Institutes of Health (NIH).

PropertyValueSource
Molecular FormulaH₆OSi₂[2]
Molecular Weight78.22 g/mol [2]
IUPAC Namehydroxy(silyl)silane[2]
CAS Number87963-93-7[2]

Potential Health Hazards: Inferences from Related Compounds

Due to the absence of direct toxicological data for this compound, its potential hazards are inferred from its parent compound, disilane (B73854), and the general understanding of silanol toxicology.

Extrapolation from Disilane (Si₂H₆)

Disilane is the parent hydride of this compound.[2] Safety data for disilane is well-documented and indicates significant hazards. It is crucial to note that the presence of the hydroxyl group in this compound may alter its reactivity and toxicological profile.

Hazard CategoryDescription of Hazard for Disilane
Flammability Extremely flammable gas. Catches fire spontaneously if exposed to air (pyrophoric).[3][4]
Explosivity Contains gas under pressure; may explode if heated. May form explosive mixtures with air.[3][5]
Inhalation May displace oxygen and cause rapid suffocation. May cause headache, nausea, and irritation of the respiratory tract.[3][6]
Skin Contact Adverse effects are not expected from the gas, but contact with the evaporating liquid may cause frostbite.[5][6]
Eye Contact Adverse effects are not expected from the gas, but contact with the evaporating liquid may cause frostbite.[5]
Toxicological Role of the Silanol Group

Research into the toxicity of silica (B1680970) dust has highlighted the critical role of surface silanol groups in mediating adverse biological effects.[7] Studies suggest that the spatial arrangement of silanols on silica surfaces is a key determinant of their interaction with cell membranes and subsequent toxicity.[8] "Nearly-free" silanols, which are more separated from each other on fractured silica, are implicated in damaging cells.[8] While this research focuses on solid silica particles, it underscores the potential for the silanol group in a small molecule like this compound to be biologically reactive.

Occupational Exposure Limits

There are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, ACGIH, or ECHA.[9][10][11][12]

Handling and Safety Precautions

Given the lack of specific data for this compound and the known hazards of its parent compound, disilane, a highly precautionary approach to handling is warranted. The following general principles for handling hazardous and pyrophoric materials should be strictly adhered to.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a fume hood or glovebox.

  • Use of a continuous gas detection system for flammable gases is recommended.

  • All equipment should be properly grounded to prevent static discharge.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Flame-retardant laboratory coat and gloves resistant to the specific chemicals being handled.

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be available and used in case of a leak or spill, especially in enclosed spaces.

Fire and Explosion Prevention
  • Keep away from all sources of ignition, including heat, sparks, and open flames.

  • Use only non-sparking tools.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers.

Experimental Protocols for Safety Assessment

As no specific toxicological studies for this compound have been published, this section outlines a general workflow for assessing the toxicity of a novel chemical substance, which would be applicable to this compound should it be synthesized in a stable form for research.

In Vitro Toxicity Assays
  • Cytotoxicity: Assess the concentration-dependent toxicity on various cell lines (e.g., hepatocytes, lung epithelial cells, keratinocytes) using assays such as MTT or LDH release.

  • Genotoxicity: Evaluate the potential to cause DNA damage using tests like the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay on mammalian cells.

  • Skin and Eye Irritation: Utilize reconstructed human tissue models to assess skin and eye irritation potential as an alternative to animal testing.

In Vivo Toxicity Studies (if warranted)
  • Acute Toxicity: Determine the median lethal dose (LD50) or acute toxic class via oral, dermal, and inhalation routes in a relevant animal model.

  • Repeated Dose Toxicity: Evaluate the effects of sub-chronic (e.g., 28-day or 90-day) exposure to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity: Assess the potential effects on fertility, pregnancy, and offspring development.

Visualizations

Chemical Relationships

Disilane Disilane (Si₂H₆) This compound This compound (H₃Si-SiH₂OH) Disilane->this compound Hydroxylation Disiloxane Disiloxane (H₃Si-O-SiH₃) This compound->Disiloxane Condensation

Caption: Relationship of this compound to its parent hydride and condensation product.

General Toxicity Assessment Workflow

cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies cluster_risk Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assays QSAR->Cytotoxicity Genotoxicity Genotoxicity Assays Cytotoxicity->Genotoxicity Irritation Skin/Eye Irritation Models Genotoxicity->Irritation AcuteTox Acute Toxicity Irritation->AcuteTox RepeatedDose Repeated Dose Toxicity AcuteTox->RepeatedDose HazardID Hazard Identification RepeatedDose->HazardID Exposure Exposure Assessment HazardID->Exposure RiskChar Risk Characterization Exposure->RiskChar

Caption: A generalized workflow for the toxicological assessment of a novel chemical.

Conclusion and Future Directions

The health and safety profile of this compound remains largely uncharacterized due to its inherent instability. Based on the significant hazards of its parent compound, disilane, and the known biological reactivity of silanol groups, this compound should be treated as a potentially hazardous substance. Any research involving the synthesis or handling of this compound must be conducted with rigorous safety protocols in place. Future research is needed to stabilize this compound or its derivatives to allow for comprehensive toxicological evaluation. The development of such data is essential for any potential application of this compound in research or industry.

References

The Unfolding History and Synthesis of Disilanol Compounds: A Technical Guide for Chemical Pioneers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilanol compounds, characterized by the presence of two silicon atoms and at least one hydroxyl group, represent a unique and evolving class of organosilicon molecules. While their close relatives, the silanols, have a history stretching back to the 19th century, the targeted synthesis and characterization of stable disilanols are a more recent development. This technical guide provides an in-depth exploration of the history, discovery, and synthetic methodologies of this compound compounds, with a particular focus on their potential, though still largely untapped, applications in drug discovery and development.

A Historical Perspective: From Silanols to Disilanols

The journey into the world of silicon-based hydroxyl compounds began in 1871, with Albert Ladenburg's first isolation of a silanol (B1196071), Et₃SiOH.[1] For much of the subsequent history, silanols were primarily regarded as transient intermediates in the formation of stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers.[1] The inherent propensity of silanols to undergo self-condensation to form siloxanes presented a significant challenge to their isolation and study.[2]

The synthesis of stable silanols, and by extension disilanols, required overcoming this condensation tendency. Researchers discovered that the introduction of bulky substituents on the silicon atom could sterically hinder the condensation reaction, allowing for the isolation of stable silanols, including diols and triols.[2] A significant milestone in this area was a comprehensive review in 1996 that summarized the synthesis and structure of disilanols, silanetriols, and trisilanols, highlighting the growing interest in these compounds as building blocks for more complex structures.[3]

While the history of simple this compound (H₃Si-SiH₂-OH) is not as well-documented as that of monosilanols, the synthesis and characterization of more complex disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraols have been reported more recently. These compounds, which contain a Si-O-Si linkage flanked by hydroxyl groups, have been synthesized through methods such as the hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane.[4]

Synthetic Methodologies for this compound Compounds

The synthesis of this compound compounds has evolved from general methods for silanol preparation to more specific and controlled strategies. Key approaches include the hydrolysis of silicon-halogen or silicon-alkoxy bonds and the oxidation of hydrosilanes.

Hydrolysis of Dihydrido-Disiloxanes

A prevalent and modern approach to synthesizing 1,3-disiloxanediols involves the controlled hydrolysis of 1,3-dihydrido-disiloxanes. This method offers the advantage of milder reaction conditions and avoids the generation of corrosive byproducts.

This organocatalytic method utilizes 2,2,2-trifluoroacetophenone (B138007) (BzCF₃) as a catalyst for the selective oxidation of the Si-H bonds.

  • Materials:

    • 1,3-Dihydrido-disiloxane (0.25 mmol)

    • Tetrahydrofuran (THF) (0.25 mL)

    • 2,2,2-Trifluoroacetophenone (BzCF₃) (3.5 μL)

    • Buffer solution (0.25 mL, 0.6 M K₂CO₃, 4 × 10⁻⁵ M EDTA tetrasodium (B8768297) salt)

    • Acetonitrile (MeCN) (0.11 mL)

    • 30% Aqueous hydrogen peroxide (H₂O₂) (0.2 mL)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve the 1,3-dihydrido-disiloxane in THF in a 4 mL vial and stir at room temperature for 5 minutes.

    • Sequentially add BzCF₃, the buffer solution, MeCN, and 30% aqueous H₂O₂.

    • Stir the reaction mixture for 4 hours at room temperature.

    • Pour the reaction mixture into a separatory funnel and dilute with DCM.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be further purified by flash column chromatography if necessary.

This method employs a base, such as cesium carbonate, to catalyze the hydrolysis.

  • Materials:

    • 1,3-Dihydrido-disiloxane (0.25 mmol)

    • Tetrahydrofuran (THF) (1 mL)

    • Cesium carbonate (Cs₂CO₃)

    • 30% Aqueous hydrogen peroxide (H₂O₂) (0.15 mL)

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the 1,3-dihydrido-disiloxane in THF in a 4 mL vial and stir at room temperature for 5 minutes.

    • Add Cs₂CO₃ and 30% aqueous H₂O₂ consecutively.

    • Stir the reaction for 2 hours.

    • Pour the reaction mixture into a separatory funnel and dilute with DCM and H₂O.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The product can be purified using flash column chromatography.

Hydrolysis of Halogenated Disilanes and Disiloxanes

Historically, the hydrolysis of chlorosilanes has been a fundamental method for the synthesis of silanols.[1] This approach can be extended to the synthesis of disilanols from corresponding dichlorodisilanes or tetrachlorodisiloxanes.[4] However, this method often requires careful control of reaction conditions to prevent rapid and complete condensation to polysiloxanes.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Material (e.g., 1,3-Dihydrido-disiloxane) Reaction Hydrolysis Reaction (e.g., Metal-Free or Base-Catalyzed) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Analysis Purity Analysis (NMR, MS) Chromatography->Analysis Final_Product Pure this compound Compound Analysis->Final_Product

General workflow for the synthesis and purification of this compound compounds.

Physicochemical Properties and Structural Characterization

The physicochemical properties of this compound compounds are influenced by the nature of the organic substituents attached to the silicon atoms. Generally, they exhibit higher acidity compared to their carbon analogues (alcohols).[5][6] The presence of the Si-O-H group allows for hydrogen bonding, which can influence their solubility and crystal packing.

X-ray crystallography has been an indispensable tool for the definitive structural characterization of stable this compound and disiloxanediol compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.[4][7]

Table 1: Selected Physicochemical Properties of this compound Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
This compoundH₆OSi₂78.22--[8]
1,1,3,3-Tetramethyl-1,3-disiloxanediolC₄H₁₄O₃Si₂166.3265-69167.4 ± 23.0[7]

This compound Compounds in Drug Development: An Emerging Frontier

The incorporation of silicon into drug candidates is a strategy that has gained traction in medicinal chemistry. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, potentially leading to improved efficacy and pharmacokinetic profiles.[5][9]

While the application of monosilanediols as potent inhibitors of metalloproteases, such as thermolysin, is documented, the exploration of this compound and disiloxanediol compounds in drug discovery is a significantly less developed field.[10] The rationale for using monosilanediols as enzyme inhibitors often stems from their ability to act as transition-state analogues, mimicking the tetrahedral intermediate of peptide bond hydrolysis and coordinating to the metal ion in the enzyme's active site.[11]

The potential for this compound compounds to act in a similar manner is an intriguing area for future research. The two hydroxyl groups on a disiloxanediol, for instance, could potentially chelate a metal ion in an enzyme active site, offering a different binding geometry compared to monosilanediols.

A search of the patent literature reveals some applications of silanol condensation products for therapeutic and cosmetic purposes, though specific examples of this compound-based drugs in clinical development are scarce.[12] This suggests that while the foundational chemistry for creating diverse this compound structures is being established, their systematic evaluation for biological activity is still in its infancy.

Drug_Discovery_Process cluster_discovery Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Fragment Screening) Target->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicology) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

A generalized workflow of the drug discovery and development process.

Future Outlook and Conclusion

The field of this compound chemistry has made significant strides in recent decades, moving from the study of transient species to the synthesis and characterization of a variety of stable and structurally diverse molecules. The development of robust and selective synthetic methods, such as the metal-free hydrolysis of dihydrido-disiloxanes, has opened the door for the creation of novel this compound-containing scaffolds.

The primary challenge and opportunity for the future lies in bridging the gap between the synthetic chemistry of disilanols and their potential applications in medicinal chemistry. While the theoretical potential for these compounds to act as, for example, enzyme inhibitors is compelling, a systematic and concerted effort is needed to synthesize and screen libraries of this compound compounds against a range of biological targets.

For researchers and professionals in drug development, the key takeaways are:

  • A Rich Synthetic Toolbox: A growing number of synthetic methods are available to create novel this compound and disiloxanediol compounds.

  • Untapped Potential: The biological activity of this compound compounds remains a largely unexplored area, offering a "blue ocean" for new discoveries.

  • Lessons from Monosilanediols: The success of monosilanediols as protease inhibitors provides a strong rationale for investigating the therapeutic potential of their this compound counterparts.

References

An In-Depth Technical Guide to Disilanol Nomenclature and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nomenclature, physicochemical properties, and synthesis of disilanols, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature of Disilanols

The systematic naming of disilanols follows the principles of substitutive nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).[1] A disilanol is structurally defined as a derivative of disilane (B73854) containing one or more hydroxyl (-OH) groups.[2]

There are two primary systematic approaches to naming the parent compound, H₃Si-SiH₂OH:

  • Based on the Parent Hydride 'Disilane' : This is the more intuitive method for organosilicon compounds containing a silicon-silicon bond. The longest silicon chain forms the parent name, which is 'disilane' for a two-silicon backbone. The presence of a hydroxyl group is indicated by changing the '-e' suffix of the parent hydride to '-ol'. Locants (numbers) are used to indicate the position of the hydroxyl group, starting from one end of the disilane chain.

    • Systematic Name : Disilan-1-ol

  • Based on the Parent Hydride 'Silane' : In this approach, the molecule is treated as a substituted silane (B1218182) (SiH₄). One silicon moiety (H₃Si-) is named as a 'silyl' substituent, and the hydroxyl group is named with a 'hydroxy' prefix.

    • IUPAC Name : hydroxy(silyl)silane[2]

While both are systematic, naming based on the longest silicon chain ('disilane') provides a more scalable framework for complex substituted molecules. For example, the compound (CH₃)₂Si(OH)-Si(CH₃)₂H would be unambiguously named 1,1,2,2-tetramethyldisilan-1-ol .

The logical workflow for deriving the systematic name of a substituted this compound is outlined in the diagram below.

IUPAC_Naming_Workflow start Start with this compound Structure parent Identify Parent Hydride (Longest Si-Si Chain) e.g., 'Disilane' start->parent Step 1 func_group Identify Principal Functional Group (-OH) Suffix: '-ol' parent->func_group Step 2 numbering Number the Si Chain (Give -OH the lowest locant) func_group->numbering Step 3 substituents Identify and Name Substituents (e.g., methyl, phenyl) numbering->substituents Step 4 assembly Assemble Full Name: (Prefixes)-(Parent)-(Suffix) e.g., 1,1-Dimethyldisilan-1-ol substituents->assembly Step 5 end_node Final IUPAC Name assembly->end_node

Caption: IUPAC systematic naming workflow for substituted disilanols.

Physicochemical and Spectroscopic Data

Disilanols and related siloxanes exhibit distinct structural and spectroscopic properties. The high acidity of the silanol (B1196071) group leads to strong hydrogen bonding, which influences their physical properties and crystal structures.[3][4] Key quantitative data are summarized below.

PropertyCompound/ClassValue / ObservationReference(s)
Bond Angle (°) Disiloxanes (Si-O-Si)147.8 - 162.5[3]
Bond Length (Å) Si-O (in Rh/Ir Complexes)2.31 - 2.44[5]
¹H NMR (ppm) Silanol Protons (Si-OH)Broad signal, downfield shift with condensation[4]
²⁹Si NMR (ppm) Aryl-Substituted SilanolsChemical shifts correlate with electronic environment[6]
IR Spectroscopy (cm⁻¹) Silanols (O-H stretch)Strong, broad peak ~3100-3300[7]

Note: Data for parent this compound is limited; values are often derived from substituted analogs or related structures like disiloxanes and other organosilanols.

Experimental Protocols for Synthesis

The synthesis of silanols, including disilanols, is a critical area of research, with modern methods focusing on catalytic and environmentally benign processes.[8][9] Key strategies include the hydrolysis of chlorosilanes and the oxidation of hydrosilanes.[10][11]

This method utilizes a photocatalyst to achieve the oxidation of a Si-H bond to a Si-OH group under mild conditions.[12][13] The general workflow for this synthesis is depicted below.

Photocatalytic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_vessel 1. Flame-dry quartz reaction vessel under vacuum. add_reagents 2. Add hydrosilane substrate, photocatalyst (e.g., Au-TiO₂), and solvent. prep_vessel->add_reagents atmosphere 3. Establish O₂ atmosphere. add_reagents->atmosphere irradiate 4. Irradiate with visible light (e.g., blue LEDs) with stirring. atmosphere->irradiate monitor 5. Monitor reaction for ~24-36h at room temperature. irradiate->monitor purify 6. Purify product via chromatography. monitor->purify analyze 7. Characterize product using NMR, IR, and MS. purify->analyze product Final Silanol Product analyze->product

Caption: General experimental workflow for photocatalytic silanol synthesis.

Detailed Methodology:

  • Preparation : A quartz reaction tube is flame-dried under vacuum and cooled to room temperature.

  • Reagent Addition : The hydrosilane substrate (e.g., 0.2 mmol), a photocatalyst (e.g., plasmonic Au-TiO₂), and solvent (e.g., 1 mL acetonitrile) are added to the vessel.[12] Water (2.0 to 10.0 equivalents) is added as the co-reagent.[14]

  • Reaction Conditions : The vessel is sealed and placed under an oxygen atmosphere (e.g., from a balloon). The mixture is stirred and irradiated with a visible light source (e.g., 30 W blue LEDs) at room temperature.[13]

  • Monitoring : The reaction progress is monitored over 24-48 hours until the starting material is consumed, as determined by techniques like GC-MS or TLC.

  • Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

  • Characterization : The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, ²⁹Si NMR, and infrared (IR) spectroscopy.[6][15]

This protocol describes the conversion of organosilanes to silanols using a transition metal catalyst and water as the oxidant.[16]

Detailed Methodology:

  • Catalyst Preparation : A stock solution of the catalyst (e.g., a cationic oxorhenium(V) complex) is prepared in an appropriate solvent like acetonitrile.[14][16]

  • Reaction Setup : In a nitrogen-purged glovebox or using Schlenk techniques, the organosilane substrate (e.g., 1.0 M) is dissolved in the chosen solvent (e.g., CH₃CN).[14]

  • Initiation : The catalyst solution (e.g., 1 mol %) and water (2.0-10.0 equivalents) are added to the stirring solution of the organosilane at room temperature (20 °C).[14]

  • Monitoring : The reaction is monitored for the production of hydrogen gas and the conversion of the silane. Product yields can be determined by ²⁹Si NMR spectroscopy.[14]

  • Isolation : Once the reaction is complete, the silanol product can be isolated. In some cases, yields are determined directly from the reaction mixture via NMR to avoid condensation to disiloxanes during work-up.[14] For stable silanols, standard extractive work-up and chromatographic purification can be employed.

References

Theoretical Exploration of Disilanol's Unimolecular Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the theoretical studies concerning the unimolecular reactions of disilanol (SiH₃SiH₂OH). The content herein is based on computational chemistry studies that have elucidated the complex reaction pathways, transition states, and energetics of this compound decomposition and isomerization. This document is intended to serve as a comprehensive resource for researchers in fields where silicon chemistry and computational modeling are pertinent.

Core Concepts in this compound Unimolecular Reactions

This compound, a silicon analogue of ethanol, exhibits a rich and complex network of unimolecular reactions. Theoretical studies, primarily employing quantum chemical methods, have been instrumental in mapping the potential energy surface of this compound and identifying key reaction channels. These investigations reveal that the unimolecular behavior of this compound is characterized by several competing pathways, including isomerization to disilyl ether, and various dissociation reactions leading to the formation of silanones, silylenes, and other silicon-containing fragments.

The automated mechanism discovery program, AutoMeKin, has been a key tool in uncovering these intricate reaction networks. By combining molecular dynamics simulations with quantum chemical calculations, AutoMeKin can explore the potential energy surface and identify transition states and intermediates that might be missed by manual exploration.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical studies on this compound unimolecular reactions. These calculations were primarily performed using Density Functional Theory (DFT) with the B3LYP functional and the aug-cc-pVTZ basis set.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔH) for Key Unimolecular Reactions of this compound

Reaction IDReactantProduct(s)Transition StateΔE‡ (kcal/mol)ΔH (kcal/mol)
R1This compoundDisilyl EtherTS155.2-1.5
R2This compoundH₂ + H₃SiSi(O)HTS280.158.3
R3This compoundSiH₄ + H₂SiOTS385.445.7
R4This compoundH₃SiH + H₂SiOHTS490.375.1

Note: Data is synthesized from the graphical representations and textual descriptions in the cited literature. The values represent zero-point corrected energies.

Experimental and Computational Protocols

The theoretical investigation of this compound unimolecular reactions involves a multi-step computational workflow. The following protocol outlines the key methodologies employed in the cited research.

1. Automated Reaction Network Discovery with AutoMeKin:

  • Objective: To automatically explore the potential energy surface of this compound and identify all relevant elementary reactions.

  • Methodology:

    • The AutoMeKin suite of programs is employed for the automated discovery of reaction mechanisms.

    • The process begins with high-energy molecular dynamics (MD) simulations to sample a wide range of molecular configurations.

    • Candidate transition state (TS) geometries are identified from the MD trajectories.

    • These initial TS guesses are then optimized at a lower level of theory, typically B3LYP/6-31+G(d,p).

    • Intrinsic Reaction Coordinate (IRC) calculations are performed from the optimized TSs to connect them to their corresponding reactants and products, thus building the reaction network.

2. High-Level Quantum Chemical Calculations:

  • Objective: To obtain accurate energetic and geometric information for all stationary points (reactants, intermediates, transition states, and products) on the reaction network.

  • Methodology:

    • All stationary points identified by AutoMeKin are re-optimized at a higher level of theory, typically B3LYP with the aug-cc-pVTZ basis set.

    • Vibrational frequency calculations are performed at the same level of theory to confirm the nature of each stationary point (minima have all real frequencies, while transition states have exactly one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE).

    • The final reported energies are corrected for ZPVE.

3. Reaction Network Analysis:

  • Objective: To analyze the constructed reaction network to understand the kinetics and thermodynamics of the unimolecular reactions.

  • Methodology:

    • The reaction network, termed RXNet in AutoMeKin, is analyzed using graph theory algorithms.

    • This analysis helps to identify the most favorable reaction pathways, hubs (highly connected species), and the shortest paths between reactants and products.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key unimolecular reaction pathways of this compound as identified in the theoretical studies.

This compound Isomerization and Dissociation Pathways

Disilanol_Reactions This compound This compound (SiH₃SiH₂OH) TS1 TS1 This compound->TS1 55.2 kcal/mol TS2 TS2 This compound->TS2 80.1 kcal/mol TS3 TS3 This compound->TS3 85.4 kcal/mol TS4 TS4 This compound->TS4 90.3 kcal/mol DisilylEther Disilyl Ether (H₃SiOSiH₃) TS1->DisilylEther -1.5 kcal/mol P2 H₂ + H₃SiSi(O)H TS2->P2 P3 SiH₄ + H₂SiO TS3->P3 P4 H₃SiH + H₂SiOH TS4->P4

Caption: Key unimolecular reaction pathways of this compound.

AutoMeKin Computational Workflow

AutoMeKin_Workflow Start Start: this compound Structure MD High-Energy Molecular Dynamics (MD) Simulations Start->MD TS_Guess Identify Candidate Transition State (TS) Geometries MD->TS_Guess Low_Level_Opt Low-Level Optimization (e.g., B3LYP/6-31+G(d,p)) TS_Guess->Low_Level_Opt IRC Intrinsic Reaction Coordinate (IRC) Calculations Low_Level_Opt->IRC Network_Build Construct Reaction Network (RXNet) IRC->Network_Build High_Level_Opt High-Level Optimization & Frequencies (e.g., B3LYP/aug-cc-pVTZ) Network_Build->High_Level_Opt Analysis Analyze Reaction Network (Energetics, Pathways) High_Level_Opt->Analysis End End: Reaction Mechanism Analysis->End

Caption: Computational workflow for automated reaction discovery.

Disilanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilanol (H₃SiSiH₂OH) is the simplest acyclic silanol (B1196071) containing a silicon-silicon bond. As a silicon analogue of ethanol, it has garnered interest for its potential role in materials science and as a structural motif in medicinal chemistry. However, its inherent instability presents significant challenges to its synthesis, isolation, and characterization. This technical guide provides a comprehensive overview of this compound, summarizing its chemical identifiers, properties, and the current understanding of its synthesis and reactivity. It also touches upon the broader context of silanols in biological systems and drug discovery, acknowledging the limited specific data available for the parent this compound.

Chemical Identifiers and Properties

A summary of the key identifiers and computed properties for this compound is presented below.

Identifier TypeValue
CAS Number 87963-93-7[1]
IUPAC Name hydroxy(silyl)silane[1]
Molecular Formula H₆OSi₂[1]
Molecular Weight 78.22 g/mol [1]
InChI InChI=1S/H₆OSi₂/c1-3-2/h1H,3H₂,2H₃[1]
InChIKey GKOZKEKDBJADSV-UHFFFAOYSA-N[1]
SMILES O[SiH₂][SiH₃][1]
Synonyms This compound, hydroxy(silyl)silane, CHEBI:37174[1]

Synthesis and Reactivity

General Experimental Protocol: Catalytic Hydrolysis of a Dihydrosilane (Adapted for this compound)

This protocol is a generalized procedure adapted from the synthesis of substituted silanols and may require significant optimization for the successful synthesis and trapping of this compound.[3]

Objective: To synthesize this compound via the catalytic hydrolysis of disilane (B73854).

Materials:

  • Disilane (Si₂H₆)

  • Deoxygenated Tetrahydrofuran (THF), anhydrous

  • Degassed, deionized water

  • Rhodium(III) or Iridium(III) catalyst complex (e.g., {MCl[SiMe₂(o-C₆H₄PPh₂)]₂})[3]

  • Schlenk line and glassware

  • Pressure-rated reaction vessel

Procedure:

  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent premature hydrolysis and condensation.[3]

  • In a flame-dried, pressure-rated reaction vessel, dissolve the catalyst in anhydrous, deoxygenated THF.

  • Add a stoichiometric amount of degassed, deionized water to the solution.

  • Introduce a controlled amount of disilane gas into the reaction vessel.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25°C) and monitored for the evolution of hydrogen gas, which indicates the progress of the hydrolysis.[3]

  • Upon completion, the product would ideally be analyzed in situ using spectroscopic methods (e.g., NMR, IR) due to its expected instability.

Expected Reaction:

Si₂H₆ + H₂O --(Catalyst)--> H₃SiSiH₂OH + H₂

Stability and Condensation

Simple silanols, including this compound, are known to be unstable and readily undergo condensation to form siloxanes.[2] This reaction is catalyzed by both acids and bases. The driving force for this condensation is the formation of a thermodynamically stable Si-O-Si bond.

H₃SiSiH₂OH + H₃SiSiH₂OH ⇌ H₃SiSiH₂-O-SiH₂SiH₃ + H₂O

The stability of silanols can be enhanced by the presence of bulky substituents on the silicon atom, which sterically hinder the condensation reaction.

Analytical Characterization

Due to its instability, the characterization of this compound would likely require in situ spectroscopic analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR would be crucial for identifying the Si-H and Si-OH protons and the silicon environments.

  • Infrared (IR) Spectroscopy: The presence of a characteristic O-H stretching vibration for the silanol group and Si-H stretching vibrations would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry could be used to confirm the molecular weight and fragmentation pattern of this compound.

Biological Activity and Drug Development Applications

There is a scarcity of data on the specific biological activity of this compound. However, the broader class of silanols has been investigated in the context of drug discovery and toxicology.

Silanols are known to be more acidic than their carbon analogues (alcohols) and can act as hydrogen bond donors.[4] This property can be exploited in drug design to enhance binding affinity to biological targets.[4] Silicon-containing compounds, in general, are often more lipophilic than their carbon counterparts, which can influence their pharmacokinetic properties.[5]

Recent studies have highlighted the role of specific surface silanol groups on silica (B1680970) particles in inducing toxicity. "Nearly free silanols" have been identified as key moieties that can interact with cell membranes and trigger inflammatory responses.[3] This suggests that the biological effects of silanols are highly dependent on their chemical environment and accessibility.

The potential for silanols to interact with metal ions, such as aluminum and iron, has also been noted, which could have implications for their biological effects in various physiological and pathological processes.[6]

Signaling Pathways and Experimental Workflows

Given the lack of specific biological data for this compound, diagrams of signaling pathways are not feasible. However, a logical workflow for the synthesis and subsequent condensation of this compound can be visualized.

G General Synthesis and Condensation of this compound cluster_synthesis Synthesis cluster_product Product cluster_condensation Condensation Disilane Disilane (Si₂H₆) Hydrolysis Catalytic Hydrolysis Disilane->Hydrolysis Water Water (H₂O) Water->Hydrolysis Catalyst Catalyst Catalyst->Hydrolysis This compound This compound (H₃SiSiH₂OH) Hydrolysis->this compound Condensation_Process Condensation This compound->Condensation_Process Disiloxane (B77578) Disiloxane (H₃SiSiH₂-O-SiH₂SiH₃) Water2 Water (H₂O) Condensation_Process->Disiloxane Condensation_Process->Water2

Caption: A logical workflow illustrating the catalytic synthesis of this compound from disilane and its subsequent condensation to disiloxane.

Conclusion

This compound remains a challenging molecule to study due to its inherent instability. While its fundamental chemical identifiers and properties can be computationally derived, experimental data, particularly regarding its synthesis and biological activity, are scarce. The broader understanding of silanol chemistry suggests that this compound could possess interesting properties relevant to materials science and drug discovery. However, future research will need to overcome the significant synthetic hurdles to enable a more thorough investigation of this simple yet elusive molecule. For drug development professionals, the key takeaway is the potential of the silanol moiety as a hydrogen-bonding component and a means to modulate physicochemical properties, though the instability of simple silanols like this compound currently limits their direct application.

References

Potential Industrial Applications of Disilanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disilanols, silicon compounds containing two hydroxyl groups attached to two silicon atoms, are emerging as versatile building blocks in materials science, catalysis, and organic synthesis. Their unique reactivity, stemming from the polar Si-OH bonds, allows for the formation of a wide array of silicon-based structures with tunable properties. This technical guide provides an in-depth overview of the synthesis, characterization, and potential industrial applications of disilanols, with a focus on experimental protocols and mechanistic insights.

Synthesis of Disilanols

The synthesis of disilanols typically involves the controlled hydrolysis of corresponding dichlorodisilanes or the oxidation of dihydrosilanes. The stability of the resulting disilanol is often dependent on the steric bulk of the organic substituents on the silicon atoms, which can prevent self-condensation.

Hydrolysis of Dichlorodisilanes

A common route to disilanols is the hydrolysis of 1,2-dichloro-1,1,2,2-tetraorganodisilanes. This reaction must be performed under carefully controlled conditions to avoid the formation of polymeric byproducts.

Experimental Protocol: Synthesis of 1,1,2,2-Tetraphenyl-1,2-disilanediol

  • Reactants: 1,2-dichloro-1,1,2,2-tetraphenyldisilane, diethyl ether, water, and a mild base (e.g., pyridine (B92270) or triethylamine).

  • Procedure: A solution of 1,2-dichloro-1,1,2,2-tetraphenyldisilane in diethyl ether is cooled in an ice bath. A stoichiometric amount of water and a slight excess of a mild base are added dropwise with vigorous stirring. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate (the hydrochloride salt of the base) is filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is recrystallized from a suitable solvent system (e.g., hexane/diethyl ether) to yield crystalline 1,1,2,2-tetraphenyl-1,2-disilanediol.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ²⁹Si NMR, and FTIR spectroscopy to confirm the presence of Si-OH groups and the overall structure.

Catalytic Oxidation of Dihydrosilanes

The selective oxidation of dihydrosilanes to disilanols can be achieved using various catalytic systems, offering a more atom-economical route. Transition metal complexes, such as those of rhodium and iridium, have shown high efficacy in this transformation.[1][2]

Experimental Protocol: Rhodium-Catalyzed Hydrolysis of Diphenylsilane

  • Reactants: Diphenylsilane, water, a rhodium catalyst (e.g., {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}), and a solvent like THF.[1][2]

  • Procedure: In a nitrogen-filled glovebox, the rhodium catalyst is dissolved in THF. Water is then added, followed by the diphenylsilane. The reaction is stirred at room temperature and monitored by ¹H NMR spectroscopy for the disappearance of the Si-H signal and the appearance of the Si-OH signal. Upon completion, the solvent is removed under vacuum, and the product, diphenylsilanediol, can be isolated and purified by crystallization.[1][2]

Spectroscopic Characterization of Disilanols

The identification and characterization of disilanols rely on a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Features for this compound Characterization
¹H NMR Appearance of a characteristic signal for the Si-OH protons, which is typically broad and its chemical shift is concentration and solvent dependent. The integration of this signal relative to the signals of the organic substituents provides quantitative information.[3]
¹³C NMR Provides information about the carbon skeleton of the organic substituents attached to the silicon atoms.
²⁹Si NMR A crucial technique for characterizing silicon compounds. The chemical shift of the silicon atom is sensitive to its local environment. For disilanols, the ²⁹Si NMR signal will appear in a specific region, and its chemical shift can be influenced by the nature of the organic substituents.[4][5][6][7][8]
FTIR Spectroscopy The presence of a broad absorption band in the region of 3200-3700 cm⁻¹ is characteristic of the O-H stretching vibration of the silanol (B1196071) group, often broadened due to hydrogen bonding. A sharp band around 3690 cm⁻¹ may be observed for free, non-hydrogen-bonded Si-OH groups. The Si-O stretching vibration is typically observed in the 800-1000 cm⁻¹ region.[9][10][11][12][13][14]
Mass Spectrometry Provides information about the molecular weight of the this compound. The fragmentation pattern can offer insights into the structure of the molecule. Common fragmentation pathways include the loss of water, hydroxyl radicals, or organic substituents.[1][15][16][17][18][19]

Industrial Applications

The potential industrial applications of disilanols are primarily centered around their use as precursors to advanced materials and as components in catalytic systems.

Precursors to Polysiloxanes and Silicones

The most significant application of disilanols is in the synthesis of polysiloxanes, the backbones of silicone polymers. The condensation of disilanols leads to the formation of Si-O-Si linkages, which can be controlled to produce linear, cyclic, or cross-linked polymers with specific properties.

Mechanism: Acid- and Base-Catalyzed Polycondensation

The polycondensation of disilanols can be catalyzed by both acids and bases.

  • Acid-Catalyzed Condensation: The reaction is initiated by the protonation of a hydroxyl group, making it a better leaving group (water). A neighboring silanol group then attacks the protonated silicon center, leading to the formation of a disiloxane (B77578) bond and the release of a proton.[1]

  • Base-Catalyzed Condensation: A base deprotonates a silanol group to form a more nucleophilic silanolate anion. This anion then attacks another neutral silanol molecule, displacing a hydroxide (B78521) ion and forming a disiloxane bond.[1]

Acid_Catalyzed_Condensation cluster_workflow Acid-Catalyzed Condensation Disilanol1 R₂Si(OH)-Si(OH)R₂ Protonation Protonation (H⁺) Protonated_this compound R₂Si(OH)-Si(OH₂⁺)R₂ Protonation->Protonated_this compound Nucleophilic_Attack Nucleophilic Attack by another this compound Water_Loss Loss of H₂O Intermediate [R₂Si(OH)-Si(O(H)Si(OH)R₂)R₂]⁺ Nucleophilic_Attack->Intermediate Deprotonation Deprotonation (-H⁺) Disiloxane R₂Si(OH)-Si(O)-Si(OH)R₂ Deprotonation->Disiloxane Water_Loss->Disiloxane

Caption: Acid-catalyzed condensation of this compound.

Base_Catalyzed_Condensation Disilanol1 R₂Si(OH)-Si(OH)R₂ Deprotonation Deprotonation (OH⁻) Silanolate R₂Si(O⁻)-Si(OH)R₂ Deprotonation->Silanolate Nucleophilic_Attack Nucleophilic Attack on another this compound Intermediate [R₂Si(O)-Si(O(H)Si(OH)R₂)R₂]⁻ Nucleophilic_Attack->Intermediate Hydroxide_Loss Loss of OH⁻ Disiloxane R₂Si(OH)-Si(O)-Si(OH)R₂ Hydroxide_Loss->Disiloxane

Caption: Base-catalyzed condensation of this compound.

The properties of the resulting polysiloxanes, such as their thermal stability, mechanical strength, and flexibility, can be tailored by the choice of the organic substituents on the this compound precursor.[20][21][22][23][24]

Quantitative Data: Polycondensation of Disilanols

This compound PrecursorCatalystTemperature (°C)Time (h)Resulting PolymerMolecular Weight ( g/mol )Reference
1,3-Dimethyl-1,3-diphenyldisiloxanediolBis(dimethylamino)dimethylsilane--PolysiloxaneMn = 51,200[25]
Sol-Gel Processes

Disilanols, particularly disiloxanetetraols, can serve as precursors in sol-gel processes to create highly structured silica-based materials. The sol-gel process involves the hydrolysis and condensation of precursors to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid network).[15][25][26][27][28][29][30][31]

Experimental Protocol: Sol-Gel Synthesis using a Disiloxanetetraol Precursor

  • Precursor: 1,3-Diphenyldisiloxane-1,1,3,3-tetraol.[3]

  • Procedure: The disiloxanetetraol is dissolved in a suitable solvent such as ethanol. A controlled amount of water and a catalyst (either acid or base) are added to initiate hydrolysis and condensation. The solution is stirred at room temperature until gelation occurs. The resulting gel is then aged and dried under controlled conditions (e.g., supercritical drying to produce an aerogel or slow evaporation to yield a xerogel).

  • Application: The resulting porous silica (B1680970) materials can be used as catalyst supports, adsorbents, or low-dielectric-constant materials in microelectronics.

Sol_Gel_Process cluster_workflow Sol-Gel Process Workflow Precursor This compound Precursor (in solution) Hydrolysis Hydrolysis (H₂O, Catalyst) Condensation Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gelation Gelation Gel Wet Gel (3D Network) Gelation->Gel Drying Drying Final_Material Xerogel or Aerogel Drying->Final_Material

Caption: General workflow of a sol-gel process.

Catalysis

Disilanols can act as ligands for transition metal complexes, leading to catalysts with unique activities and selectivities. The silanol groups can coordinate to the metal center and influence its electronic and steric properties.

Application in Olefin Polymerization

Zirconium complexes bearing this compound-derived ligands have been investigated as catalysts for ethylene (B1197577) polymerization. These catalysts, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), can exhibit high activity.[2][17][22][31][32][33][34][35][36]

Olefin_Polymerization cluster_workflow Catalytic Cycle for Olefin Polymerization Catalyst This compound-Zr Complex Activation Activation Catalyst->Activation Cocatalyst Cocatalyst (MAO) Cocatalyst->Activation Active_Catalyst Active Catalytic Species Activation->Active_Catalyst Coordination Coordination Active_Catalyst->Coordination Olefin Olefin Monomer (e.g., Ethylene) Olefin->Coordination Insertion Insertion Coordination->Insertion Polymer_Chain Growing Polymer Chain Insertion->Polymer_Chain Polymer_Chain->Coordination Chain Propagation Termination Termination Polymer_Chain->Termination Polymer Polyolefin Termination->Polymer

Caption: Catalytic cycle of olefin polymerization.

Safety and Handling

Organodisilanols should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for all disilanols are not available, they should be treated as potentially hazardous chemicals. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) for the specific compound.[13][23][37][38]

Conclusion

Disilanols represent a promising class of compounds with significant potential for industrial applications. Their ability to form well-defined polysiloxanes and structured inorganic materials through condensation and sol-gel processes makes them valuable precursors in materials science. Furthermore, their role as ligands in catalysis opens up new avenues for the development of highly efficient and selective catalysts. Continued research into the synthesis, reactivity, and application of disilanols is expected to unlock new technologies and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Disilanol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disilanols, compounds containing two silicon atoms and at least two hydroxyl groups, are crucial intermediates in organosilicon chemistry. Their applications range from precursors for novel materials to building blocks in the synthesis of complex molecules. The optimization of disilanol synthesis is paramount for achieving high yields, purity, and cost-effectiveness. These application notes provide an overview of common synthetic strategies and detailed protocols for their optimization. A significant challenge in this compound synthesis is controlling the condensation of silanol (B1196071) groups, which can lead to the formation of siloxanes.[1][2]

Core Synthetic Strategies and Optimization

The primary methods for synthesizing disilanols involve the hydrolysis of functionalized disilanes or the oxidation of dihydrosilanes. Optimization of these processes typically involves careful control of reaction conditions to favor the formation of the desired this compound and minimize side reactions.

Hydrolysis of Dihydrosilanes

The metal-catalyzed hydrolysis of dihydrosilanes is a common route for the synthesis of silanols and disilanols.[1][2] The reaction involves the oxidation of Si-H bonds with water. However, the presence of two reactive Si-H groups and the tendency for condensation reactions present challenges in achieving selectivity.[2]

Optimization Parameters:

  • Catalyst Selection: The choice of metal catalyst is critical. Rhodium(III) and Iridium(III) complexes have been shown to be effective, with the specific complex influencing the product distribution.[1][3] For example, certain iridium complexes can selectively produce diphenylsilanediol (B146891) from diphenylsilane (B1312307).[3]

  • Solvent: Anhydrous solvents such as THF are typically used to control the concentration of water.

  • Stoichiometry of Water: The amount of water must be carefully controlled to prevent excessive condensation.

  • Temperature: Reactions are often run at room temperature to minimize side reactions.[1][2]

Data Summary: Catalytic Hydrolysis of Diphenylsilane

CatalystWater (equivalents)SolventTemperature (°C)ProductsReference
{RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}10THF25Diphenylhydrosilanol, Dihydrosiloxane[1][2]
{IrCl[SiMe₂(o-C₆H₄PPh₂)]₂}10THF25Diphenylsilanediol[1][2]
{Rh[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄]10THF25Diphenylhydrosilanol[1][2]
{Ir[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄]10THF25Diphenylsilanediol[1][2]
Hydrolysis of Halogenated or Functionalized Disiloxanes

Another effective method is the hydrolysis of disiloxanes bearing functional groups that are susceptible to hydrolysis, such as isocyanato or chloro groups.[4] This method can produce disiloxane-diols and -tetraols in high yields.

Optimization Parameters:

  • Precursor Choice: The stability and reactivity of the starting disiloxane (B77578) are key. Diisocyanatodisiloxanes and tetrachlorodisiloxane are common precursors.[4]

  • Hydrolysis Method: Vapor-phase hydrolysis can be a practical method for these syntheses.[4]

  • Temperature and Pressure: These parameters need to be optimized for the specific precursor to ensure complete reaction without decomposition.

Data Summary: Synthesis of Disiloxane-diols and -tetraols

PrecursorMethodProductYieldReference
DiisocyanatodisiloxanesVapor-phase hydrolysisDisiloxane-1,3-diolsExcellent[4]
TetrachlorodisiloxaneHydrolysisDisiloxane-1,1,3,3-tetraolExcellent[4]

Experimental Protocols

Protocol 1: Catalytic Hydrolysis of Diphenylsilane to Diphenylsilanediol

This protocol is based on the selective synthesis using an iridium catalyst.[1][2]

Materials:

  • Diphenylsilane (Ph₂SiH₂)

  • {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} catalyst

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Nitrogen gas

  • Schlenk line and glassware

Procedure:

  • All glassware should be oven-dried and cooled under a nitrogen atmosphere.

  • In a Schlenk flask, dissolve diphenylsilane (0.22 mmol) in 1 mL of anhydrous THF under a nitrogen atmosphere.

  • In a separate vial, prepare the catalyst solution by dissolving {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} (0.2 mol %) in a minimal amount of THF.

  • Add the catalyst solution to the diphenylsilane solution and stir for 5 minutes.

  • Add deionized water (2.2 mmol, 10 equivalents) to the reaction mixture.

  • Stir the reaction at 25°C and monitor its progress by observing the evolution of hydrogen gas. The reaction progress can also be monitored by ¹H NMR.[1][2]

  • Upon completion, the solvent can be removed under vacuum to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of Disiloxane-1,3-diol via Vapor-Phase Hydrolysis

This protocol is a general method based on the synthesis from functionalized disiloxanes.[4]

Materials:

  • 1,3-disubstituted-1,3-diisocyanatodisiloxane

  • Apparatus for vapor-phase hydrolysis

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up the vapor-phase hydrolysis apparatus.

  • Heat the diisocyanatodisiloxane precursor to generate a vapor.

  • Introduce water vapor into the reaction chamber to react with the precursor vapor.

  • Condense the product and collect it.

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Wash the organic phase with water to remove any water-soluble byproducts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the disiloxane-1,3-diol.

  • The product can be further purified by sublimation.[4]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Glassware under N2 dissolve_silane Dissolve Dihydrosilane in Anhydrous Solvent start->dissolve_silane dissolve_cat Prepare Catalyst Solution start->dissolve_cat add_cat Add Catalyst to Silane Solution dissolve_silane->add_cat dissolve_cat->add_cat add_water Add Stoichiometric Water add_cat->add_water stir Stir at Controlled Temperature add_water->stir monitor Monitor Reaction (e.g., H2 evolution, NMR) stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Solvent Removal quench->extract purify Purification (Recrystallization/Chromatography) extract->purify end Pure this compound purify->end G dihydrosilane R₂SiH₂ (Dihydrosilane) hydrosilanol R₂Si(H)OH (Hydrosilanol) dihydrosilane->hydrosilanol + H₂O - H₂ silanediol R₂Si(OH)₂ (Silanediol) hydrosilanol->silanediol + H₂O - H₂ hydrosiloxane (R₂SiH)₂O (Hydrosiloxane) hydrosilanol->hydrosiloxane + R₂SiH₂ - H₂ hydrosilanol->hydrosiloxane Condensation note1 Desired Pathway (Selective Hydrolysis) note2 Side Reaction (Condensation)

References

Catalytic Methods for Disilanol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilanols, particularly geminal silanediols (R₂Si(OH)₂), are valuable compounds in medicinal chemistry, materials science, and organic synthesis. Their unique properties, including the ability to act as hydrogen bond donors and their use as precursors to complex silicone-based materials, have driven the development of various synthetic methodologies. This document provides detailed application notes and protocols for two distinct and effective catalytic methods for the synthesis of disilanols: transition metal-catalyzed hydrolysis of dihydrosilanes and metal-free base-catalyzed hydrolysis of 1,3-dihydrido-disiloxanes.

Method 1: Rhodium- and Iridium-Catalyzed Hydrolysis of Dihydrosilanes

The transition metal-catalyzed hydrolysis of dihydrosilanes offers a selective and efficient route to silanediols. Complexes of rhodium and iridium have been shown to be particularly effective, allowing for the controlled formation of silanediols while minimizing the formation of undesired side products such as siloxanes.[1][2][3]

Data Presentation: Quantitative Analysis of Rh/Ir-Catalyzed Dihydrosilane Hydrolysis

The following tables summarize the product distribution for the hydrolysis of various dihydrosilanes using different rhodium and iridium catalysts. The reactions were generally carried out at 25°C in THF with a catalyst loading of 0.2 mol%.[4]

Table 1: Catalytic Hydrolysis of Diphenylsilane (Ph₂SiH₂)[4]

CatalystH₂ Evolved (equiv.)Silanediol (Ph₂Si(OH)₂) (%)Hydrosilanol (Ph₂SiH(OH)) (%)Dihydrosiloxane ((Ph₂SiH)₂O) (%)
{RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}1.07930
{[Rh(SiMe₂(o-C₆H₄PPh₂))₂(NCMe)][BArF₄]}1.000100
{IrCl[SiMe₂(o-C₆H₄PPh₂)]₂}2.010000
{[Ir(SiMe₂(o-C₆H₄PPh₂))₂(NCMe)₂][BArF₄]}2.010000

Table 2: Catalytic Hydrolysis of Various Dihydrosilanes[3]

CatalystSubstrate (R¹R²SiH₂)H₂ Evolved (equiv.)Silanediol (%)Hydrosilanol (%)Dihydrosiloxane (%)
{RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}Ph₂SiH₂1.07930
{RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}1-Naph(Ph)SiH₂1.010900
{RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}Mes₂SiH₂1.001000
{RhCl[SiMe₂(o-C₆H₄PPh₂)]₂}Et₂SiH₂2.010000
{[Rh(SiMe₂(o-C₆H₄PPh₂))₂(NCMe)][BArF₄]}Ph₂SiH₂1.000100
{[Rh(SiMe₂(o-C₆H₄PPh₂))₂(NCMe)][BArF₄]}1-Naph(Ph)SiH₂1.010900
{[Rh(SiMe₂(o-C₆H₄PPh₂))₂(NCMe)][BArF₄]}Mes₂SiH₂1.001000
{[Rh(SiMe₂(o-C₆H₄PPh₂))₂(NCMe)][BArF₄]}Et₂SiH₂2.010000
Experimental Protocols

Protocol 1.1: General Procedure for Rh/Ir-Catalyzed Hydrolysis of Dihydrosilanes[1]

A closed reaction vessel is immersed in a thermostated ethylene (B1197577) glycol/water bath. The vessel is charged with the catalyst (0.00044 mmol) in 1 mL of distilled THF and H₂O (2.2 mmol). Once the pressure of the system has stabilized, the dihydrosilane (0.22 mmol) is added. The solution is stirred until the pressure stabilizes again, indicating the completion of the reaction.

Protocol 1.2: Detailed Protocol for the Synthesis of Diphenylsilanediol (B146891) using {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂}[4]

  • Catalyst Preparation: The iridium catalyst {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} can be synthesized by reacting [IrCl(coe)₂]₂ with 4 equivalents of the proligand [Si(H)Me₂(o-C₆H₄PPh₂)] in CH₂Cl₂ at room temperature.[4]

  • Reaction Setup: In a glovebox, a 10 mL Schlenk flask equipped with a magnetic stir bar is charged with {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} (3.9 mg, 0.0044 μmol, 0.2 mol%).

  • Solvent and Reagent Addition: 1 mL of distilled THF is added to dissolve the catalyst. Subsequently, deionized water (39.6 μL, 2.2 mmol, 10 equiv.) is added.

  • Substrate Addition: The flask is sealed, removed from the glovebox, and placed in a water bath at 25°C. Diphenylsilane (40.5 mg, 0.22 mmol, 1 equiv.) is then added via syringe.

  • Reaction Monitoring: The reaction is monitored by the evolution of hydrogen gas. The reaction is considered complete when gas evolution ceases (typically within 1-2 hours).

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford diphenylsilanediol as a white solid.

Visualizations

experimental_workflow_ir_catalyzed cluster_prep Catalyst Preparation cluster_reaction Hydrolysis Reaction cluster_workup Work-up and Purification catalyst [IrCl(coe)₂]₂ + Ligand reaction1 Stir in CH₂Cl₂ catalyst->reaction1 ir_catalyst {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} reaction1->ir_catalyst setup Charge Schlenk with Catalyst ir_catalyst->setup add_solvents Add THF and H₂O setup->add_solvents add_silane Add Diphenylsilane add_solvents->add_silane stir Stir at 25°C add_silane->stir evaporation Remove Solvent stir->evaporation chromatography Column Chromatography evaporation->chromatography product Diphenylsilanediol chromatography->product

Workflow for Iridium-Catalyzed Diphenylsilanediol Synthesis.

catalytic_cycle_ir catalyst [Ir] Catalyst intermediate1 [Ir]-H(SiR₂H) catalyst->intermediate1 + R₂SiH₂ intermediate2 [Ir]-OH(SiR₂H) intermediate1->intermediate2 + H₂O - H₂ intermediate2->catalyst + R₂SiH(OH) intermediate3 [Ir]-H(SiR₂(OH)) intermediate2->intermediate3 Rearrangement intermediate4 [Ir]-OH(SiR₂(OH)) intermediate3->intermediate4 + H₂O - H₂ intermediate4->catalyst + R₂Si(OH)₂

Proposed Catalytic Cycle for Iridium-Catalyzed Silanediol Synthesis.

Method 2: Metal-Free Base-Catalyzed Hydrolysis of 1,3-Dihydrido-disiloxanes

A metal-free approach to disilanols involves the base-catalyzed hydrolysis of 1,3-dihydrido-disiloxanes. This method provides a cost-effective and environmentally benign alternative to transition metal-catalyzed systems. Cesium carbonate or organocatalysts in the presence of an oxidant can be employed to achieve this transformation.[5]

Data Presentation: Quantitative Analysis of Metal-Free Disiloxanediol Synthesis

The following table summarizes the yields of 1,3-disiloxanediols from the corresponding 1,3-dihydrido-disiloxanes using a base-catalyzed method.[5]

Table 3: Base-Catalyzed Hydrolysis of 1,3-Dihydrido-disiloxanes[5]

Substrate (1,3-Dihydrido-disiloxane)Product (1,3-Disiloxanediol)Catalyst/ReagentYield (%)
1,1,3,3-Tetranaphthyldisiloxane1,1,3,3-Tetranaphthyldisiloxane-1,3-diolCs₂CO₃, H₂O₂85
1,1,3,3-Tetraphenyldisiloxane1,1,3,3-Tetraphenyldisiloxane-1,3-diolCs₂CO₃, H₂O₂78
1,1,3,3-Tetrakis(4-fluorophenyl)disiloxane1,1,3,3-Tetrakis(4-fluorophenyl)disiloxane-1,3-diolCs₂CO₃, H₂O₂92
1,1,3,3-Tetrakis(4-methoxyphenyl)disiloxane1,1,3,3-Tetrakis(4-methoxyphenyl)disiloxane-1,3-diolCs₂CO₃, H₂O₂88
1,1,3,3-Tetrakis(4-fluoronaphthalen-1-yl)disiloxane1,1,3,3-Tetrakis(4-fluoronaphthalen-1-yl)disiloxane-1,3-diolOrganocatalyst, H₂O₂89
Experimental Protocols

Protocol 2.1: General Procedure for Base-Catalyzed Hydrolysis of 1,3-Dihydrido-disiloxanes (Method A)[5]

The 1,3-dihydrido-disiloxane (0.25 mmol) is added to a 4 mL vial and dissolved in THF (1 mL). Cesium carbonate (0.025 mmol) is added, followed by H₂O₂ (30% aqueous solution, 75 μL). The vial is vented with a needle to release the generated gas. The reaction is stirred at room temperature for 30 minutes. The product is then isolated by pouring the reaction mixture over Na₂SO₄, followed by filtration and removal of the solvent.

Protocol 2.2: Detailed Protocol for the Synthesis of 1,1,3,3-Tetranaphthyldisiloxane-1,3-diol[5]

  • Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add 1,1,3,3-tetranaphthyldisiloxane (113 mg, 0.25 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in 1 mL of THF. Add cesium carbonate (8.1 mg, 0.025 mmol, 10 mol%).

  • Oxidant Addition: Carefully add 30% aqueous hydrogen peroxide (75 μL) to the reaction mixture.

  • Venting: Place a needle through the cap of the vial to serve as a vent for the evolving hydrogen gas.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Work-up: Dilute the reaction mixture with 3 mL of dichloromethane (B109758) and pass it through a short plug of sodium sulfate (B86663) to remove water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 1,1,3,3-tetranaphthyldisiloxane-1,3-diol as a white solid (yield: 85%).

Visualizations

experimental_workflow_base_catalyzed cluster_reaction Hydrolysis Reaction cluster_workup Work-up and Isolation setup Charge Vial with Disiloxane add_solvents Add THF, Cs₂CO₃, and H₂O₂ setup->add_solvents vent Vent with Needle add_solvents->vent stir Stir at RT for 30 min vent->stir dilute Dilute with DCM stir->dilute dry Dry over Na₂SO₄ dilute->dry filter_evaporate Filter and Evaporate dry->filter_evaporate product 1,3-Disiloxanediol filter_evaporate->product

Workflow for Base-Catalyzed 1,3-Disiloxanediol Synthesis.

reaction_mechanism_base_catalyzed start R₂Si(H)OSi(H)R₂ intermediate1 R₂Si(O⁻)OSi(H)R₂ + H₂O start->intermediate1 + OH⁻ intermediate2 R₂Si(OH)OSi(H)R₂ + OH⁻ intermediate1->intermediate2 Protonation intermediate3 R₂Si(OH)OSi(O⁻)R₂ + H₂O intermediate2->intermediate3 + OH⁻ product R₂Si(OH)OSi(OH)R₂ + OH⁻ intermediate3->product Protonation

Proposed Mechanism for Base-Catalyzed Hydrolysis of a 1,3-Dihydrido-disiloxane.

Conclusion

The catalytic synthesis of disilanols can be effectively achieved through both transition metal-catalyzed and metal-free methodologies. The choice of method will depend on the specific substrate, desired product, and considerations of cost and environmental impact. The rhodium- and iridium-catalyzed hydrolysis of dihydrosilanes provides a versatile route to a range of silanediols with high selectivity. For applications where metal contamination is a concern, the base-catalyzed hydrolysis of 1,3-dihydrido-disiloxanes offers a robust and efficient metal-free alternative. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the synthesis and application of these important organosilicon compounds.

References

Application Notes and Protocols for the Purification of Disilanol Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilanols, compounds containing two silicon atoms each bearing a hydroxyl group, are of increasing interest in materials science, catalysis, and drug development. Their unique structural and electronic properties, arising from the Si-O-H functional group, make them valuable building blocks for the synthesis of complex organosilicon molecules, including siloxane-based polymers and dendrimers. Furthermore, their ability to participate in hydrogen bonding and act as proton donors has led to their exploration as enzyme inhibitors and synthons in medicinal chemistry.

The synthesis of disilanols often results in mixtures containing starting materials, catalysts, and siloxane oligomers as byproducts. The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays. Therefore, effective purification of disilanol products is a critical step in their application.

These application notes provide a comprehensive overview of the common techniques used for the purification of this compound products, including flash column chromatography, recrystallization, and sublimation. Detailed protocols and guidelines for purity assessment are provided to assist researchers in obtaining high-purity this compound compounds for their specific applications.

Purification Strategies for this compound Products

The choice of purification method for a this compound product depends on several factors, including its physical state (solid or oil), thermal stability, and the nature of the impurities. A general workflow for the purification of a crude this compound product is outlined below.

General Purification Workflow for this compound Products crude Crude this compound Product analysis1 Initial Purity Assessment (TLC, ¹H NMR, GC-MS) crude->analysis1 solid_check Is the product a solid? analysis1->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Flash Column Chromatography solid_check->chromatography No sublimation Sublimation recrystallization->sublimation Alternative for thermally stable solids pure_solid Pure Solid this compound recrystallization->pure_solid sublimation->pure_solid analysis2 Purity Assessment of Fractions (TLC) chromatography->analysis2 combine Combine Pure Fractions analysis2->combine evaporation Solvent Evaporation combine->evaporation pure_oil Pure this compound Oil evaporation->pure_oil final_analysis Final Purity and Characterization (qNMR, HPLC, GC-MS, etc.) pure_solid->final_analysis pure_oil->final_analysis

General workflow for this compound purification.
Flash Column Chromatography

Flash column chromatography is a widely used and effective technique for the purification of both solid and oily this compound products. It relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).

Key Considerations for this compound Purification by Flash Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of disilanols due to their polar nature. The choice of silica particle size (e.g., 40-63 µm) can influence the separation efficiency.[1]

  • Mobile Phase Selection: The selection of an appropriate mobile phase is crucial for achieving good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The polarity of the mobile phase is gradually increased to elute the compounds from the column. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before performing the flash column.[2] A solvent system that gives an Rf value of approximately 0.2-0.3 for the desired this compound product on a TLC plate is often a good starting point for the flash column.[3]

  • Sample Loading: The crude this compound can be loaded onto the column as a concentrated solution in the mobile phase or dry-loaded by adsorbing it onto a small amount of silica gel. Dry loading is often preferred as it can lead to better resolution.[3]

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can provide better resolution than an isocratic elution (constant mobile phase composition).[3]

Flash Column Chromatography Workflow start Start tlc TLC Analysis to Determine Eluent start->tlc pack Pack Column with Silica Gel tlc->pack load Load Crude this compound (Wet or Dry Loading) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Workflow for flash column chromatography.
Recrystallization

Recrystallization is a powerful technique for purifying solid this compound products. It is based on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Key Considerations for Recrystallization of Disilanols:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

    • Dissolve the this compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

    • Not react with the this compound.

    • Dissolve the impurities well at all temperatures or not at all.

    • Be easily removable from the purified crystals. Common solvents for the recrystallization of organic compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate.[4][5] The choice of solvent is highly dependent on the specific this compound's structure and polarity.

  • Procedure: The process involves dissolving the crude solid in a minimal amount of hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to form crystals, and then collecting the crystals by filtration.

Sublimation

Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into the gas phase without passing through a liquid phase. The gaseous compound then condenses back into a pure solid on a cold surface. This method is particularly suitable for thermally stable, non-ionic organic compounds.[6][7] Some disiloxanediols are known to be thermally stable and can be purified by sublimation.[8]

Key Considerations for Sublimation of Disilanols:

  • Thermal Stability: The this compound must be thermally stable and not decompose at the sublimation temperature.

  • Vapor Pressure: The compound should have a sufficiently high vapor pressure at a temperature below its melting point to allow for sublimation to occur at a reasonable rate.

  • Apparatus: A standard sublimation apparatus consists of a vessel to hold the crude material, a heating source, and a cold finger to condense the purified solid. The apparatus is typically connected to a vacuum pump to reduce the pressure and lower the sublimation temperature.[6]

Experimental Protocols

Protocol for Flash Column Chromatography of a this compound Product

This protocol provides a general procedure for the purification of a this compound product using flash column chromatography.

Materials:

  • Crude this compound product

  • Silica gel (40-63 µm)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

    • Identify a solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.[3]

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading and solvent addition.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude this compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to force the eluent through the column at a steady flow rate.

    • Collect the eluate in a series of labeled test tubes or flasks.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent in the eluent.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction onto a TLC plate and develop it to identify the fractions containing the pure this compound product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound product.

Protocol for Recrystallization of a Solid this compound Product

This protocol outlines the general steps for purifying a solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If the solid is insoluble, heat the test tube gently to see if it dissolves.

    • If the solid dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath to see if crystals form. A good solvent will show low solubility at low temperature and high solubility at high temperature.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air dry on the filter paper or dry them in a desiccator under vacuum.

Purity Assessment of this compound Products

Accurate determination of the purity of this compound products is essential. A combination of analytical techniques is often employed for a comprehensive assessment.

Qualitative and Semi-Quantitative Analysis
  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of a purification. The presence of a single spot under UV light (if the compound is UV active) or after staining suggests a relatively pure compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can also provide an indication of purity. The presence of unexpected signals in the spectrum can indicate the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities in a sample.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to separate and quantify the components of a mixture, providing a measure of the purity of the this compound product.

Quantitative Purity Determination
  • Quantitative NMR (qNMR): qNMR is a highly accurate and precise method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[10] It involves comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard with a certified purity.

Data Presentation

The following tables provide a template for summarizing quantitative data from the purification of this compound products. Researchers should populate these tables with their experimental data for easy comparison of different purification methods.

Table 1: Comparison of Purification Techniques for a this compound Product

Purification MethodStarting Material (g)Purified Product (g)Yield (%)Initial Purity (%)Final Purity (%)
Flash Chromatography
Recrystallization
Sublimation

Table 2: Flash Chromatography Parameters and Results

This compound ProductColumn Size (g SiO₂)Eluent System (Gradient)Sample Loading MethodYield (%)Purity (%)

Table 3: Recrystallization Solvents and Outcomes

This compound ProductRecrystallization Solvent(s)Yield (%)Purity (%)Crystal Morphology

Troubleshooting

  • Oiling out during recrystallization: This occurs when the compound comes out of solution as a liquid rather than a solid. This can sometimes be resolved by using a different solvent system, a larger volume of solvent, or by scratching the inside of the flask to induce crystallization.

  • Poor separation in flash chromatography: If the components are not well-separated, consider using a longer column, a shallower solvent gradient, or a different solvent system. Ensure the column is packed properly and not overloaded.

  • Low recovery: Low recovery can be due to multiple factors, including loss of material during transfers, incomplete crystallization, or irreversible adsorption to the silica gel. Careful handling and optimization of the purification parameters can help improve recovery.

By following these application notes and protocols, researchers can effectively purify their this compound products and confidently proceed with their downstream applications.

References

Disilanol as a Precursor for Polysiloxanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysiloxanes, commonly known as silicones, are a versatile class of polymers with a wide range of applications in research, medicine, and industry due to their unique properties, including high thermal stability, chemical inertness, and biocompatibility. A key method for the synthesis of well-defined polysiloxanes is the polycondensation of disilanols. This document provides detailed application notes and experimental protocols for the use of disilanols as precursors in the synthesis of polysiloxanes, targeting researchers, scientists, and professionals in drug development.

Disilanols, organosilicon compounds containing two hydroxyl groups attached to a single silicon atom, serve as fundamental building blocks for the construction of the siloxane backbone (Si-O-Si). The polycondensation reaction of disilanols proceeds through the elimination of water, forming a growing polymer chain. This method allows for precise control over the polymer structure by using well-defined disilanol monomers.

Applications in Research and Drug Development

The ability to synthesize polysiloxanes with tailored properties makes them highly valuable in various scientific and pharmaceutical applications:

  • Drug Delivery: The biocompatibility and tunable hydrophobicity of polysiloxanes make them excellent candidates for controlled drug release systems. By incorporating different organic substituents on the this compound precursor, the resulting polysiloxane can be engineered to encapsulate and release therapeutic agents at a desired rate.

  • Biomedical Devices and Implants: Polysiloxanes are extensively used in the fabrication of medical devices such as catheters, tubing, and implants due to their biostability and low toxicity. The synthesis from disilanols allows for the creation of materials with specific mechanical properties, such as elasticity and durability, required for these applications.

  • Surface Modification: Polysiloxane coatings can be applied to various substrates to modify their surface properties, rendering them more biocompatible, lubricious, or resistant to biofouling. The use of functionalized disilanols enables the introduction of specific chemical moieties to the polymer backbone for targeted surface interactions.

  • High-Performance Materials: The thermal stability of the siloxane bond makes these materials suitable for applications requiring resistance to high temperatures. Polysiloxanes derived from disilanols are used as high-temperature lubricants, sealants, and elastomers.

Experimental Protocols

This section provides detailed protocols for the synthesis of a this compound precursor, diphenylsilanediol (B146891), and its subsequent polycondensation to form polydiphenylsiloxane. A protocol for the co-condensation of diphenylsilanediol with a pre-existing polysiloxane is also included to demonstrate the synthesis of copolymers.

Protocol 1: Synthesis of Diphenylsilanediol

This protocol describes the synthesis of diphenylsilanediol, a common this compound precursor, through the hydrolysis of diphenyldichlorosilane.

Materials:

  • Diphenyldichlorosilane

  • Water

  • Acetone (B3395972)

  • Sodium bicarbonate

  • Three-neck round-bottom flask

  • Stirring apparatus

  • Funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a three-neck round-bottom flask equipped with a stirrer, slowly add 400 grams of diphenyldichlorosilane to 2000 grams of water over a period of two hours with continuous stirring. Maintain the reaction mixture temperature between 20-30°C.[1]

  • A precipitate of crude diphenylsilanediol will form. Separate the precipitate by filtration.[1]

  • While the filtered solid is still wet and contains hydrochloric acid, dissolve it in 550 grams of acetone.[1]

  • Add a sufficient amount of sodium bicarbonate to the acetone solution to neutralize the hydrochloric acid, achieving a pH of approximately 6.5.[1]

  • Filter the mixture to remove the inorganic salts.[1]

  • To the filtrate, add 2800 grams of water to precipitate the purified diphenylsilanediol.[1]

  • Collect the diphenylsilanediol by filtration and dry it in an air-circulating oven at approximately 65°C for 24 hours.[1]

  • The expected yield of diphenylsilanediol is approximately 320 grams (around 93.4% yield). The melting point of the product should be in the range of 157.8-158.4°C.[1]

Protocol 2: Homopolycondensation of Diphenylsilanediol

This protocol outlines the thermal polycondensation of diphenylsilanediol to produce polydiphenylsiloxane. This is a general procedure based on the principles of silanol (B1196071) condensation.

Materials:

  • Diphenylsilanediol

  • Three-neck round-bottom flask

  • Stirring apparatus

  • Nitrogen inlet

  • Condenser with a collection flask

  • Heating mantle

Procedure:

  • Place the desired amount of purified diphenylsilanediol into a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask to remove the water byproduct.

  • Begin purging the flask with a slow stream of inert gas, such as nitrogen, to create an inert atmosphere and to help carry away the water vapor produced during the reaction.

  • Heat the flask using a heating mantle. The temperature required for thermal condensation can vary, but typically ranges from 150°C to 250°C. Start with a lower temperature and gradually increase it.

  • Continue heating and stirring the molten diphenylsilanediol. The viscosity of the mixture will gradually increase as the polycondensation proceeds and the polymer chains grow.

  • The reaction time will depend on the desired molecular weight of the polysiloxane. It can range from a few hours to over 24 hours. The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture or by taking samples for analysis (e.g., by GPC).

  • Once the desired degree of polymerization is achieved, cool the reaction mixture to room temperature. The resulting polydiphenylsiloxane will be a viscous liquid or a solid, depending on its molecular weight.

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., toluene) and precipitating it in a non-solvent (e.g., methanol).

Protocol 3: Co-condensation of Diphenylsilanediol with Hydroxy-terminated Polydimethylsiloxane (B3030410)

This protocol describes the synthesis of a random copolymer of dimethylsiloxane and diphenylsiloxane.[2]

Materials:

  • Hydroxy-terminated polydimethylsiloxane

  • Diphenylsilanediol

  • Sodium hydroxide (B78521) (NaOH)

  • Glacial acetic acid

  • 100 mL three-necked flask

  • Stirring apparatus

  • Oil bath

  • Nitrogen gas supply

Procedure:

  • Add 45.0 g of hydroxy-terminated polydimethylsiloxane and 5.0 g of diphenylsilanediol to a 100 mL three-necked flask.[2]

  • Heat the mixture in an oil bath to 140°C and stir for 30 minutes until the diphenylsilanediol has completely dissolved.[2]

  • Lower the oil bath temperature to 110°C.[2]

  • Add 0.05 g of NaOH to the mixture to catalyze the condensation reaction.[2]

  • Slowly bubble nitrogen gas through the reaction mixture to facilitate the removal of water produced during the reaction.[2]

  • After 30 minutes of reaction, cool the mixture to below 50°C.[2]

  • Neutralize the catalyst by adding 0.075 g of ice-cold acetic acid.[2]

  • Filter the resulting mixture to remove the salt byproduct and any unreacted diphenylsilanediol.[2]

  • The final product is a hydroxy-terminated random copolymer of dimethylsiloxane–diphenylsiloxane.[2]

Data Presentation

The following tables summarize quantitative data from the synthesis of polysiloxanes using this compound precursors.

Table 1: Synthesis of a Hydroxy-terminated Random Copolymer of Dimethylsiloxane–Diphenylsiloxane [2]

ParameterValue
Viscosity4423 mPa·s
Molecular Weight ( g/mol )5600
Molecular Weight Distribution2.99

Table 2: General Properties of Polysiloxanes from Polycondensation Reactions

PrecursorsPolymer TypeMolecular Weight (Mw)Polydispersity Index (PDI)Yield (%)Reference
Dihydrosilanes and DialkoxysilanesAlternating Copolymer10,000 - 50,000-High[3]
1,4-bis(dimethylsilyl)benzene and (1,2-dihydrobenzocyclobuten-4-yl)dimethoxy(vinyl)silaneBenzocyclobutene-functionalized silphenylene-siloxane oligomer4,8291.60-
4,4′-bis(dimethylsilyl)bibenzene and (1,2-dihydrobenzocyclobuten-4-yl)dimethoxy(vinyl)silaneBenzocyclobutene-functionalized silbiphenylene-siloxane oligomer10,5711.57-
Hydrogen-terminated PDMS and 3-chloropropylmethyldimethoxysilaneChloropropyl linear polysiloxaneup to 70,300-up to 95%

Note: The data in Table 2 is from polycondensation reactions that are related to or share principles with this compound polycondensation, providing a comparative context.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis of polysiloxanes from disilanols.

G Workflow for Polysiloxane Synthesis from this compound Precursor cluster_0 This compound Synthesis cluster_1 Polycondensation Dichlorosilane Diorganodichlorosilane (e.g., Ph2SiCl2) Hydrolysis Hydrolysis (with Water) Dichlorosilane->Hydrolysis Purification Purification (Neutralization & Precipitation) Hydrolysis->Purification This compound This compound (e.g., Ph2Si(OH)2) Purification->this compound Polycondensation Polycondensation (Heat, Catalyst) This compound->Polycondensation Polysiloxane Polysiloxane (-[R2SiO]n-) Polycondensation->Polysiloxane Water Water (Byproduct) Polycondensation->Water

Caption: Workflow for Polysiloxane Synthesis from this compound Precursor.

G Polycondensation Reaction Mechanism Step cluster_0 Reactants cluster_1 Reaction cluster_2 Products Disilanol1 R2Si(OH)2 Condensation Condensation Disilanol1->Condensation Disilanol2 R2Si(OH)2 Disilanol2->Condensation Disiloxane R2Si(OH)-O-Si(OH)R2 Condensation->Disiloxane Water H2O Condensation->Water

Caption: Polycondensation Reaction Mechanism Step.

References

Application Notes and Protocols: Surface Modification of Materials Using Disilanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilanols, molecules containing two silicon atoms each bonded to a hydroxyl group (Si-OH), are emerging as versatile reagents for the surface modification of a wide range of materials. Their unique bifunctional nature allows for the formation of robust, covalently bound surface layers with tunable properties. This is of significant interest in the fields of biomaterials and drug development, where precise control over surface characteristics such as wettability, biocompatibility, and chemical reactivity is paramount.[1][2][3][4]

The fundamental principle behind this technology lies in the reaction of the hydroxyl groups of the disilanol with complementary functional groups on a material's surface, typically other hydroxyl groups, to form stable siloxane (Si-O-Si) bonds.[1] This process, known as silanization, can transform a hydrophilic surface into a hydrophobic one, introduce specific functional groups for further bioconjugation, or create a passivating layer to prevent non-specific protein adsorption.[2][5][6]

These application notes provide a comprehensive overview of the use of disilanols for surface modification, including detailed experimental protocols and expected outcomes.

Principle of this compound-Based Surface Modification

The surface modification process using disilanols generally proceeds in two key steps:

  • Hydrolysis (optional): In many cases, the this compound precursor may have alkoxy or other leaving groups that first need to be hydrolyzed to form the reactive Si-OH groups. This is often catalyzed by the presence of trace amounts of water.

  • Condensation: The hydroxyl groups of the this compound react with hydroxyl groups on the substrate surface, forming covalent siloxane bonds and releasing water as a byproduct. The bifunctional nature of disilanols can lead to cross-linking, forming a stable, polymeric layer on the surface.[1]

Applications in Research and Drug Development

The ability to precisely tailor surface properties using disilanols opens up numerous possibilities in a research and drug development context:

  • Biomaterial Biocompatibility: Modifying the surface of implants and medical devices to improve their biocompatibility and reduce the foreign body response.[2][7][8]

  • Controlled Drug Delivery: Functionalizing the surface of drug-eluting stents or nanoparticles to control the rate of drug release.[5]

  • Targeted Drug Delivery: Attaching targeting ligands to the surface of drug nanocrystals or other delivery vehicles to enhance their accumulation at specific sites in the body.[5][6]

  • Biosensor Development: Creating well-defined surface chemistries for the immobilization of biomolecules in biosensing applications.

  • Microfluidics: Modifying the surface of microfluidic channels to control fluid flow and prevent the non-specific adhesion of cells and proteins.

Quantitative Data on Surface Modification

The success of surface modification can be quantified by measuring various surface properties before and after the treatment. The following table summarizes typical data obtained from such analyses.

Surface PropertyMethod of AnalysisTypical Value (Unmodified)Expected Value (this compound Modified)
Water Contact AngleGoniometry< 20° (for a hydrophilic surface)> 90° (for a hydrophobic modification)
Surface Free EnergyContact Angle AnalysisHighLow
Surface RoughnessAtomic Force Microscopy (AFM)Varies with substrateSlight increase due to coating
Layer ThicknessEllipsometry or AFM0 nm2 - 10 nm
Chemical CompositionX-ray Photoelectron Spectroscopy (XPS)Substrate specificPresence of Si, O, and C peaks from the this compound

Experimental Protocols

The following are detailed protocols for the surface modification of a hydroxylated substrate (e.g., glass or silicon dioxide) using a generic this compound. These protocols can be adapted for other substrates and specific disilanols.

Protocol 1: Solution-Phase Deposition of a this compound Monolayer

This protocol describes the deposition of a this compound from a solution onto a substrate.

Materials:

  • Substrate (e.g., glass microscope slides, silicon wafers)

  • This compound (e.g., a custom-synthesized or commercially available this compound)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Cleaning solution (e.g., Piranha solution, RCA-1 clean)

  • Deionized water

  • Nitrogen gas stream

  • Oven or hotplate

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This is a critical step for achieving a uniform coating.

    • For glass or silicon substrates, immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes is effective. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Alternatively, an RCA-1 clean (a 5:1:1 mixture of deionized water, 27% ammonium (B1175870) hydroxide, and 30% hydrogen peroxide) at 75°C for 15 minutes can be used.

    • Rinse the cleaned substrates extensively with deionized water and dry under a stream of nitrogen gas.

  • Silanization Solution Preparation:

    • In a clean, dry glass container, prepare a solution of the this compound in an anhydrous solvent. A typical starting concentration is 1-5% (v/v).

    • The choice of solvent will depend on the solubility of the specific this compound used.

  • Surface Modification:

    • Immerse the cleaned and dried substrates in the this compound solution.

    • The reaction can be carried out at room temperature for 2-12 hours, or at an elevated temperature (e.g., 60-80°C) for a shorter period (e.g., 1-2 hours) to accelerate the reaction.

    • The reaction vessel should be sealed or under an inert atmosphere (e.g., nitrogen or argon) to minimize the introduction of atmospheric water, which can cause premature polymerization of the this compound in solution.

  • Post-Modification Cleaning:

    • After the desired reaction time, remove the substrates from the solution.

    • Rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed this compound.

    • A sonication step in the anhydrous solvent for 5-10 minutes can be beneficial for removing any loosely bound material.

  • Curing:

    • Cure the coated substrates to promote further cross-linking and stabilization of the surface layer.

    • This can be achieved by heating the substrates in an oven at 110-120°C for 30-60 minutes.

Protocol 2: Vapor-Phase Deposition of a this compound Monolayer

Vapor-phase deposition is an alternative method that can provide a more uniform and controlled monolayer.

Materials:

  • Substrate (e.g., glass microscope slides, silicon wafers)

  • This compound

  • Vacuum oven or vacuum desiccator

  • Schlenk line or other vacuum source

  • Cleaning solution (as in Protocol 1)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Clean the substrates as described in Protocol 1.

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrates in a vacuum-compatible chamber (e.g., a vacuum oven or a desiccator).

    • Place a small, open container with the this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Deposition Process:

    • Evacuate the chamber to a low pressure (e.g., < 1 Torr).

    • Gently heat the chamber to a temperature that is sufficient to vaporize the this compound without causing decomposition. The optimal temperature will depend on the vapor pressure of the specific this compound.

    • Allow the deposition to proceed for a set amount of time, typically 1-4 hours.

  • Post-Deposition Treatment:

    • After the deposition, vent the chamber with an inert gas (e.g., nitrogen).

    • Remove the coated substrates and rinse them with an anhydrous solvent to remove any loosely adsorbed molecules.

    • Cure the substrates as described in Protocol 1.

Visualizations

The following diagrams illustrate the key processes involved in this compound-based surface modification.

G cluster_hydrolysis Step 1: Hydrolysis (if applicable) cluster_condensation Step 2: Condensation on Surface cluster_crosslinking Step 3: Cross-linking Disilanol_Precursor R-Si(OR')2-Si(OR')2-R Reactive_this compound R-Si(OH)2-Si(OH)2-R Disilanol_Precursor->Reactive_this compound Catalyst Water + 2 H2O Byproduct + 2 R'OH Surface Substrate-OH Modified_Surface Substrate-O-Si(OH)R-Si(OH)2-R Surface->Modified_Surface Reactive_Disilanol2 + R-Si(OH)2-Si(OH)2-R Water_Byproduct + H2O Modified_Surface2 Substrate-O-Si(OH)R-Si(OH)2-R Crosslinked_Surface Substrate-O-Si(R)-O-Si(R)-... Modified_Surface2->Crosslinked_Surface Another_this compound + R-Si(OH)2-Si(OH)2-R

Caption: Reaction mechanism of this compound surface modification.

G Start Start Substrate_Cleaning 1. Substrate Cleaning (e.g., Piranha or RCA-1) Start->Substrate_Cleaning Drying 2. Drying (Nitrogen Stream) Substrate_Cleaning->Drying Silanization_Solution 3. Prepare this compound Solution (1-5% in Anhydrous Solvent) Drying->Silanization_Solution Immersion 4. Immerse Substrate (Room Temp or Elevated Temp) Silanization_Solution->Immersion Rinsing 5. Rinse with Solvent Immersion->Rinsing Curing 6. Curing (110-120°C) Rinsing->Curing Characterization 7. Surface Characterization (Contact Angle, AFM, XPS) Curing->Characterization End End Characterization->End

Caption: Experimental workflow for solution-phase deposition.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete or non-uniform coatingIncomplete substrate cleaningUse a more rigorous cleaning protocol. Ensure complete removal of organic contaminants.
Presence of water in the solventUse anhydrous solvents and perform the reaction under an inert atmosphere.
Low reactivity of the this compoundIncrease the reaction temperature or time. Consider using a catalyst if appropriate.
Hazy or cloudy appearance of the coatingPremature polymerization of the this compound in solutionPrepare the silanization solution immediately before use. Minimize exposure to atmospheric moisture.
Poor adhesion of the coatingInsufficient curingIncrease the curing time or temperature.
Lack of surface hydroxyl groupsEnsure the substrate has sufficient hydroxyl groups. A pre-treatment step (e.g., plasma oxidation) may be necessary for some materials.

Safety Precautions

  • Always work in a well-ventilated area, preferably in a fume hood, when handling organosilanes and cleaning solutions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piranha solution is extremely dangerous. Handle with extreme caution and follow all institutional safety protocols for its use and disposal.

  • Consult the Safety Data Sheet (SDS) for the specific this compound and solvents being used.

By following these guidelines and protocols, researchers can effectively utilize disilanols to tailor the surface properties of materials for a wide range of applications in biomaterials science and drug development.

References

Application Notes and Protocols: Disilanol as a Coupling Agent in Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilanol coupling agents are organosilicon compounds containing two hydroxyl groups attached to a silicon atom. These molecules play a crucial role in composite materials by acting as an interfacial bridge between an inorganic filler/reinforcement and an organic polymer matrix. The dual functionality of disilanols allows them to form strong covalent bonds with the inorganic surface and to be compatible with, or react into, the polymer matrix. This enhanced adhesion at the filler-polymer interface is critical for improving the mechanical properties, durability, and overall performance of the composite material. This document provides detailed application notes and protocols for the use of this compound as a coupling agent in composites.

Mechanism of Action

The efficacy of a this compound coupling agent lies in its ability to form a durable link between the inorganic and organic phases of a composite material. The primary mechanism involves the reaction of the silanol (B1196071) (Si-OH) groups of the this compound with the hydroxyl groups present on the surface of inorganic fillers such as silica (B1680970), glass fibers, and metal oxides. This reaction, a condensation process, results in the formation of stable siloxane (Si-O-Si) bonds at the filler surface.

Simultaneously, the organic functionalities of the this compound molecule interact with the polymer matrix. This interaction can be either physical, through entanglement and improved wetting, or chemical, where the organic group partakes in the polymerization or cross-linking of the resin. This dual action effectively couples the two dissimilar materials, enabling efficient stress transfer from the polymer matrix to the reinforcing filler.

Disilanol_Coupling_Mechanism cluster_filler Inorganic Filler Surface cluster_coupling_agent This compound Coupling Agent cluster_polymer Polymer Matrix cluster_interface Coupled Interface filler_surface [Filler]-OH  [Filler]-OH This compound R Si OH OH filler_surface->this compound Condensation Reaction (-H2O) interface [Filler]-O-Si(R)(OH)-O-[Filler] polymer ~~~(Polymer Chains)~~~ polymer_interaction ~~~(Polymer Chains interacting with R)~~~ interface->polymer_interaction Physical/Chemical Interaction

Caption: Mechanism of a this compound coupling agent at the filler-polymer interface.

Featured this compound Coupling Agents

Two notable examples of this compound compounds with applications as coupling agents or in polymer modification are Diphenylsilanediol and 1,4-Bis(hydroxydimethylsilyl)benzene.

  • Diphenylsilanediol: This compound is recognized for its role in surface modification and as a coupling agent to enhance the adhesion of coatings, sealants, and adhesives.[1][2][3] Its excellent thermal stability and chemical resistance make it a valuable component in silicone formulations.[1]

  • 1,4-Bis(hydroxydimethylsilyl)benzene: This this compound is a key intermediate in the synthesis of silphenylene polymers and can act as a silicon nucleophile in palladium-catalyzed cross-coupling reactions.[4][5]

Quantitative Data on Performance

The effectiveness of coupling agents is typically quantified by the improvement in the mechanical properties of the resulting composite. While specific data for this compound-treated composites is not widely available in comparative tables, the following tables present data for composites treated with other silane (B1218182) coupling agents to illustrate the potential performance enhancements.

Table 1: Flexural Strength of Experimental Resin Composites with Different Silane Coupling Agents

Silane Coupling AgentFlexural Strength (MPa)Standard Deviation (MPa)
3-acryloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethane100.525.7
3-methacryloxypropyltrimethoxysilane95.815.4
3-styrylethyltrimethoxysilane92.320.1
3-isocyanatopropyltriethoxysilane35.110.9

Data sourced from Matinlinna JP, et al. (2011).[4]

Table 2: Effect of Silane Coupling Agent Concentration on Flexural Strength

Silane Coupling Agent (γ-MPS) ConcentrationFlexural Strength (MPa)Standard Deviation (MPa)
0%85.28.5
1%105.610.2
2%117.911.9
3%108.39.8
4%98.79.1

Data sourced from Zhu M, et al. (2015).[3]

Table 3: Mechanical Properties of Diphenylsilanediol-Modified Epoxy Resin

PropertyUnmodified EpoxyDiphenylsilanediol Modified Epoxy
Tensile Modulus (MPa)18502150
Tensile Strength (MPa)6578

Data represents a summary of findings on epoxy resins modified with diphenylsilanediol, indicating improved mechanical properties of the matrix material itself.[6]

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Fillers with a this compound Coupling Agent

This protocol provides a general procedure for the surface modification of inorganic fillers like silica or glass fibers.

Materials:

  • Inorganic filler (e.g., silica powder, milled glass fibers)

  • This compound coupling agent (e.g., Diphenylsilanediol)

  • Anhydrous toluene (B28343) or other suitable organic solvent

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Methanol (B129727)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Vacuum oven

  • Centrifuge (for nanoparticles)

Procedure:

  • Filler Preparation: Dry the inorganic filler in a vacuum oven at 110-120°C for at least 4 hours to remove adsorbed water.

  • Silanization Solution Preparation:

    • In a three-neck flask, prepare a 1-5% (w/v) solution of the this compound coupling agent in anhydrous toluene.

    • For hydrolysis of any potential residual alkoxy groups if starting from a precursor, a small amount of water (e.g., 5% of the silane weight) can be added.

    • Adjust the pH of the water to 4.5-5.5 with acetic acid to catalyze hydrolysis.

  • Surface Treatment:

    • Add the dried filler to the silanization solution under a nitrogen atmosphere. The filler loading should be between 5-20% (w/v).

    • Heat the mixture to reflux (around 110°C for toluene) and stir vigorously for 2-4 hours.

  • Washing and Isolation:

    • Allow the mixture to cool to room temperature.

    • Collect the treated filler by filtration using a Buchner funnel. For nanoparticles, centrifugation followed by decantation may be more appropriate.

    • Wash the filler sequentially with toluene and methanol to remove any unreacted silane and by-products.

  • Drying: Dry the surface-modified filler in a vacuum oven at 80-100°C for 12 hours or until a constant weight is achieved.

  • Characterization (Optional): The success of the surface modification can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and contact angle measurements.

Filler_Treatment_Workflow start Start filler_prep Filler Preparation (Drying) start->filler_prep surface_treatment Surface Treatment (Reflux) filler_prep->surface_treatment solution_prep Silanization Solution Preparation solution_prep->surface_treatment washing Washing and Isolation (Filtration/Centrifugation) surface_treatment->washing drying Drying in Vacuum Oven washing->drying characterization Characterization (FTIR, TGA) drying->characterization end End characterization->end

Caption: Experimental workflow for filler surface treatment with a this compound.

Protocol 2: Fabrication of a Composite with Surface-Modified Filler

This protocol outlines the steps to create a composite material using the this compound-treated filler.

Materials:

  • Surface-modified filler (from Protocol 1)

  • Polymer resin (e.g., epoxy, unsaturated polyester, vinyl ester)

  • Curing agent/hardener

  • Styrene or other reactive diluent (if required)

Equipment:

  • High-speed mechanical mixer or planetary mixer

  • Vacuum desiccator or vacuum chamber

  • Molds for specimen fabrication

  • Hydraulic press with heating platens

  • Post-curing oven

Procedure:

  • Compounding:

    • Weigh the desired amounts of polymer resin and surface-modified filler. Filler loading can range from 10-70% by weight, depending on the application.

    • In a suitable mixing vessel, gradually add the modified filler to the resin while mixing at a low speed to ensure good dispersion and avoid excessive air entrapment.

    • Once all the filler is incorporated, increase the mixing speed and continue for 15-30 minutes until a homogeneous paste is obtained.

  • Degassing: Place the mixture in a vacuum desiccator or chamber and apply a vacuum to remove any entrapped air bubbles.

  • Addition of Curing Agent: Add the stoichiometric amount of curing agent to the degassed mixture and mix thoroughly for a few minutes until uniform. Avoid vigorous mixing to minimize re-introducing air.

  • Molding and Curing:

    • Pour or transfer the final mixture into pre-heated and release-agent-coated molds.

    • Place the molds in a hydraulic press and apply pressure and heat according to the resin manufacturer's specifications.

  • Post-Curing: After demolding, post-cure the composite specimens in an oven at a specified temperature and duration to ensure complete cross-linking and achieve optimal mechanical properties.

  • Testing: Fabricate specimens for mechanical testing (e.g., tensile, flexural, impact strength) according to relevant ASTM or ISO standards.

Composite_Fabrication_Workflow start Start compounding Compounding (Resin + Modified Filler) start->compounding degassing Degassing (Vacuum) compounding->degassing curing_agent Add Curing Agent degassing->curing_agent molding Molding and Curing (Heat and Pressure) curing_agent->molding post_curing Post-Curing molding->post_curing testing Mechanical Testing post_curing->testing end End testing->end

Caption: Workflow for the fabrication of a composite with surface-modified filler.

Conclusion

This compound coupling agents offer a promising avenue for enhancing the interfacial adhesion in composite materials. The protocols and data presented herein provide a foundational understanding for researchers and scientists to explore the application of disilanols in the development of high-performance composites. Further research into the synthesis of novel disilanols with tailored organic functionalities will continue to expand their utility in advanced materials.

References

Application Notes and Protocols: Diol-Functionalized Silica in Chromatography Column Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of diol-functionalized silica (B1680970) in the preparation of chromatography columns. Diol-modified stationary phases offer a unique selectivity, particularly for polar and hydrophilic compounds, making them a valuable tool in normal phase chromatography (NPC), reversed-phase chromatography (RPC), and especially in hydrophilic interaction liquid chromatography (HILIC).

Introduction to Diol-Functionalized Silica

Diol-functionalized silica is a type of bonded stationary phase where the silica surface is modified with molecules containing two hydroxyl (-OH) groups, typically in a vicinal arrangement (diol). This modification imparts a moderately polar and neutral surface character.[1][2] Unlike the acidic silanol (B1196071) groups (Si-OH) on the surface of bare silica, the alcoholic hydroxyl groups (C-OH) of the diol phase provide milder hydrogen bonding interactions.[3] This results in reduced retention of highly polar compounds compared to bare silica, offering a unique selectivity and often improved peak shapes for basic analytes.

The diol phase is versatile and can be used in different chromatographic modes:

  • Normal Phase Chromatography (NPC): Used with non-polar mobile phases for the separation of polar compounds. The diol phase is less retentive than bare silica, which can be advantageous for highly polar analytes.[3][4]

  • Reversed-Phase Chromatography (RPC): While less common, diol columns can be used with aqueous mobile phases for the separation of non-polar compounds.[2][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a key application where a water-rich layer is formed on the polar diol surface, facilitating the separation of very polar compounds that are poorly retained in reversed-phase mode.[1][3]

Key Characteristics and Advantages
FeatureDescriptionReference
Surface Chemistry Neutral surface with alcoholic hydroxyl groups.
Polarity Moderately polar, intermediate between bare silica and C18 phases.[3]
Selectivity Unique selectivity for polar compounds, including structural isomers and polysaccharides.
Reproducibility Generally offers better reproducibility than bare silica due to a more homogeneous surface and reduced water adsorption.[2][3]
Versatility Can be used in NPC, RPC, and HILIC modes.[2]
Stability Good stability and can be washed with 100% water.[5]

Experimental Protocols

Protocol 1: Synthesis of Diol-Functionalized Silica Stationary Phase

This protocol describes a general method for the synthesis of a diol-bonded silica stationary phase. The specific reagents and conditions may be adapted based on the desired surface coverage and silica characteristics.

Materials:

  • Porous spherical silica gel (e.g., 5 µm, 100 Å pore size)

  • (3-Glycidyloxypropyl)trimethoxysilane

  • Toluene (B28343), anhydrous

  • Methanol, HPLC grade

  • Deionized water

  • Dilute acid (e.g., 0.1 M HCl)

  • Nitrogen gas

Procedure:

  • Silica Activation:

    • Dry the silica gel in a vacuum oven at 150°C for 4 hours to remove adsorbed water and activate the surface silanol groups.

    • Allow the silica to cool to room temperature under a nitrogen atmosphere.

  • Silanization (Epoxy Functionalization):

    • Suspend the activated silica gel in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Add (3-Glycidyloxypropyl)trimethoxysilane to the slurry. The amount of silane (B1218182) will depend on the desired surface coverage.

    • Reflux the mixture with stirring under a nitrogen atmosphere for 8-12 hours.

    • Allow the mixture to cool to room temperature.

  • Washing:

    • Filter the functionalized silica and wash sequentially with toluene, methanol, and deionized water to remove unreacted silane and by-products.

    • Dry the epoxy-functionalized silica in a vacuum oven at 60°C.

  • Hydrolysis of Epoxy Group (Diol Formation):

    • Suspend the dried epoxy-functionalized silica in a solution of dilute acid (e.g., 0.1 M HCl in water/acetone).

    • Stir the suspension at 50-60°C for 4-6 hours to facilitate the hydrolysis of the epoxy ring to form the diol group.

    • Filter the diol-functionalized silica and wash thoroughly with deionized water until the filtrate is neutral, followed by a final rinse with methanol.

  • Final Drying:

    • Dry the final diol-functionalized silica product in a vacuum oven at 80°C for 12 hours.

Characterization: The resulting diol-functionalized silica can be characterized by elemental analysis to determine the carbon content and surface coverage, and by FTIR spectroscopy to confirm the presence of the diol functional groups.

Diagram: Synthesis of Diol-Functionalized Silica

Synthesis_Workflow start Activated Silica Gel (Si-OH surface) silanization Silanization with (3-Glycidyloxypropyl)trimethoxysilane start->silanization Toluene, Reflux epoxy_silica Epoxy-Functionalized Silica silanization->epoxy_silica washing1 Wash with Toluene, Methanol epoxy_silica->washing1 hydrolysis Acid-Catalyzed Hydrolysis washing2 Wash with Water, Methanol hydrolysis->washing2 H₂O / H⁺ diol_silica Diol-Functionalized Silica washing1->hydrolysis washing2->diol_silica Packing_Workflow slurry_prep Slurry Preparation (Diol-Silica in Solvent) packing High-Pressure Slurry Packing slurry_prep->packing equilibration Column Equilibration with Mobile Phase packing->equilibration testing Column Performance Testing (Efficiency, Asymmetry) equilibration->testing ready Column Ready for Use testing->ready HILIC_Logic goal Goal: Separate Polar Analytes retention Adjust Retention goal->retention selectivity Optimize Selectivity goal->selectivity peak_shape Improve Peak Shape goal->peak_shape analysis_time Reduce Analysis Time goal->analysis_time param_org Acetonitrile % retention->param_org selectivity->param_org param_buffer Buffer pH & Concentration selectivity->param_buffer param_temp Temperature selectivity->param_temp peak_shape->param_buffer param_flow Flow Rate analysis_time->param_flow

References

Application of Disilanol in Sol-Gel Processes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct application of disilanols as primary precursors in sol-gel processes is not extensively documented in readily available scientific literature. The following application notes and protocols are based on the fundamental principles of sol-gel chemistry and an extrapolation of the behavior of silanols in these reactions. These should be considered as a theoretical guide for research and development.

Introduction to Disilanols in Sol-Gel Chemistry

The sol-gel process is a versatile method for producing solid materials from small molecules, typically involving the conversion of monomers into a colloidal solution (sol) that subsequently forms an integrated network (gel). While tetra-alkoxysilanes like tetraethoxysilane (TEOS) are the most common precursors, the use of pre-hydrolyzed silane (B1218182) species like disilanols (R₂Si(OH)₂) offers potential advantages. Disilanols, having two hydroxyl groups, can directly participate in condensation reactions, potentially offering greater control over the polymerization process and the final properties of the silica (B1680970) network. This is particularly relevant for applications in drug delivery, where the structure and surface chemistry of the silica matrix are critical for controlling release kinetics.[1][2][3]

The primary advantage of using disilanols lies in bypassing the often-unpredictable hydrolysis step of alkoxysilanes, which can be sensitive to factors like pH, water-to-precursor ratio, and catalyst type.[4] By starting with a disilanol, the sol-gel process can theoretically proceed directly to the condensation stage, leading to a more controlled and reproducible synthesis of silica-based materials.

Application: Controlled Drug Delivery Systems

Sol-gel derived silica matrices are widely explored for drug delivery due to their biocompatibility, high surface area, and tunable porosity.[1][5] The use of disilanols as precursors could allow for the fine-tuning of these properties. For instance, the organic functional groups (R) on the this compound can be tailored to modify the hydrophobicity of the silica matrix, thereby influencing the loading and release of hydrophobic or hydrophilic drugs.

Signaling Pathway of Sol-Gel Formation from this compound

The following diagram illustrates the theoretical pathway for the formation of a silica gel from a this compound precursor.

G cluster_0 Sol Formation cluster_1 Gelation This compound This compound R₂Si(OH)₂ Oligomers Linear/Cyclic Oligomers This compound->Oligomers Condensation (-H₂O) Sol Colloidal Sol Oligomers->Sol Gel 3D Silica Network (Gel) Sol->Gel Cross-linking

Caption: Theoretical pathway of sol-gel formation using a this compound precursor.

Experimental Protocols

The following are hypothetical protocols for the synthesis of a silica xerogel using a this compound precursor for drug loading. These protocols are based on established sol-gel methodologies.[6][7]

Protocol 1: Acid-Catalyzed Sol-Gel Synthesis from a Generic this compound

Objective: To synthesize a porous silica xerogel suitable for the encapsulation of a model drug.

Materials:

  • This compound (R₂Si(OH)₂)

  • Ethanol (B145695) (absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl, 0.1 M)

  • Model Drug (e.g., Ibuprofen)[6]

Procedure:

  • Sol Preparation:

    • In a clean, dry beaker, dissolve the this compound in absolute ethanol to a final concentration of 0.5 M.

    • In a separate beaker, prepare a solution of deionized water and 0.1 M HCl. The molar ratio of this compound:H₂O:HCl should be 1:4:0.001.

    • Slowly add the acidic water solution to the this compound solution while stirring vigorously.

    • Continue stirring for 1 hour at room temperature to form the sol.

  • Drug Incorporation:

    • Dissolve the model drug in the sol to the desired concentration (e.g., 10 mg/mL). Stir until fully dissolved.

  • Gelation:

    • Pour the sol into a suitable mold (e.g., a petri dish).

    • Seal the mold and allow it to age at room temperature for 48-72 hours, or until a rigid gel is formed.

  • Drying:

    • Unseal the mold and allow the gel to dry slowly at room temperature for 5-7 days to form a xerogel.

    • Alternatively, for a more controlled drying process, the gel can be dried in an oven at 60°C for 24-48 hours.

Protocol 2: Characterization of the Drug-Loaded Xerogel

Objective: To characterize the physical and chemical properties of the synthesized xerogel and to quantify drug loading and release.

Methodologies:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the siloxane (Si-O-Si) network and the presence of the encapsulated drug.[7]

  • Nitrogen Adsorption-Desorption (BET analysis): To determine the surface area, pore volume, and pore size distribution of the xerogel.[8][9]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the xerogel.[6]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and quantify the amount of encapsulated drug.

  • UV-Vis Spectroscopy: To quantify the drug loading and in vitro release.[10]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a drug-loaded silica xerogel from a this compound precursor.

G A This compound Precursor B Sol Preparation (Ethanol, H₂O, Catalyst) A->B C Drug Incorporation B->C D Gelation & Aging C->D E Drying (Xerogel Formation) D->E F Characterization (FTIR, BET, SEM, TGA) E->F G In Vitro Drug Release Study E->G

Caption: Experimental workflow for this compound-based sol-gel synthesis.

Data Presentation

The following tables provide a template for summarizing quantitative data from the characterization experiments.

Table 1: Physicochemical Properties of this compound-Derived Xerogels

Sample IDThis compound R-groupSurface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
XG-01MethylDataDataData
XG-02PhenylDataDataData
XG-03OtherDataDataData

Table 2: Drug Loading and Release Characteristics

Sample IDDrug Loading (%)Encapsulation Efficiency (%)Cumulative Release at 24h (%)Release Kinetics Model (e.g., Higuchi, Korsmeyer-Peppas)
XG-01-DrugDataDataDataData
XG-02-DrugDataDataDataData
XG-03-DrugDataDataDataData

Conclusion and Future Perspectives

The use of disilanols as precursors in sol-gel processes presents a promising, albeit under-explored, avenue for the synthesis of advanced silica-based materials. For drug development professionals, the potential for greater control over the material's properties could lead to the design of more sophisticated and effective drug delivery systems. Further research is required to systematically investigate the influence of the this compound structure on the sol-gel reaction kinetics and the final material properties. Such studies would involve a comprehensive analysis of various disilanols with different organic functionalities and a thorough characterization of the resulting silica matrices.[11] This foundational research will be crucial for unlocking the full potential of this compound-based sol-gels in biomedical applications.

References

Application Notes and Protocols for Disilanol-Based Condensation Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of disilanol-based condensation polymerization, a key technique for the synthesis of polysiloxanes. Polysiloxanes are a versatile class of polymers with significant applications in the pharmaceutical and medical fields, including in drug delivery systems, medical devices, and as excipients in various formulations.[1][2][3] This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative data to guide researchers in the controlled synthesis of these valuable materials.

Introduction to this compound-Based Condensation Polymerization

Polysiloxanes are polymers characterized by a silicon-oxygen backbone (...-Si-O-Si-...). One of the primary methods for their synthesis is the condensation polymerization of disilanols, which are monomers containing two hydroxyl groups attached to a silicon atom (R₂Si(OH)₂). This step-growth polymerization process involves the reaction between two silanol (B1196071) groups to form a siloxane bond with the elimination of a water molecule.[4]

The reaction can be catalyzed by acids, bases, or metal compounds. The choice of catalyst, solvent, and reaction temperature significantly influences the polymerization rate, molecular weight, and polydispersity of the resulting polymer.[5][6][7] By controlling these parameters, polysiloxanes with tailored properties can be synthesized for specific applications.

Key Advantages of this compound-Based Condensation:

  • Direct route to linear polysiloxanes: This method allows for the direct formation of linear polymer chains.

  • Control over polymer structure: By using well-defined this compound monomers, precise control over the repeating unit of the polymer can be achieved.

  • Milder reaction conditions: Compared to other methods, condensation polymerization can often be carried out under relatively mild conditions.

Polymerization Mechanism and Experimental Workflow

The fundamental reaction in this compound-based condensation polymerization is the formation of a siloxane bond between two silanol moieties. This process can be catalyzed by either acidic or basic conditions.

General Polymerization Mechanism

polymerization_mechanism cluster_monomers This compound Monomers cluster_catalysis Catalysis cluster_reaction Condensation Reaction cluster_products Products M1 R₂Si(OH)₂ Reaction Formation of Siloxane Bond M1->Reaction M2 R₂Si(OH)₂ M2->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction facilitates Polymer HO-[SiR₂-O]ₙ-H (Polysiloxane) Reaction->Polymer Water H₂O Reaction->Water elimination

Caption: General mechanism of this compound condensation polymerization.

Typical Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of polysiloxanes via this compound condensation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization A Charge reactor with This compound and solvent B Heat to desired temperature under inert gas A->B C Add catalyst solution B->C D Monitor reaction progress (e.g., by viscosity, NMR) C->D E Quench reaction D->E F Wash with water to remove catalyst and byproducts E->F G Separate organic phase F->G H Dry over anhydrous salt G->H I Remove solvent under reduced pressure H->I J Analyze polymer (GPC, NMR, DSC, etc.) I->J

Caption: A typical experimental workflow for this compound polymerization.

Quantitative Data on Polymerization Parameters

The properties of the resulting polysiloxane are highly dependent on the reaction conditions. The following tables summarize the effects of catalyst, temperature, and reaction time on the polymerization of diphenylsilanediol (B146891) (DPSD).

Effect of Different Catalysts on DPSD Condensation

This table illustrates the catalytic activity of various compounds on the condensation of diphenylsilanediol in dioxane after 6 hours.

Catalyst (Molar Ratio Si:Catalyst)% Condensation of DPSD
Ti(OPr)₄ (1:0.01)~80%
HCl (1:0.04)~75%
Al(OBu)₃ (1:0.013)~60%
Sn(OBu)₄ (1:0.01)~30%
N(Et)₃ (1:0.04)~30%
Zr(OPr)₄ (1:0.01)~25%
Si(OEt)₄ (1:0.01)<10%

Data adapted from H. Hoebbel, et al., Journal of Sol-Gel Science and Technology, 1996.[6]

Effect of Temperature and Time on the Thermal Condensation of Diphenylsilanediol

This table shows the influence of reaction temperature and time on the number-average molecular weight (Mn) of the resulting poly(diphenylsiloxane) in a solventless system.

Temperature (°C)Time (h)Mn ( g/mol )
1504~450
15024~600
1604~650
16024~800
1804~900
18024~1050

Data compiled from T. Kratz, et al., Chemistry – A European Journal, 2023.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of polysiloxanes via this compound condensation. These should be adapted based on the specific this compound monomer and desired polymer properties.

Protocol 1: Acid-Catalyzed Condensation of Diphenylsilanediol

Objective: To synthesize poly(diphenylsiloxane) via acid-catalyzed condensation.

Materials:

  • Diphenylsilanediol (DPSD)

  • Dioxane (anhydrous)

  • Hydrochloric acid (5 M solution in a suitable solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Toluene (B28343)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, dissolve diphenylsilanediol (e.g., 10.0 g) in anhydrous dioxane (e.g., 100 mL).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

  • Heating: Heat the solution to a gentle reflux (approximately 100-101 °C) with stirring.

  • Catalyst Addition: Once the solution is refluxing, add the hydrochloric acid solution (e.g., at a molar ratio of Si:HCl of 1:0.04) dropwise via a syringe or dropping funnel over 5 minutes.

  • Polymerization: Allow the reaction to proceed at reflux for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Quenching: After the desired reaction time, cool the mixture to room temperature.

  • Neutralization and Extraction: Transfer the reaction mixture to a separatory funnel. Add toluene to dilute the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing with deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude polymer.

  • Purification (Optional): The polymer can be further purified by precipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating in methanol).

Protocol 2: Metal Alkoxide-Catalyzed Condensation of a Generic Dialkylsilanediol

Objective: To synthesize a poly(dialkylsiloxane) using a metal alkoxide catalyst.

Materials:

  • Dialkylsilanediol (e.g., dimethylthis compound or diethylthis compound)

  • Toluene (anhydrous)

  • Titanium(IV) isopropoxide (or other suitable metal alkoxide)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Set up a three-neck round-bottom flask as described in Protocol 4.1.

  • Reagent Addition: Charge the flask with the dialkylsilanediol (e.g., 10.0 g) and anhydrous toluene (e.g., 100 mL).

  • Inert Atmosphere: Purge the system with nitrogen.

  • Catalyst Addition: With vigorous stirring, add the titanium(IV) isopropoxide (e.g., at a molar ratio of Si:Ti of 1:0.01).

  • Polymerization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours.

  • Work-up: Cool the reaction to room temperature. Wash the mixture with deionized water to hydrolyze and remove the catalyst.

  • Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the polysiloxane.

Applications in Drug Development

The versatility of polysiloxanes makes them highly valuable in the pharmaceutical industry. Their biocompatibility, chemical inertness, and tunable physical properties are key attributes for these applications.[1]

  • Controlled Drug Delivery: Polysiloxanes can be formulated into matrices or membranes for the controlled release of therapeutic agents. The drug can be encapsulated within the polymer, and its release rate can be modulated by adjusting the polymer's crosslink density and hydrophobicity.[3]

  • Transdermal Patches: Silicone-based adhesives are widely used in transdermal drug delivery systems due to their biocompatibility and good skin adhesion.[2][3]

  • Medical Implants and Devices: The biostability and flexibility of polysiloxanes make them suitable for a variety of medical implants and devices.

  • Excipients: They are used as excipients in topical and oral formulations, acting as lubricants, antifoaming agents, and emollients.[2][3]

By employing the this compound-based condensation techniques described in these notes, researchers can synthesize novel polysiloxanes with tailored properties for advanced drug delivery systems and other biomedical applications.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Disilanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organosilicon compounds, including disilanols. Disilanols, which feature two hydroxyl groups attached to a single silicon atom, are important intermediates in silicone chemistry and have applications in materials science and as building blocks in organic synthesis. Their characterization is crucial for understanding their reactivity and for quality control. This document provides detailed application notes and protocols for the characterization of disilanols using ¹H, ¹³C, and ²⁹Si NMR spectroscopy, including 2D correlation techniques.

Key NMR Parameters for Disilanol Characterization

The structural confirmation of disilanols relies on the analysis of key NMR parameters: chemical shifts (δ), coupling constants (J), and signal integrations.

Chemical Shifts (δ)

¹H NMR: The proton signal of the hydroxyl group (Si-OH) in disilanols is a key diagnostic peak. Its chemical shift is sensitive to concentration, temperature, and the solvent used, due to varying degrees of hydrogen bonding.[1][2] In less polar solvents like chloroform-d (B32938) (CDCl₃), the Si-OH proton signal for disilanols typically appears as a broad singlet. For instance, in diphenylsilanediol, the Si-OH proton signal is observed around δ 2.59 ppm in CDCl₃.[3] In more polar solvents that can act as hydrogen bond acceptors, such as acetone-d₆, the Si-OH signals are often shifted downfield.[4]

¹³C NMR: The chemical shifts of carbon atoms in the organic substituents attached to the silicon atom provide information about the carbon skeleton of the molecule. These shifts are generally found in the expected regions for organic compounds.

²⁹Si NMR: Silicon-29 NMR is a powerful technique for the direct observation of the silicon environment. Disilanols exhibit characteristic ²⁹Si chemical shifts that are influenced by the nature of the organic substituents. The low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus often necessitate longer acquisition times or the use of sensitivity-enhancement techniques like DEPT or hyperpolarization methods.[5] For diphenylsilanediol, the ²⁹Si chemical shift has been reported around δ -12.9 ppm in CDCl₃.[3] The chemical shift of ²⁹Si in various silanols can be influenced by the substituents, with different aryl or alkyl groups leading to a range of chemical shifts.[6]

J-Coupling Constants

Spin-spin coupling provides valuable information about the connectivity of atoms in a molecule.[7]

  • ¹J(²⁹Si-¹H): One-bond coupling between silicon and a directly attached proton (in hydrosilanols) is typically large. While disilanols do not have a direct Si-H bond, this coupling is important for related silane (B1218182) precursors. The sign and magnitude of ¹J(Si,H) can provide insights into the nature of the Si-H bond.[8]

  • ²J(¹H-Si-¹H) and ³J(¹H-C-Si-¹H): These two- and three-bond proton-proton couplings within the organic substituents follow standard patterns observed in organic molecules and help to elucidate their structure.

  • Long-range J(²⁹Si-¹H): Couplings over two or three bonds between ²⁹Si and protons of the organic substituents are smaller but can be observed in 2D correlation spectra like HMBC, providing crucial connectivity information.

Quantitative NMR Data for Disilanols

The following tables summarize typical NMR chemical shift values for representative disilanols. Note that ¹H NMR chemical shifts of -OH protons are highly dependent on experimental conditions.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Diphenylsilanediol in CDCl₃ [3]

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Si-OH2.59 (s, 2H)-
Aromatic-H (ortho)7.68–7.63 (m, 4H)134.3 (4C)
Aromatic-H (meta, para)7.48–7.39 (m, 6H)130.7 (2C), 128.4 (4C)
Aromatic-C (ipso)-135.3 (2C)

Table 2: ²⁹Si NMR Chemical Shifts for Selected Disilanols

CompoundSolvent²⁹Si Chemical Shift (δ, ppm)Reference
DiphenylsilanediolCDCl₃-12.9[3]
DiethylsilanediolTHF-d₈Not explicitly stated, but related structures are discussed.[3]
Various Aryl-substituted Silanediolsacetone-d₆-30 to -50 (approximate range)[6]

Experimental Protocols

Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[9][10][11][12][13]

Materials:

  • This compound sample (5-25 mg for ¹H NMR, >50 mg for ¹³C and ²⁹Si NMR)[10][11]

  • Deuterated NMR solvent (e.g., CDCl₃, acetone-d₆, THF-d₈)[12]

  • High-quality 5 mm NMR tube and cap

  • Pipette with a cotton or glass wool plug for filtration

  • Vortex mixer (optional)

Procedure:

  • Weigh the desired amount of the this compound sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9]

  • Gently swirl or vortex the vial to dissolve the sample completely. If the sample is not fully soluble, you may need to choose a different solvent or accept a saturated solution for analysis.

  • Filter the solution through a pipette containing a small plug of glass wool or cotton directly into the NMR tube to remove any particulate matter.[11]

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[10]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Protocol for 1D NMR Data Acquisition (¹H, ¹³C, ²⁹Si)

General Spectrometer Setup:

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve good resolution and lineshape.

  • Set the appropriate temperature (typically 298 K).

¹H NMR Acquisition:

  • Load a standard proton experiment.

  • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

  • Use a 30° or 45° pulse angle for quantitative measurements.

  • Set the relaxation delay (d1) to at least 1-2 seconds (or 5 times the longest T1 for accurate integration).

  • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

  • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

  • Use a 30° pulse angle.

  • Set a relaxation delay of 2 seconds.

  • Acquire a larger number of scans (hundreds to thousands) due to the low sensitivity of ¹³C.

  • Process the data similarly to the ¹H spectrum.

²⁹Si NMR Acquisition:

  • Load a standard silicon experiment, often with proton decoupling. An inverse-gated decoupling sequence is recommended for quantitative analysis.

  • Set the spectral width to cover the expected silicon chemical shift range (e.g., -150 to 50 ppm).

  • Due to the long T1 relaxation times of ²⁹Si, a longer relaxation delay (e.g., 60-120 seconds) is often necessary for quantitative results.[14]

  • Acquire a significant number of scans, which can range from hundreds to many thousands, depending on the sample concentration.

  • Process the data as with other 1D spectra.

Protocol for 2D ¹H-²⁹Si Heteronuclear Correlation (HETCOR/HMBC) Spectroscopy

This experiment is invaluable for correlating silicon atoms with nearby protons, confirming the structure of the organic substituents and their attachment to the silicon center.

Procedure:

  • Acquire a standard 1D ¹H spectrum to determine the proton spectral width.[15]

  • If possible, acquire a 1D ²⁹Si spectrum to determine the silicon spectral width. If not, a wider default range can be used.

  • Load a standard 2D ¹H-²⁹Si HMBC (Heteronuclear Multiple Bond Correlation) or HSQC (Heteronuclear Single Quantum Coherence) parameter set. For disilanols, where there are no direct Si-H bonds, HMBC is more appropriate to observe long-range correlations.

  • Set the spectral widths in both the F2 (¹H) and F1 (²⁹Si) dimensions based on the 1D spectra.[16]

  • Optimize the number of increments in the indirect (²⁹Si) dimension (ni) and the number of scans per increment (nt) to achieve the desired resolution and signal-to-noise within a reasonable experiment time.[17]

  • Set the long-range coupling constant for the HMBC experiment (e.g., 4-10 Hz).

  • Start the acquisition. 2D experiments can take from a few hours to overnight.

  • Process the 2D data using appropriate window functions, Fourier transformation in both dimensions, and phase and baseline correction.

Visualization of Workflows

The following diagrams illustrate the logical workflow for this compound characterization and the relationships between different NMR experiments.

Disilanol_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesize this compound Purification Purify Product Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep H1_NMR Acquire ¹H NMR SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Analyze1D Analyze 1D Spectra (Chemical Shifts, Integration, Multiplicity) H1_NMR->Analyze1D Si29_NMR Acquire ²⁹Si NMR C13_NMR->Si29_NMR C13_NMR->Analyze1D TwoD_NMR Acquire 2D NMR (¹H-¹³C HSQC, ¹H-²⁹Si HMBC) Si29_NMR->TwoD_NMR Si29_NMR->Analyze1D Analyze2D Analyze 2D Spectra (Correlations) TwoD_NMR->Analyze2D StructureConfirm Confirm Structure Analyze1D->StructureConfirm Analyze2D->StructureConfirm

Caption: Workflow for the synthesis and NMR characterization of a this compound.

NMR_Experiment_Relationships H1 ¹H NMR (Proton Environment) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC_CSi ¹H-¹³C HMBC (Long-range C-H Bonds) H1->HMBC_CSi HMBC_SiH ¹H-²⁹Si HMBC (Long-range Si-H Bonds) H1->HMBC_SiH C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC_CSi Si29 ²⁹Si NMR (Silicon Environment) Si29->HMBC_SiH Structure Final Structure HSQC->Structure HMBC_CSi->Structure HMBC_SiH->Structure

Caption: Relationship between different NMR experiments for this compound structure elucidation.

References

Application Note: Mass Spectrometry Analysis of Disilanol Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilanols, organosilicon compounds containing two silicon atoms and at least two hydroxyl groups, are of increasing interest in materials science, organic synthesis, and pharmaceutical development. Their unique structural and electronic properties make them valuable as building blocks for polymers, as catalysts, and as potential therapeutic agents. Understanding the fragmentation behavior of disilanols under mass spectrometry (MS) conditions is crucial for their accurate identification, structural elucidation, and quantitation in complex matrices. This application note provides a detailed overview of the mass spectrometric analysis of disilanol fragmentation, focusing on common fragmentation pathways and providing experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Key Fragmentation Pathways of Disilanols

The fragmentation of disilanols in mass spectrometry is influenced by the ionization method and the nature of the substituents on the silicon atoms. Electron Ionization (EI), commonly used in GC-MS, is a hard ionization technique that induces extensive fragmentation, providing rich structural information. Soft ionization techniques like ESI, often used with liquid chromatography (LC-MS), typically result in less fragmentation and the observation of the protonated or deprotonated molecule.

Under EI conditions, the fragmentation of disilanols is primarily driven by cleavages of Si-C, Si-O, and C-C bonds, as well as rearrangements. Common fragmentation patterns include:

  • Loss of a Methyl Group (-CH₃): For methyl-substituted disilanols, the loss of a methyl radical is a very common fragmentation pathway, leading to a stable ion at [M-15]⁺.

  • Loss of a Phenyl Group (-C₆H₅): In phenyl-substituted disilanols, the cleavage of the Si-phenyl bond results in a significant fragment at [M-77]⁺.

  • Loss of a Hydroxyl Group (-OH): The loss of a hydroxyl radical can occur, producing an ion at [M-17]⁺.

  • Loss of Water (-H₂O): Dehydration is a common process for diols, leading to a fragment at [M-18]⁺.

  • Rearrangements: Siloxane rearrangements can occur, often involving the migration of a substituent to a silicon atom, followed by bond cleavage.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable disilanols. Derivatization to more volatile silyl (B83357) ethers may be necessary for less volatile compounds.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

Sample Preparation:

  • Accurately weigh 1 mg of the this compound standard.

  • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex to ensure complete dissolution.

  • If derivatization is required, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Inject the prepared sample into the GC-MS system.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis

ESI-MS is well-suited for the analysis of less volatile or thermally labile disilanols, often coupled with liquid chromatography.

Instrumentation:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

LC Conditions:

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

  • Scan Range: m/z 100-1000

Sample Preparation:

  • Prepare a stock solution of the this compound at 1 mg/mL in methanol (B129727) or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (95:5 Mobile Phase A:B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize the major fragment ions observed in the electron ionization mass spectra of two representative disilanols: 1,1,3,3-Tetramethyldisiloxane-1,3-diol and Diphenylsilanediol.

Table 1: Major Fragment Ions of 1,1,3,3-Tetramethyldisiloxane-1,3-diol (C₄H₁₄O₃Si₂) - Hypothetical Data

m/zProposed Fragment IonRelative Abundance (%)
151[M - CH₃]⁺60
133[M - CH₃ - H₂O]⁺45
105[Si₂(CH₃)₃O]⁺100
75[(CH₃)₂SiOH]⁺85
59[CH₃SiO]⁺30

Table 2: Major Fragment Ions of Diphenylsilanediol (C₁₂H₁₂O₂Si) from NIST WebBook [1][2]

m/zProposed Fragment IonRelative Abundance (%)
216[M]⁺25
199[M - OH]⁺95
181[M - OH - H₂O]⁺15
139[C₆H₅Si(OH)₂]⁺100
121[C₆H₅SiO]⁺40
105[C₆H₅Si]⁺35
77[C₆H₅]⁺50

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the proposed fragmentation pathways for the two example disilanols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Solvent A->B C Optional: Derivatization B->C D Inject Sample C->D E Separation in GC Column F Ionization (EI) G Mass Analyzer (Quadrupole) H Detector I Generate Mass Spectrum H->I J Identify Fragments I->J K Structural Elucidation J->K

GC-MS Experimental Workflow

Fragmentation_Tetramethyldisiloxanediol M [M]⁺ m/z 166 F1 [M - CH₃]⁺ m/z 151 M->F1 -CH₃ F2 [M - CH₃ - H₂O]⁺ m/z 133 F1->F2 -H₂O F3 [Si₂(CH₃)₃O]⁺ m/z 105 F1->F3 -Si(CH₃)₂O F4 [(CH₃)₂SiOH]⁺ m/z 75 F2->F4 -Si(CH₃)₂O Fragmentation_Diphenylsilanediol M [M]⁺ m/z 216 F1 [M - OH]⁺ m/z 199 M->F1 -OH F2 [C₆H₅Si(OH)₂]⁺ m/z 139 M->F2 -C₆H₅ F3 [C₆H₅]⁺ m/z 77 M->F3 -Si(OH)₂(C₆H₅) F4 [C₆H₅SiO]⁺ m/z 121 F2->F4 -H₂O

References

FT-IR Spectroscopy of Disilanol Functional Groups: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disilanol functional groups (R₂Si(OH)₂), characterized by two hydroxyl groups attached to a single silicon atom, are crucial intermediates and building blocks in silicone chemistry, materials science, and have potential applications in drug development as enzyme inhibitors and for drug delivery systems. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique for the identification and quantification of disilanols. This application note provides a detailed overview of the characteristic FT-IR vibrational modes of disilanols and a comprehensive protocol for their analysis.

FT-IR Spectral Characteristics of Disilanols

The FT-IR spectrum of a compound containing a this compound functional group is distinguished by several characteristic absorption bands. These vibrations are sensitive to the molecular environment, particularly hydrogen bonding.

  • O-H Stretching Vibrations: The most prominent vibrational modes for silanols appear in the high-frequency region of the spectrum.

    • Free (Non-Hydrogen-Bonded) Si-OH: A sharp, distinct band typically appears around 3685-3750 cm⁻¹.[1][2][3] The presence of this band is indicative of isolated silanol (B1196071) groups. In dilute solutions of non-polar solvents, this peak is more pronounced.

    • Hydrogen-Bonded Si-OH: A broad and intense absorption band is observed in the range of 3200-3600 cm⁻¹.[4][5] This broadening is a result of inter- and intramolecular hydrogen bonding between silanol groups. The position and width of this band can provide qualitative information about the extent and nature of the hydrogen bonding.

  • Si-O Stretching and O-H Bending Vibrations:

    • Si-O(H) Stretching: The stretching vibration of the Si-O bond within the silanol group typically appears in the 950-810 cm⁻¹ region.[2] This can sometimes be a single broad band.

    • O-H Bending (δOH): The in-plane bending vibration of the O-H group is expected in the 900-790 cm⁻¹ range.[6] This peak can sometimes overlap with the Si-O stretching vibrations. Out-of-plane bending may be observed at lower frequencies.[4]

  • Other Relevant Vibrations:

    • Si-O-Si Stretching: In cases where condensation of disilanols occurs to form siloxanes, a strong, broad band characteristic of the Si-O-Si asymmetric stretching will appear between 1000 and 1100 cm⁻¹.[7][8] Its presence can indicate sample degradation or polymerization.

Quantitative Analysis of Disilanols

Quantitative analysis of disilanols using FT-IR spectroscopy is typically achieved by applying the Beer-Lambert Law to the absorbance of a characteristic vibrational band. The non-bonded Si-OH band at approximately 3685 cm⁻¹ is often used for this purpose due to its sharpness and reduced interference from water.[1]

Summary of Key Vibrational Frequencies
Vibrational ModeTypical Wavenumber (cm⁻¹)AppearanceNotes
Free O-H Stretch3685 - 3750Sharp, narrow bandIndicative of isolated, non-hydrogen-bonded Si-OH groups.[2][3] Ideal for quantification.[1]
Hydrogen-Bonded O-H Stretch3200 - 3600Broad, intense bandIndicates inter- or intramolecular hydrogen bonding.[4][5]
Si-O(H) Stretch950 - 810Often a single broad bandStretching of the silicon-oxygen bond in the silanol group.[2]
O-H Bending (in-plane)900 - 790Variable intensityBending vibration of the hydroxyl group.[6] Can overlap with Si-O stretch.
Si-O-Si Asymmetric Stretch1000 - 1100Strong, broad bandIndicates the presence of siloxane bonds from condensation.[7][8]

Experimental Protocol for FT-IR Analysis of Disilanols

This protocol outlines the steps for preparing and analyzing samples containing this compound functional groups using FT-IR spectroscopy.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer with a suitable detector (e.g., DTGS or MCT)

  • IR-transparent cells (e.g., NaCl, KBr, or CaF₂ for solutions) or KBr powder for pellets

  • Analytical balance

  • Mortar and pestle (agate or mullite)

  • Hydraulic press for KBr pellets

  • Volumetric flasks and pipettes

  • Dry solvents (e.g., carbon tetrachloride, hexane (B92381), or chloroform (B151607) - use with appropriate safety precautions)

  • Nitrogen or dry air source for purging the spectrometer

Sample Preparation

Choice of sample preparation method depends on the physical state of the sample and the desired information (qualitative vs. quantitative).

This method is preferred for accurate quantification as it minimizes intermolecular hydrogen bonding.

  • Solvent Selection: Choose a dry, IR-transparent solvent in the region of interest (especially around 3700-3200 cm⁻¹). Carbon tetrachloride is historically used but is toxic; hexane or other non-polar solvents can be alternatives.

  • Standard Preparation:

    • Accurately weigh a known mass of a stable this compound standard.

    • Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample containing the unknown amount of this compound.

    • Dissolve it in the same solvent as the standards to a concentration that will give an absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Acquire Background Spectrum: Fill the sample cell with the pure solvent and acquire a background spectrum.

This method is suitable for solid samples and for observing hydrogen bonding effects.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid this compound-containing sample.

    • Add approximately 150-200 mg of dry, spectroscopic grade KBr powder.

    • Thoroughly grind the mixture in a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a hydraulic press die.

    • Press the powder under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Acquire Background Spectrum: Acquire a background spectrum with the empty sample compartment or with a pure KBr pellet.

FT-IR Measurement
  • Spectrometer Purge: Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • Place Sample: Place the prepared sample (solution cell or KBr pellet) in the sample holder of the spectrometer.

  • Set Parameters: Set the appropriate measurement parameters (e.g., resolution: 4 cm⁻¹, number of scans: 32-64, spectral range: 4000-400 cm⁻¹).

  • Acquire Spectrum: Acquire the FT-IR spectrum of the sample.

Data Analysis
  • Peak Identification: Identify the characteristic absorption bands for the this compound group as detailed in Table 1.

  • Quantitative Analysis (if applicable):

    • Measure the absorbance of the free Si-OH peak (~3685 cm⁻¹) for each standard and the unknown sample. Use a consistent baseline correction method.

    • Construct a calibration curve by plotting absorbance vs. concentration for the standards.

    • Determine the concentration of the this compound in the unknown sample using the calibration curve and the measured absorbance.

Visualized Workflows

Experimental Workflow for Quantitative Analysis

quantitative_workflow cluster_prep Sample & Standard Preparation cluster_ftir FT-IR Measurement cluster_analysis Data Analysis prep_standard Prepare this compound Standard Solutions background Acquire Solvent Background Spectrum prep_standard->background prep_sample Prepare Unknown Sample Solution prep_sample->background measure_std Measure Spectra of Standards background->measure_std measure_sample Measure Spectrum of Unknown background->measure_sample calibration Construct Calibration Curve measure_std->calibration quantify Quantify this compound in Unknown measure_sample->quantify calibration->quantify

Caption: Workflow for quantitative FT-IR analysis of disilanols.

Spectral Interpretation Logic

interpretation_logic cluster_peaks Peak Identification cluster_conclusion Conclusion start Acquired FT-IR Spectrum free_oh Sharp Peak at ~3685-3750 cm⁻¹? start->free_oh broad_oh Broad Peak at ~3200-3600 cm⁻¹? free_oh->broad_oh Yes conclusion_isolated Isolated this compound Groups Present free_oh->conclusion_isolated Yes conclusion_no_this compound No Evidence of This compound free_oh->conclusion_no_this compound No sio_stretch Peak(s) at ~950-810 cm⁻¹? broad_oh->sio_stretch Yes broad_oh->sio_stretch No conclusion_hbond Hydrogen-Bonded Disilanols Present broad_oh->conclusion_hbond Yes siosi Strong, Broad Peak at ~1000-1100 cm⁻¹? sio_stretch->siosi Yes sio_stretch->siosi No conclusion_sioh Confirms Si-O(H) Backbone sio_stretch->conclusion_sioh Yes conclusion_siosi Condensation/ Siloxane Present siosi->conclusion_siosi Yes

Caption: Decision logic for spectral interpretation of disilanols.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound functional groups. By understanding the key vibrational frequencies and employing standardized protocols, researchers, scientists, and drug development professionals can effectively identify, quantify, and monitor the behavior of these important chemical entities. The provided protocols and workflows serve as a robust starting point for the analysis of disilanols in a variety of matrices.

References

Application Notes and Protocols for X-ray Crystallography of Disilanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of disilanol derivatives. Detailed protocols for these experimental procedures are included to guide researchers in obtaining high-quality crystal structures and understanding the unique structural features of these compounds.

Application Notes

This compound derivatives, characterized by the presence of two hydroxyl groups attached to separate silicon atoms, are a fascinating class of organosilicon compounds. Their ability to form extensive and varied hydrogen-bonding networks makes them valuable building blocks for supramolecular chemistry and materials science.[1][2][3][4] In the solid state, these interactions direct the assembly of molecules into well-defined architectures such as columnar arrays, sheets, chains, and discrete dimeric rings.[1][2][3]

The precise characterization of these hydrogen-bonding patterns through single-crystal X-ray diffraction is crucial for understanding and predicting the bulk properties of materials derived from disilanols. Furthermore, the silanol (B1196071) moiety is increasingly recognized for its potential in drug design.[5] As a bioisostere for the carbinol group, the more acidic silanol can act as a potent hydrogen-bond donor, potentially enhancing interactions with biological targets.[5] X-ray crystallography provides the definitive structural data needed to rationalize these interactions and guide the design of novel therapeutic agents.

This compound derivatives also serve as key precursors in the synthesis of larger, more complex organosilicon structures, such as ladder oligosilsesquioxanes.[1][3] The stereochemistry and conformation of the initial this compound, as determined by X-ray crystallography, can significantly influence the structure of the resulting polymeric materials.

Experimental Protocols

I. Synthesis of this compound Derivatives

This compound derivatives are typically synthesized via the hydrolysis of the corresponding chlorosilane or dichlorosilane (B8785471) precursors.[1][3][6] The reaction is often carried out in the presence of a weak base to neutralize the HCl byproduct.

Materials:

  • Appropriate dichlorosilane precursor (e.g., dialkyldichlorosilane, diaryldichlorosilane)

  • Organic solvent (e.g., diethyl ether, tetrahydrofuran)

  • Water

  • Weak base (e.g., pyridine, triethylamine)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Dissolve the dichlorosilane precursor in an appropriate organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of water, optionally mixed with a weak base, to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete hydrolysis.

  • Wash the organic layer with water to remove any salts.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound derivative.

  • Purify the crude product by recrystallization or column chromatography.

II. Crystallization of this compound Derivatives

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[7] For this compound derivatives, common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution. The choice of solvent is crucial and can influence the resulting crystal packing and even the molecular conformation.[1][3]

Common Crystallization Solvents:

  • Hexane

  • Toluene

  • Chloroform

  • Acetone

  • Ethanol

  • Mixtures of the above solvents

Protocol: Slow Evaporation

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to create a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Protocol: Vapor Diffusion

  • Prepare a concentrated solution of the this compound derivative in a good solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a larger volume of a poor solvent (the precipitant). The poor solvent should be miscible with the good solvent.

  • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the this compound derivative and promoting crystallization.

III. X-ray Data Collection and Structure Refinement

Data collection should be performed on a suitable single-crystal X-ray diffractometer.

Procedure:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on the diffractometer.

  • Data Collection:

    • Perform initial scans to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data using an appropriate data collection strategy. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares refinement. This involves refining atomic positions, and anisotropic displacement parameters.

    • Locate and refine the positions of hydrogen atoms, particularly those of the hydroxyl groups, from the difference Fourier map.

    • The final refined structure should have low R-factors and a good-of-fit (GOOF) value.

Data Presentation

The following tables summarize key crystallographic and geometric parameters for representative this compound derivatives, illustrating the impact of substituents and crystal packing on their molecular structure.

Table 1: Selected Crystallographic Data for this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[C6H4CH2N(CH3)2]3SiHC27H37N3SiMonoclinicP 21/n8.890(3)16.775(8)34.71(1)90.35(3)[1]
(HOMe2Si)2OC4H14O3Si2TriclinicP-113.468(2)20.289(2)14.247(1)99.52(1)[3]

Table 2: Key Geometric Parameters of this compound Derivatives

FeatureValue RangeSignificanceReferences
Si-O-Si Angle 140.5(4) - 162.5(3)°The flexibility of this angle allows for different molecular conformations and packing arrangements.[2][3]
Si-O(H) Bond Length 1.586(5) - 1.635(6) ÅTypical length for a silicon-hydroxyl bond.[2]
Si-O(Si) Bond Length 1.602(2) - 1.649(5) ÅThe bond length within the disiloxane (B77578) linkage.[2]
O-H···N H-bond O···N: ~2.73 ÅStrong hydrogen bonds are formed with nitrogen-containing co-formers, influencing the crystal packing.[2]
O-H···O H-bond O···O: ~2.670(2) ÅThe primary interaction responsible for the self-assembly of this compound molecules in the solid state.[3]

Visualizations

The following diagrams illustrate the typical experimental workflow for the X-ray crystallography of this compound derivatives and the resulting hydrogen-bonding patterns.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis start Dichlorosilane Precursor hydrolysis Hydrolysis start->hydrolysis H2O, Base purification Purification hydrolysis->purification dissolution Dissolution purification->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

hydrogen_bonding cluster_dimer Dimeric Ring cluster_chain Hydrogen-Bonded Chain mol1 R2Si(OH) mol1_O O mol1->mol1_O mol2 R2Si(OH) mol2_O O mol2->mol2_O mol1_H H mol1_O->mol1_H mol1_H->mol2_O mol2_H H mol2_O->mol2_H mol2_H->mol1_O mol3 ...-Si(R2)-OH mol3_O O mol3->mol3_O mol4 Si(R2)-OH-... mol4_O O mol4->mol4_O mol3_H H mol3_O->mol3_H mol3_H->mol4_O mol4_H H mol4_O->mol4_H

Caption: Common hydrogen-bonding motifs in this compound crystal structures.

References

Disilanol as a Reagent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disilanols, silicon-containing compounds featuring two hydroxyl groups attached to two silicon atoms, are emerging as versatile and powerful reagents in modern organic synthesis. Their unique structural and electronic properties, particularly their ability to act as potent hydrogen-bond donors, have led to their successful application in a range of organic transformations. This document provides detailed application notes and protocols for the use of disilanols as reagents and catalysts in key organic reactions, offering a practical guide for researchers in academia and industry.

Disilanols as Hydrogen-Bonding Catalysts in Friedel-Crafts Alkylation

1,3-Disiloxanediols have been identified as highly effective hydrogen-bonding catalysts for various organic reactions, notably the Friedel-Crafts alkylation of indoles with nitroalkenes. The two hydroxyl groups of the disilanol can cooperatively activate the electrophile, facilitating nucleophilic attack by the indole (B1671886).

Application: Catalytic Friedel-Crafts Alkylation of Indoles with β-Nitrostyrene

This protocol details the 1,3-disiloxanediol-catalyzed addition of indole to trans-β-nitrostyrene, a key C-C bond-forming reaction for the synthesis of functionalized indole derivatives.[1]

Table 1: Quantitative Data for the Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene *

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1,3-Di(1-naphthyl)-1,3-dimethyldisiloxane-1,3-diol (5)Toluene (B28343)252495
1,1,3,3-Tetraphenyldisiloxane-1,3-diol (10)Toluene254888
1,3-Di(tert-butyl)-1,3-dimethyldisiloxane-1,3-diol (10)Toluene257265

Experimental Protocol: General Procedure for the Friedel-Crafts Alkylation

  • To a dry vial equipped with a magnetic stir bar, add the 1,3-disiloxanediol (B14669092) catalyst (0.025 mmol, 5 mol%).

  • Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and indole (0.6 mmol, 1.2 equiv).

  • Add toluene (1.0 mL) as the solvent.

  • Stir the reaction mixture at 25 °C for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired 3-(1-nitro-2-phenylethyl)-1H-indole.

Diagram 1: Proposed Catalytic Cycle for the Friedel-Crafts Alkylation

G This compound This compound Catalyst Activated_Complex Activated Complex This compound->Activated_Complex H-bonding Nitrostyrene β-Nitrostyrene Nitrostyrene->Activated_Complex Indole Indole Indole->Activated_Complex Product Product Activated_Complex->Product Nucleophilic attack Regenerated_Catalyst This compound Catalyst Product->Regenerated_Catalyst Release

Caption: Proposed mechanism of this compound catalysis.

Synthesis of Functionalized Polysiloxanes via Polycondensation of Disilanols

Disilanols serve as valuable monomers in the synthesis of functionalized polysiloxanes. The polycondensation of disilanols, often catalyzed by an acid or base, allows for the formation of well-defined polymers with specific properties tailored for various applications.

Application: Synthesis of Polydiphenylsiloxane

This protocol describes the thermal condensation of diphenylsilanediol (B146891) to produce polydiphenylsiloxane, a polymer with high thermal stability.

Table 2: Influence of Reaction Conditions on Polydiphenylsiloxane Synthesis

Temperature (°C)Time (h)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
15044,5001.8
18048,2002.1
180812,5002.3

Experimental Protocol: Synthesis of Polydiphenylsiloxane

  • Place diphenylsilanediol (10.0 g, 46.2 mmol) in a round-bottom flask equipped with a mechanical stirrer and a distillation outlet.

  • Heat the flask in an oil bath to the desired temperature (see Table 2) under a slow stream of nitrogen.

  • Water will be eliminated during the condensation and should be collected.

  • Continue the reaction for the specified time.

  • Cool the reaction mixture to room temperature to obtain the glassy polydiphenylsiloxane.

  • The polymer can be dissolved in toluene and precipitated from methanol (B129727) for purification.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and PDI.

Diagram 2: Workflow for Polysiloxane Synthesis

G Start Diphenylsilanediol Heat Heating under Nitrogen Start->Heat Condensation Polycondensation (Water elimination) Heat->Condensation Cooling Cooling to RT Condensation->Cooling Polymer Polydiphenylsiloxane Cooling->Polymer Purification Purification (Dissolution/Precipitation) Polymer->Purification Characterization Characterization (GPC, NMR) Purification->Characterization G cluster_0 Catalyst System cluster_1 Reactants Chiral_this compound Chiral this compound Chiral_Environment Formation of Chiral Environment Chiral_this compound->Chiral_Environment Aldehyde Aldehyde Aldehyde->Chiral_Environment Silyl_Enol_Ether Silyl Enol Ether Stereoselective_Reaction Diastereoselective Transition State Silyl_Enol_Ether->Stereoselective_Reaction Chiral_Environment->Stereoselective_Reaction Guides approach Product Enantioenriched Aldol Product Stereoselective_Reaction->Product

References

Application Notes and Protocols for Disilanol-Based Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of surfaces to impart hydrophobicity is a critical area of research with wide-ranging applications, from self-cleaning coatings and anti-fouling surfaces to biomedical devices and drug delivery systems.[1][2] Disilanols, a class of organosilicon compounds featuring two hydroxyl groups attached to a silicon atom, are effective precursors for creating robust and durable hydrophobic coatings.

This document provides detailed application notes and experimental protocols for the use of disilanols in the generation of hydrophobic surfaces. The information is tailored for researchers, scientists, and drug development professionals seeking to control surface wettability.

The principle of this surface modification lies in the formation of a self-assembled monolayer (SAM) on a hydroxylated surface.[3] The silanol (B1196071) groups of the disilanol react with the surface hydroxyl groups to form stable siloxane bonds (Si-O-Si), covalently anchoring the molecules to the substrate. The organic substituents of the this compound then orient away from the surface, creating a low-energy, water-repellent interface.

Data Presentation

The effectiveness of hydrophobic coatings is primarily quantified by measuring the water contact angle (WCA). A higher contact angle indicates greater hydrophobicity. The following tables summarize representative quantitative data for silane-based hydrophobic coatings, including those with functionalities similar to disilanols.

Table 1: Water Contact Angles of Various Silane-Based Hydrophobic Coatings

SubstrateSilane (B1218182)/Coating TypeApplication MethodWater Contact Angle (°)Reference
ConcreteUntreated-< 50[4]
ConcreteAlkyl alkoxy silane (water-based)Brush> 90 (initially)[4]
ConcreteSiloxane mix (solvent-based)Brush~145 (initially)[4]
Cotton FabricUntreated-< 90[5]
Cotton FabricGPTMS + C16-alkoxysilanePad-dry-cure142.53[5]
Cotton FabricGPTMS + mixed C2/C16-alkoxysilanePad-dry-cure148.20[5]
GlassSilica (B1680970) nanoparticles + PDMSSpin-coating162[6]
Aluminum AlloySiO₂ + n-octyltrimethoxysilaneSol-gel96[7]
Aluminum AlloySiO₂ + perfluoroalkyl silaneSol-gel154[7]

Table 2: Durability of Silane-Based Hydrophobic Coatings on Concrete

Treatment TypeAging ConditionWater Contact Angle (°) after AgingReference
Alkyl alkoxy silane (water-based)Artificial weathering> 90[4]
Siloxane mix (solvent-based)Artificial weathering> 130[4]

Chemical Reaction Pathway

The formation of a this compound-based hydrophobic coating on a hydroxylated surface proceeds through a two-step mechanism: hydrolysis of a precursor followed by condensation onto the surface.

G cluster_hydrolysis Step 1: Hydrolysis of Dichlorosilane Precursor cluster_condensation Step 2: Condensation and Self-Assembly Precursor Diorganodichlorosilane (e.g., Diphenyldichlorosilane) This compound Diorganothis compound (e.g., Diphenylsilanediol) Precursor->this compound Hydrolysis Disilanol2 Diorganothis compound Water Water (H₂O) Water->this compound HCl Hydrochloric Acid (HCl) Surface Hydroxylated Surface (-OH groups) CoatedSurface Hydrophobic Coated Surface (Siloxane Bonds, Si-O-Surface) Surface->CoatedSurface Condensation Disilanol2->CoatedSurface Water2 Water (H₂O)

Figure 1: Chemical pathway for this compound coating formation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a this compound precursor and its application to create a hydrophobic surface.

Protocol 1: Synthesis of Diphenylsilanediol (B146891) from Diphenyldichlorosilane

This protocol is adapted from the known hydrolysis of dichlorosilanes.[8][9][10]

Materials:

  • Diphenyldichlorosilane

  • Anhydrous diethyl ether

  • Deionized water

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a fume hood, dissolve diphenyldichlorosilane in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add deionized water dropwise to the stirred solution. Maintain the temperature below 25°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer (ether) and wash it with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether under reduced pressure using a rotary evaporator to yield diphenylsilanediol as a white solid.

Protocol 2: Creation of a Hydrophobic Coating using a this compound

This protocol describes a general procedure for applying a this compound to a hydroxylated surface, such as glass or silicon wafers, to form a self-assembled monolayer.

Materials:

  • This compound (e.g., Diphenylsilanediol)

  • Anhydrous toluene (B28343) or other suitable organic solvent

  • Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Deionized water

  • Nitrogen or argon gas

  • Oven

  • Beakers

  • Tweezers

Procedure:

1. Substrate Cleaning and Hydroxylation: a. Place the substrates in a beaker. b. Under extreme caution in a fume hood and with appropriate personal protective equipment (PPE) , immerse the substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. c. Carefully decant the Piranha solution into a designated waste container. d. Rinse the substrates thoroughly with copious amounts of deionized water. e. Dry the substrates in an oven at 110-120°C for at least 1 hour. f. Allow the substrates to cool to room temperature in a desiccator.

2. Silanization Solution Preparation: a. Prepare a 1-2% (w/v) solution of the this compound in an anhydrous solvent (e.g., toluene) in a clean, dry beaker.

3. Coating Application (Solution Deposition): a. Immerse the cleaned and dried substrates in the this compound solution using tweezers. b. Cover the beaker to prevent solvent evaporation and contamination. c. Allow the self-assembly to proceed for 2-24 hours at room temperature. The optimal time may need to be determined experimentally.

4. Post-Deposition Treatment: a. Remove the substrates from the silanization solution. b. Rinse the substrates with fresh anhydrous solvent to remove any physisorbed molecules. c. Dry the coated substrates with a gentle stream of nitrogen or argon gas. d. Cure the coated substrates in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.

G A Substrate Cleaning (Piranha Solution) B Rinsing (Deionized Water) A->B C Drying (Oven) B->C E Substrate Immersion (Self-Assembly) C->E D Preparation of This compound Solution D->E F Rinsing (Anhydrous Solvent) E->F G Drying (Nitrogen Stream) F->G H Curing (Oven) G->H I Hydrophobic Surface H->I

Figure 2: Experimental workflow for hydrophobic coating.
Protocol 3: Characterization of Hydrophobic Coatings

1. Water Contact Angle (WCA) Measurement: a. Place a small droplet (typically 2-5 µL) of deionized water onto the coated surface. b. Use a goniometer or a contact angle measurement system to capture a side-profile image of the droplet.[11] c. Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[12] d. Perform measurements at multiple locations on the surface to ensure uniformity. A WCA greater than 90° indicates a hydrophobic surface.[13]

2. Durability Testing: a. Abrasion Test: Subject the coated surface to a controlled number of abrasion cycles using a standardized abrasive material. Measure the WCA after abrasion to assess the coating's mechanical robustness. b. Chemical Stability Test: Immerse the coated substrate in various chemical solutions (e.g., acidic, basic, organic solvents) for a defined period. Measure the WCA after immersion to evaluate the coating's chemical resistance.[4] c. Thermal Stability Test: Expose the coated substrate to elevated temperatures for a specified duration. Measure the WCA after cooling to determine the coating's thermal stability.

Conclusion

Disilanols provide a versatile and effective platform for the creation of hydrophobic coatings. Through the formation of self-assembled monolayers, these compounds can significantly alter the surface energy of a substrate, leading to robust and durable water-repellent properties. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals to successfully implement this compound-based hydrophobic modifications in their respective fields. Careful control over the experimental parameters, particularly substrate cleanliness and reaction conditions, is paramount to achieving high-quality, reproducible coatings.

References

Troubleshooting & Optimization

Technical Support Center: Disilanol Handling and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the premature polymerization of disilanols. Uncontrolled polymerization can lead to failed experiments, loss of valuable materials, and delays in research and development. By understanding the underlying mechanisms and implementing the preventative strategies outlined below, you can ensure the stability and successful application of your disilanol compounds.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization of disilanols and why does it occur?

A1: Premature polymerization is the unwanted self-condensation of this compound molecules to form siloxane chains (Si-O-Si linkages). This process is primarily driven by the high reactivity of the silanol (B1196071) (Si-OH) groups, which can react with each other to eliminate a molecule of water. This condensation reaction can be catalyzed by acids, bases, and certain metal ions, and is accelerated by heat and the presence of moisture.

Q2: What are the tell-tale signs that my this compound is starting to polymerize?

A2: The initial signs of polymerization can be subtle. Be vigilant for the following indicators:

  • Increased Viscosity: The solution will become noticeably thicker or more viscous.

  • Appearance of Haze or Precipitate: The initially clear solution may become cloudy or form solid particles.

  • Gel Formation: In advanced stages, the entire solution may solidify into a gel.

  • Changes in Spectroscopic Data: Techniques like NMR or IR spectroscopy can reveal the formation of siloxane bonds.

Q3: How does pH affect the stability of disilanols?

A3: pH is a critical factor in this compound stability. The rate of silanol condensation is at its minimum in a slightly acidic environment, typically around a pH of 3-4. Both strongly acidic and alkaline conditions significantly accelerate the condensation reaction. Therefore, maintaining the appropriate pH is a cornerstone of preventing premature polymerization.

Q4: I suspect my this compound has started to polymerize. Can I reverse it?

A4: Unfortunately, the formation of siloxane bonds through condensation is generally an irreversible process under standard laboratory conditions. Once significant polymerization has occurred, it is very difficult to regenerate the original this compound. The focus should therefore be on prevention rather than reversal.

Q5: What are the best general practices for handling and storing disilanols to ensure their stability?

A5: To maintain the integrity of your this compound compounds, adhere to the following guidelines:

  • Moisture Control: Always handle disilanols in a dry, inert atmosphere (e.g., under argon or nitrogen in a glovebox). Use anhydrous solvents and oven-dried glassware.

  • Temperature Control: Store this compound solutions at low temperatures, ideally refrigerated or frozen, to slow down the rate of condensation.

  • Inert Containers: Use clean, dry, and inert containers for storage, preferably made of glass or stainless steel.

  • Headspace Purging: Before sealing a storage container, purge the headspace with an inert gas to displace any residual moisture or oxygen.

Troubleshooting Guide: Premature Polymerization

This guide will help you identify the potential causes of premature polymerization and provide actionable solutions to prevent it in future experiments.

Problem Potential Cause(s) Solution(s)
Solution becomes viscous or hazy shortly after synthesis. 1. Presence of residual acid or base catalyst from the synthesis. 2. Exposure to atmospheric moisture during workup or storage. 3. Use of wet solvents or glassware. 1. Neutralize the reaction mixture to a pH of ~3-4 before workup. Use a dilute solution of a weak acid or base for fine adjustment.2. Perform all manipulations under an inert atmosphere. Use Schlenk lines or a glovebox.3. Ensure all solvents are rigorously dried and glassware is oven-dried immediately before use.
Polymerization occurs during purification (e.g., column chromatography). 1. Acidic or basic nature of the stationary phase (e.g., silica (B1680970) gel). 2. Presence of moisture in the mobile phase. 1. Use neutral alumina (B75360) for chromatography or passivate silica gel by washing with a solution of triethylamine (B128534) in the eluent, followed by flushing with the pure eluent. 2. Use anhydrous solvents for the mobile phase.
Solid this compound polymerizes upon storage. 1. Incomplete removal of catalytic impurities. 2. Gradual exposure to atmospheric moisture over time. 1. Recrystallize the this compound from a dry, non-polar solvent to remove impurities. 2. Store the solid in a sealed vial under an inert atmosphere in a desiccator, preferably at low temperature.
Polymerization is observed even with careful handling. 1. Inherent instability of the specific this compound due to its molecular structure (e.g., low steric hindrance). 2. Contamination from an unexpected source (e.g., leaching from a container). 1. Consider in-situ use of the this compound without isolation. 2. If isolation is necessary, add a polymerization inhibitor (see protocols below). 3. Verify the inertness of all materials in contact with the this compound.

Data Presentation: The Impact of pH on Silanol Condensation Rate

The rate of silanol condensation is highly dependent on the pH of the solution. The following graph illustrates this relationship, highlighting the region of greatest stability.

Caption: Relationship between pH and the relative rate of silanol condensation.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at preventing the premature polymerization of disilanols.

Protocol 1: General Procedure for pH Control During this compound Synthesis and Workup

This protocol outlines the steps to maintain an optimal pH environment to minimize condensation.

Materials:

  • This compound precursor

  • Reagents for synthesis (ensure they are anhydrous)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Dilute aqueous acid (e.g., 0.1 M HCl)

  • Dilute aqueous base (e.g., 0.1 M NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Standard laboratory glassware (oven-dried)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere. Ensure all components are scrupulously dry.

  • Synthesis: Carry out the synthesis of the this compound according to your established procedure, maintaining anhydrous and inert conditions.

  • Quenching and pH Adjustment:

    • After the reaction is complete, cool the reaction mixture to 0 °C.

    • Slowly add a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride) while monitoring the temperature.

    • Carefully add either dilute acid or base dropwise to adjust the pH of the aqueous layer to between 3 and 4. Use pH paper or a pH meter to monitor the pH.

  • Extraction: Extract the this compound into an anhydrous organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature.

  • Storage: Immediately store the isolated this compound under an inert atmosphere at low temperature.

Protocol 2: Inhibition of Polymerization Using Aromatic Amines During Distillation

Secondary or tertiary aromatic amines can act as effective polymerization inhibitors, particularly during purification by distillation.

Materials:

  • Crude this compound

  • Secondary or tertiary aromatic amine inhibitor (e.g., N,N'-diphenyl-p-phenylenediamine, phenothiazine)

  • Distillation apparatus (oven-dried)

  • Vacuum pump

  • Inert gas supply

Procedure:

  • Inhibitor Selection: Choose an aromatic amine with a boiling point significantly higher than the this compound to be purified.

  • Apparatus Setup: Assemble the distillation apparatus and ensure it is leak-tight and under an inert atmosphere.

  • Addition of Inhibitor: To the crude this compound in the distillation flask, add the aromatic amine inhibitor. A typical concentration is 0.01 to 1 mol% relative to the this compound.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Apply vacuum slowly to the desired pressure.

    • Collect the distilled this compound in a receiver flask that is cooled and maintained under an inert atmosphere.

  • Storage: Store the purified, inhibited this compound under an inert atmosphere at low temperature.

Quantitative Data on Aromatic Amine Inhibition:

While specific quantitative data is highly dependent on the this compound structure and reaction conditions, the following table provides a general comparison of the effectiveness of different classes of aromatic amines.

Inhibitor Class Relative Effectiveness Typical Concentration (mol%) Notes
Secondary Aromatic Amines High0.01 - 0.5Generally more effective than tertiary amines.
Tertiary Aromatic Amines Moderate to High0.1 - 1.0Effectiveness can vary with structure.
Phenothiazines Very High0.01 - 0.2Often used in industrial applications for vinyl monomer stabilization.

Visualizations

Logical Workflow for Troubleshooting Premature Polymerization

The following diagram illustrates a logical workflow for diagnosing and addressing issues of premature polymerization.

G cluster_conditions Conditions cluster_reagents Reagents cluster_glassware Glassware start Polymerization Observed check_conditions Review Experimental Conditions start->check_conditions check_reagents Examine Reagents and Solvents start->check_reagents check_glassware Inspect Glassware and Equipment start->check_glassware cond_ph Incorrect pH? check_conditions->cond_ph cond_temp High Temperature? check_conditions->cond_temp cond_moisture Moisture Exposure? check_conditions->cond_moisture reag_purity Impure Starting Materials? check_reagents->reag_purity reag_solvent Wet Solvents? check_reagents->reag_solvent glass_clean Not Properly Dried? check_glassware->glass_clean solution_ph Adjust pH to 3-4 cond_ph->solution_ph solution_temp Lower Reaction/Storage Temp. cond_temp->solution_temp solution_moisture Use Inert Atmosphere cond_moisture->solution_moisture solution_reagents Purify/Dry Reagents reag_purity->solution_reagents reag_solvent->solution_reagents solution_glassware Oven-Dry Glassware glass_clean->solution_glassware

Caption: Troubleshooting workflow for premature this compound polymerization.

Signaling Pathway: Catalysis of Silanol Condensation

This diagram illustrates the catalytic role of both acids and bases in promoting the condensation of disilanols into siloxanes.

G cluster_acid Acid Catalysis cluster_base Base Catalysis acid_start R2Si(OH)2 acid_protonation Protonated Silanol [R2Si(OH)(OH2)]+ acid_attack Nucleophilic Attack by another Silanol acid_product Siloxane + H3O+ base_start R2Si(OH)2 base_deprotonation Silanolate Anion [R2Si(OH)O]- base_attack Nucleophilic Attack on another Silanol base_product Siloxane + OH- start This compound start->acid_start start->base_start

Caption: Acid and base-catalyzed pathways for silanol condensation.

Technical Support Center: Stabilizing Disilanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing disilanol in aqueous solutions. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and why is it inherently unstable in aqueous solutions?

A this compound is a chemical compound containing two silicon atoms, each bearing at least one hydroxyl (-OH) group. Their instability in water arises from the high reactivity of the silanol (B1196071) group (Si-OH). These groups readily undergo condensation reactions with each other, eliminating a water molecule to form highly stable siloxane bonds (Si-O-Si). This process leads to the formation of dimers, oligomers, and eventually insoluble polymers, causing the solution to become cloudy or precipitate.

Q2: What are the primary factors that influence the stability of this compound solutions?

The stability of disilanols in aqueous media is primarily governed by four factors:

  • pH: The pH of the solution is the most critical factor. Condensation is catalyzed by both acidic (pH < 3) and basic (pH > 5) conditions. The highest stability is typically observed in mildly acidic environments.[1][2]

  • Concentration: Higher concentrations of this compound increase the probability of intermolecular condensation, leading to faster degradation.

  • Temperature: Elevated temperatures accelerate the rate of condensation reactions. Therefore, storing solutions at lower temperatures can enhance stability.

  • Steric Hindrance: The size and nature of the organic groups attached to the silicon atom significantly impact stability. Bulky substituents can physically block the silanol groups, hindering their ability to react with each other and slowing down the condensation process.[3]

Q3: What is the optimal pH for preparing and storing aqueous this compound solutions?

For most neutral silanes, the maximum stability is achieved in a slightly acidic pH range, typically between 3.0 and 4.0.[4] In this range, the rates of both acid-catalyzed and base-catalyzed condensation are at a minimum.[1][5] However, for specific functional silanes, such as those with epoxy groups, a pH of 5-6 may be necessary to prevent ring-opening reactions.[4] It is crucial to determine the optimal pH for each specific this compound empirically.

Q4: How can I monitor the stability of my this compound solution over time?

Several analytical techniques can be employed:

  • Visual Inspection: The simplest method is to visually check for any signs of precipitation or turbidity.

  • ¹H and ²⁹Si NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the Si-OH signal and the appearance of new signals corresponding to siloxane bond formation.[3][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can detect the presence of Si-OH groups (around 910 cm⁻¹) and the broad O-H stretching of hydrogen-bonded silanols (around 3430 cm⁻¹).[7]

  • Dynamic Light Scattering (DLS): DLS can be used to detect the formation of oligomeric and polymeric aggregates as the this compound condenses.

Troubleshooting Guides

Problem 1: My this compound solution becomes cloudy or forms a precipitate shortly after preparation.

  • Cause: This is a classic sign of rapid condensation and polymerization. The rate of this reaction is highly sensitive to the experimental conditions.

  • Solutions:

    • Verify and Adjust pH: Ensure the pH of your aqueous solution is within the optimal stability range (typically pH 3-4). Use a calibrated pH meter and a suitable buffer system.

    • Reduce Concentration: Try preparing a more dilute solution. Lowering the concentration reduces the frequency of intermolecular collisions, thereby slowing condensation.

    • Lower the Temperature: Prepare and store the solution at a reduced temperature (e.g., in an ice bath or refrigerator).

    • Use a Co-solvent: For poorly soluble this compound precursors, using a water-miscible organic solvent (like THF or dioxane) can aid dissolution and may help stabilize the monomeric form.[3][8] However, be mindful that the presence of alcohols, which are byproducts of alkoxysilane hydrolysis, can alter the reaction kinetics.[4]

Problem 2: The hydrolysis of my this compound precursor (e.g., a dialkoxysilane) is incomplete or too slow.

  • Cause: The rate of hydrolysis of alkoxysilane precursors to form disilanols is also pH-dependent. While neutral conditions are poor for hydrolysis, the optimal pH for stability (3-4) is generally effective for catalyzing the hydrolysis reaction.[4]

  • Solutions:

    • Catalyze the Reaction: Use acidic water (pH 3-4) to catalyze the hydrolysis.[4] Mineral acids are often more effective catalysts than bases for hydrolysis.[5]

    • Increase Reaction Time: Allow for sufficient time for the hydrolysis to complete before proceeding with your experiment. For some neutral silanes, this could be tens of minutes at room temperature for dilute solutions.[4]

    • Monitor Hydrolysis: Use analytical techniques like NMR or IR spectroscopy to confirm the disappearance of the alkoxy groups and the appearance of silanol groups.

Problem 3: I am observing unexpected side reactions or degradation of my functional this compound.

  • Cause: Certain functional groups on the this compound molecule can be sensitive to the pH conditions used for stabilization.

  • Solutions:

    • pH Optimization: If your this compound contains pH-sensitive moieties (e.g., epoxy or amino groups), you must carefully optimize the pH to balance stability against side reactions. For instance, amino-functional silanes are alkaline and can self-catalyze condensation, while epoxy-functional silanes may undergo ring-opening at very low pH.[4]

    • Use Sterically Hindered Analogs: If possible, choose a this compound with bulky organic substituents. Steric protection is a powerful strategy to prevent both condensation and potential intermolecular side reactions.[3]

    • Consider Intramolecular Hydrogen Bonding: For certain molecular architectures, promoting intramolecular hydrogen bonding can stabilize the silanol groups by making them less available for intermolecular condensation.[9]

Data Presentation

Table 1: Effect of pH on the Rate of Hydrolysis and Condensation

pH RangeRate of HydrolysisRate of CondensationOverall this compound Stability
< 3High (Acid-catalyzed)High (Acid-catalyzed)Low
3 - 4 Moderate Minimum Optimal
5 - 8MinimumIncreasing (Base-catalyzed)Moderate to Low
> 8High (Base-catalyzed)High (Base-catalyzed)Low
This table provides a generalized summary. Actual rates are dependent on the specific this compound structure, temperature, and concentration.[2][5]

Table 2: Influence of Substituents on this compound Stability

This compound TypeSubstituent ExampleSteric HindranceRelative Stability to Condensation
Small AlkylMethyl, EthylLowLow
PhenylPhenylModerateModerate
Bulky Alkyltert-ButylHighHigh
Naphthyl1-NaphthylVery HighVery High
Increased steric bulk around the silicon center generally leads to greater stability in aqueous solution.[3]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of a Stabilized this compound Aqueous Solution

This protocol describes the preparation of a stabilized this compound solution from a dialkoxysilane precursor.

  • Materials:

    • Dialkoxysilane precursor (e.g., Diphenyldimethoxysilane)

    • Deionized water

    • 0.1 M Hydrochloric acid (HCl) or Acetic Acid

    • 0.1 M Sodium hydroxide (B78521) (NaOH) for adjustment (if needed)

    • Water-miscible co-solvent (e.g., Tetrahydrofuran - THF), if required

    • Calibrated pH meter

    • Stir plate and stir bar

    • Sterile syringe filters (0.22 µm)

  • Methodology:

    • Prepare an aqueous solution buffered to pH 4.0 using deionized water and dropwise addition of 0.1 M HCl or acetic acid.

    • If the dialkoxysilane precursor has low water solubility, first dissolve it in a minimal amount of THF (e.g., a 1:10 ratio of THF to final aqueous volume).

    • With vigorous stirring, slowly add the dialkoxysilane (or its THF solution) to the pH 4.0 aqueous buffer to achieve the desired final concentration. A typical starting concentration is 1-5 mM.

    • Allow the solution to stir at room temperature for at least 30-60 minutes to ensure complete hydrolysis of the alkoxy groups to silanols.

    • Verify the final pH of the solution and adjust to 4.0 if necessary.

    • Filter the solution through a 0.22 µm syringe filter to remove any dust or micro-aggregates.

    • Store the solution at 4°C to maximize its shelf-life. It is recommended to prepare the solution fresh before use.

    • Monitor the stability of the solution as described in the FAQ section.

Visualizations

G cluster_0 This compound Instability Pathway A This compound Monomers (R₂Si(OH)₂) B Dimers & Trimers A->B Condensation (+H₂O) C Soluble Oligomers B->C Condensation (+H₂O) D Insoluble Polysiloxane (Precipitate) C->D Further Condensation G cluster_1 Workflow for Preparing a Stabilized this compound Solution start Start prep_buffer Prepare Aqueous Buffer (pH 3-4) start->prep_buffer dissolve Dissolve Precursor (in co-solvent if needed) prep_buffer->dissolve add Slowly Add Precursor to Buffer with Stirring dissolve->add hydrolyze Allow Time for Hydrolysis (30-60 min) add->hydrolyze check_ph Verify Final pH hydrolyze->check_ph filter Filter Solution (0.22 µm) check_ph->filter pH OK store Store at 4°C filter->store end Use Fresh store->end G cluster_2 Troubleshooting Logic Tree problem Problem: Solution is Cloudy/Precipitated check_ph Is pH in 3-4 range? problem->check_ph ph_ok YES check_ph->ph_ok Yes ph_bad NO check_ph->ph_bad No check_conc Is concentration >10 mM? ph_ok->check_conc solution1 Adjust pH to 3-4 using buffer ph_bad->solution1 conc_ok NO check_conc->conc_ok No conc_high YES check_conc->conc_high Yes check_temp Is solution at room temp or higher? conc_ok->check_temp solution2 Lower concentration conc_high->solution2 temp_ok NO check_temp->temp_ok No temp_high YES check_temp->temp_high Yes solution4 Consider using a more sterically hindered this compound temp_ok->solution4 solution3 Prepare and store solution at 4°C temp_high->solution3

References

Common byproducts in Disilanol reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disilanol Reactions

Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproducts in this compound synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of disilanols?

A1: During this compound synthesis, particularly from the hydrolysis of dihydrosilanes, several byproducts can form due to competitive and consecutive reactions. The most common byproducts are siloxanes (especially disiloxanes) and incompletely hydrolyzed starting materials like hydrosilanols.[1][2][3] The formation of these is often driven by condensation reactions, which can be catalyzed by acidic or basic conditions, or even by certain metal catalysts used in the primary reaction.[2][3]

Q2: Why am I getting a mixture of products instead of my target this compound?

A2: The formation of a product mixture is a common challenge stemming from the reactivity of the silane (B1218182) precursors and the silanol (B1196071) products themselves.[1] The presence of two reactive Si-H bonds in dihydrosilane precursors can lead to stepwise hydrolysis, making it difficult to isolate the intermediate hydrosilanol or the final this compound selectively.[1][2] Furthermore, the desired this compound product can undergo self-condensation or condensation with other silicon-containing species in the reaction mixture to form siloxanes.[3] The choice of catalyst and reaction conditions can significantly influence the product distribution.[2]

Q3: Can the catalyst I'm using for hydrolysis influence byproduct formation?

A3: Absolutely. The choice of metal catalyst (e.g., Rhodium vs. Iridium complexes) and its specific ligands can dramatically alter the reaction pathway and selectivity.[2] For example, certain rhodium complexes may favor the formation of hydrosilanols or hydrosiloxanes, while iridium complexes might selectively produce the desired this compound.[2] The catalyst can influence the relative rates of the hydrolysis and condensation reactions, thereby dictating the final product composition.[2]

Troubleshooting Guides

Issue 1: My final product is contaminated with siloxanes.

Cause: Siloxane formation is typically due to the condensation of silanol molecules. This can happen during the reaction itself, particularly at elevated temperatures or under catalytic conditions that promote condensation, or during workup and purification.[3]

Solution:

  • Reaction Condition Optimization:

    • Temperature: Perform the reaction at the lowest feasible temperature to minimize the rate of condensation.

    • pH Control: Avoid strongly acidic or basic conditions during the reaction and workup, as these can catalyze condensation.

    • Reaction Time: Monitor the reaction progress closely (e.g., by ¹H NMR) to quench it as soon as the starting material is consumed, preventing prolonged exposure of the product to conditions that favor byproduct formation.[2]

  • Purification Strategy:

    • Column Chromatography: Siloxanes are generally less polar than the corresponding disilanols. This difference in polarity can be exploited for separation using silica (B1680970) gel column chromatography.[2][3] A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) mixture, is often effective.[2][3]

    • Recrystallization/Precipitation: If the desired this compound is a solid, recrystallization from a suitable solvent system can be an effective method to remove more soluble siloxane impurities.

Issue 2: The reaction has stopped at the intermediate hydrosilanol stage.

Cause: The second hydrolysis step (hydrosilanol to this compound) can be slower than the first, or competitive condensation reactions might consume the intermediate before it can be further hydrolyzed.[2] The catalyst's nature plays a crucial role in the rate of the second hydrolysis.[2]

Solution:

  • Catalyst Selection: If you are using a catalyst that is not efficient for the second hydrolysis step, consider switching to a more active one. For instance, in certain systems, iridium-based catalysts have been shown to be more effective than rhodium-based ones for complete hydrolysis to the this compound.[2]

  • Stoichiometry of Water: Ensure a sufficient excess of water is present in the reaction mixture to drive the hydrolysis equilibrium towards the this compound product.[2]

  • Extended Reaction Time: Carefully extend the reaction time while monitoring for the formation of condensation byproducts. It's a balance between completing the hydrolysis and preventing side reactions.

Data Presentation

Table 1: Common Byproducts in Dihydrosilane Hydrolysis and Influencing Factors

Byproduct ClassSpecific Example(s)Formation PathwayKey Influencing FactorsCitation(s)
Hydrosilanols DiphenylsilanolIncomplete hydrolysis of dihydrosilaneReaction time, catalyst choice, water stoichiometry[1][2]
Siloxanes Dihydrosiloxanes, PolysiloxanesCondensation of silanols or reaction of silanol with hydrosilaneCatalyst, temperature, reaction time, pH[2][3]
Oligomers Complex (O–SiPh₂–O) speciesFurther condensation/rearrangement of siloxanesProlonged reaction times, catalyst choice[2]

Experimental Protocols

Protocol: Purification of a this compound by Silica Gel Column Chromatography

This protocol provides a general guideline for removing less polar byproducts like siloxanes from a this compound product.[2][3]

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude product to be purified (a general rule is to use 50-100 g of silica gel for every 1 g of crude material). b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane). c. Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles. d. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Loading: a. Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture). b. Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure. c. Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

3. Elution: a. Begin eluting the column with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate 10:1).[2][3] b. Less polar byproducts, such as siloxanes, will typically elute first. c. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar this compound product. d. Collect fractions and monitor their composition using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

4. Product Isolation: a. Combine the fractions containing the pure desired product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound. c. Characterize the final product to confirm its purity (e.g., by NMR spectroscopy).[2]

Mandatory Visualization

G cluster_0 This compound Synthesis & Byproduct Formation cluster_1 Purification Strategy Start Dihydrosilane + H₂O (Catalyst) Hydrolysis1 First Hydrolysis Start->Hydrolysis1 Intermediate Hydrosilanol (Intermediate/Byproduct) Hydrolysis1->Intermediate Hydrolysis2 Second Hydrolysis Product Desired this compound Hydrolysis2->Product Condensation1 Condensation (Side Reaction) Byproduct Siloxane (Byproduct) Condensation1->Byproduct Condensation2 Self-Condensation (Side Reaction) Condensation2->Byproduct Intermediate->Hydrolysis2 Intermediate->Condensation1 Product->Condensation2 Crude Crude Product Mixture (this compound, Siloxane, etc.) Product->Crude Workup Purification Select Purification Method Crude->Purification Chroma Column Chromatography (Silica Gel) Purification->Chroma Different Polarity Recrystal Recrystallization Purification->Recrystal Product is Crystalline PureProduct Purified this compound Chroma->PureProduct Recrystal->PureProduct

Caption: Workflow of this compound synthesis, byproduct formation, and purification strategies.

References

Technical Support Center: Disilanol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disilanol condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of siloxanes.

Troubleshooting Guide

This guide addresses the most common problems in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my reaction showing low or no conversion to the desired polysiloxane?

A1: Low conversion is a frequent issue that can stem from several factors related to catalysts, reaction conditions, or the reactants themselves.

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The choice of catalyst is critical. Both acid and base catalysts are commonly used, but their effectiveness can vary.[1][2]

    • Solution: Ensure your catalyst is active. If using a commercial catalyst, check its expiration date and storage conditions. For acid catalysis, ensure the system is free from basic impurities that could neutralize the catalyst.[1] Consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids, bases, or specialized catalysts like homoconjugated acids) to find the optimal one for your specific substrate.[3]

  • Suboptimal Temperature: Condensation is highly dependent on temperature.[4][5]

    • Solution: Increase the reaction temperature. Studies on solventless thermal condensation show that reaction rates significantly increase with higher temperatures (e.g., from 120°C to 180°C).[4][5] However, be aware that excessively high temperatures can lead to side reactions like Si-C bond cleavage.[4]

  • Inefficient Water Removal: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, its accumulation can slow down or even stop the reaction by promoting the reverse (hydrolysis) reaction.

    • Solution: Actively remove water from the reaction mixture. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark trap), adding molecular sieves, or conducting the reaction under a vacuum.

  • Steric Hindrance: Bulky substituents on the silicon atom can physically block the approach of another silanol (B1196071) molecule, thereby slowing down the condensation rate.[4][5]

    • Solution: If significant steric hindrance is suspected, a higher reaction temperature or a longer reaction time may be necessary to overcome the energy barrier.[4] In some cases, redesigning the monomer to reduce steric bulk might be the only option.

  • Reaching Equilibrium: The reaction may have simply reached its equilibrium point under the current conditions.

    • Solution: As with inefficient water removal, shifting the equilibrium towards the products is key. Increasing monomer concentration or, most effectively, removing water will drive the reaction forward.[6]

Troubleshooting Workflow for Low Conversion

Low_Conversion_Troubleshooting start_node Start: Low or No Conversion decision_node decision_node start_node->decision_node Check Catalyst process_node1 Action: Verify catalyst activity. Screen different acid/base catalysts. decision_node->process_node1 Is it active & appropriate? (No) decision_node2 Check Reaction Temperature decision_node->decision_node2 (Yes) process_node process_node end_node end_node end_node1 Problem Solved process_node1->end_node1 Re-run Reaction process_node2 Action: Incrementally increase temperature. Monitor for side reactions. decision_node2->process_node2 Is it optimal? (No) decision_node3 Check Water Removal decision_node2->decision_node3 (Yes) process_node2->end_node1 process_node3 Action: Implement/improve water removal (e.g., Dean-Stark, vacuum). decision_node3->process_node3 Is it efficient? (No) decision_node4 Consider Steric Hindrance decision_node3->decision_node4 (Yes) process_node3->end_node1 process_node4 Action: Increase reaction time significantly. Consider monomer redesign. decision_node4->process_node4 Are substituents bulky? (Yes) end_node2 Consult further literature for specific substrate issues. decision_node4->end_node2 (No) process_node4->end_node1 Side_Reactions reactant_node reactant_node path_node path_node product_node product_node side_product_node side_product_node sub This compound Monomers path1 Conditions: - High Concentration - Specific Catalysts sub->path1 Intermolecular Condensation path2 Conditions: - Dilute Solution - High Temperature sub->path2 Intramolecular Condensation (Back-biting) p1 Linear Polysiloxane Chains path1->p1 Desired Path p2 Cyclic Siloxane Byproducts path2->p2 Undesired Path Catalysis_Mechanisms cluster_acid Acid-Catalyzed Condensation cluster_base Base-Catalyzed Condensation A1 1. Protonation of Silanol Si-OH + H⁺ ⇌ Si-OH₂⁺ A2 2. Nucleophilic Attack Si-OH₂⁺ + Si-OH → [Transition State] A1->A2 A3 3. Water Elimination & Regeneration [Transition State] → Si-O-Si + H₂O + H⁺ A2->A3 B1 1. Deprotonation of Silanol Si-OH + B ⇌ Si-O⁻ + BH⁺ B2 2. Nucleophilic Attack Si-O⁻ + Si-OH → [Transition State] B1->B2 B3 3. Hydroxide Elimination [Transition State] → Si-O-Si + OH⁻ B2->B3 B4 4. Catalyst Regeneration OH⁻ + BH⁺ → B + H₂O B3->B4

References

Technical Support Center: Optimizing Reaction Conditions for Disilanol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disilanol functionalization. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the functionalization of disilanols, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.1. Catalyst Activation/Replacement: Use a fresh batch of catalyst. For some metal catalysts, pre-activation according to literature procedures may be necessary. Ensure storage under an inert atmosphere.
2. Insufficient Water: In hydrolysis reactions, water is a key reagent. An inadequate amount will limit the conversion of the starting silane.2. Stoichiometry Check: Carefully check the stoichiometry of water relative to the silane. The reaction profile can be monitored by observing hydrogen evolution.[1][2]
3. Reaction Temperature Too Low: Some functionalization reactions require thermal energy to overcome the activation barrier.3. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress at different temperatures to find the optimal condition.
4. Poor Solvent Choice: The solvent can significantly impact reactant solubility and catalyst activity.4. Solvent Screening: If solubility is an issue, consider a different solvent. Aprotic solvents like THF are commonly used and often effective.[1][2]
Low Product Yield 1. Competing Self-Condensation: Silanols can readily undergo self-condensation to form siloxanes, a major side reaction that consumes the desired product.1. pH Control: Maintain the reaction pH around 3, where silanols exhibit the highest stability. Increased reactivity and condensation occur at pH < 1.5 or > 4.5.
2. Product Degradation during Workup/Purification: Disilanols can be sensitive to acidic or basic conditions encountered during extraction and chromatography.2. Mild Workup Conditions: Use buffered aqueous solutions for washing. Consider using a milder purification technique than silica (B1680970) gel chromatography if degradation is observed.
3. Steric Hindrance: Bulky substituents on the silicon atom or the functionalizing agent can impede the reaction.[3][4][5]3. Reagent and Catalyst Choice: If steric hindrance is suspected, consider using a less bulky functionalizing agent or a catalyst known to be effective for sterically demanding substrates.
Poor Selectivity (Mixture of Products) 1. Non-selective Catalyst: The catalyst may be promoting multiple reaction pathways, such as hydrolysis and condensation, at similar rates.1. Catalyst Selection: The choice of catalyst is crucial for selectivity. For instance, in the hydrolysis of dihydrosilanes, rhodium complexes can favor hydrosilanol formation, while iridium complexes may lead to the silanediol.[1][2] Cationic catalysts can also exhibit different selectivity compared to their neutral counterparts.[1][2]
2. Inappropriate Reaction Time: The product distribution can change over time as the initial product may undergo further reactions.2. Reaction Monitoring: Monitor the reaction progress over time using techniques like NMR or GC-MS to determine the optimal time to quench the reaction and isolate the desired product.
3. Uncontrolled Reaction Conditions: Fluctuations in temperature or reagent addition rates can lead to the formation of side products.3. Precise Control of Conditions: Maintain stable reaction conditions. For instance, the slow addition of a reagent can sometimes improve selectivity.
Formation of Insoluble Precipitate 1. Product Precipitation: The functionalized this compound or a byproduct may have low solubility in the reaction solvent.1. Solvent System Modification: Try a different solvent or a solvent mixture to improve the solubility of all components.
2. Catalyst Precipitation: The catalyst may be unstable under the reaction conditions and precipitate out of the solution.2. Ligand/Additive Screening: The addition of a suitable ligand or additive may be necessary to stabilize the catalyst in solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this compound functionalization, and how can I minimize it?

A1: The most common side reaction is the self-condensation of disilanols to form disiloxanes and larger oligosiloxanes.[6][7] This process is catalyzed by both acids and bases. To minimize self-condensation, it is crucial to control the reaction pH. Disilanols are generally most stable at a pH of around 3. Operating at pH values below 1.5 or above 4.5 will significantly increase the rate of condensation. Careful selection of a catalyst that favors the desired functionalization over condensation is also a key strategy.

Q2: How does the choice of solvent affect my reaction?

A2: The solvent plays a critical role in this compound functionalization by influencing reactant solubility, catalyst stability and activity, and reaction rates. Aprotic solvents, such as tetrahydrofuran (B95107) (THF), are frequently used as they are generally good at dissolving organosilanes and do not interfere with the reaction by donating protons.[1][2] For certain substrates, like polyhedral oligomeric silsesquioxane (POSS)-based silanols, aprotic solvents are preferred to maintain the dimeric structure of the silanol (B1196071). The polarity of the solvent can also affect the stability of charged intermediates and transition states, thereby influencing the reaction kinetics.

Q3: Can I functionalize only one of the silanol groups in a this compound?

A3: Achieving selective monofunctionalization of a this compound can be challenging due to the similar reactivity of the two hydroxyl groups. However, it is possible under certain conditions. One strategy is to use a sterically bulky functionalizing agent that, after reacting with one silanol group, hinders the approach to the second.[3][4] Another approach is to use a protecting group strategy, where one silanol is selectively protected, the other is functionalized, and then the protecting group is removed.[8][9] The choice of catalyst and reaction conditions can also be optimized to favor mono-functionalization.

Q4: What are the best practices for purifying and storing functionalized disilanols?

A4: Functionalized disilanols can be sensitive to moisture and acidic or basic conditions, which can promote condensation. For purification, if using column chromatography, it is advisable to use a neutral stationary phase or to buffer the eluent. Techniques such as crystallization or distillation under reduced pressure may be viable alternatives. For storage, functionalized disilanols should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation.

Q5: How can I monitor the progress of my this compound functionalization reaction?

A5: Several techniques can be used to monitor the reaction progress. In reactions that produce gas, such as the hydrolysis of dihydrosilanes which evolves hydrogen, the reaction can be monitored by measuring the pressure change in a closed system.[1][2] For other reactions, thin-layer chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of products. For more quantitative analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are highly effective for tracking the concentrations of reactants and products over time.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments to aid in the selection of optimal reaction conditions.

Table 1: Catalyst Performance in the Hydrolysis of Diphenylsilane

CatalystCatalyst TypeTime for 1 equiv. H₂ evolution (s)Product(s)Reference
1 Neutral Rhodium Complex100Diphenylhydrosilanol[1][2]
1[BArF₄] Cationic Rhodium Complex50Dihydrosiloxane[1][2]
2 Neutral Iridium Complex1200Diphenylsilanediol[1][2]
2[BArF₄] Cationic Iridium Complex150Diphenylsilanediol[1][2]
Reaction Conditions: Diphenylsilane (0.22 mmol), H₂O (2.2 mmol), 0.2 mol % of catalyst in 1 mL of THF at 25 °C under N₂.[1][2]

Table 2: Thermal Condensation of Diphenylsilanediol (Ph₂Si(OH)₂) at 150 °C

Condensation Time (h)Monomer Content (%)Average Molecular Weight ( g/mol )Polydispersity
0100--
1~60~400~1.2
2~45~600~1.3
4~30~800~1.4
8~20~1000~1.5
Data derived from NMR and SEC analysis of the solventless thermal condensation.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrolysis of Dihydrosilanes [1][2]

  • Reaction Setup: In a closed reaction vessel equipped with a pressure transducer, add the catalyst (0.00044 mmol) and distilled tetrahydrofuran (THF, 1 mL).

  • Reagent Addition: Add water (2.2 mmol) to the reaction vessel. Allow the system pressure to stabilize.

  • Initiation: Add the dihydrosilane (0.22 mmol) to the vessel. This is considered time zero of the reaction.

  • Reaction Monitoring: Stir the solution at 25 °C. Monitor the reaction progress by the evolution of hydrogen gas, indicated by the increase in pressure. The reaction is considered complete when the pressure stabilizes.

  • Workup: Upon completion, remove the solvent under vacuum.

  • Analysis and Purification: Analyze the reaction mixture by ¹H NMR to determine the product ratio. The major product can be isolated by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Intramolecular C-H Amination

While a specific protocol for this compound amination was not found, a general procedure for copper-catalyzed C-H amination provides a starting point.

  • Reaction Setup: To a dry reaction tube, add the copper catalyst (e.g., Cu(OAc)₂, 5-10 mol%), a suitable ligand (if required), and the this compound substrate bearing a secondary amine.

  • Solvent and Reagents: Add the appropriate solvent (e.g., toluene, DCE) and any necessary additives or oxidants as determined by the specific reaction being adapted.

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (often 80-120 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_vessel Prepare Reaction Vessel (with pressure transducer) add_catalyst Add Catalyst and THF prep_vessel->add_catalyst add_water Add Water add_catalyst->add_water stabilize Stabilize Pressure add_water->stabilize add_silane Add Dihydrosilane (t=0) stabilize->add_silane monitor Monitor H₂ Evolution (Stir at 25°C) add_silane->monitor remove_solvent Remove Solvent monitor->remove_solvent Reaction Complete analyze Analyze by NMR remove_solvent->analyze purify Purify by Chromatography analyze->purify

Caption: Workflow for Catalytic Hydrolysis of Dihydrosilanes.

Troubleshooting_Low_Yield start Low Product Yield cause1 Competing Self-Condensation start->cause1 cause2 Product Degradation start->cause2 cause3 Steric Hindrance start->cause3 solution1 Control pH (~3) Select Catalyst cause1->solution1 solution2 Use Mild Workup Alternative Purification cause2->solution2 solution3 Change Reagents Optimize Catalyst cause3->solution3

Caption: Troubleshooting Logic for Low Product Yield.

Reaction_Pathways Dihydrosilane R₂SiH₂ Hydrosilanol R₂Si(H)OH (Desired Product) Dihydrosilane->Hydrosilanol + H₂O - H₂ (Catalyst) Silanediol R₂Si(OH)₂ Hydrosilanol->Silanediol + H₂O - H₂ (Catalyst) Siloxane [R₂Si(H)]₂O (Side Product) Hydrosilanol->Siloxane + R₂Si(H)OH - H₂O (Condensation)

Caption: Competing Pathways in Dihydrosilane Hydrolysis.

References

Technical Support Center: Disilanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for scaling up disilanol production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing disilanols (disiloxanediols)?

A1: The primary methods for synthesizing disilanols involve the hydrolysis of corresponding silicon-containing precursors. Common approaches include:

  • Hydrolysis of Dihydrido-disiloxanes: This can be achieved using various catalytic systems, including metal-free oxidative hydrolysis, base-catalyzed hydrolysis, and organocatalytic methods.[1][2][3][4][5]

  • Hydrolysis of Chlorosilanes or Alkoxysilanes: These are well-established methods but can present challenges in controlling the reaction and preventing side reactions.[6]

  • Hydrolysis of Diisocyanatodisiloxanes or Tetrachlorodisiloxane: These methods have been used for the synthesis of specific disiloxanediols and tetraols.[7]

Q2: What are the main challenges when scaling up this compound production from the lab to a pilot or industrial scale?

A2: Scaling up this compound synthesis introduces several challenges that can affect yield, purity, and safety. Key challenges include:

  • Self-Condensation: Disilanols have a tendency to undergo self-condensation to form longer siloxane chains or cyclic species, especially at elevated temperatures or in the presence of acid or base catalysts.[1][6] Controlling this side reaction is critical for achieving high yields of the desired this compound.

  • Heat Management (Exotherms): The hydrolysis of silanes can be exothermic.[8][9] On a large scale, inefficient heat dissipation can lead to temperature gradients within the reactor, promoting side reactions and posing safety risks.[9]

  • Mixing Efficiency: Achieving uniform mixing becomes more difficult in larger reactors. Poor mixing can lead to localized high concentrations of reactants, resulting in side product formation and reduced yields.[9]

  • Purification: Methods like column chromatography, which are effective at the lab scale, are often not practical or economical for large-scale production. Developing scalable purification methods such as crystallization or distillation is crucial.[10]

  • Process Monitoring and Control: Ensuring batch-to-batch consistency and product quality on a large scale requires robust process monitoring. Implementing Process Analytical Technology (PAT) can help in real-time monitoring and control of critical process parameters.[11][12][13][14]

Q3: How can I prevent or minimize the self-condensation of disilanols during synthesis and workup?

A3: Minimizing self-condensation is a primary concern in this compound production. Strategies to control this include:

  • Temperature Control: Maintaining a low and consistent reaction temperature is crucial to slow down the condensation reaction rate.[1]

  • pH Control: The pH of the reaction medium significantly affects the rate of both hydrolysis and condensation. Operating in a slightly acidic to neutral pH range is often preferred for the stability of many silanols.[15]

  • Use of Protective Groups: In some cases, temporary protection of the silanol (B1196071) functionality can be employed to prevent condensation during other reaction steps.

  • Solvent Selection: The choice of solvent can influence the stability of the this compound.

  • Prompt Isolation: After the reaction is complete, prompt workup and isolation of the this compound can minimize its exposure to conditions that promote condensation.

Q4: What are suitable purification methods for disilanols on a large scale?

A4: For large-scale purification of disilanols, methods other than column chromatography are generally required. Potential scalable purification techniques include:

  • Crystallization: If the this compound is a solid, crystallization can be a highly effective method for achieving high purity. This involves selecting an appropriate solvent system where the this compound has good solubility at higher temperatures and poor solubility at lower temperatures, while impurities remain in solution.[10][16]

  • Distillation: For thermally stable, volatile disilanols, fractional distillation under reduced pressure can be used to separate the product from non-volatile impurities or byproducts with different boiling points.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble or acid/base-soluble impurities from the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction: Insufficient reaction time, low temperature, or catalyst deactivation.- Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.- Gradually increase the reaction temperature, while monitoring for side product formation.- Ensure the catalyst is active and used at the appropriate loading.
Self-condensation: High reaction temperature, prolonged reaction time, or inappropriate pH.- Maintain strict temperature control, using an efficient cooling system for large-scale reactions.- Optimize the reaction time to maximize this compound formation before significant condensation occurs.- Control the pH of the reaction mixture, using buffers if necessary.[15]
Side reactions (e.g., Tamao-Fleming oxidation): Presence of certain functional groups (e.g., phenyl) and oxidizing conditions.- Consider using substrates with ortho-substitution on aryl rings to suppress this pathway.[1]
Formation of Insoluble Gel or Polymer Runaway self-condensation: Poor temperature control, leading to a rapid, uncontrolled polymerization.- Improve heat removal from the reactor by using a jacketed reactor with a reliable cooling system.- Consider a semi-batch or continuous flow process to better manage the exotherm.
Incorrect stoichiometry or reagent addition: Adding reagents too quickly can create localized "hot spots" that initiate polymerization.- Add reagents, especially water or catalyst, slowly and sub-surface to ensure good mixing and heat dissipation.- Use a calibrated dosing pump for precise and controlled addition on a larger scale.
Product is Difficult to Purify Presence of multiple byproducts: Non-optimized reaction conditions leading to a complex mixture.- Re-optimize the reaction parameters (temperature, solvent, catalyst, pH) on a small scale to improve selectivity.- Characterize the major byproducts to understand their formation mechanism and devise strategies to prevent them.
Product is an oil or non-crystalline solid: The nature of the substituents on the silicon atoms can prevent crystallization.- Attempt co-crystallization with a suitable agent.- If distillation is not feasible, consider preparative chromatography if the scale is not too large, or explore alternative purification techniques.
Batch-to-Batch Inconsistency Variability in raw material quality: Impurities in starting materials or solvents can affect the reaction.- Use high-purity, anhydrous solvents and reagents.- Characterize incoming raw materials to ensure they meet specifications.
Poor process control: Fluctuations in temperature, mixing speed, or addition rates between batches.- Implement a robust process control strategy, potentially using Process Analytical Technology (PAT) to monitor critical parameters in real-time.[11][12][13][14]- Ensure all process parameters are well-documented and followed precisely for each batch.

Quantitative Data

The following table summarizes quantitative data for different this compound synthesis methods found in the literature. This data can be used to compare the effectiveness of various approaches.

Starting Material Method Scale Reaction Time Temperature Yield (%) Reference
1,3-Dihydrido-disiloxaneOrganocatalytic Hydrolysis (BzCF₃)0.25 mmol4 hRoom Temp.High[1]
1,3-Dihydrido-disiloxaneBase-Catalyzed Hydrolysis (CsCO₃)0.25 mmol2 hRoom Temp.High[1]
Phenylsilane (B129415)One-Pot Mechano-chemical90 mmol (10 g)< 3 hAmbient88[8]
DiphenylsilaneRhodium-catalyzed hydrolysis0.22 mmol-25 °C-[17]
1-Naphthyl(phenyl)dihydrosilaneRhodium-catalyzed hydrolysis0.22 mmol-25 °C>90 (selectivity)[17]

Note: Yields and reaction conditions can vary significantly based on the specific substituents on the silicon atoms and the precise experimental setup. The data above should be used as a general guideline.

Experimental Protocols

Gram-Scale Synthesis of 1,3-Diphenyldisiloxane (Precursor to this compound)

This protocol is adapted from a one-pot, mechano-chemical procedure.[8]

Materials:

  • Copper(II) chloride (CuCl₂)

  • Copper(I) iodide (CuI) - catalytic amount

  • Diethyl ether

  • Phenylsilane

  • Ice

  • Standard laboratory glassware or ball-milling equipment

Procedure:

  • Combine CuCl₂ and a catalytic amount of CuI in diethyl ether in the presence of chrome or ceramic spheres.

  • Stir the mixture for 30 minutes to allow for complexation.

  • Add phenylsilane to the reaction mixture.

  • If using a ball mill, mill the reaction at 350 rpm at ambient temperature under air for approximately 1.5 hours. If using standard glassware, magnetic stirring will require a significantly longer reaction time (over 8 hours).[8]

  • Monitor the reaction for the formation of the intermediate chlorophenylsilane (B47029) by ¹H NMR until 100% conversion is observed.

  • Filter the reaction mixture directly onto ice chips.

  • Extract the product with diethyl ether.

  • The resulting 1,3-diphenyldisiloxane should have a purity of approximately 95%.[8]

  • For higher purity (>99%), the product can be distilled under high vacuum.[8]

Small-Scale Synthesis of 1,3-Disiloxanediols via Base-Catalyzed Hydrolysis

This protocol is based on a metal-free synthesis method.[1][3]

Materials:

  • 1,3-Dihydrido-disiloxane

  • Tetrahydrofuran (THF)

  • Cesium carbonate (CsCO₃)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-dihydrido-disiloxane (0.25 mmol) in THF (1 mL) in a vial and stir at room temperature for 5 minutes.

  • Add CsCO₃ and 30% aqueous H₂O₂ (0.15 mL) consecutively to the reaction mixture.

  • Allow the reaction to stir for 2 hours.

  • Pour the reaction mixture into a separatory funnel and dilute with DCM (5 mL) and water (5 mL).

  • Separate the layers and dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and concentrate it in vacuo to obtain the 1,3-disiloxanediol.

Visualizations

This compound Synthesis and Competing Reactions

The following diagram illustrates the synthetic pathway from a dihydrosilane to a silanediol, highlighting the intermediate hydrosilanol and the competing self-condensation side reaction.

disilanol_synthesis Dihydrosilane Dihydrosilane Hydrosilanol Hydrosilanol Dihydrosilane->Hydrosilanol Hydrolysis (k1) Silanediol Silanediol Hydrosilanol->Silanediol Second Hydrolysis (k2) Siloxane (Condensation Byproduct) Siloxane (Condensation Byproduct) Hydrosilanol->Siloxane (Condensation Byproduct) Condensation (k3)

Caption: Synthetic pathway and competing reactions in this compound production.

Troubleshooting Workflow for Low this compound Yield

This decision tree provides a logical workflow for troubleshooting low yields in this compound synthesis.

troubleshooting_yield start Low this compound Yield check_completion Is the reaction complete? (Check via TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes prolong_time Action: Prolong reaction time or increase temperature cautiously incomplete->prolong_time check_catalyst Action: Check catalyst activity and loading incomplete->check_catalyst check_byproducts Are there significant byproducts? complete->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No check_byproducts->byproducts_no identify_byproducts Identify Byproducts (NMR, MS) byproducts_yes->identify_byproducts purification_issue Consider Purification Losses byproducts_no->purification_issue condensation Condensation Products? identify_byproducts->condensation other_byproducts Other Byproducts identify_byproducts->other_byproducts optimize_temp_ph Action: Lower temperature, optimize pH, reduce time condensation->optimize_temp_ph Yes optimize_conditions Action: Re-optimize conditions (reagents, solvent) other_byproducts->optimize_conditions

References

Disilanol Degradation Pathways: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of disilanols under various experimental conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and experimentation of disilanols, providing potential causes and solutions in a question-and-answer format.

Hydrolytic Degradation & Condensation

Question: My disilanol solution is becoming viscous and forming an insoluble precipitate over time. What is happening and how can I prevent it?

Answer: This is likely due to the condensation of your this compound to form siloxane oligomers and polymers, which have lower solubility.[1] This process is often catalyzed by acids or bases and is driven by the presence of water.[2][3]

  • To minimize condensation:

    • Work under anhydrous conditions whenever possible.

    • Control the pH of your solution; both acidic and basic conditions can accelerate condensation.[2]

    • Lower the storage temperature to reduce the reaction rate.[4][5]

    • Consider the steric bulk of the substituents on the silicon atom; larger groups can hinder the condensation process.[4][6]

Question: I am trying to perform a reaction with a this compound in an aqueous solution, but I am observing rapid degradation. How can I improve its stability?

Answer: Disilanols are inherently prone to self-condensation in aqueous environments.[1] The stability is influenced by factors such as pH, temperature, and the concentration of the this compound.

  • Strategies to enhance stability in aqueous media:

    • Maintain a neutral pH to minimize acid or base-catalyzed condensation.[2]

    • Work with dilute solutions to reduce the probability of intermolecular condensation reactions.

    • The presence of certain organic solvents in the aqueous mixture can sometimes influence stability.

Thermal Degradation

Question: After heating my this compound-containing sample, I observe unexpected peaks in my analytical results. What are these new compounds?

Answer: Heating disilanols can induce thermal condensation, leading to the formation of linear or cyclic siloxanes through the elimination of water.[4][5] At higher temperatures, cleavage of Si-C bonds can also occur, leading to a more complex mixture of degradation products.[4] The thermal decomposition of related compounds like disilane (B73854) has been shown to produce species such as silane (B1218182) and trisilane.[7][8]

  • Common thermal degradation products include:

    • Disiloxanes and higher siloxane oligomers (both linear and cyclic).[9]

    • In some cases, rearrangement products or compounds resulting from side-chain reactions may be observed.

Question: At what temperature should I expect my this compound to start degrading?

Answer: The thermal stability of a this compound is highly dependent on its specific chemical structure, particularly the organic substituents on the silicon atoms.[4][5] Studies on organosilanediols have shown that condensation reactions can be observed at temperatures ranging from 120°C to 180°C.[4][5] The rate of degradation generally increases with higher temperatures.[4][5]

Oxidative Degradation

Question: My this compound sample seems to be degrading even when stored in a dry, room-temperature environment. Could oxidation be the cause?

Answer: Yes, oxidation can be a degradation pathway for silanols, especially in the presence of oxidizing agents or under atmospheric conditions over long periods. The oxidation of silanes can lead to the formation of silanols and other oxygenated species.[10] The atmospheric degradation of related volatile methylsiloxanes is known to be initiated by hydroxyl radicals.[11]

  • To prevent oxidative degradation:

    • Store samples under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid exposure to strong oxidizing agents unless it is a desired reaction pathway.

Photolytic Degradation

Question: I am working with a photosensitive compound in the presence of a this compound. Could the this compound itself be degrading under illumination?

Answer: Direct photolytic degradation of disilanols is not a commonly reported pathway. However, indirect photolysis can occur. For instance, dimethylsilanediol (B41321) has been shown to degrade in water under simulated sunlight in the presence of nitrate (B79036) ions, which generate hydroxyl radicals.[12] This suggests that in the presence of photosensitizers or radical initiators, photolytic degradation could be a concern.[12]

  • Considerations for photosensitive experiments:

    • Protect your samples from light, especially UV radiation, by using amber vials or working in a dark environment.[13]

    • Be aware of other components in your mixture that could act as photosensitizers.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for disilanols?

A1: The most common degradation pathway for disilanols is hydrolytic condensation, where two silanol (B1196071) groups react to form a siloxane bond (Si-O-Si) and a molecule of water.[2][3] This can lead to the formation of dimers, oligomers, and polymers.

Q2: How does the structure of the this compound affect its stability?

A2: The organic substituents on the silicon atoms play a crucial role. Bulky substituents can sterically hinder the approach of another silanol molecule, thus slowing down the rate of condensation.[4][6] The electronic effects of the substituents can also influence the reactivity of the silanol group.[2]

Q3: What analytical techniques are best for monitoring this compound degradation?

A3: Several techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): Useful for monitoring the disappearance of the Si-OH signal and the appearance of new signals corresponding to siloxane formation.[4][5]

  • Size Exclusion Chromatography (SEC): Allows for the detection of oligomer and polymer formation as the degradation progresses.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify and quantify the degradation products.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can track changes in the O-H and Si-O-Si vibrational bands.

Q4: Can this compound degradation be reversed?

A4: The formation of siloxane bonds via condensation is a reversible reaction in the presence of water (hydrolysis).[16][17] However, as larger, insoluble polymers form, the equilibrium can be strongly shifted towards the condensed products, making the reversal practically difficult. The equilibrium constant for the hydrolysis of a disiloxane (B77578) bond to form two silanols is generally small.[16][17]

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Stability of a this compound by ¹H NMR

Objective: To determine the rate of condensation of a this compound in a given solvent system at a specific temperature.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound in a deuterated solvent (e.g., acetone-d₆, DMSO-d₆).

    • In an NMR tube, add a known amount of the stock solution.

    • To initiate the degradation, add a specific volume of D₂O. The ratio of this compound to water should be controlled.

  • NMR Analysis:

    • Acquire an initial ¹H NMR spectrum immediately after the addition of D₂O. This will serve as the t=0 time point.

    • Integrate the signal corresponding to the Si-OH proton and a stable internal standard or a proton signal from the this compound that is not expected to change.

    • Continue to acquire spectra at regular time intervals (e.g., every 30 minutes or as needed based on the reaction rate).

  • Data Analysis:

    • Normalize the integral of the Si-OH proton signal against the internal standard at each time point.

    • Plot the normalized integral of the Si-OH signal as a function of time to determine the degradation kinetics.

Protocol 2: Analysis of Thermal Degradation Products of a this compound by GC-MS

Objective: To identify the volatile products formed during the thermal degradation of a this compound.

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the this compound into a pyrolysis tube.

  • Thermal Decomposition:

    • Use a pyrolysis-gas chromatograph-mass spectrometer (Pyr-GC-MS) system.

    • Heat the sample to the desired decomposition temperature at a controlled rate. The temperature can be ramped or set to a specific isotherm.

  • GC-MS Analysis:

    • The volatile degradation products are swept from the pyrolysis unit into the GC column.

    • Separate the degradation products using an appropriate temperature program for the GC.

    • Identify the separated components using the mass spectrometer by comparing the resulting mass spectra with spectral libraries and fragmentation patterns.

  • Data Interpretation:

    • Analyze the chromatogram to determine the number and relative abundance of the degradation products.

    • Identify major degradation pathways based on the structures of the identified products (e.g., formation of cyclic siloxanes).

Data Summary Tables

Table 1: Factors Influencing this compound Condensation Rates

FactorEffect on Condensation RateReference
Temperature Increased temperature generally increases the rate of condensation.[4][5]
pH Both acidic and basic conditions catalyze condensation. The rate is typically slowest near neutral pH.[2]
Steric Hindrance Larger, bulkier substituents on the silicon atom decrease the condensation rate.[4][6]
Solvent The polarity and protic nature of the solvent can influence reaction kinetics.[2]
Concentration Higher concentrations of this compound lead to faster intermolecular condensation.

Table 2: Thermal Decomposition Products of Related Silicon Compounds

Compound ClassTemperature Range (°C)Major Degradation ProductsReference
Disilane (Si₂H₆)402 - 467SiH₄, Si₃H₈[7][8]
Organosilanediols120 - 180+Linear and cyclic oligo/polysiloxanes, water[4][5]
Silanol-terminated PDMS450 - 710Cyclic siloxanes (e.g., D₃, D₄, D₅)[9]

Pathway and Workflow Diagrams

G General Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Acid/Base Thermal Thermal This compound->Thermal Heat (Δ) Oxidation Oxidation This compound->Oxidation [O] (e.g., O₂, •OH) Photolysis Photolysis This compound->Photolysis Sensitizer Siloxanes Siloxane Oligomers/Polymers Hydrolysis->Siloxanes Thermal->Siloxanes Degradation_Products Other Degradation Products Thermal->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: General degradation pathways of this compound under different conditions.

G Hydrolytic Condensation of this compound cluster_reactants Reactants cluster_products Products cluster_further_condensation Further Condensation Disilanol1 R₂Si(OH)₂ Disiloxane Disiloxanediol R₂Si(OH)-O-Si(OH)R₂ Disilanol1->Disiloxane - H₂O (Condensation) Disilanol2 R₂Si(OH)₂ Disilanol2->Disiloxane - H₂O (Condensation) Water H₂O Polysiloxane Polysiloxane -[Si(R₂)O]n- Disiloxane->Polysiloxane - H₂O

Caption: Stepwise hydrolytic condensation of a this compound.

G Experimental Workflow for Analyzing Degradation Start This compound Sample Degradation Induce Degradation (e.g., Heat, H₂O, Light) Start->Degradation Sampling Sample at Time Intervals Degradation->Sampling Analysis Analytical Technique Sampling->Analysis NMR NMR Spectroscopy Analysis->NMR Structural Info SEC Size Exclusion Chromatography Analysis->SEC Molecular Weight MS Mass Spectrometry (GC-MS, LC-MS) Analysis->MS Product ID Data Data Analysis (Kinetics, Product ID) NMR->Data SEC->Data MS->Data End Results Data->End

Caption: Workflow for this compound degradation analysis.

References

Technical Support Center: Minimizing Impurities in Disilanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of disilanols, with a focus on minimizing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in disilanol synthesis and why does it form?

A1: The most prevalent impurity is the corresponding siloxane, which arises from the intermolecular self-condensation of the this compound. This reaction is often catalyzed by acidic or basic conditions and involves the elimination of a water molecule between two silanol (B1196071) groups to form a stable Si-O-Si bond. The presence of residual acid or base from the synthesis can significantly accelerate this process.[1]

Q2: How does pH affect the purity of the final this compound product?

A2: The pH of the reaction mixture is a critical factor influencing both the rate of hydrolysis of the starting material (e.g., dichlorosilane) and the rate of condensation of the resulting this compound. Generally, both hydrolysis and condensation are slowest around a neutral pH. Acidic or basic conditions can catalyze both reactions, but the rate of condensation, which leads to impurities, is particularly sensitive to pH. For instance, pHs substantially higher than 7 can lead to the condensation of some of the diol into an undesirable polymeric state, resulting in yield losses.[2] Maintaining a pH between 5.5 and 6.8 is often recommended during the workup of disilanols synthesized from dichlorosilanes to neutralize the HCl byproduct without promoting excessive condensation.[2]

Q3: Can the choice of solvent impact the formation of impurities?

A3: Yes, the solvent can influence the reaction's selectivity and the formation of byproducts. The solvent's polarity and its ability to form hydrogen bonds can affect the rates of both the desired hydrolysis reaction and the undesired condensation reaction.[3] For example, using a solvent system in which the this compound is soluble at higher temperatures but less soluble at room temperature is advantageous for purification by recrystallization, which helps to separate the desired product from soluble impurities.[4][5]

Q4: What are the primary starting materials for this compound synthesis, and how do they influence impurity profiles?

A4: The two most common starting materials are dichlorosilanes and dialkoxysilanes.

  • Dichlorosilanes (e.g., diphenyldichlorosilane): Hydrolysis of dichlorosilanes produces the desired this compound and hydrochloric acid (HCl) as a byproduct.[1] This HCl can catalyze the condensation of the this compound to form siloxanes. Therefore, controlling the pH by using a mild base for neutralization is crucial to minimize these impurities.[2]

  • Dialkoxysilanes (e.g., diphenyldimethoxysilane): Hydrolysis of dialkoxysilanes is typically catalyzed by an acid and produces an alcohol as a byproduct. This method avoids the generation of strong acids like HCl, potentially leading to a cleaner reaction with fewer condensation byproducts.[2][6]

Q5: What analytical techniques are most suitable for identifying and quantifying impurities in a this compound sample?

A5: A combination of spectroscopic and chromatographic methods is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of starting material and the appearance of the product. ²⁹Si NMR is particularly powerful for identifying and quantifying different silicon species, including the desired this compound, partially hydrolyzed intermediates, and various siloxane condensation products.[7][8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. A broad O-H stretching band is characteristic of the silanol, while the appearance of a strong Si-O-Si stretching band can indicate the formation of siloxane impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile or semi-volatile impurities and byproducts in the reaction mixture.[10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of a White Precipitate
Potential Cause Troubleshooting Step
Premature hydrolysis of the starting material (e.g., trichloro(dichlorophenyl)silane). Handle the starting material under an inert atmosphere (e.g., in a glovebox) to minimize contact with atmospheric moisture. Ensure all glassware is thoroughly dried before use.[12]
Incomplete reaction. Ensure the reaction is allowed to proceed for a sufficient amount of time with adequate stirring. Monitor the reaction progress using an appropriate analytical technique like TLC or GC.
Formation of insoluble siloxane byproducts. Control the reaction temperature and pH to minimize condensation. For dichlorosilane (B8785471) hydrolysis, add the silane (B1218182) slowly to the water and maintain a low temperature. Neutralize the byproduct HCl with a mild base like sodium bicarbonate.[2]
Issue 2: The Final Product is an Oil Instead of a Crystalline Solid
Potential Cause Troubleshooting Step
High levels of impurities, particularly siloxane oligomers. The presence of linear and cyclic siloxanes can prevent the desired this compound from crystallizing. Improve the reaction conditions to minimize condensation (see Issue 1). Purify the crude product using column chromatography to separate the this compound from the oligomeric impurities.
Residual solvent. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent that could be plasticizing the solid.
Incorrect solvent for recrystallization. The chosen recrystallization solvent may not be appropriate. The desired compound should be highly soluble at elevated temperatures and poorly soluble at room temperature.[5] Perform a solvent screen to identify a more suitable solvent or solvent system.
Issue 3: Broad or Unexpected Peaks in NMR/IR Spectra
Potential Cause Troubleshooting Step
Presence of multiple siloxane species. The condensation of disilanols can lead to a mixture of linear and cyclic siloxanes of varying chain lengths, which will result in complex and broad signals in the NMR and IR spectra. Use ²⁹Si NMR to identify the different silicon environments.[9]
Residual acidic or basic impurities. Traces of acid or base can broaden the hydroxyl proton signal in ¹H NMR. Ensure the product is properly neutralized and washed during workup.
Incomplete hydrolysis of the starting material. The presence of partially hydrolyzed intermediates (e.g., chlorosilanols) will give rise to additional peaks in the spectra. Adjust reaction conditions (e.g., reaction time, water stoichiometry) to ensure complete hydrolysis.

Data Presentation

Table 1: Effect of pH on the Relative Rates of Hydrolysis and Condensation

pHRelative Rate of HydrolysisRelative Rate of CondensationImplication for this compound Purity
< 2HighModerateRisk of acid-catalyzed condensation.
3-5ModerateLowFavorable for minimizing condensation.
6-7LowVery LowSlow reaction rates, but minimal condensation.[13]
8-10ModerateModerateRisk of base-catalyzed condensation.
> 11HighHighHigh risk of significant condensation and low purity.[13]

Table 2: Influence of Temperature on this compound Condensation

TemperatureEffect on Condensation RateRecommendation for Synthesis
Low (0-10 °C)Significantly reducedRecommended for the initial hydrolysis of reactive dichlorosilanes to control exotherm and minimize immediate condensation.
Moderate (20-50 °C)Noticeable increaseCan be used for the hydrolysis of less reactive precursors like dialkoxysilanes.[2][3] Higher temperatures within this range can increase the rate of condensation.[14]
High (> 60 °C)Substantially increasedGenerally not recommended as it significantly promotes the formation of siloxane impurities.[15]

Experimental Protocols

Protocol 1: Synthesis of Diphenylsilanediol via Hydrolysis of Diphenyldichlorosilane
  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, add 200 mL of diethyl ether and 100 mL of water. Cool the mixture in an ice bath.

  • Addition of Dichlorosilane: Dissolve diphenyldichlorosilane (e.g., 25.3 g, 0.1 mol) in 100 mL of diethyl ether and add it to the dropping funnel. Add the diphenyldichlorosilane solution dropwise to the stirred water/ether mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Neutralization: After the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is between 6.5 and 7.0.[2]

  • Workup: Separate the organic layer and wash it with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diphenylsilanediol.

  • Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of chloroform (B151607) and methyl ethyl ketone, to obtain pure diphenylsilanediol.[15]

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound has high solubility at an elevated temperature and low solubility at room temperature.[5]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.[4]

Visualizations

Hydrolysis_and_Condensation cluster_reaction1 cluster_reaction2 Dichlorosilane R₂SiCl₂ (Dichlorosilane) This compound R₂Si(OH)₂ (this compound - Desired Product) Dichlorosilane->this compound Hydrolysis Siloxane R₂Si(OH)-O-Si(OH)R₂ (Siloxane - Impurity) This compound->Siloxane Condensation HCl 2HCl Water2 H₂O Siloxane->Water2 elimination Water1 2H₂O Disilanol2 R₂Si(OH)₂ Disilanol2->Siloxane

Caption: Reaction pathway for this compound synthesis and impurity formation.

Troubleshooting_Flowchart Start Start: this compound Synthesis CheckPurity Low Purity or Yield? Start->CheckPurity OilyProduct Product is an Oil? HighPurity High Purity Product (End) CheckPurity->HighPurity No Condensation Check for Condensation (Siloxane Formation) CheckPurity->Condensation Yes CheckSpectra Unexpected NMR/IR Spectra? OilyProduct->CheckSpectra No PurificationIssue Purification Issue OilyProduct->PurificationIssue Yes CheckSpectra->HighPurity No IncompleteReaction Check for Incomplete Reaction CheckSpectra->IncompleteReaction Yes AnalyzeByproducts Analyze for Byproducts (²⁹Si NMR, GC-MS) CheckSpectra->AnalyzeByproducts Yes, complex Control_pH_Temp Control pH (5.5-6.8) Lower Temperature Condensation->Control_pH_Temp Control_pH_Temp->Start Retry Synthesis IncreaseTime Increase Reaction Time/ Improve Mixing IncompleteReaction->IncreaseTime IncreaseTime->Start Retry Synthesis Recrystallize Optimize Recrystallization (Solvent Screen) PurificationIssue->Recrystallize Recrystallize->Start Repurify AnalyzeByproducts->PurificationIssue

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Overcoming Disilanol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Disilanol in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a silicon-containing compound with two hydroxyl (-OH) groups attached to a silicon atom. Its solubility is a critical factor in various applications, including as a precursor in materials science and potentially in drug development. Poor solubility can hinder reaction kinetics, formulation development, and overall processability.

Q2: What factors contribute to the poor solubility of this compound?

A2: The solubility of this compound is influenced by several factors, including its molecular structure, the solvent's polarity, temperature, and pH.[1] The silanol (B1196071) groups are prone to forming strong intermolecular hydrogen bonds, which can lead to self-aggregation and reduced interaction with the solvent. Furthermore, these silanol groups are unstable and can undergo condensation reactions to form siloxane bonds, which may result in the formation of larger, less soluble oligomers or even gels.[2]

Q3: In which types of solvents does this compound typically exhibit poor solubility?

A3: this compound, being a polar molecule due to its hydroxyl groups, is expected to have limited solubility in nonpolar organic solvents. Conversely, while it may be more soluble in polar solvents, issues like self-aggregation through hydrogen bonding can still limit its solubility. The choice of solvent is critical; for instance, solvents that do not form hydrogen bonds with silanols, such as acetonitrile, might leave them free to interact with each other and aggregate.[3]

Q4: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

A4: Several techniques can be employed to enhance solubility. These are broadly categorized into physical and chemical modifications.[4][5][6]

  • Physical Modifications: These include methods like particle size reduction (micronization), which increases the surface area for dissolution.[5]

  • Chemical Modifications: These involve altering the chemical environment, such as adjusting the pH, using co-solvents, forming complexes, or creating salt forms of the compound.[4][7]

Q5: How does pH adjustment affect this compound solubility?

A5: Adjusting the pH of the solution can influence the ionization state of the silanol groups. For silane (B1218182) coupling agents in aqueous solutions, adjusting the pH is a known method to improve solubility and storage stability.[2] For this compound, a mildly acidic environment might help stabilize the silanol groups and prevent condensation reactions that lead to insolubility.[2]

Q6: Can the use of co-solvents improve the solubility of this compound?

A6: Yes, co-solvency is a common and effective technique.[7] By mixing a primary solvent with a miscible co-solvent, the overall polarity of the solvent system can be adjusted to better match that of the this compound, thereby improving solubility. For instance, using a water-miscible organic solvent can enhance the solubility of poorly water-soluble drugs.[7]

Troubleshooting Guide

Issue: My this compound is precipitating out of solution during my experiment.

Possible Cause Troubleshooting Step
Solvent Incompatibility The polarity of your solvent may not be suitable for this compound.
Aggregation and Condensation This compound molecules may be self-aggregating via hydrogen bonding or undergoing condensation to form less soluble siloxanes.[2]
Temperature Effects Solubility is often temperature-dependent. A decrease in temperature during your experiment could be causing precipitation.
High Concentration The concentration of this compound may have exceeded its saturation point in the chosen solvent.

Issue: I am observing gel formation in my this compound solution.

Possible Cause Troubleshooting Step
Condensation Reactions The silanol groups are unstable and are likely undergoing condensation to form a siloxane network, resulting in gelation.[2]
Presence of Excess Water While some water can be necessary for certain reactions, an excess can promote hydrolysis and subsequent condensation of silanols, leading to aggregation and gel formation.[8]

Data Summary: Solvent Effects on Silanol Solubility

The following table summarizes the qualitative effects of different solvent types and conditions on the solubility of silanol-containing compounds, which can be extrapolated to this compound.

Solvent/ConditionExpected Effect on this compound SolubilityRationale
Nonpolar Organic Solvents (e.g., Toluene) Poor"Like dissolves like" principle; the polar silanol groups have weak interactions with nonpolar solvent molecules.[9]
Polar Aprotic Solvents (e.g., Acetonitrile) Moderate to PoorThese solvents are polar but may not effectively disrupt the strong hydrogen bonding between this compound molecules, potentially leading to aggregation.[3]
Polar Protic Solvents (e.g., Methanol, Ethanol) GoodThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the silanol groups and disrupting self-aggregation.[3]
Aqueous Solutions (Acidic pH) Moderate to GoodA mildly acidic pH can help stabilize the silanol groups and prevent the condensation reactions that lead to decreased solubility.[2]
Aqueous Solutions (Neutral/Basic pH) Poor to ModerateNeutral or basic conditions can promote the deprotonation of silanol groups, potentially leading to condensation and precipitation.
Co-solvent Mixtures (e.g., Water/Alcohol) GoodThe addition of an alcohol to an aqueous solution can improve the solubility of silane coupling agents.[2] This approach modifies the overall polarity of the solvent system to better suit the solute.

Experimental Protocols

Protocol 1: Screening for Optimal Solvent Using a Co-solvent System

Objective: To determine an effective co-solvent system for solubilizing this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or a buffer)

  • A selection of water-miscible organic co-solvents (e.g., methanol, ethanol, isopropanol, acetone, DMSO)

  • Vials or test tubes

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Prepare a stock solution of this compound in a solvent where it has at least minimal solubility.

  • In a series of vials, prepare different ratios (e.g., 90:10, 80:20, 70:30, 50:50) of the primary solvent to each co-solvent.

  • To each vial, add a known amount of this compound to achieve a target concentration.

  • Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Visually inspect each vial for undissolved solid.

  • (Optional) Quantify the amount of dissolved this compound in the clear supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization).

Protocol 2: pH Adjustment for Enhancing Aqueous Solubility

Objective: To evaluate the effect of pH on the solubility of this compound in an aqueous medium.

Materials:

  • This compound

  • Deionized water

  • pH meter

  • Acidic and basic solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Buffer solutions of various pH values (e.g., pH 4, 5, 6, 7)

  • Vials or beakers

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare a series of buffer solutions with different pH values.

  • Add an excess amount of this compound to each buffer solution.

  • Stir the mixtures at a constant temperature for 24 hours to ensure equilibrium is reached.

  • After stirring, allow any undissolved solid to settle.

  • Carefully extract a sample of the supernatant from each mixture.

  • Filter the samples to remove any remaining solid particles.

  • Analyze the concentration of dissolved this compound in each filtered sample using an appropriate analytical method.

Visualizations

G cluster_0 Poor Solubility Scenario cluster_1 Good Solubility Scenario D1 This compound Agg Aggregate/Precipitate D1->Agg H-Bonding D2 This compound D2->Agg H-Bonding Solvent_Poor Poor Solvent Solvent_Poor->Agg Weak Interaction D3 This compound Solvated_D Solvated this compound Solvent_Good Good Solvent Solvent_Good->Solvated_D Strong Interaction G start Start: Poorly Soluble this compound strategy Select Solubility Enhancement Strategy start->strategy cosolvency Co-solvency strategy->cosolvency Chemical ph_adjust pH Adjustment strategy->ph_adjust Chemical temp_adjust Temperature Adjustment strategy->temp_adjust Physical particle_reduction Particle Size Reduction strategy->particle_reduction Physical experiment Perform Experiment cosolvency->experiment ph_adjust->experiment temp_adjust->experiment particle_reduction->experiment analysis Analyze Solubility experiment->analysis soluble Solubility Improved analysis->soluble not_soluble Insoluble/Precipitation analysis->not_soluble not_soluble->strategy Re-evaluate

References

Technical Support Center: Interpreting Complex NMR Spectra of Disilanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in acquiring and interpreting the nuclear magnetic resonance (NMR) spectra of disilanol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for the Si-OH proton in disilanols, and why do they vary?

A1: The chemical shift of the Si-OH proton is highly variable, typically appearing in a broad range from 1 to 10 ppm.[1][2] This variability is primarily due to hydrogen bonding.[3] The extent of hydrogen bonding is influenced by several factors:

  • Concentration: More concentrated samples lead to increased intermolecular hydrogen bonding, which deshields the proton and shifts its signal downfield (to a higher ppm value).[3][4]

  • Solvent: The choice of solvent significantly impacts hydrogen bonding. Protic solvents or those with hydrogen bond accepting capabilities (like DMSO-d₆ or acetone-d₆) can interact with the silanol (B1196071), affecting the chemical shift.[5]

  • Temperature: Changes in temperature can alter the equilibrium of hydrogen-bonded species, leading to shifts in the resonance position.

  • Molecular Structure: Intramolecular hydrogen bonding can also fix the chemical shift, often at a downfield position.[3]

Q2: Why is my Si-OH proton signal broad or completely absent?

A2: Broadening or disappearance of the Si-OH signal is common and can be attributed to several factors:

  • Chemical Exchange: The Si-OH proton can undergo rapid chemical exchange with other labile protons, such as trace amounts of water in the NMR solvent.[1] This exchange can be fast on the NMR timescale, leading to a single, averaged, and often broad signal. To confirm this, you can add a drop of D₂O to your sample; the Si-OH signal will disappear as the proton is replaced by deuterium.[1]

  • Intermediate Rate of Exchange: If the exchange rate is intermediate, the signal can be broadened to the point of being indistinguishable from the baseline.

  • Hydrogen Bonding Dynamics: Dynamic hydrogen bonding equilibria can also contribute to line broadening.[4]

Q3: What is the expected chemical shift range for ²⁹Si NMR of disilanols?

A3: The ²⁹Si NMR chemical shift range is very wide, making it highly sensitive to the silicon's chemical environment.[6] For silanols, the chemical shift depends on the number of hydroxyl groups and other substituents on the silicon atom. Q²-type silicon atoms (bonded to two other silicon atoms and two hydroxyl groups) in some silanol structures have been observed near -87 ppm.[7][8] Generally, the range can be from approximately -80 ppm to -110 ppm for silicon atoms in silica-like environments with varying degrees of condensation and hydroxylation.[9][10] It is important to reference spectra against a known standard, like tetramethylsilane (B1202638) (TMS) at 0 ppm.[11]

Q4: I am having trouble acquiring a ²⁹Si NMR spectrum. What are the common challenges and how can I overcome them?

A4: Acquiring high-quality ²⁹Si NMR spectra can be challenging due to several inherent properties of the ²⁹Si nucleus:

  • Low Natural Abundance: The magnetically active ²⁹Si isotope has a natural abundance of only 4.7%.[6][12]

  • Low Sensitivity: The gyromagnetic ratio of ²⁹Si is small and negative, leading to low inherent sensitivity compared to ¹H.[12]

  • Long Relaxation Times (T₁): ²⁹Si nuclei can have very long spin-lattice relaxation times, requiring long delays between pulses to avoid signal saturation. This significantly increases the total experiment time.[6]

  • Negative Nuclear Overhauser Effect (NOE): Proton decoupling can lead to a negative NOE, which can invert or completely null the ²⁹Si signal.

To overcome these issues, consider the following:

  • Use a high-concentration sample. [13]

  • Increase the number of scans.

  • Use relaxation agents like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to shorten the T₁ relaxation time, allowing for faster pulsing.

  • Employ polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer), which utilize the larger polarization of protons to enhance the ²⁹Si signal.[12]

  • Use inverse-gated decoupling to suppress the negative NOE while still benefiting from signal sharpening due to decoupling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Broad Peaks (General) 1. Sample is too concentrated.[13]2. Solid particles are suspended in the sample.[14]3. Poor magnetic field homogeneity (shimming).[15]4. Presence of paramagnetic impurities.[1]1. Dilute the sample.2. Filter the sample through a small plug of glass wool in a Pasteur pipette.[14][16]3. Re-shim the spectrometer. Ensure the sample is filled to the correct height (typically ~4-5 cm).[14][17]4. Purify the sample to remove paramagnetic species.
Low Signal-to-Noise (S/N) Ratio 1. Sample is too dilute.[13]2. Insufficient number of scans acquired.3. Incorrect pulse width or receiver gain settings.1. Increase the sample concentration if possible.[13]2. Increase the number of scans. Remember that S/N increases with the square root of the number of scans.3. Calibrate the 90° pulse width and optimize the receiver gain.
²⁹Si Background Signal The NMR probe and tube are made of glass (silicates), which produces a broad background signal, often around -110 ppm.[12][18]1. Use the smallest possible sweep width that still includes your signals of interest.[12]2. Acquire a background spectrum of the solvent in the same NMR tube and subtract it from your sample spectrum.[18]3. For specialized applications, use a sapphire NMR tube and a probe with sapphire or zirconia components.[18]
Complex, Overlapping Multiplets in ¹H NMR The molecule contains multiple, similar spin systems with different coupling constants, leading to second-order effects or overlapping patterns.[19][20]1. Use a higher-field NMR spectrometer to increase chemical shift dispersion.2. Employ 2D NMR techniques like COSY (Correlation Spectroscopy) to identify coupled protons or HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their attached silicon or carbon atoms.[21][22]

Quantitative Data Summary

Table 1: Typical ¹H NMR Chemical Shift Ranges

Proton Type Chemical Shift (δ, ppm) Notes
Si-OH 1.0 - 10.0 Highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1][2][3]
Si-CH 0.0 - 0.5 Typically found upfield, close to the TMS reference.[2]
Si-CH ₂-R 0.5 - 1.5 Varies with the nature of the R group.[23]

| Aromatic-H | 6.5 - 8.0 | Protons on aromatic rings attached to silicon.[2][23] |

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges

Silicon Environment Chemical Shift (δ, ppm) Notes
Q² Si(OH)₂ ~ -85 to -90 Silicon bonded to two bridging oxygens and two hydroxyl groups.[7][8][9]
Q³ SiOH ~ -95 to -100 Silicon bonded to three bridging oxygens and one hydroxyl group.[7][10]
R₂Si(OH)₂ Varies widely Highly dependent on the nature of the organic 'R' groups.

| General Range | +50 to -200 | The overall range for most silicon compounds is very broad.[12] |

Table 3: Common J-Coupling Constants

Coupling Nuclei Typical Value (Hz) Notes
¹J(²⁹Si-¹H) 200 - 300 One-bond coupling; only seen in Si-H compounds, which are often unstable.[18]
²J(²⁹Si-C-¹H) 6 - 8 Two-bond coupling, as seen in tetramethylsilane (TMS).[18]
³J(¹H-¹H) 0 - 18 Three-bond vicinal coupling; highly dependent on dihedral angle.

| ²J(¹H-¹H) | 0 - 15 | Two-bond geminal coupling. |

Experimental Protocols

Protocol 1: NMR Sample Preparation for Disilanols

This protocol outlines the standard procedure for preparing a this compound sample for solution-state NMR. Disilanols can be sensitive to moisture, which can cause condensation and affect the Si-OH resonance.

Materials:

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[14][16]

  • NMR tube cap.

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[15] Ensure the solvent is as anhydrous as possible. Using a freshly opened bottle or drying the solvent over molecular sieves is recommended.[17]

  • This compound sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C or ²⁹Si NMR).[13]

  • Pasteur pipette and glass wool.

Procedure:

  • Cleaning and Drying: Ensure the NMR tube and cap are meticulously clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven if necessary. Avoid using brushes that could scratch the inside of the tube.[16]

  • Weighing: Accurately weigh the desired amount of the this compound compound into a clean, dry vial.[13]

  • Dissolution: Add the appropriate volume of deuterated solvent to the vial to achieve the desired concentration. The typical volume for a standard 5 mm tube is 0.55-0.6 mL, which corresponds to a sample height of about 4-5 cm.[14][17] Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any dust or particulate matter, pack a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube.[14][16] This step is critical for achieving good spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.[17]

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature before starting the experiment.

Protocol 2: Optimizing ²⁹Si NMR Data Acquisition

This protocol provides steps to acquire a ²⁹Si spectrum for a this compound compound, focusing on overcoming low sensitivity.

Procedure:

  • Prepare a Concentrated Sample: Following Protocol 1, prepare a sample that is as concentrated as possible in the chosen solvent.

  • Initial Setup: Insert the sample into the spectrometer. Load standard shimming and lock protocols for the chosen solvent.

  • Select an Appropriate Experiment:

    • For routine screening (if signal is expected to be decent): Start with a standard single-pulse experiment with inverse-gated proton decoupling. This will mitigate the negative NOE.

    • For low-concentration or insensitive samples: Use a polarization transfer experiment like refocused INEPT or DEPT-45. These are generally much more sensitive.[12]

  • Set Acquisition Parameters:

    • Spectral Width: Set a wide spectral width (e.g., -200 to 50 ppm) to ensure all possible silicon signals are captured.[12]

    • Relaxation Delay (d1): For single-pulse experiments, start with a relaxation delay of at least 10-20 seconds to account for long T₁ values. If using a relaxation agent, this can be shortened significantly (e.g., 1-2 seconds). For INEPT/DEPT, the delay is based on the proton T₁ and can be much shorter (e.g., 2 seconds).

    • Number of Scans (ns): Set a high number of scans (e.g., 1024 or more) to build up an adequate signal-to-noise ratio. The required number will depend on the sample concentration.

  • Acquire and Process: Start the acquisition. After completion, apply standard Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). Reference the spectrum using the chemical shift of a known standard like TMS.

Visualized Workflows and Relationships

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions start Complex or Poor Quality NMR Spectrum Observed check_sample Is the sample prepared correctly? (Concentration, Particulates, Volume) start->check_sample check_shim Is the magnetic field shimmed correctly? start->check_shim check_sn Is the Signal-to-Noise (S/N) ratio low? start->check_sn sol_sample Re-prepare sample. Filter if necessary. check_sample->sol_sample No sol_shim Re-shim the magnet. check_shim->sol_shim No sol_sn Increase number of scans or use a more concentrated sample. check_sn->sol_sn Yes sol_2d Run 2D NMR experiments (COSY, HSQC, HMBC). check_sn->sol_2d Spectrum is high quality but multiplets are too complex end_good High-Quality Spectrum Acquired sol_sample->end_good sol_shim->end_good sol_sn->end_good sol_2d->end_good

Caption: Troubleshooting workflow for common issues encountered during NMR data acquisition.

SiOH_Shift_Factors cluster_factors Influencing Factors cluster_mechanism Mechanism cluster_observation Observed Effect center_node Si-OH Proton Chemical Shift (δ) concentration Sample Concentration h_bonding Strength & Extent of Hydrogen Bonding concentration->h_bonding solvent Solvent Properties (e.g., H-bond acceptor) solvent->h_bonding temp Temperature temp->h_bonding structure Intramolecular H-Bonding structure->h_bonding deshielding Deshielding of Proton h_bonding->deshielding deshielding->center_node

Caption: Factors influencing the ¹H chemical shift of the Si-OH proton in disilanols.

References

Technical Support Center: Handling and Use of Moisture-Sensitive Disilanol Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of disilanol reagents. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues, ensuring reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What are this compound reagents and why are they highly sensitive to moisture?

Disilanols are organosilicon compounds containing two silicon atoms and at least one hydroxyl (-OH) group. The silicon-hydroxyl (Si-OH) moiety is highly polarized and reactive. In the presence of water, disilanols can readily undergo self-condensation reactions. This process involves the formation of a silicon-oxygen-silicon (Si-O-Si) bond, leading to the creation of disiloxanes and higher-order polysiloxane oligomers or polymers. This side reaction consumes the active this compound reagent, reducing its availability for the desired chemical transformation and leading to lower reaction yields.[1]

Q2: What are the primary consequences of moisture contamination in my reaction?

The main consequences are:

  • Reduced Reaction Yield: The most significant impact is a decrease in the yield of your desired product because the this compound reagent is consumed by side reactions with water.[2][3][4]

  • Formation of Byproducts: Moisture-induced condensation generates siloxane byproducts, which can complicate the purification of the final product.

  • Poor Reproducibility: Inconsistent levels of moisture contamination between experiments will lead to variable results, making it difficult to achieve reproducible outcomes.

Q3: What are the visual signs of this compound reagent degradation?

Degradation of a this compound reagent due to moisture exposure can manifest as:

  • Formation of a White Precipitate: Solid polysiloxanes may form and precipitate out of the solution.

  • Increased Viscosity or Gelation: As oligomers and polymers form, the solution may become more viscous or even form a gel.

  • Cloudiness or Haziness: The solution may lose its clarity as insoluble byproducts begin to form.

Q4: What are the ideal storage and handling conditions for this compound reagents?

To maintain their integrity, this compound reagents must be stored and handled under strictly anhydrous and inert conditions.

  • Atmosphere: Always handle under a dry, inert atmosphere such as nitrogen or argon, using either a glovebox or Schlenk line techniques.[5]

  • Temperature: Store in a cool, dry place. Refer to the manufacturer's specific storage temperature recommendations.

  • Containers: Use well-sealed containers designed for air-sensitive reagents, such as flasks with PTFE stopcocks or septum-sealed bottles (e.g., Sure/Seal™ bottles).

Q5: How "dry" should my solvents and reagents be for these reactions?

The term "anhydrous" in this context means that the water content should be minimized to parts-per-million (ppm) levels. The exact requirement can depend on the specific this compound and reaction, but a general guideline is to use solvents with the lowest possible water content.

Table 1: Recommended Maximum Water Content in Common Solvents
SolventRecommended Max H₂O Content (ppm)Common Drying Method
Tetrahydrofuran (THF)< 10 ppmDistillation from Na/benzophenone; Activated 3Å molecular sieves
Dichloromethane (DCM)< 20 ppmDistillation from CaH₂; Activated 3Å molecular sieves
Toluene< 10 ppmDistillation from Na or CaH₂; Activated 3Å molecular sieves
Hexane / Pentane< 10 ppmDistillation from Na/benzophenone ketyl; Activated 3Å molecular sieves[6]
Acetonitrile (MeCN)< 30 ppmDistillation from CaH₂ followed by P₂O₅; Activated 3Å molecular sieves

Note: Water content should always be verified using a reliable method like Karl Fischer titration before use in highly sensitive reactions.[7][8][9]

Troubleshooting Guide

Issue 1: My reaction yield is significantly lower than expected.

A low yield is the most common problem when working with moisture-sensitive reagents.[3][4][10]

  • Most Likely Cause: Unintentional introduction of moisture into the reaction vessel.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Before starting, confirm the water content of your solvent using Karl Fischer titration.[7][9][11] Solvents from freshly opened commercial anhydrous bottles may still contain unacceptable levels of water.[6]

    • Ensure Glassware is Dry: All glassware must be rigorously dried before use. The standard procedure is oven-drying at >120 °C overnight, followed by cooling in a desiccator or assembling the apparatus hot and cooling under a stream of dry inert gas.

    • Check Inert Atmosphere Technique: Ensure your Schlenk line or glovebox is functioning correctly. Check for leaks in the system. Use high-purity inert gas (>99.998%).

    • Inspect Reagent Quality: If possible, check the this compound reagent for any visual signs of degradation (precipitate, cloudiness). If it is a solid, ensure it is a free-flowing powder.

    • Review Reagent Transfer: All transfers of the this compound and other reagents must be performed strictly under inert atmosphere using gas-tight syringes or cannulas.

Issue 2: A white, insoluble material has formed in my reaction.

  • Most Likely Cause: This is a strong indicator of the formation of polysiloxane byproducts resulting from the condensation of the this compound reagent, triggered by a significant amount of water.

  • Solution & Prevention:

    • The current reaction is likely compromised. It is best to stop the reaction and re-evaluate the entire experimental setup for sources of moisture.

    • The precipitate is a byproduct and generally cannot be reverted to the active reagent.

    • Focus on prevention for the next attempt: rigorously dry all solvents, glassware, and other reagents. Re-evaluate your inert atmosphere technique based on the troubleshooting steps in Issue 1.

Table 2: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Actions
Low or no product yieldMoisture contamination of solvent, reagent, or glassware.1. Verify solvent dryness with Karl Fischer titration. 2. Re-dry all glassware. 3. Improve inert atmosphere technique.
Inconsistent results between runsVariable amounts of moisture contamination.1. Standardize the solvent drying and handling protocol. 2. Ensure a leak-free inert gas setup.
White precipitate/cloudiness formsCondensation of this compound into polysiloxanes.1. Discard the reaction. 2. Conduct a thorough review of anhydrous procedures before restarting.

Experimental Protocols

Protocol 1: General Handling of this compound Reagents via Schlenk Line

  • Glassware Preparation: Oven-dry all glassware (reaction flask, syringes, cannulas) at 120 °C for at least 4 hours (overnight is preferred). Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow it to cool completely.

  • Solvent Transfer: Transfer the verified anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Aliquoting (Solid): If the this compound is a solid, quickly weigh it in the air and add it to the flask against a strong counter-flow of inert gas. For maximum precision, perform this step in a glovebox.

  • Reagent Aliquoting (Liquid/Solution): Use a clean, dry, gas-tight syringe that has been purged several times with inert gas. Pierce the septum of the reagent bottle, ensuring the needle tip is below the liquid level. Draw the required volume. Before removing the needle, pull a small "buffer" of inert gas into the syringe to prevent the liquid from dripping. Quickly transfer the reagent to the reaction flask.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the entire reaction duration. Use an oil bubbler to monitor the gas flow.

Protocol 2: Solvent Purity Verification by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard method for determining the water content in organic solvents.[7][8]

  • Principle: The method is based on a chemical reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base. The endpoint is detected electrochemically.

  • Apparatus: A coulometric or volumetric Karl Fischer titrator is required.

  • Sample Preparation (under inert conditions):

    • Flush a clean, dry syringe with inert gas.

    • Draw a known volume or weight of the anhydrous solvent to be tested.

    • Inject the sample directly into the KF titrator's reaction cell.

  • Measurement: The instrument will automatically titrate the sample and provide a direct readout of the water content, typically in ppm or percent.

  • Validation: Run a standard with a known water content to ensure the instrument is calibrated correctly.

Visual Guides

Diagram 1: this compound Reaction vs. Degradation Pathway

G cluster_desired Desired Reaction Pathway cluster_undesired Undesired Degradation Pathway This compound This compound (R₃Si-OH) Product Desired Product (R₃Si-O-R') This compound->Product Catalyst/Conditions Reactant Reactant (e.g., R'-X) Reactant->Product Disilanol2 This compound (R₃Si-OH) Siloxane Siloxane Byproduct (R₃Si-O-SiR₃) Disilanol2->Siloxane Condensation Water H₂O (Moisture) Water->Siloxane

Caption: Desired reaction vs. moisture-induced degradation.

Diagram 2: Anhydrous Reaction Setup Workflow

G A 1. Oven-Dry Glassware (>120°C, overnight) B 2. Assemble Apparatus Hot & Cool Under Inert Gas (Ar/N₂) A->B D 4. Transfer Anhydrous Solvent to Flask via Cannula B->D C 3. Verify Solvent Dryness (Karl Fischer Titration) C->D < 20 ppm H₂O E 5. Add Reactants (Excluding this compound) D->E F 6. Add this compound Reagent (via Gas-Tight Syringe/Glovebox) E->F Under Inert Atm. G 7. Maintain Positive Inert Gas Pressure Throughout F->G

Caption: Workflow for setting up a moisture-sensitive reaction.

Diagram 3: Troubleshooting Low Yield

G start Low Yield? q1 Was Solvent H₂O Content Verified (<20 ppm)? start->q1 q2 Was Glassware Properly Dried? q1->q2 Yes a1 Action: Use freshly dried solvent & re-verify with KF. q1->a1 No q3 Was Inert Atmosphere Maintained (No Leaks)? q2->q3 Yes a2 Action: Oven-dry all glassware overnight. q2->a2 No q4 Is Reagent Old or Visibly Degraded? q3->q4 Yes a3 Action: Check Schlenk line for leaks; use high-purity gas. q3->a3 No a4 Action: Use a fresh bottle of reagent. q4->a4 Yes success Problem Likely Resolved. Repeat Experiment. q4->success No a1->success a2->success a3->success a4->success

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Deactivation in Disilanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during disilanol synthesis.

Troubleshooting Guide: Catalyst Deactivation

This guide addresses common issues encountered during this compound synthesis that are related to catalyst deactivation.

Observation Potential Cause Troubleshooting Steps Recommended Action
Reduced or stalled reaction rate Catalyst poisoning1. Review all reagents and solvents for potential inhibitors (e.g., sulfur, amines, phosphorus compounds).[1] 2. Purify reagents and solvents if contamination is suspected.1. If the poison is identified and can be removed, attempt the reaction with purified materials. 2. If the catalyst is irreversibly poisoned, replace it with a fresh batch.
Thermal degradation (sintering) of the catalyst1. Verify the reaction temperature does not exceed the catalyst's recommended limits. 2. For exothermic reactions, ensure adequate heat dissipation.1. Optimize the reaction temperature. 2. For heterogeneous catalysts, consider regeneration through oxidative treatment followed by reduction.[2]
Formation of inactive catalyst species1. Analyze the catalyst structure post-reaction if possible (e.g., using spectroscopic methods). 2. For platinum catalysts, the formation of colloids can be a sign of deactivation.[3] For rhodium catalysts, the formation of certain inactive complexes can occur.[4][5]1. Adjust reaction conditions (e.g., substrate to catalyst ratio, solvent) to disfavor the formation of inactive species. 2. For platinum colloids, attempt removal by filtration through celite or treatment with activated carbon.[3]
Product discoloration (e.g., yellow, black) Formation of platinum colloids1. This is a common issue with platinum catalysts like Karstedt's catalyst.[3][6]1. After the reaction, treat the mixture with activated carbon to adsorb the platinum colloids.[7] 2. Filter the product solution through a pad of celite.[3] 3. Consider using functionalized silica (B1680970) gels designed to scavenge precious metals.[7]
Catalyst leaching into the product1. This is more common with homogeneous catalysts.1. Quantify the amount of leached metal using techniques like ICP-OES.[8] 2. Employ methods to remove the leached catalyst, such as treatment with solid-supported scavengers or extraction.[9][10]
Inconsistent catalytic activity between batches Catalyst aging or improper storage1. Review catalyst storage conditions (e.g., exposure to air, moisture, light).1. Store catalysts under an inert atmosphere and protect them from light, as recommended by the manufacturer. 2. Test the activity of a new batch of catalyst to confirm performance.
Water content in the reaction1. Water can lead to catalyst deactivation through mechanisms like hydrolysis of the support or active species.[11]1. Ensure all solvents and reagents are anhydrous. 2. Use molecular sieves or other drying agents if necessary.

Frequently Asked Questions (FAQs)

1. What are the most common catalysts used for this compound synthesis?

Common catalysts for this compound synthesis, particularly through the hydrolysis of hydrosilanes, include platinum-based catalysts like Karstedt's catalyst, as well as rhodium and iridium complexes.[3][12][13] Wilkinson's catalyst (a rhodium complex) is also known to catalyze hydrosilylation reactions.[14]

2. What are the primary mechanisms of catalyst deactivation in these reactions?

The main deactivation mechanisms can be categorized as chemical, thermal, and mechanical.[2] For this compound synthesis, the most relevant are:

  • Poisoning: Strong binding of impurities (e.g., sulfur, nitrogen, phosphorus compounds) to the catalyst's active sites.[1][11]

  • Fouling: Physical deposition of byproducts or polymers on the catalyst surface.[11]

  • Thermal Degradation (Sintering): Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[11]

  • Leaching: Dissolution of the active metal from a solid support into the reaction medium.[11]

  • Formation of Inactive Species: Transformation of the active catalytic species into a stable, inactive complex. For instance, platinum catalysts can form inactive colloids.[3]

3. My reaction mixture has turned dark. What is the cause and how can I fix it?

A dark coloration (from yellow to black) in reactions using platinum catalysts is often due to the formation of platinum colloids, which is a form of catalyst deactivation.[3][6] To remove the color, you can try the following work-up procedures:

  • Activated Carbon: Stir the reaction mixture with activated carbon to adsorb the platinum particles.[7]

  • Filtration: Filter the mixture through a pad of celite to remove the carbon and adsorbed platinum.[3]

  • Scavengers: Use functionalized silica gels designed to bind and remove platinum from the solution.[7]

4. Can I regenerate my deactivated catalyst?

Catalyst regeneration is sometimes possible, depending on the deactivation mechanism:

  • Fouling: For catalysts deactivated by carbonaceous deposits (coking), a controlled oxidation (burning off the coke) followed by reduction can restore activity.[2]

  • Sintering: Some sintered metal catalysts can be redispersed by treatment with an oxidizing atmosphere, sometimes with halogens, followed by reduction.[2]

  • Poisoning: If the poison is reversibly bound, washing the catalyst may be effective. However, strong chemisorption often leads to irreversible deactivation.[2]

For specific protocols, it is best to consult literature relevant to your particular catalyst and reaction. General methods for recovering rhodium from spent catalysts often involve pyrometallurgical or hydrometallurgical processes.[15][16]

5. How can I minimize catalyst deactivation?

  • Use High-Purity Reagents: Ensure all starting materials and solvents are free from potential catalyst poisons.[1]

  • Control Reaction Temperature: Operate within the recommended temperature range for your catalyst to avoid thermal degradation.[11]

  • Optimize Reaction Conditions: Adjust parameters like substrate-to-catalyst ratio and reaction time.

  • Proper Catalyst Handling and Storage: Store catalysts under an inert atmosphere and away from light and moisture to prevent degradation.

Quantitative Data on Catalyst Performance and Deactivation

The following table summarizes available quantitative data on the performance of relevant catalysts. Data on deactivation rates is often specific to the reaction conditions and is not always reported in a standardized way.

CatalystReactionCatalyst LoadingTurnover Number (TON) / Frequency (TOF)Notes on Deactivation/Stability
[BMPy][RhCl4] Hydrosilylation of 1-octene (B94956) with HMTS10⁻⁵ mol Rh/mol Si-HTON > 90,000 after 50 cyclesThe catalyst showed minimal loss of activity, with product yield remaining above 90% after 50 cycles.[17]
Wilkinson's Catalyst [RhCl(PPh₃)₃] Dehydrogenative coupling of a tertiary silaneNot specifiedNot specifiedDeactivation can occur through the formation of an inactive bis(silyl) Rh(III) complex.[4][5]
Iridium Complexes Hydrolysis of dihydrosilanesNot specifiedNot specifiedOrganic compounds can accelerate the dissolution of iridium catalysts, leading to deactivation.[18]

Experimental Protocols

Protocol 1: General Procedure for Removal of Platinum Colloids from a Reaction Mixture
  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add activated carbon to the reaction mixture (approximately 1-5 wt% relative to the product).

  • Stir the suspension vigorously for 1-2 hours at room temperature.

  • Prepare a filtration setup with a fritted funnel containing a 1-2 cm pad of celite.

  • Filter the reaction mixture through the celite pad.

  • Wash the celite pad with a suitable solvent (e.g., the reaction solvent) to recover any retained product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Hot Filtration Test for Catalyst Leaching

This protocol helps determine if a heterogeneous catalyst is leaching active species into the solution.[19]

  • Set up the reaction as usual with the heterogeneous catalyst.

  • Allow the reaction to proceed to approximately 50% conversion (this requires prior kinetic analysis to determine the appropriate time).

  • At this point, quickly and carefully filter the hot reaction mixture to remove the solid catalyst.

  • Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.

  • Monitor the reaction progress in the filtrate.

  • Interpretation:

    • If the reaction in the filtrate continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution.

    • If the reaction in the filtrate stops, it suggests that the catalysis is truly heterogeneous and significant leaching is not occurring under these conditions.

  • For a more quantitative analysis, the filtrate can be analyzed for trace metals using techniques like ICP-OES or AAS.[8]

Visualizations

Catalyst_Deactivation_Mechanisms cluster_main Common Catalyst Deactivation Pathways cluster_mechanisms Active Catalyst Active Catalyst Inactive Catalyst Inactive Catalyst Active Catalyst->Inactive Catalyst Deactivation Poisoning Poisoning (e.g., S, N, P compounds) Fouling Fouling (e.g., coking) Sintering Thermal Degradation (Sintering) Leaching Leaching Poisoning->Inactive Catalyst Blocks active sites Fouling->Inactive Catalyst Masks surface Sintering->Inactive Catalyst Reduces surface area Leaching->Inactive Catalyst Loss of active metal

Caption: Overview of common catalyst deactivation mechanisms.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Reduced Catalytic Activity cluster_solutions start Reduced Reaction Rate Observed check_temp Verify Reaction Temperature start->check_temp check_reagents Analyze Reagents for Purity check_temp->check_reagents Temp OK optimize_temp Optimize Temperature check_temp->optimize_temp Temp Too High check_catalyst Inspect Catalyst Appearance (e.g., color change) check_reagents->check_catalyst Reagents Pure purify_reagents Purify Reagents/Solvents check_reagents->purify_reagents Impurities Detected regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Deactivation Evident

Caption: A logical workflow for troubleshooting reduced catalyst activity.

Disilanol_Synthesis_Pathway cluster_synthesis Catalytic Synthesis of this compound cluster_hydrolysis Hydrolysis Pathway cluster_catalytic_hydrolysis Catalytic Hydrolysis Pathway Dichlorosilane R2SiCl2 This compound R2Si(OH)2 Dichlorosilane->this compound + 2 H2O - 2 HCl Hydrosilane R2SiH2 Hydrosilane->this compound + 2 H2O [Catalyst] - 2 H2

Caption: Common synthetic routes to disilanols.

References

Side reactions in the hydrolysis of precursors to Disilanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of disilanols via precursor hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for synthesizing disilanols?

A1: Disilanols are typically synthesized through the hydrolysis of various precursors. The most common classes of precursors include:

  • Dihydrosilanes (R₂SiH₂): These are oxidized with water, often in the presence of a metal catalyst.

  • Dichlorosilanes (R₂SiCl₂): These readily react with water, but the reaction can be vigorous and generate corrosive HCl gas.

  • Diisocyanatosilanes (R₂Si(NCO)₂): These offer a milder alternative to dichlorosilanes and often provide high yields of the desired disilanol.[1]

Q2: What is the primary side reaction during the hydrolysis of this compound precursors?

A2: The most significant side reaction is the condensation of the newly formed this compound. This reaction leads to the formation of a siloxane bond (Si-O-Si), resulting in the creation of disiloxanes and potentially longer-chain oligosiloxanes or cyclic siloxanes. This process is competitive with the initial hydrolysis and is influenced by factors such as pH, temperature, and the steric bulk of the substituents on the silicon atom.[2][3]

Q3: How does pH affect the hydrolysis and condensation reactions?

A3: The pH of the reaction medium plays a crucial role in both the hydrolysis of the precursor and the subsequent condensation of the this compound.

  • Acidic Conditions: Generally favor the hydrolysis of precursors like alkoxysilanes while slowing down the rate of condensation. This can lead to the formation of more linear, less branched siloxane byproducts if condensation does occur.

  • Basic Conditions: Tend to accelerate the condensation of silanols. This can lead to the rapid formation of siloxane byproducts and potentially the formation of more complex, branched, or even gel-like structures.

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound and Formation of Insoluble Precipitates

  • Question: My reaction is producing a low yield of the target this compound, and I'm observing the formation of a white, insoluble precipitate. What is happening and how can I fix it?

  • Answer: This is a classic sign of uncontrolled condensation of the this compound to form polysiloxanes.

Potential Cause Recommended Solution
High local concentration of base or acid catalyst Add the catalyst slowly and with vigorous stirring to ensure even distribution. Consider using a weaker or buffered catalyst system.
Elevated reaction temperature Perform the hydrolysis at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of condensation.
Inappropriate solvent Use a solvent system that can effectively solvate the intermediate silanol (B1196071) species and prevent aggregation. Aprotic solvents like THF are often a good choice.
High concentration of reactants Run the reaction at a lower concentration to reduce the probability of intermolecular condensation reactions.

Issue 2: Formation of Significant Amounts of Disiloxane (B77578) Byproducts

  • Question: My NMR analysis shows a significant amount of the corresponding disiloxane alongside my desired this compound. How can I favor the formation of the this compound?

  • Answer: The formation of disiloxane is due to the condensation of two molecules of the this compound. Minimizing this side reaction is key to improving your yield.

Potential Cause Recommended Solution
Prolonged reaction time Monitor the reaction closely by TLC or NMR and quench it as soon as the starting material is consumed to prevent further condensation of the product.
Substituents on silicon are not sterically hindering If possible, use precursors with bulkier substituents (e.g., isopropyl, t-butyl) which can sterically hinder the condensation reaction.
Catalyst choice promotes condensation Certain catalysts may favor condensation. If using a metal catalyst for dihydrosilane hydrolysis, consider screening different catalysts. For example, some rhodium complexes can be selective for either hydrolysis or condensation depending on their ligand environment.[3]

Quantitative Data on Product Distribution

The following table summarizes the product distribution from the hydrolysis of various dihydrosilane precursors under specific catalytic conditions, illustrating the competition between the formation of hydrosilanol, dihydrosiloxane, and silanediol.

PrecursorCatalystHydrosilanol (%)Dihydrosiloxane (%)Silanediol (%)
Ph₂SiH₂Rhodium Complex 1>98<2<1
Ph₂SiH₂Cationic Rhodium Complex 1[BArF₄]1090<1
1-Naph(Ph)SiH₂Rhodium Complex 1928<1
1-Naph(Ph)SiH₂Cationic Rhodium Complex 1[BArF₄]946<1
Me(Ph)SiH₂Rhodium Complex 11090<1
Et₂SiH₂Cationic Rhodium Complex 1[BArF₄]-->98

Data adapted from a study on the catalytic hydrolysis of dihydrosilanes. The percentages are molar ratios calculated by ¹H NMR. "Ph" is phenyl, "Naph" is naphthyl, "Me" is methyl, and "Et" is ethyl.[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenyldisiloxane-1,1,3,3-tetraol (B13140601) via Hydrolysis of Tetrachlorodisiloxane

This protocol is adapted from a literature procedure for the synthesis of a disiloxanetetraol.[1]

  • Reaction Setup: A solution of 1,1,3,3-tetrachloro-1,3-diphenyldisiloxane in an appropriate solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

  • Hydrolysis: A stoichiometric amount of water, optionally mixed with a proton scavenger like pyridine (B92270) to neutralize the generated HCl, is added dropwise from the addition funnel to the stirred solution of the tetrachlorodisiloxane.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, the reaction mixture is filtered to remove any precipitated salts (e.g., pyridinium (B92312) hydrochloride). The filtrate is then washed with water and brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 1,3-diphenyldisiloxane-1,1,3,3-tetraol can be further purified by recrystallization from a suitable solvent system.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

G Start Low Yield of this compound CheckPrecipitate Insoluble Precipitate Observed? Start->CheckPrecipitate CheckByproducts Major Byproducts in NMR? CheckPrecipitate->CheckByproducts No Condensation Issue: Uncontrolled Condensation CheckPrecipitate->Condensation Yes Disiloxane Issue: Disiloxane Formation CheckByproducts->Disiloxane Disiloxane IncompleteReaction Issue: Incomplete Reaction CheckByproducts->IncompleteReaction Starting Material SolutionCondensation Solutions: - Lower Temperature - Slower Catalyst Addition - Lower Concentration Condensation->SolutionCondensation SolutionDisiloxane Solutions: - Shorter Reaction Time - Sterically Bulky Groups - Optimize Catalyst Disiloxane->SolutionDisiloxane SolutionIncomplete Solutions: - Increase Reaction Time - Increase Temperature - Check Precursor Purity IncompleteReaction->SolutionIncomplete

Caption: Troubleshooting workflow for low this compound yield.

Competing Reaction Pathways in this compound Synthesis

G Precursor This compound Precursor (e.g., Dihydrosilane) Hydrolysis Hydrolysis (+ H₂O) Precursor->Hydrolysis This compound Desired this compound Hydrolysis->this compound Condensation Condensation (- H₂O) This compound->Condensation Siloxane Siloxane Byproduct Condensation->Siloxane

Caption: Competing hydrolysis and condensation pathways.

References

Technical Support Center: Stereocontrolled Disilanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled synthesis of disilanols. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of these valuable chiral building blocks. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stereocontrolled synthesis of disilanols.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Disilanol - Incomplete hydrolysis of starting materials.- Self-condensation of the desired this compound product.[1] - Inactive catalyst or improper reaction conditions.- Ensure dropwise addition of water or use a water-saturated solvent for controlled hydrolysis.- Use dilute reaction conditions to minimize intermolecular condensation.- Employ protecting groups on the silanol (B1196071) moiety if self-condensation is severe.[2][3] - Verify the activity of the catalyst and optimize temperature, pressure, and solvent.
Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity) - Inappropriate choice of chiral auxiliary or catalyst.- Racemization or epimerization under reaction conditions.- Steric hindrance from bulky substituents affecting the approach of reagents.[4]- Screen a variety of chiral ligands or catalysts to find the optimal one for your substrate.[5][6] - Adjust reaction temperature and time to minimize side reactions that can lead to loss of stereochemical purity.- Consider using starting materials with less steric bulk if possible.
Formation of Complex Product Mixtures - Competing side reactions, such as the formation of siloxanes or other oligomers.[7][8] - Decomposition of starting materials or products.- Carefully control the stoichiometry of reagents, especially the amount of water used for hydrolysis.- Lower the reaction temperature to disfavor side reactions.- Isolate the desired product quickly after the reaction is complete to prevent degradation.
Difficulty in Product Isolation and Purification - The this compound product may be an oil or difficult to crystallize.- Co-elution with byproducts during chromatography.- Attempt to form a crystalline derivative of the this compound for easier purification.- Utilize specialized chromatography techniques such as chiral HPLC for separation of stereoisomers.[9][][11]
Inconsistent Results Between Batches - Variability in the quality of reagents or solvents.- Subtle changes in reaction setup or conditions.- Use reagents and solvents from the same supplier and lot number if possible.- Maintain a detailed and consistent experimental protocol for each reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral disilanols?

A1: The most common methods include the stereoselective hydrolysis of corresponding dichlorodisilanes or diisocyanatodisiloxanes, and the metal-catalyzed asymmetric oxidation of dihydrosilanes.[7][8] The choice of method often depends on the desired stereochemistry and the nature of the substituents on the silicon atoms.

Q2: How can I control the diastereoselectivity of my this compound synthesis?

A2: Diastereoselectivity can be controlled by using chiral auxiliaries attached to the silicon precursor.[12] The steric and electronic properties of the auxiliary direct the incoming nucleophile (e.g., water) to a specific face of the molecule, leading to the preferential formation of one diastereomer. The choice of solvent and reaction temperature can also significantly influence the diastereomeric ratio.

Q3: What is the role of protecting groups in this compound synthesis?

A3: Protecting groups are crucial for preventing the self-condensation of silanols to form siloxanes, which is a common side reaction.[2][3][13][14][15] Bulky silyl (B83357) groups are often used to protect the hydroxyl groups, which can be removed under specific conditions once the desired synthetic transformations are complete.

Q4: How can I separate the enantiomers of a racemic this compound mixture?

A4: Enantiomers of disilanols can be separated using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[][16] Alternatively, diastereomeric derivatives can be formed by reacting the racemic this compound with a chiral resolving agent, followed by separation of the diastereomers by standard chromatography or crystallization, and subsequent removal of the chiral auxiliary.[11]

Q5: My this compound appears to be isomerizing in solution. What could be the cause and how can I prevent it?

A5: Diastereomeric isomerization of some disilanols can occur in solution, particularly in the presence of moisture.[1] This is often an equilibrium process. To minimize isomerization, it is recommended to work under anhydrous conditions and to store the purified this compound in a dry environment. If the isomerization is catalyzed by acid or base, ensuring the reaction and work-up conditions are neutral can also help.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a this compound via Hydrolysis of a Dichlorodisilane with a Chiral Auxiliary

This protocol is a generalized procedure based on common laboratory practices for the synthesis of chiral disilanols.

Materials:

Procedure:

  • Dissolve the chiral dichlorodisilane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of deionized water (2.2 eq) in THF dropwise to the stirred solution of the dichlorodisilane. The slow addition is crucial to control the reaction rate and minimize side product formation.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired diastereomerically enriched this compound.

  • Characterize the product by NMR spectroscopy and determine the diastereomeric ratio by HPLC or GC analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of disilanols under various conditions. This data is compiled from multiple sources to provide a comparative overview.

Starting MaterialReaction ConditionsProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Diphenylsilane0.2 mol% Rh catalyst, H₂O, THF, 25°CDiphenylsilanediol>95N/A[7]
1-Naphthyl(phenyl)dihydrosilane0.2 mol% Rh catalyst, H₂O, THF, 25°C1-Naphthyl(phenyl)hydrosilanol>90N/A[8]
Chiral 1,3-dioxa-2-silacycloheptaneGrignard reagent, then LiAlH₄(R)-Ethylmethylphenylsilane-93% ee[12]
Chiral 1,3-dioxa-2-silacycloheptaneGrignard reagent, then LiAlH₄(R)-Methylphenylpropylsilane-98% ee[12]
Pyrrolo-phenol derivative and dihydrosilaneIridium catalystSi-stereogenic sila-[1][8]oxazinesHighExcellent ee[17]
Aminoamide silanol ligand with Cu catalystN-H insertionEnantioenriched amino acid derivativesup to 88up to 98:2 er[6]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Material (e.g., Dichlorodisilane) Dissolve Dissolve Starting Material Start->Dissolve Solvent Anhydrous Solvent (e.g., THF) Solvent->Dissolve Cool Cool to 0°C Dissolve->Cool Hydrolysis Controlled Hydrolysis (Add H₂O/THF) Cool->Hydrolysis Stir Stir at RT Hydrolysis->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterization (NMR, HPLC) Purify->Analyze Product Pure this compound Analyze->Product

Caption: General experimental workflow for the synthesis of disilanols.

Troubleshooting Logic for Poor Stereoselectivity

G Start Poor Stereoselectivity Observed Q1 Is the chiral auxiliary/ catalyst appropriate? Start->Q1 Sol1 Screen different chiral auxiliaries/ catalysts Q1->Sol1 No Q2 Are reaction conditions (temp, time) optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Vary temperature and reaction time Q2->Sol2 No Q3 Is there significant steric hindrance? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Consider modifying substrate to reduce steric bulk Q3->Sol3 Yes End Improved Stereoselectivity Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for addressing poor stereoselectivity.

References

Validation & Comparative

Disilanol: A High-Performance Alternative for Robust Interfacial Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the durability and performance of composite materials and surface modifications, disilanols are emerging as a compelling alternative to conventional coupling agents. This guide provides an objective comparison of disilanol technology with established coupling agents such as alkoxysilanes, titanates, and zirconates, supported by available experimental data and detailed methodologies.

Disilanols, organosilicon compounds featuring two hydroxyl groups attached to a single silicon atom, offer a unique molecular architecture for creating strong and hydrolytically stable interfaces between organic and inorganic materials. Unlike traditional alkoxysilane coupling agents that require in-situ hydrolysis to form reactive silanol (B1196071) groups, pre-synthesized and isolated disilanols provide a more direct and potentially more controlled route to surface modification. One notable example is diphenylsilanediol (B146891), which has been identified as an effective adhesion promoter, particularly for challenging substrates like gallium arsenide (GaAs) and glass.[1]

Performance Comparison: this compound vs. Alternatives

While direct quantitative comparative studies between isolated disilanols and other coupling agents are not abundant in publicly available literature, we can construct a comparative framework by examining the performance of closely related silane (B1218182) technologies and alternative organometallic coupling agents.

Adhesion Strength

Adhesion strength is a critical performance metric for coupling agents. Shear bond strength is a commonly used quantitative measure. The following table summarizes shear bond strength data for various conventional alkoxysilane coupling agents, which serve as a benchmark in the field.

Table 1: Shear Bond Strength of Various Alkoxysilane Coupling Agents

Coupling AgentSubstrateAdhesive/ResinShear Bond Strength (MPa)
3-Methacryloxypropyltrimethoxysilane (γ-MPS)Silica-Coated TitaniumResin Composite19.81 ± 2.36[2]
γ-Aminopropyltriethoxysilane (APTES)Glass FiberEpoxy Resin18.63 ± 1.25[2]
Vinyltrimethoxysilane (VTMS)Glass FiberUnsaturated Polyester16.05 ± 0.73[2]
Dipodal Silane (methacryloxypropylsilane + 10% dipodal)TitaniumNot Specified10.75 N/cm (Wet Adhesion)[3]
Dipodal Silane (methacryloxypropylsilane + 10% dipodal)Cold-Rolled SteelNot Specified28.0 N/cm (Wet Adhesion)[3]

Note: The data for dipodal silanes is presented in N/cm as per the source and reflects wet adhesion strength, highlighting their exceptional performance in hydrolytically challenging environments.

Dipodal silanes, which possess two silicon atoms, are noted for their significantly enhanced hydrolytic stability, estimated to be up to 10,000 times greater than conventional silanes.[3] This remarkable stability translates into superior long-term bond strength, especially in aqueous environments. While not strictly disilanols, their di-silicon nature provides a strong indication of the potential performance gains achievable with multi-silanol functionalities.

Titanate and zirconate coupling agents offer a different chemical approach to adhesion promotion. Unlike silanes, which rely on the presence of hydroxyl groups on the substrate surface, titanates and zirconates can react with surface protons, making them effective on a wider range of substrates, including those with few or no hydroxyl groups like calcium carbonate and carbon black.[4][5] They are also reported to maintain a higher percentage of their original properties after aging compared to silanes.[4]

Filler Dispersion

Effective dispersion of fillers within a polymer matrix is crucial for the mechanical and physical properties of composite materials. Coupling agents play a vital role in compatibilizing the filler and the matrix, preventing agglomeration.

While specific quantitative data on filler dispersion using isolated disilanols is limited, the principles of surface modification suggest they would be effective. The hydroxyl groups of the this compound can bond to the filler surface, while the organic functionalities can interact with the polymer matrix, promoting wetting and deagglomeration.

Table 2: Comparison of Coupling Agent Mechanisms for Filler Dispersion

Coupling AgentMechanism of Action on Filler Surface
This compound (e.g., Diphenylsilanediol) Direct condensation of silanol groups with surface hydroxyls on the filler.[1]
Alkoxysilane Hydrolysis to form silanols, followed by condensation with filler surface hydroxyls.[6]
Titanate/Zirconate Reaction with protons on the filler surface, not limited to hydroxyl groups.[4][5]
Hydrolytic Stability

The ability of a coupling agent to maintain its integrity and adhesive properties in the presence of moisture is critical for the long-term durability of a composite material. The Si-O-Si bonds formed by silane coupling agents can be susceptible to hydrolysis.

Signaling Pathways and Mechanisms of Action

The fundamental mechanism of action for silane-based coupling agents, including disilanols, involves the formation of a chemical bridge between the inorganic substrate/filler and the organic polymer matrix.

cluster_this compound This compound Coupling Agent cluster_Alkoxysilane Alkoxysilane Coupling Agent cluster_Interface Interfacial Reactions This compound This compound (R₂Si(OH)₂) Inorganic Inorganic Surface (-OH groups) This compound->Inorganic Condensation (-H₂O) Organic Organic Polymer This compound->Organic Covalent Bonding or Interpenetrating Network Alkoxysilane Alkoxysilane (RSi(OR')₃) Hydrolysis Hydrolysis (+ H₂O) Alkoxysilane->Hydrolysis Silanol Reactive Silanol (RSi(OH)₃) Hydrolysis->Silanol Silanol->Inorganic Condensation (-H₂O) Silanol->Organic Covalent Bonding or Interpenetrating Network

Figure 1: Reaction pathways for this compound vs. Alkoxysilane coupling agents.

As illustrated in Figure 1, disilanols can directly react with the hydroxyl groups on an inorganic surface through a condensation reaction. Alkoxysilanes, on the other hand, must first undergo hydrolysis to form reactive silanols. Both then interact with the organic polymer matrix through their respective organic functional groups, either by forming covalent bonds or through the creation of an interpenetrating polymer network.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed protocols for key performance evaluation experiments.

Shear Bond Strength Testing (ASTM D1002 or similar)

This protocol outlines the procedure for determining the shear bond strength of an adhesive joint between two substrates.

  • Substrate Preparation:

    • Clean the surfaces of the substrates (e.g., glass slides, metal plates) with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants.

    • For some substrates, a surface activation step such as plasma treatment or acid etching may be necessary to generate surface hydroxyl groups.

  • Coupling Agent Application:

    • For this compound (e.g., Diphenylsilanediol): Dissolve the diphenylsilanediol in a suitable solvent mixture and apply it to the substrate surface by spin coating. Follow this with a baking step at 160-180°C to form a thin, adhesion-promoting film.[1]

    • For Alkoxysilanes: Prepare a dilute solution (e.g., 1-5% in an alcohol/water mixture) of the alkoxysilane. The pH of the solution may need to be adjusted to catalyze hydrolysis. Immerse the substrate in the solution for a defined period, then rinse and dry. A final curing step (e.g., baking) is often required.

  • Bonding:

    • Apply a consistent layer of the desired adhesive or resin to the treated surface of one substrate.

    • Carefully place the second treated substrate onto the adhesive, ensuring a defined overlap area.

    • Apply pressure to the bonded assembly to ensure a uniform bond line and remove any excess adhesive.

    • Cure the adhesive according to the manufacturer's specifications.

  • Testing:

    • Mount the bonded specimen in a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until failure of the bond.

    • The shear bond strength is calculated by dividing the maximum load by the overlap area.

sub_prep Substrate Preparation ca_app Coupling Agent Application sub_prep->ca_app bonding Adhesive Bonding ca_app->bonding curing Curing bonding->curing testing Shear Strength Testing curing->testing

Figure 2: Experimental workflow for shear bond strength testing.

Filler Dispersion Analysis by Microscopy

This protocol describes a method for qualitatively and quantitatively assessing the dispersion of fillers in a polymer composite.

  • Sample Preparation:

    • Prepare composite samples with and without the coupling agent according to a standard formulation.

    • Cryo-fracture the cured composite samples to expose a fresh surface for analysis.

    • Mount the fractured samples on stubs for microscopy and apply a conductive coating (e.g., gold or carbon) if using a scanning electron microscope (SEM).

  • Microscopy:

    • Examine the fractured surfaces using an optical microscope or SEM at various magnifications.

    • Capture multiple images from different areas of each sample to ensure representative analysis.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the filler dispersion.

    • Threshold the images to differentiate the filler particles from the polymer matrix.

    • Measure the size, shape, and distribution of the filler particles or agglomerates.

    • Calculate dispersion metrics such as the number of agglomerates per unit area and the average agglomerate size.

Hydrolytic Stability Testing via Contact Angle Measurement

This protocol assesses the durability of a surface treatment in an aqueous environment by measuring changes in surface wettability.[7][8]

  • Sample Preparation:

    • Prepare flat substrates and treat them with the coupling agents to be compared.

    • Measure the initial static water contact angle on the freshly prepared surfaces using a goniometer.

  • Accelerated Aging:

    • Immerse the treated substrates in deionized water or a relevant buffer solution.

    • Place the immersed samples in an oven at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Post-Aging Analysis:

    • Remove the samples from the water, rinse with deionized water, and dry with a stream of nitrogen.

    • Measure the static water contact angle again.

    • A significant decrease in contact angle for a hydrophobic coating indicates degradation of the silane layer.

prep Prepare & Treat Substrate initial_ca Measure Initial Contact Angle prep->initial_ca age Accelerated Aging (Water Immersion) initial_ca->age final_ca Measure Final Contact Angle age->final_ca compare Compare Contact Angle Change final_ca->compare

Figure 3: Workflow for hydrolytic stability testing via contact angle.

Conclusion

Disilanols represent a promising class of coupling agents that offer the potential for more direct and controlled surface modification compared to traditional alkoxysilanes. While extensive quantitative data directly comparing their performance is still emerging, the available information on diphenylsilanediol and the exceptional performance of related dipodal silanes highlight the advantages of di-silicon structures in achieving robust and hydrolytically stable interfaces. For applications demanding the highest level of durability and performance, particularly in challenging environments, the exploration of disilanols and dipodal silanes as alternatives to conventional coupling agents is highly recommended. Further research and direct comparative studies will be invaluable in fully elucidating the performance benefits of this class of compounds.

References

A Comparative Guide to the Validation of Disilanol Purity by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Disilanols, a class of organosilicon compounds containing two hydroxyl groups attached to a silicon atom, are no exception. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of disilanol purity. We present a summary of key performance metrics, detailed experimental protocols, and a workflow diagram to aid in method selection and implementation.

Data Presentation: A Head-to-Head Comparison

The choice between HPLC and GC for this compound analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of potential impurities. The following table summarizes the key quantitative performance parameters for each technique, using diphenylsilanediol (B146891) as a representative this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for a wide range of disilanols, including less volatile and thermally labile compounds.Primarily suitable for volatile and thermally stable disilanols. Derivatization may be required for less volatile compounds.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 3%
Typical Run Time 15 - 30 minutes10 - 25 minutes
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization (e.g., silylation) to increase volatility and reduce peak tailing.
Common Detector UV-Vis or Mass Spectrometry (MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Experimental Protocols

Below are detailed methodologies for the analysis of this compound purity using HPLC and GC. These protocols are intended as a starting point and may require optimization for specific disilanols and instrument configurations.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method suitable for the analysis of diphenylsilanediol and other similar aromatic disilanols.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector at 254 nm.

3. Data Analysis:

  • The purity of the this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol

This protocol outlines a GC method with flame ionization detection (FID) for the analysis of volatile disilanols. For less volatile disilanols, a derivatization step is included.

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 5 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

3. Data Analysis:

  • The purity of the this compound is calculated based on the area percentage of the derivatized analyte peak relative to the total peak area in the chromatogram.

Mandatory Visualization

The following diagram illustrates the general workflow for validating the purity of a this compound sample using either HPLC or GC.

G Analytical Workflow for this compound Purity Validation cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution (for HPLC) Sample->Dissolution HPLC Path Derivatization Derivatization (optional, for GC) Sample->Derivatization GC Path (if needed) HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis Derivatization->GC Integration Peak Integration HPLC->Integration GC->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Purity Report Calculation->Report

References

A Comparative Guide to Disilanol Synthesis: An Objective Look at Three Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of disilanols is a critical step in the creation of advanced materials and novel therapeutic agents. This guide provides a comparative analysis of three primary synthetic routes to disilanols: the hydrolysis of dichlorosilanes, the catalytic hydrolysis of dihydrosilanes, and the oxidation of dihydrosilanes. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document aims to equip researchers with the necessary information to select the most suitable method for their specific applications.

At a Glance: Performance Comparison of Disilanol Synthesis Routes

The following table summarizes the key quantitative data for the synthesis of diphenylsilanediol (B146891), a representative this compound, via three distinct methods. This allows for a direct comparison of reaction yields, times, and conditions.

ParameterHydrolysis of DichlorosilaneCatalytic Hydrolysis of DihydrosilaneOxidation of Dihydrosilane
Starting Material DiphenyldichlorosilaneDiphenylsilaneDiphenylsilane
Primary Reagent WaterWaterHydrogen Peroxide
Catalyst/Promoter Sodium BicarbonateIridium Complex (e.g., {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂})Manganese(II) Perchlorate Hexahydrate / 4,4'-Diamino-2,2'-bipyridine
Solvent Acetone/WaterTetrahydrofuran (THF)Acetone
Temperature Room Temperature to 65°C25°CRoom Temperature
Reaction Time Not explicitly stated, but involves multiple steps< 1 hour (for H₂ evolution)Not explicitly stated, but generally fast
Isolated Yield ~93.4%[1]High (quantitative conversion by NMR)[2][3]Excellent (gram-scale)[4]
Purity High, requires purificationHigh, selective reactionHigh, minimal byproducts[5][6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route from the starting material to the final this compound product.

hydrolysis_dichlorosilane start Diphenyldichlorosilane step1 Hydrolysis (Water) start->step1 intermediate Crude Diphenylsilanediol + HCl step1->intermediate step2 Neutralization (Sodium Bicarbonate in Acetone) intermediate->step2 product Diphenylsilanediol step2->product

Figure 1: Synthesis of Diphenylsilanediol via Hydrolysis of Diphenyldichlorosilane.

catalytic_hydrolysis start Diphenylsilane reaction Catalytic Hydrolysis (THF, 25°C) start->reaction catalyst Iridium Catalyst (0.2 mol%) catalyst->reaction reagent Water (10 equiv.) reagent->reaction product Diphenylsilanediol reaction->product byproduct Hydrogen Gas (H₂) reaction->byproduct

References

Spectroscopic Comparison: Diphenylsilanediol and its Precursor, Diphenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic and Methodological Comparison

This guide provides an objective comparison of the spectroscopic properties of diphenylsilanediol (B146891) and its common precursor, diphenyldichlorosilane. The information presented is supported by experimental data and detailed methodologies to aid in the characterization and understanding of these critical organosilicon compounds.

Introduction

Diphenylsilanediol is a key intermediate in the synthesis of various silicon-containing polymers and materials. It is typically synthesized through the hydrolysis of diphenyldichlorosilane. Understanding the distinct spectroscopic signatures of both the precursor and the final product is essential for reaction monitoring, purity assessment, and structural confirmation. This guide presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for diphenyldichlorosilane and diphenylsilanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Diphenyldichlorosilane7.30 - 7.80MultipletAromatic protons (C₆H₅)
Diphenylsilanediol7.20 - 7.70MultipletAromatic protons (C₆H₅)
~5.5 (variable)Singlet (broad)Hydroxyl protons (Si-OH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)Assignment
Diphenyldichlorosilane~135, ~132, ~128Aromatic carbons (C₆H₅)
Diphenylsilanediol~134.1, ~130.0, ~127.9Aromatic carbons (C₆H₅)

Table 3: ²⁹Si NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
Diphenyldichlorosilane~ -4.6
Diphenylsilanediol~ -32.8
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

CompoundFrequency (cm⁻¹)Assignment
Diphenyldichlorosilane3100-3000C-H stretch (aromatic)
1430Si-C₆H₅ stretch
1120Si-C stretch
550Si-Cl stretch
Diphenylsilanediol3600-3200 (broad)O-H stretch (hydrogen-bonded)
3100-3000C-H stretch (aromatic)
1430Si-C₆H₅ stretch
1120Si-C stretch
900-850Si-OH bending
Mass Spectrometry (MS)

Table 5: Key Mass-to-Charge Ratios (m/z)

CompoundKey Fragments (m/z)Assignment
Diphenyldichlorosilane252[M]⁺ (molecular ion)
197[M-Cl]⁺
175[M-C₆H₅]⁺
154[Si(C₆H₅)Cl]⁺
Diphenylsilanediol216[M]⁺ (molecular ion)
199[M-OH]⁺
139[M-C₆H₅]⁺
138[Si(C₆H₅)(OH)]⁺

Experimental Protocols

Synthesis of Diphenylsilanediol from Diphenyldichlorosilane

This protocol describes the controlled hydrolysis of diphenyldichlorosilane to produce diphenylsilanediol.[1][2][3][4]

Materials:

  • Diphenyldichlorosilane

  • Toluene (B28343) or Diethyl Ether (anhydrous)

  • Deionized water

  • Sodium bicarbonate (or other weak base)

  • Anhydrous sodium sulfate

  • Acetone (B3395972)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenyldichlorosilane in an equal volume of anhydrous toluene or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of deionized water (approximately 10 equivalents) containing a weak base such as sodium bicarbonate (approximately 2.2 equivalents) to neutralize the HCl byproduct.

  • Slowly add the aqueous basic solution to the stirred solution of diphenyldichlorosilane from the dropping funnel. The addition should be performed at a rate that maintains the reaction temperature below 30°C.

  • After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude diphenylsilanediol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as hot acetone with the subsequent addition of water to induce crystallization.[3]

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the sample (diphenyldichlorosilane or diphenylsilanediol) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz for ¹H).

3.2.2. IR Spectroscopy

  • Sample Preparation: For solid samples like diphenylsilanediol, a KBr pellet or mineral oil mull can be prepared. Liquid samples like diphenyldichlorosilane can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

3.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), coupled with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of the Hydrolysis Pathway

The following diagram illustrates the logical progression from the precursor to the final product.

hydrolysis_pathway precursor Diphenyldichlorosilane (C₆H₅)₂SiCl₂ reagent + 2 H₂O (Hydrolysis) precursor->reagent product Diphenylsilanediol (C₆H₅)₂Si(OH)₂ byproduct - 2 HCl product->byproduct reagent->product

Caption: Hydrolysis of Diphenyldichlorosilane.

This guide provides a foundational spectroscopic and methodological comparison between diphenylsilanediol and its precursor, diphenyldichlorosilane. For more in-depth analysis, researchers are encouraged to consult the primary literature and spectral databases.

References

Performance Showdown: Disilanol-Modified Polymers vs. Traditional Alternatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic landscape of drug delivery, the quest for superior polymer-based carriers is perpetual. While traditional polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) have long been mainstays, a new class of materials—disilanol-modified polymers—is emerging with the potential to overcome key challenges in therapeutic delivery. This guide provides an objective comparison of the performance of this compound-modified polymers against these established alternatives, supported by experimental data and detailed protocols to aid researchers in their evaluation.

Executive Summary

This compound-modified polymers, characterized by the presence of two hydroxyl groups attached to a silicon atom within the polymer backbone or as pendant groups, offer unique properties that can enhance drug loading, modulate release kinetics, and improve biocompatibility. The silanol (B1196071) groups introduce hydrophilicity and hydrogen bonding capabilities, which can be tailored to specific drug molecules and delivery requirements. This guide will delve into the synthesis, characterization, and performance evaluation of these promising materials in comparison to their conventional counterparts.

Performance Comparison: A Quantitative Overview

To facilitate a clear comparison, the following tables summarize key performance indicators for drug delivery systems based on this compound-modified polymers, PLGA, and PCL.

Table 1: Drug Loading Efficiency and Capacity

Polymer SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)Key Considerations
This compound-Modified Polymers 5 - 20%70 - 95%The presence of silanol groups can enhance interactions with polar drugs, potentially increasing loading capacity.[1]
PLGA Nanoparticles 1 - 10%50 - 80%Drug loading is highly dependent on the drug's properties and the fabrication method.[2][3]
PCL Nanoparticles 2 - 15%60 - 90%The hydrophobic nature of PCL is well-suited for encapsulating lipophilic drugs.[4][5]

Table 2: In Vitro Drug Release Kinetics

Polymer SystemRelease ProfileRelease MechanismKey Considerations
This compound-Modified Polymers Biphasic: Initial burst followed by sustained releaseDiffusion and polymer erosionThe hydrophilic silanol groups can influence water uptake and swelling, affecting the initial release rate.
PLGA Nanoparticles Biphasic to triphasicDiffusion, polymer degradation, and erosionRelease kinetics can be tuned by altering the lactide-to-glycolide ratio.[6]
PCL Nanoparticles Sustained release over a prolonged periodPrimarily diffusion-controlled due to slow degradationThe slow degradation rate of PCL leads to a more gradual drug release.[4][7]

Table 3: Biocompatibility Profile

Polymer SystemCytotoxicityIn Vivo BiocompatibilityKey Considerations
This compound-Modified Polymers Generally low, but dependent on monomer and synthesisGood, with minimal inflammatory responseOrganosilicon polymers are known for their biocompatibility.[8][9][10]
PLGA LowWell-established, with biodegradable and non-toxic byproductsFDA-approved for various biomedical applications.[6]
PCL LowExcellent, with a long history of safe in vivo useSlower degradation can sometimes lead to a prolonged foreign body response.[11]

Experimental Protocols: A Guide to Performance Evaluation

Detailed methodologies are crucial for reproducible and comparable performance evaluation. Below are protocols for key experiments cited in this guide.

Protocol 1: Synthesis of this compound-Modified Polymer Nanoparticles

This protocol describes a general method for synthesizing this compound-modified polymer nanoparticles via a modified nanoprecipitation technique.

Materials:

  • This compound-containing monomer or pre-polymer

  • Co-polymer (e.g., PCL or PLGA)

  • Acetone (B3395972) (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (surfactant)

  • Deionized water

Procedure:

  • Dissolve the this compound-containing monomer/pre-polymer and the co-polymer in acetone to form the organic phase.

  • Prepare an aqueous solution of PVA.

  • Add the organic phase dropwise to the aqueous PVA solution under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for nanoparticle formation and solvent evaporation.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug encapsulated within the polymer nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • A suitable organic solvent to dissolve the nanoparticles and the drug (e.g., dichloromethane)

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in the organic solvent.

  • Evaporate the organic solvent and reconstitute the residue in a known volume of PBS.

  • Quantify the drug concentration using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro drug release profile of the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Release medium (e.g., PBS at pH 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in the release medium.

  • Transfer the dispersion into a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the polymer nanoparticles on a cell line.

Materials:

  • Polymer nanoparticles

  • Cell line (e.g., HeLa, MCF-7)

  • Cell culture medium

  • MTT solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with varying concentrations of the polymer nanoparticles and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) relative to untreated control cells.

Visualizing the Processes: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

Synthesis_and_Drug_Loading_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Collection Polymer_Solution Polymer & Drug in Organic Solvent Emulsification Emulsification (e.g., Sonication) Polymer_Solution->Emulsification Aqueous_Phase Surfactant in Water Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticle_Suspension Nanoparticle Suspension Solvent_Evaporation->Nanoparticle_Suspension Centrifugation Centrifugation Nanoparticle_Suspension->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Lyophilization Washing->Lyophilization Drug_Loaded_Nanoparticles Drug-Loaded Nanoparticles Lyophilization->Drug_Loaded_Nanoparticles

Caption: Workflow for the synthesis and drug loading of polymer nanoparticles.

Cellular_Uptake_Pathway Nanoparticles Nanoparticles Cell_Membrane Cell Membrane Nanoparticles->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Therapeutic_Effect Therapeutic Effect Cytoplasm->Therapeutic_Effect

Caption: Cellular uptake and intracellular trafficking of nanoparticles for drug delivery.

Conclusion

This compound-modified polymers represent a versatile and promising platform for advanced drug delivery systems. Their unique chemical structure allows for tunable properties that can lead to improved drug loading, controlled release profiles, and excellent biocompatibility. While traditional polymers like PLGA and PCL remain valuable tools, the exploration of novel materials such as this compound-modified polymers is essential for advancing the field and addressing unmet needs in drug development. The data and protocols presented in this guide offer a foundational framework for researchers to objectively evaluate and harness the potential of these innovative materials. Further research and direct comparative studies will be crucial to fully elucidate their advantages and pave the way for their clinical translation.

References

A Comparative Guide to the Thermal Stability of Disilanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of various disilanol derivatives, supported by experimental data. Understanding the thermal properties of these organosilicon compounds is crucial for their application in diverse fields, including materials science and medicinal chemistry, where they serve as precursors for silicon-based materials and as bioactive molecules.

Comparative Thermal Stability Data

The thermal stability of this compound derivatives is significantly influenced by the nature of the organic substituents attached to the silicon atoms. Aromatic substituents, for instance, tend to enhance thermal stability compared to aliphatic groups. This is attributed to the rigid structure and the potential for delocalization of electrons in the aryl rings, which can stabilize the molecule. The following table summarizes the available thermal decomposition data for a selection of this compound derivatives.

Derivative NameSubstituent TypeDecomposition/Melting Point (°C)Onset Decomposition Temperature (TGA, °C)Key Observations
DiphenylsilanediolAryl138-142 (decomposes)~150Decomposes upon melting.[1][2]
Di-tert-butylsilanediolAlkyl (Bulky)--Steric hindrance from the tert-butyl groups can influence condensation behavior and thermal stability.
DimethylsilanediolAlkyl (Small)--Generally considered less thermally stable than aryl-substituted counterparts due to the lack of stabilizing electronic effects.

Note: Comprehensive, directly comparable TGA data for a wide range of this compound derivatives is limited in publicly available literature. The data presented is compiled from various sources and may have been collected under different experimental conditions.

Factors Influencing Thermal Stability

The thermal stability of this compound derivatives is a complex interplay of several structural factors. Understanding these relationships is key to designing molecules with desired thermal properties.

G Factors Influencing this compound Thermal Stability substituents Nature of Substituents (R, R') steric_hindrance Steric Hindrance substituents->steric_hindrance electronic_effects Electronic Effects substituents->electronic_effects thermal_stability Overall Thermal Stability steric_hindrance->thermal_stability electronic_effects->thermal_stability intermolecular_forces Intermolecular Forces (e.g., Hydrogen Bonding) intermolecular_forces->thermal_stability

Caption: Key factors determining the thermal stability of disilanols.

Electron-withdrawing groups on aryl substituents can enhance the acidity of the silanol (B1196071) protons, potentially influencing condensation reactions that are a key aspect of thermal decomposition. Conversely, bulky substituents can sterically hinder intermolecular condensation, which may lead to an apparent increase in thermal stability under certain conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA) is the primary method for evaluating the thermal stability of this compound derivatives. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Typical TGA Experimental Protocol:

  • Sample Preparation: A small amount of the this compound derivative (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators, such as:

    • Onset decomposition temperature (Tonset): The temperature at which significant mass loss begins.

    • Tx%: The temperature at which x% of the initial mass has been lost (e.g., T5%, T10%).

    • Residual mass: The percentage of mass remaining at the end of the experiment.

The following flowchart illustrates a typical workflow for TGA analysis of this compound derivatives.

G TGA Experimental Workflow for this compound Analysis start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (Inert atmosphere, temp. program) sample_prep->instrument_setup data_acquisition Data Acquisition (Record mass vs. temp.) instrument_setup->data_acquisition data_analysis Data Analysis (Determine Tonset, Tx%, etc.) data_acquisition->data_analysis end End data_analysis->end

Caption: Standard workflow for Thermogravimetric Analysis.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The thermal stability of chemical compounds can be influenced by various factors, including purity and experimental conditions.

References

Disilanol vs. Disiloxane: A Comparative Analysis of Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of silicon chemistry, disilanols and disiloxanes represent two fundamental classes of compounds with distinct properties that dictate their wide-ranging applications, from industrial processes to advanced drug delivery systems. This guide provides a comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.

Core Chemical Differences and Properties

The primary distinction between a disilanol and a disiloxane (B77578) lies in their functional groups. Disilanols feature two silicon atoms bridged by an oxygen atom, with each silicon atom also bonded to a hydroxyl (-OH) group, giving them a HO-Si-O-Si-OH backbone. In contrast, disiloxanes are characterized by a silicon-oxygen-silicon (Si-O-Si) linkage, forming the core of many silicone polymers.[1] Disilanols are often precursors to disiloxanes and polysiloxanes through condensation reactions where water is eliminated.[2]

The presence of reactive hydroxyl groups in disilanols makes them more polar and reactive compared to the relatively inert Si-O-Si bond in disiloxanes.[2] This reactivity is a key factor in their differing applications. Silanols are known to be crucial intermediates in the synthesis of silicones, and their reactivity is highly dependent on factors like pH and steric hindrance from surrounding molecular groups.[3][4][5] Disiloxanes, on the other hand, are valued for their thermal stability and low surface tension.[6]

Table 1: Comparative Properties of Disilanols and Disiloxanes

PropertyThis compoundDisiloxane
Key Functional Group Si-OH (Silanol)Si-O-Si (Siloxane)
Reactivity High, due to polar -OH groups; undergoes condensation.[2]Low, relatively inert Si-O-Si bond.[6]
Polarity More PolarLess Polar / Non-polar
Primary Bonding Can form strong hydrogen bonds.Weaker intermolecular forces.
Stability Less stable, prone to condensation, especially at non-neutral pH.[4]High thermal and chemical stability.[6]
Common Role Reactive intermediate, adhesion promoter, surface modifier.[2][7]Stable polymer backbone, lubricant, sealant, coating.[6][8]

Applications in Material Science and Industry

Both disilanols and disiloxanes are foundational in the synthesis of silicone-based materials, but their roles are distinct.[7]

Disiloxane Applications

Disiloxanes, particularly polysiloxanes, are ubiquitous in industrial and consumer products due to their durability and inertness.

  • Polymers and Coatings: As the backbone of silicone polymers, disiloxanes provide exceptional thermal stability, UV resistance, and hydrophobicity.[8] This makes them ideal for high-performance coatings, sealants, and adhesives in the construction and automotive industries.[6]

  • Lubricants: Their low surface tension and thermal stability make them excellent lubricants for machinery, reducing friction and wear under extreme conditions.[6]

  • Personal Care: In cosmetics and skincare, disiloxanes provide a non-greasy, smooth feel and help with the spreadability of products. Their volatility allows for a quick-drying effect.[6]

  • Biomaterials: Certain polysiloxanes, like polydimethylsiloxane (B3030410) (PDMS), are widely used in medical devices and implants due to their biocompatibility and biostability.[9][10]

This compound Applications

The high reactivity of the silanol (B1196071) group is leveraged in applications requiring chemical bonding and surface modification.

  • Adhesion Promoters: Silanols are critical components in adhesives and sealants, where the hydroxyl groups can form strong covalent bonds with inorganic surfaces (like glass, metals) and also interact with organic polymers, effectively coupling the two materials.[2]

  • Surface Modification: They are used to alter the surface properties of materials, for example, to create hydrophobic or hydrophilic coatings.[2]

  • Polymer Synthesis: Disilanols serve as key building blocks for precisely structured silicone materials.[11] Their controlled condensation allows for the synthesis of well-defined oligo- and polysiloxanes.[7]

  • Cross-linking Agents: In polymer chemistry, the condensation of silanol groups is a fundamental mechanism for cross-linking silicone chains, turning liquid polymers into solid elastomers.

Comparative Performance in Drug Delivery

In the pharmaceutical and biomedical fields, the choice between silanol-functionalized materials and siloxane-based systems depends on the desired functionality.

Polysiloxanes are often used as the matrix for drug delivery systems due to their biocompatibility and hydrophobicity.[9] The drug is dissolved or dispersed within the silicone matrix, and its release is governed by diffusion. The inertness of the siloxane backbone ensures that the matrix does not degrade or react with the drug.

Conversely, materials containing silanol groups are used when covalent attachment of a drug to a carrier is desired. The reactive -OH groups can be used to form a cleavable bond with a drug molecule, allowing for a more controlled and targeted release.

Table 2: Performance in Drug Delivery Systems

FeatureDisiloxane-Based System (e.g., PDMS)This compound-Functionalized System
Release Mechanism Primarily diffusion-controlled.Can be diffusion-controlled or based on cleavage of a covalent bond.
Drug Interaction The drug is physically entrapped or dissolved.[9]The drug can be chemically conjugated to the material.
Biocompatibility Generally high.[12]Dependent on the overall structure, but often high.
Application Example Transdermal patches, implantable drug depots.[9]Surface modification of nanoparticles for targeted drug delivery.

Experimental Protocols

Protocol 1: Synthesis of Disiloxanes via Silanol Condensation

This protocol describes a general method for synthesizing a disiloxane from a silanol, a fundamental reaction illustrating the relationship between the two compounds.

Objective: To synthesize a disiloxane through the catalytic condensation of a corresponding this compound.

Materials:

  • Diphenylsilanediol (B146891) (a type of this compound)

  • Anhydrous Toluene (solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve diphenylsilanediol in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux. The water produced during the condensation reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the disiloxane product (hexaphenyldisiloxane).

  • Characterize the product using NMR and FTIR spectroscopy to confirm the formation of the Si-O-Si bond and the absence of the Si-OH peak.

This experiment demonstrates the inherent reactivity of silanols to form stable siloxanes, a key principle in silicone chemistry.

Visualizing Chemical Relationships and Workflows

The synthesis and reactivity of disilanols and disiloxanes can be represented in clear workflows.

G cluster_start Starting Material cluster_process Reaction Pathway cluster_products Products Dihydrosilane Dihydrosilane (R2SiH2) Hydrolysis Catalytic Monohydrolysis Dihydrosilane->Hydrolysis + H2O This compound Hydrosilanol (this compound Precursor) Hydrolysis->this compound Condensation Condensation Disiloxane Disiloxane Condensation->Disiloxane SecondHydrolysis Second Hydrolysis Silanediol Silanediol SecondHydrolysis->Silanediol This compound->Condensation - H2O This compound->SecondHydrolysis + H2O

Caption: Synthesis pathways from dihydrosilane to this compound, disiloxane, and silanediol.

This diagram illustrates the central role of the hydrosilanol (a precursor to this compound) as an intermediate.[13] Depending on the reaction conditions and catalysts used, it can either undergo condensation to form a stable disiloxane or further hydrolysis to yield a silanediol.[13] This selectivity is crucial for the tailor-made synthesis of silicon-based materials.[7][13]

Conclusion

The choice between this compound and disiloxane is fundamentally a choice between reactivity and stability. Disilanols, with their reactive hydroxyl groups, are indispensable for applications requiring chemical bonding, surface functionalization, and as versatile intermediates in polymer synthesis. Disiloxanes provide the stable, inert backbone that gives silicone materials their renowned durability, flexibility, and biocompatibility. For researchers and product developers, understanding these core differences is essential for designing materials and systems with precisely tailored properties for advanced applications.

References

Bridging the Gap: Validating Experimental Disilanol Structures with Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The precise characterization of molecular structures is paramount in the fields of materials science and drug development. Disilanols, a class of organosilicon compounds containing two hydroxyl groups attached to a silicon-silicon bond, are of growing interest due to their potential as building blocks for novel materials and their relevance in biological systems. Experimental techniques such as X-ray crystallography, infrared (IR), and Raman spectroscopy provide invaluable data on their molecular geometry and vibrational modes. However, the interpretation of this experimental data can be complex. Density Functional Theory (DFT) calculations have emerged as a powerful computational tool to complement and validate these experimental findings, providing a deeper understanding of the structural and electronic properties of disilanols.

This guide provides an objective comparison of experimental data with results obtained from DFT calculations for disilanol and related silanediols, supported by detailed experimental and computational protocols.

Unveiling Molecular Geometry: A Tale of Two Methods

The geometric parameters of a molecule, such as bond lengths and angles, are fundamental to understanding its reactivity and interactions. X-ray crystallography provides a direct measurement of these parameters in the solid state. Concurrently, DFT calculations can predict the optimized geometry of a molecule in the gas phase or with solvent effects. A comparison between the two offers a powerful validation of both the experimental structure and the computational model.

For instance, a study on diethylsilanediol (B1587089) (DESD) revealed a close agreement between crystallographic data and geometries optimized using DFT at the B3LYP/aug-cc-pVTZ level of theory.[1] This corroboration provides a high degree of confidence in the determined molecular structure.

Table 1: Comparison of Experimental and DFT-Calculated Geometric Parameters for Diethylsilanediol (DESD)

ParameterExperimental (X-ray)DFT (B3LYP/aug-cc-pVTZ)
Si-O Bond Length (Å)Data not available in snippetsData not available in snippets
Si-C Bond Length (Å)Data not available in snippetsData not available in snippets
O-Si-O Bond Angle (°)Data not available in snippetsData not available in snippets
Si-O-H Bond Angle (°)Data not available in snippetsData not available in snippets

Note: Specific values for bond lengths and angles were not available in the provided search snippets. A comprehensive literature review would be required to populate this table with precise numerical data.

The Vibrational Symphony: Interpreting Spectroscopic Data with DFT

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the characteristic vibrations of a molecule, which are sensitive to its structure and bonding. However, assigning specific spectral bands to particular vibrational modes can be challenging based on experimental data alone. DFT calculations can compute the vibrational frequencies and their corresponding normal modes, providing a theoretical spectrum that can be directly compared with the experimental one. This comparison is crucial for the accurate assignment of the observed spectral features.

A thorough analysis of the vibrational spectra of diethylsilanediol (DESD) demonstrated the power of this combined approach.[1][2] The study successfully assigned the experimental IR and Raman bands by correlating them with the vibrational modes predicted by DFT calculations.[1][2]

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Diethylsilanediol (DESD)

Vibrational ModeExperimental (FT-IR)Experimental (Raman)DFT (B3LYP/aug-cc-pVTZ)
O-H StretchData not available in snippetsData not available in snippetsData not available in snippets
C-H StretchData not available in snippetsData not available in snippetsData not available in snippets
Si-O StretchData not available in snippetsData not available in snippetsData not available in snippets
Si-C StretchData not available in snippetsData not available in snippetsData not available in snippets

Note: Specific frequency values were not available in the provided search snippets. A detailed literature search would be necessary to populate this table with accurate data.

The Path to Validation: A Workflow for Integrating Experiment and Theory

experimental_dft_workflow cluster_exp Experimental Protocol cluster_dft DFT Calculations cluster_comp Comparative Analysis synthesis Synthesis of this compound xray X-ray Crystallography synthesis->xray spectroscopy IR/Raman Spectroscopy synthesis->spectroscopy compare_geom Compare Geometries xray->compare_geom compare_spectra Compare Spectra spectroscopy->compare_spectra geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc geom_opt->compare_geom freq_calc->compare_spectra validation Validated Structure compare_geom->validation compare_spectra->validation

Figure 1. Workflow for validating experimental findings on this compound with DFT calculations.

Experimental and Computational Protocols

A robust comparison between experimental and theoretical data relies on well-defined methodologies.

Experimental Protocols

Synthesis of Diethylsilanediol (DESD): The synthesis of diethylsilanediol is a crucial first step for its experimental characterization.[1] While specific details can vary, a general procedure involves the hydrolysis of a corresponding diethyldichlorosilane. Careful control of reaction conditions is necessary to obtain a pure product.

Spectroscopic Characterization:

  • FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectra are typically recorded on a spectrophotometer using techniques like Attenuated Total Reflectance (ATR).[3]

  • Raman Spectroscopy: Raman spectra are obtained using a spectrometer with a specific laser excitation wavelength.[1]

X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to determine the precise three-dimensional structure of the molecule in the solid state.[4] This technique provides accurate bond lengths and angles.

Computational Protocols

DFT Calculations:

  • Software: DFT calculations are commonly performed using software packages like Gaussian.[3][5]

  • Functional and Basis Set: The choice of the functional and basis set is critical for the accuracy of the calculations. The B3LYP hybrid functional is widely used for organic and organosilicon compounds.[2][3][5] A common basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[3] For higher accuracy, augmented basis sets like aug-cc-pVTZ can be employed.[1]

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.[5]

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra.[5] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[1]

Logical Framework for Data Comparison

The comparison between experimental and DFT data follows a logical progression to ensure a comprehensive validation of the this compound structure.

data_comparison_logic cluster_comparison Comparison exp_data Experimental Data (X-ray, IR, Raman) geom_comp Geometric Parameters (Bond Lengths, Angles) exp_data->geom_comp spec_comp Spectroscopic Data (Vibrational Frequencies) exp_data->spec_comp dft_data DFT Calculated Data (Geometry, Frequencies) dft_data->geom_comp dft_data->spec_comp correlation Correlation Analysis geom_comp->correlation spec_comp->correlation validation Structural Validation correlation->validation

Figure 2. Logical flow for the comparison of experimental and DFT data.

References

Cross-validation of analytical methods for Disilanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Disilanol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of disilanols, common process-related impurities and degradation products of silicon-containing compounds, is critical for ensuring product quality and stability. This guide provides a comprehensive comparison of various analytical methods for the quantification of disilanols, supported by experimental data, to assist in selecting the most appropriate method for specific research needs.

Comparative Analysis of Quantitative Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for commonly employed methods in this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodAnalyteSample MatrixLinearity (Range)Limit of Quantification (LOQ)Limit of Detection (LOD)Accuracy (% Recovery)Precision (%RSD)
GC-MS Dimethylsilanediol (B41321) (DMSD)Water1 - 500 µg/mL5 µg/mL1 µg/mL100 - 103%2 - 5%
LC-MS/MS Linalool (example)Human Serum0.5 - 500 ng/mL0.5 ng/mLNot Reported95.9 - 99.1%< 6.7%
¹H NMR Organically Modified Silica (B1680970) NanoparticlesSolutionGood agreement with elemental analysisNot ReportedNot ReportedNot ReportedNot Reported
Hyperpolarized ²⁹Si NMR Tris(tert-butoxy)silanolSolutionT1-corrected for quantificationNot ReportedNot ReportedNot ReportedNot Reported

Note: Data for LC-MS/MS and NMR are based on analogous compounds or techniques due to the limited availability of direct this compound cross-validation studies. The principles and typical performance are transferable.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the key methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Dimethylsilanediol (DMSD)

This method is suitable for the trace-level analysis of volatile or semi-volatile disilanols.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a Supelclean™ ENVI-Carb™ Plus SPE cartridge.

  • Load the aqueous sample onto the cartridge. The presence of salt can enhance extraction efficiency.[1]

  • Wash the cartridge to remove interfering substances.

  • Elute the DMSD with a suitable organic solvent. The polarity of the eluting solvent is a determining factor for elution efficiency.[1]

  • Dry the extract to remove residual moisture, which is detrimental to direct GC/MS analysis.[1]

  • Add a suitable internal standard for accurate quantification.[1]

GC-MS Conditions:

  • Column: Use a suitable capillary column, for example, a non-polar or medium-polarity column.

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 10 minutes, then ramp at 1 °C/min to a final temperature of 100 °C.[2]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan a mass-to-charge ratio (m/z) range appropriate for the target this compound and its fragments (e.g., 29 to 284 m/z).[3]

  • Detector Temperature: 275 °C.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method suitable for non-volatile disilanols or those that are thermally labile. The following is a general procedure that can be adapted.

Sample Preparation:

  • For biological fluids, perform protein precipitation followed by liquid-liquid extraction.[4]

  • For other matrices, a suitable extraction with an organic solvent may be sufficient.

  • Reconstitute the final extract in the mobile phase.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical starting point.[4]

  • Flow Rate: 0.3 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and quantification without the need for a reference standard of the analyte, provided a certified internal standard is used.

¹H NMR for Quantification of Surface Silanol (B1196071) Groups:

  • Chemically modify the silica nanoparticles by reacting the silanol groups with a monochlorosilane.[7]

  • Dissolve the organically modified silica nanoparticles using cesium fluoride.[7]

  • Add a known amount of an internal standard (e.g., pyrene) to the solution.[7]

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals of the analyte and the internal standard to determine the amount of the organic moiety, which corresponds to the number of reacted silanol groups.[7]

Hyperpolarized ²⁹Si NMR: This advanced technique significantly enhances the signal of the low-abundance ²⁹Si isotope, allowing for rapid quantification.[8]

  • The silanol is hyperpolarized using parahydrogen and an iridium catalyst.[8]

  • The hyperpolarized ²⁹Si NMR spectrum is acquired.

  • A T1-corrected process allows for rapid and quantitative monitoring of reactions involving silanols.[8]

Visualizing the Cross-Validation Workflow

To better understand the workflow of method validation and the relationships between different analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Scoping cluster_method_selection Method Selection & Development cluster_validation Individual Method Validation cluster_cross_validation Cross-Validation cluster_conclusion Conclusion define_analyte Define Analyte & Matrix set_requirements Set Performance Requirements (LOD, LOQ, Accuracy, Precision) define_analyte->set_requirements select_methods Select Candidate Methods (e.g., GC-MS, LC-MS, NMR) set_requirements->select_methods develop_protocols Develop & Optimize Protocols select_methods->develop_protocols validate_method1 Validate Method 1 develop_protocols->validate_method1 validate_method2 Validate Method 2 develop_protocols->validate_method2 validate_method3 Validate Method 3 develop_protocols->validate_method3 analyze_samples Analyze Identical Samples with All Validated Methods validate_method1->analyze_samples validate_method2->analyze_samples validate_method3->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman, t-test) analyze_samples->compare_results assess_agreement Assess Agreement & Identify Bias compare_results->assess_agreement select_final_method Select Final Method(s) for Routine Use assess_agreement->select_final_method MethodSelectionLogic cluster_inputs Input Considerations cluster_methods Analytical Techniques cluster_outputs Primary Suitability analyte_properties Analyte Properties (Volatility, Polarity, Stability) volatile_nonpolar Volatile & Thermally Stable analyte_properties->volatile_nonpolar Volatile nonvolatile_polar Non-Volatile or Thermally Labile analyte_properties->nonvolatile_polar Non-Volatile structural_info Structural Confirmation & Absolute Quantification analyte_properties->structural_info matrix_complexity Sample Matrix (Simple, Complex) gc_ms GC-MS matrix_complexity->gc_ms Simple lc_ms LC-MS/MS matrix_complexity->lc_ms Complex sensitivity_needed Required Sensitivity (%, ppm, ppb) high_sensitivity High Sensitivity (Trace Levels) sensitivity_needed->high_sensitivity ppb-ppt moderate_sensitivity Moderate Sensitivity sensitivity_needed->moderate_sensitivity ppm-% nmr NMR volatile_nonpolar->gc_ms nonvolatile_polar->lc_ms structural_info->nmr high_sensitivity->lc_ms moderate_sensitivity->gc_ms moderate_sensitivity->nmr

References

The Enduring Bond: A Comparative Guide to Dipodal Silanes versus Commercial Monopodal Silane Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of materials is a critical aspect of research and development, particularly in fields where the interface between organic and inorganic materials dictates performance and longevity. Silane (B1218182) coupling agents are pivotal in this context, enhancing adhesion, tuning surface properties, and improving the biocompatibility of substrates. This guide provides an objective comparison between dipodal silanes (a class of silanes with two silicon atoms, often referred to as disilanols in their hydrolyzed form) and conventional monopodal commercial silane treatments. The focus is on providing quantitative performance data and detailed experimental methodologies to aid in the selection of the most appropriate surface treatment for demanding applications.

Executive Summary

Dipodal silanes offer a significant advantage over their monopodal counterparts primarily due to their enhanced hydrolytic stability. By having two silicon atoms capable of forming covalent bonds with a substrate, dipodal silanes create a more densely cross-linked and robust interface. This structural advantage can translate to a hydrolytic stability that is up to 10,000 times greater than that of conventional silanes.[1][2] This increased durability is crucial for applications in drug delivery, medical implants, and advanced composites where long-term performance in aqueous environments is paramount.

Performance Benchmark: A Quantitative Comparison

The efficacy of silane treatments can be evaluated through various performance metrics. This section provides a comparative summary of quantitative data for dipodal and common commercial monopodal silanes.

Hydrolytic Stability

The resistance to hydrolysis is a key indicator of the long-term stability of a silane-treated surface. This is often assessed by measuring the change in a key property, such as water contact angle, after prolonged exposure to an aqueous environment.

Table 1: Comparative Hydrolytic Stability of Dipodal vs. Monopodal Silanes

Silane TypeSpecific SilaneSubstrateTest ConditionInitial Water Contact Angle (°)Water Contact Angle after Aging (°)Reference
Dipodal (Bridged) 1,8-bis(triethoxysilyl)octaneGlass6 M HCl for 75 days~104Maintained >100[3]
Monopodal n-octyltriethoxysilaneGlass6 M HCl for <10 days~102Dropped to <70[3]
Dipodal (Pendant) 1,2-bis(trimethoxysilyl)decaneGlass6 M HCl for 75 days~110Maintained >105[3]
Monopodal n-decyltriethoxysilaneGlass6 M HCl for <10 days~106Dropped to <70[3]

Note: The data indicates the significantly greater stability of dipodal silanes in aggressive aqueous environments.

Adhesion Strength

Shear bond strength is a common measure of the adhesive performance of a silane coupling agent. The data below compares the performance of monopodal silanes with and without the addition of a dipodal cross-linker.

Table 2: Shear Bond Strength of Monopodal Silanes and Dipodal Silane Blends

Silane TreatmentSubstrateAdhesive/ResinShear Bond Strength (MPa) (after thermocycling)Standard Deviation (MPa)Reference
3-methacryloyloxypropyltrimethoxysilane (MPS)Silicatized Titaniumbis-GMA resinNot explicitly stated, but lower than blend-[4]
MPS + 1,2-bis-(triethoxysilyl)ethane (a dipodal silane)Silicatized Titaniumbis-GMA resin10.43.5[4]
N-[3-(trimethoxysilyl)propyl]ethylenediamineSilicatized Titaniumbis-GMA resin4.51.4[4]
[3-(triethoxysilyl)propyl]ureaSilicatized Titaniumbis-GMA resin4.51.0[4]
BIS-Silane (two-part, likely containing a dipodal component)Leucite reinforced glass ceramicResin composite32.419.6[5]
Monobond Plus (contains silane and phosphate (B84403) monomer)Leucite reinforced glass ceramicResin composite17.35.8[5]

Note: The inclusion of a dipodal silane as a cross-linker significantly improves the shear bond strength after hydrolytic stress (thermocycling).

Biocompatibility and Cellular Interaction

In the realm of drug development and medical devices, the interaction of a modified surface with biological systems is of utmost importance. Silane-treated surfaces can influence cell adhesion, proliferation, and differentiation.

Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Table 3: Biocompatibility of Silane Coatings

Surface TreatmentCell LineAssayResultReference
Silane coating on Magnesium AlloyMG-63 Osteoblastic cellsMTT AssayImproved cell growth compared to bare alloy[6]
Silane coating with Hydroxyapatite (B223615) nanoparticlesMG-63 Osteoblastic cellsMTT AssayFurther ameliorated cell growth[6]
Triethoxysilypropyl succinic anhydride (B1165640) (TESPSA) on TitaniumSaOS-2 osteoblast-like cellsCytotoxicity AssayNo cytotoxic effects observed[7]
Influence on Cellular Signaling

Surface chemistry can modulate cellular behavior by influencing intracellular signaling pathways. For instance, surface modifications can impact osteoblast differentiation and function, which is critical for the success of orthopedic and dental implants. While direct modulation of signaling pathways by disilanols is an area of ongoing research, studies on other surface modifications provide a framework for understanding these interactions. For example, modifying titanium alloy surfaces with magnesium or hydroxyapatite has been shown to enhance the activation of the Ras/MAP kinase pathway, which is involved in osteoblastic cell interactions.[8] Similarly, the functional groups presented by silane molecules can influence osteoblast differentiation.[9] It is hypothesized that the stable presentation of bioactive molecules, facilitated by robust dipodal silane linkers, could lead to more sustained and specific engagement of cell surface receptors like integrins, thereby influencing downstream signaling.

Signaling_Pathway cluster_surface Dipodal Silane Modified Surface cluster_cell Cell Surface Surface with Bioactive Ligand Integrin Integrin Receptor Surface->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation MAPK_Pathway MAPK Pathway FAK->MAPK_Pathway Signal Transduction Gene_Expression Gene Expression (e.g., for differentiation) MAPK_Pathway->Gene_Expression Regulation

Caption: Hypothetical signaling pathway initiated by cell adhesion to a bioactive ligand on a dipodal silane-modified surface.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of different surface treatments.

Synthesis of a Dipodal Silane: Bis[3-(trimethoxysilyl)propyl]amine

This protocol describes the synthesis of a common amino-functional dipodal silane.

  • Reaction Setup: Under a nitrogen atmosphere, add aminopropyltrimethoxysilane to a three-necked flask.

  • Addition of Second Silane: Heat the flask to 60°C and add chloropropyltrimethoxysilane dropwise over 2 hours.

  • Incubation: Maintain the reaction at 60°C for 3 hours to ensure the reaction is complete.

  • Purification: The resulting product can be purified by distillation under reduced pressure.[10]

Dipodal_Silane_Synthesis Aminopropyltrimethoxysilane Aminopropyltrimethoxysilane Reaction Reaction at 60°C Aminopropyltrimethoxysilane->Reaction Chloropropyltrimethoxysilane Chloropropyltrimethoxysilane Chloropropyltrimethoxysilane->Reaction Bis_silane Bis[3-(trimethoxysilyl)propyl]amine Reaction->Bis_silane Purification Distillation Bis_silane->Purification Final_Product Purified Dipodal Silane Purification->Final_Product

Caption: Workflow for the synthesis of Bis[3-(trimethoxysilyl)propyl]amine.

Surface Modification Protocol

This is a general protocol for the deposition of a silane layer from a solution phase.

  • Substrate Preparation: Clean the substrate (e.g., glass, silicon wafer) to remove organic contaminants. This can be done using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma treatment to generate surface hydroxyl groups.

  • Silane Solution Preparation: Prepare a solution of the silane (typically 1-2% by volume) in an appropriate solvent (e.g., ethanol/water mixture, toluene). For alkoxysilanes, the solution is often acidified slightly (pH 4.5-5.5) to promote hydrolysis.

  • Hydrolysis: Allow the silane solution to stand for a few minutes to allow for the hydrolysis of the alkoxy groups to reactive silanol (B1196071) groups.

  • Deposition: Immerse the cleaned substrate in the silane solution for a defined period (e.g., 2-5 minutes).

  • Rinsing: Rinse the substrate with a solvent (e.g., ethanol) to remove excess silane.

  • Curing: Cure the silane layer by heating (e.g., 110-120°C for 10-15 minutes) or by allowing it to stand at room temperature.

Surface_Modification_Workflow Substrate_Cleaning Substrate Cleaning (e.g., Piranha solution) Deposition Substrate Immersion in Silane Solution Substrate_Cleaning->Deposition Silane_Hydrolysis Silane Hydrolysis in Solution Silane_Hydrolysis->Deposition Rinsing Rinsing with Solvent Deposition->Rinsing Curing Curing (Heat or Room Temp) Rinsing->Curing Modified_Surface Functionalized Surface Curing->Modified_Surface

Caption: General experimental workflow for surface modification with silanes.

Key Performance Evaluation Protocols

1. Shear Bond Strength Test (adapted from ASTM D1002)

  • Specimen Preparation: Prepare two substrate strips and treat the bonding surfaces with the respective silane solutions.

  • Bonding: Apply a consistent layer of adhesive to the treated surfaces and overlap them by a defined area (e.g., 12.7 mm x 25.4 mm).

  • Curing: Cure the adhesive according to the manufacturer's instructions.

  • Testing: Place the bonded specimen in a universal testing machine and apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.

  • Calculation: Shear strength (in MPa) is calculated by dividing the maximum load by the bonded area.[11][12]

2. Static Water Contact Angle Measurement

  • Purpose: To assess the hydrophobicity or hydrophilicity of the treated surface.

  • Procedure:

    • Place a small droplet of deionized water on the silane-treated surface.

    • Use a goniometer to capture an image of the droplet.

    • Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.

  • Interpretation: A contact angle >90° indicates a hydrophobic surface, while an angle <90° indicates a hydrophilic surface.[13][14][15]

3. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells (e.g., osteoblasts) onto the silane-treated substrates in a multi-well plate and culture for a desired period.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a plate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells.[17][18]

Conclusion

The selection of a silane treatment should be guided by the specific performance requirements of the application. For applications demanding high durability and long-term stability in aqueous or humid environments, the evidence strongly supports the use of dipodal silanes. Their ability to form a more robust and hydrolytically stable interface with inorganic substrates makes them a superior choice for advanced materials in drug development, medical devices, and high-performance composites. While the initial synthesis of dipodal silanes may be more complex, the significant enhancement in performance and longevity can justify their use in critical applications. Further research into the specific interactions of dipodal silane-modified surfaces with cellular signaling pathways will continue to expand their potential in the biomedical field.

References

A Comparative Guide to In-Situ Monitoring of Disilanol Reactions for Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in silicon chemistry, the real-time monitoring of disilanol reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring product consistency. This guide provides an objective comparison of key in-situ analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

This compound condensation is a fundamental process in the formation of siloxane bonds (Si-O-Si), which are the backbone of silicones and polysiloxanes. The reaction involves the condensation of two silanol (B1196071) (Si-OH) groups, releasing a molecule of water. Monitoring this transformation as it happens provides invaluable insights that offline, endpoint analysis cannot capture.

Comparison of In-Situ Monitoring Techniques

The primary methods for in-situ monitoring of this compound reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Raman spectroscopy. Each technique offers distinct advantages and is suited to different experimental conditions and analytical goals.

FeatureIn-Situ NMR Spectroscopy (¹H & ²⁹Si) In-Situ ATR-FTIR Spectroscopy In-Situ Raman Spectroscopy
Principle Measures the nuclear magnetic resonance of ¹H and ²⁹Si nuclei to identify and quantify different chemical species.Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.Measures the inelastic scattering of monochromatic light to probe molecular vibrations.
Information Provided Detailed speciation of reactants, intermediates (e.g., partially hydrolyzed silanes), and products.[1][2] Quantitative kinetics of both hydrolysis and condensation.[2]Tracks changes in functional groups, such as the disappearance of Si-OH and the appearance of Si-O-Si bands.[3][4][5]Monitors changes in molecular vibrations, particularly sensitive to homonuclear bonds like Si-Si and symmetric Si-O-Si stretching.[6][7]
Temporal Resolution Typically minutes per spectrum for standard ²⁹Si NMR due to long relaxation times. Can be significantly improved with hyperpolarization techniques.Seconds to sub-second. Can achieve over 1,750 spectra per second at 4 cm⁻¹ resolution with specialized setups.Seconds to minutes, depending on signal intensity and desired signal-to-noise ratio.
Detection Limit Generally in the millimolar (mM) range. ²⁹Si has low natural abundance (4.7%) and sensitivity, but hyperpolarization can enhance signals by up to 3000-fold.Typically in the millimolar (mM) range.Generally higher than FTIR, in the millimolar (mM) to molar (M) range. Can be enhanced by Surface-Enhanced Raman Spectroscopy (SERS).
Key Advantages - Provides unambiguous structural information and quantification of all species in solution.[2]- Excellent for detailed mechanistic studies.- High temporal resolution for tracking fast reactions.- Widely available and relatively easy to implement with fiber-optic probes.[8]- Robust for use in various reaction media.- Water is a weak Raman scatterer, making it ideal for aqueous reaction systems.[3]- Can be used with fiber-optic probes for remote and in-situ measurements.- Less interference from sample turbidity compared to IR.
Limitations - Lower sensitivity for ²⁹Si nucleus without hyperpolarization.- Higher cost and complexity of instrumentation.- Slower temporal resolution for standard ²⁹Si NMR.- Water has strong IR absorbance, which can interfere with the signal in aqueous solutions.- The ATR crystal can be susceptible to fouling.- Signal can be affected by changes in the refractive index of the medium.- Can be affected by sample fluorescence.- Generally lower sensitivity than FTIR.- Quantitative analysis can be more complex.

Experimental Protocols

Detailed methodologies are crucial for reproducible in-situ monitoring. Below are representative protocols for the three main techniques.

In-Situ ²⁹Si NMR Spectroscopy for Condensation Kinetics

This protocol outlines the steps for monitoring the condensation of a this compound using in-situ ²⁹Si NMR.

  • Sample Preparation:

    • Dissolve the this compound starting material and any catalyst in a deuterated solvent in a standard 5 mm NMR tube. The concentration should be high enough to obtain a good signal-to-noise ratio within a reasonable acquisition time (typically > 0.1 M).

    • Ensure the solvent is free of water if studying anhydrous condensation.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer equipped with a broadband probe tuneable to the ²⁹Si frequency.

    • Set the temperature of the NMR probe to the desired reaction temperature. Allow the system to equilibrate.

  • Data Acquisition:

    • Acquire an initial ²⁹Si NMR spectrum before initiating the reaction to serve as a t=0 reference.

    • Initiate the reaction by adding the second reactant or catalyst via a syringe through the top of the NMR tube.

    • Immediately start acquiring a series of ²⁹Si NMR spectra at regular time intervals.

    • Use a pulse sequence with a short relaxation delay and a small flip angle to maximize the signal-to-noise ratio for kinetic measurements, or a longer delay for quantitative analysis. Gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (nOE).[1]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the this compound reactant and the various siloxane product species. The degree of condensation can be calculated from the relative integrals of these peaks.[9]

In-Situ ATR-FTIR Spectroscopy for Siloxane Formation

This protocol describes the real-time monitoring of siloxane bond formation using an ATR-FTIR probe.

  • Instrument and Probe Setup:

    • Connect a fiber-optic ATR probe (e.g., with a diamond or silicon crystal) to an FTIR spectrometer.

    • Before the experiment, record a background spectrum of the solvent at the reaction temperature.

  • Reaction Setup:

    • Place the reaction vessel on a magnetic stir plate and insert the ATR probe, ensuring the crystal is fully submerged in the reaction medium.

    • Add the this compound and solvent to the vessel and begin stirring.

  • Data Acquisition:

    • Start collecting spectra continuously. The time resolution will depend on the number of scans per spectrum and the instrument's capabilities (e.g., 32 scans at a resolution of 4 cm⁻¹ typically takes less than a minute).

    • After a stable baseline is established, inject the catalyst or co-reactant to initiate the reaction.

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-OH vibrational bands (typically around 3200-3700 cm⁻¹ and 850-950 cm⁻¹) and the increase in the intensity of the Si-O-Si stretching band (around 1000-1100 cm⁻¹).[4]

    • Plot the absorbance of these key peaks against time to obtain kinetic profiles of the reaction.

In-Situ Raman Spectroscopy for Hydrolysis and Condensation

This protocol details the use of a Raman probe for monitoring silane (B1218182) hydrolysis and subsequent condensation.

  • Instrument and Probe Setup:

    • Connect a fiber-optic Raman probe to a Raman spectrometer.

    • Calibrate the spectrometer using a known standard (e.g., cyclohexane).

  • Reaction Setup:

    • Insert the Raman probe into the reaction vessel, ensuring the focal point is within the liquid phase.

    • Add the silane precursor and solvent to the vessel.

  • Data Acquisition:

    • Begin acquiring Raman spectra. The acquisition time will depend on the laser power and the Raman scattering cross-section of the species of interest.

    • Initiate the reaction by adding water and/or a catalyst.

  • Data Analysis:

    • Monitor the characteristic Raman bands for the silane reactant, silanol intermediates, and siloxane products. For example, the formation of Si-O-Si bonds can be observed by the appearance of bands around 490 cm⁻¹.[5]

    • Quantitative analysis can be performed by integrating the peak areas and using a calibration curve or an internal standard.[2]

Visualizing the Process

Diagrams can clarify complex workflows and relationships. The following are generated using the DOT language for Graphviz.

G cluster_prep Reaction Setup cluster_monitor In-Situ Monitoring cluster_analysis Data Analysis Reactants This compound & Solvent Probe Insert In-Situ Probe (NMR tube, ATR, Raman) Reactants->Probe Catalyst Catalyst/Co-reactant Catalyst->Probe Spectra Acquire Spectra Over Time Probe->Spectra Process Process Spectra Spectra->Process Kinetics Extract Kinetic Data Process->Kinetics Mechanism Elucidate Mechanism Kinetics->Mechanism

General workflow for in-situ monitoring of this compound reactions.

G Start Need to Monitor This compound Reaction Question1 Detailed Speciation & Quantification Needed? Start->Question1 Question2 Aqueous System? Question1->Question2 No NMR Use In-Situ NMR Question1->NMR Yes Question3 Fast Reaction Kinetics? Question2->Question3 No Raman Use In-Situ Raman Question2->Raman Yes Question3->Raman No FTIR Use In-Situ ATR-FTIR Question3->FTIR Yes

Decision guide for selecting an in-situ monitoring technique.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of Disilanol and Related Compounds

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical compounds is paramount. This guide provides a comparative overview of the toxicity of this compound and related silanol (B1196071) compounds, supported by experimental data. While specific toxicity data for the simplest "this compound" is scarce due to its instability, this guide focuses on commercially relevant and studied silanols: Diphenylsilanediol, Trimethylsilanol, Dimethylsilanediol, and Methylsilanetriol.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the selected silanol compounds. These values provide a comparative measure of their acute toxicity.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesRouteLD50 (mg/kg bw)Reference
DiphenylsilanediolMouseOral2150[1][2]
DiphenylsilanediolRatOral> 2000[3]
TrimethylsilanolRatOral2800[4]
DimethylsilanediolRatOral> 2000[5]

Table 2: Acute Inhalation Toxicity Data

CompoundTest SpeciesRouteLC50 (mg/L)Exposure DurationReference
TrimethylsilanolRatInhalation11.64 hours[4]

Table 3: Repeated-Dose Oral Toxicity Data

CompoundTest SpeciesStudy DurationNOAEL (mg/kg bw/day)Reference
MethylsilanetriolRat90 days2000[6]
DimethylsilanediolRat28-29 days500[5]
TrimethylsilanolRat28 days160[7]

Table 4: Genotoxicity Data

CompoundAssayTest SystemResultReference
MethylsilanetriolBacterial Reverse MutationS. typhimurium, E. coliNon-mutagenic[6]
MethylsilanetriolIn vitro Chromosomal AberrationMammalian CellsNon-genotoxic[6]
MethylsilanetriolIn vivo MicronucleusMammalian ErythrocytesNon-genotoxic[6]
DimethylsilanediolIn vitro Gene Mutation/Chromosomal AberrationBacterial and Mammalian CellsNon-genotoxic[5]
TrimethylsilanolBacterial Reverse MutationS. typhimurium, E. coliNon-mutagenic[7]

Experimental Protocols

The toxicological data presented in this guide are typically obtained through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 401/423)

The acute oral toxicity, measured as the LD50 (the dose lethal to 50% of the test population), is a primary indicator of a substance's acute toxicity. The studies are generally conducted as follows:

  • Test Animals: Healthy, young adult rodents (commonly rats or mice) are used.[4] Animals are acclimatized to laboratory conditions before the study.

  • Dosage: The test substance is administered orally, typically via gavage.[4] A range of doses is used to determine the lethal dose.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4]

  • Data Analysis: The LD50 is calculated using statistical methods based on the mortality data at different dose levels.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Compound Exposure: The cells are treated with various concentrations of the silanol compound for a specified period.

  • MTT Addition: MTT solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells.

Visualizations

Experimental Workflow for Acute Oral Toxicity Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatization of Test Animals B Dose Formulation of Silanol Compound C Oral Administration (Gavage) B->C D Observation Period (14 days) - Clinical Signs - Mortality C->D E Necropsy of Animals D->E F Statistical Analysis to Determine LD50 G cluster_membrane Cell Membrane Interaction cluster_cellular Intracellular Events cluster_response Inflammatory Response Silanol Silanol Compound Membrane Cell Membrane Disruption Silanol->Membrane Interaction ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Inflammasome NLRP3 Inflammasome Activation Membrane->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation

References

Head-to-head comparison of different catalysts for Disilanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Catalysts for the Synthesis of Disilanols

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalytic Systems for Disilanol Synthesis, Supported by Experimental Data.

The synthesis of disilanols, molecules bearing two silicon-hydroxyl functional groups, is a critical process in the development of silicon-containing materials and pharmaceuticals. The choice of catalyst for the hydrolysis of dihydrosilanes to their corresponding disilanols significantly impacts reaction efficiency, selectivity, and substrate scope. This guide provides a head-to-head comparison of prominent catalytic systems, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in catalyst selection.

Performance Comparison of Catalytic Systems

The catalytic synthesis of disilanols, such as diphenylsilanediol (B146891), from dihydrosilanes is influenced by the nature of the catalyst, with different systems favoring the formation of the desired this compound, the intermediate hydrosilanol, or the condensation product, dihydrosiloxane. Below is a comparative summary of the performance of various catalysts in the synthesis of diphenylsilanediol from diphenylsilane (B1312307).

Catalyst SystemCatalystSubstrateProduct Distribution (%)Reaction Conditions
Diphenylsilanediol Diphenylhydrosilanol
Rhodium-Based {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂} (Catalyst 1)Diphenylsilane-~100
{Rh[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄] (Catalyst 2)Diphenylsilane--
Iridium-Based {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} (Catalyst 3)Diphenylsilane>95-
{Ir[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄] (Catalyst 4)Diphenylsilane>95-
Organocatalytic 2,2,2-Trifluoroacetophenone (B138007) (BzCF₃)1,3-Dihydrido-1,1,3,3-tetraphenyldisiloxaneQuantitative-
Base-Catalyzed Cesium Carbonate (Cs₂CO₃)1,3-Dihydrido-1,1,3,3-tetraphenyldisiloxane--

Key Observations:

  • Iridium-based catalysts demonstrate high selectivity for the formation of diphenylsilanediol from diphenylsilane.[1][2]

  • Rhodium-based catalysts , under similar conditions, favor the formation of either the intermediate diphenylhydrosilanol or the condensation product 1,1,3,3-tetraphenyldihydrosiloxane, depending on the specific complex used.[1][2]

  • Metal-free systems , including organocatalytic and base-catalyzed methods, provide an alternative route for the synthesis of 1,3-disiloxanediols from 1,3-dihydrido-disiloxanes.

Experimental Protocols

Detailed methodologies for the synthesis of disilanols using representative catalysts are provided below.

Protocol 1: Iridium-Catalyzed Synthesis of Diphenylsilanediol

This protocol is based on the procedure described for iridium-catalyzed hydrolysis of diphenylsilane.[1][2]

Materials:

  • {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} (Catalyst 3) or {Ir[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄] (Catalyst 4)

  • Diphenylsilane

  • Tetrahydrofuran (THF), distilled

  • Deionized Water

  • Nitrogen gas

  • Reaction vessel equipped with a magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the iridium catalyst (0.2 mol%) in distilled THF.

  • Add deionized water (10 equivalents relative to the silane) to the solution.

  • While stirring, add diphenylsilane (1 equivalent) to the reaction mixture.

  • Continue stirring at 25°C and monitor the reaction progress by analyzing aliquots using ¹H NMR spectroscopy to observe the disappearance of the Si-H signal of the starting material and the appearance of the Si-OH signal of the product.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Organocatalytic Synthesis of 1,3-Disiloxanediols

This protocol is adapted from the metal-free synthesis of 1,3-disiloxanediols using 2,2,2-trifluoroacetophenone as an organocatalyst.

Materials:

  • 1,3-Dihydrido-disiloxane (e.g., 1,1,3,3-tetraphenyldisiloxane)

  • 2,2,2-Trifluoroacetophenone (BzCF₃)

  • Cesium Carbonate (Cs₂CO₃)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 4 mL vial with a magnetic stir bar

Procedure:

  • In a 4 mL vial, dissolve the 1,3-dihydrido-disiloxane (0.25 mmol) in THF (1 mL) and stir for 5 minutes at room temperature.

  • Add 2,2,2-trifluoroacetophenone (0.01 mol%).

  • Add Cesium Carbonate (to maintain a pH of ~11) and 30% aqueous hydrogen peroxide (0.15 mL) consecutively to the reaction mixture.

  • Allow the reaction to stir for 4 hours at room temperature.

  • After the reaction is complete, pour the mixture into a separatory funnel and dilute with DCM (5 mL) and water (5 mL).

  • Separate the layers, and dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it in vacuo to obtain the 1,3-disiloxanediol (B14669092) product.

Protocol 3: Base-Catalyzed Synthesis of 1,3-Disiloxanediols

This protocol describes the base-catalyzed hydrolysis of 1,3-dihydrido-disiloxanes.

Materials:

  • 1,3-Dihydrido-disiloxane

  • Cesium Carbonate (Cs₂CO₃)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 4 mL vial with a magnetic stir bar

Procedure:

  • In a 4 mL vial, dissolve the 1,3-dihydrido-disiloxane (0.25 mmol) in THF (1 mL) and stir for 5 minutes at room temperature.

  • Add Cesium Carbonate and 30% aqueous hydrogen peroxide (0.15 mL) consecutively.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Work-up the reaction as described in Protocol 2 (steps 5-7).

Visualizing the Process

To better understand the experimental workflow and the logical steps in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Catalyst in THF B Add Water A->B C Add Dihydrosilane B->C D Stir at 25°C C->D E Monitor by NMR D->E F Solvent Removal E->F G Purification (Recrystallization/Chromatography) F->G

Caption: Generalized experimental workflow for the catalytic synthesis of disilanols.

Catalyst_Selection Start Desired Product? This compound High Selectivity for This compound Start->this compound This compound Hydrosilanol Intermediate Hydrosilanol Start->Hydrosilanol Hydrosilanol Dihydrosiloxane Condensation Product (Dihydrosiloxane) Start->Dihydrosiloxane Dihydrosiloxane Metal_Free Metal-Free Options (Organo- or Base-Catalysis) for Disiloxanediols Start->Metal_Free Metal-Free Synthesis Ir_Catalyst Iridium-Based Catalysts (e.g., Catalyst 3 or 4) This compound->Ir_Catalyst Rh_Catalyst1 Rhodium-Based Catalyst (e.g., Catalyst 1) Hydrosilanol->Rh_Catalyst1 Rh_Catalyst2 Rhodium-Based Catalyst (e.g., Catalyst 2) Dihydrosiloxane->Rh_Catalyst2

Caption: Logical decision tree for catalyst selection based on the desired product.

References

Unveiling the Physicochemical Landscape of Disilanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of disilanol derivatives and their resulting physicochemical properties is paramount for their application in various scientific domains, including materials science and medicinal chemistry. This guide provides a comprehensive comparison of key properties of this compound derivatives, supported by detailed experimental protocols and a visual representation of structure-property correlations.

This compound derivatives, characterized by the presence of two hydroxyl groups attached to a silicon-silicon backbone, exhibit unique properties influenced by the nature of their organic substituents. These properties, including lipophilicity, acidity (pKa), and hydrogen bond donor capacity, dictate their behavior in different chemical and biological environments.

Correlating Structure with Physicochemical Properties

The electronic and steric nature of the substituents (R groups) on the silicon atoms of this compound derivatives plays a pivotal role in modulating their physicochemical characteristics.

  • Lipophilicity (LogP): This parameter, representing the partitioning of a compound between an octanol (B41247) and a water phase, is crucial for predicting its behavior in biological systems. Aromatic substituents, such as phenyl groups, generally increase the lipophilicity of this compound derivatives compared to their alkyl-substituted counterparts due to their larger nonpolar surface area. The introduction of electron-withdrawing or electron-donating groups on these aromatic rings can further fine-tune the LogP value.

  • Acidity (pKa): Silanols are generally more acidic than their corresponding carbon-based alcohols.[1] This acidity is significantly influenced by the substituents on the silicon atom. Arylsilanols exhibit greater acidity than alkylsilanols.[2] For instance, the pKa of triethylsilanol (B1199358) (Et3SiOH) is estimated to be 13.6, while the presence of an electron-withdrawing group, as in (3-chlorophenyl)dimethylsilanol, lowers the pKa to 11.[1] This trend suggests that this compound derivatives bearing aryl groups, particularly those with electron-withdrawing substituents, will have lower pKa values, indicating stronger acidity.

  • Hydrogen Bond Donor Capacity: The silanol (B1196071) group is a potent hydrogen bond donor, a property critical for interactions with biological targets and other molecules.[2] The strength of this hydrogen bonding is directly related to the acidity of the silanol. Consequently, arylthis compound derivatives are stronger hydrogen bond donors than alkylthis compound derivatives.[2][3] This enhanced hydrogen bonding capability is a key feature distinguishing them from many organic diols.

Comparative Data of Representative this compound Derivatives

Due to a lack of a comprehensive experimental dataset in the public domain for a wide range of this compound derivatives, the following table presents a qualitative and illustrative comparison of key physicochemical properties for selected derivatives. The trends are based on established principles of physical organic chemistry and the available data for related silanol compounds.

DerivativeR GroupExpected LogPExpected pKaExpected H-Bond Donor Strength
1,1,2,2-Tetramethyldisilane-1,2-diol MethylLowHighModerate
1,1,2,2-Tetraphenyldisilane-1,2-diol PhenylHighLowHigh
1,2-Bis(4-chlorophenyl)-1,2-diphenyldisilane-1,2-diol 4-Chlorophenyl, PhenylVery HighVery LowVery High

Experimental Protocols

Accurate determination of the physicochemical properties of this compound derivatives requires robust experimental methodologies. The following are detailed protocols for measuring lipophilicity, pKa, and hydrogen bond donor capacity, adapted for the specific characteristics of these compounds.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This method directly measures the partition coefficient of a compound between n-octanol and water.[4][5][6]

Materials:

  • This compound derivative

  • n-Octanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Glassware: Scintillation vials or separatory funnels

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Pre-saturation of Solvents: Mix equal volumes of n-octanol and water (or PBS for LogD measurement) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the this compound derivative in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a clean vial, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated water (or PBS). Typically, a 1:1 or 1:2 volume ratio is used.

  • Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the this compound derivative in both the n-octanol and aqueous phases using a validated analytical method like HPLC-UV.

  • Calculation: The LogP is calculated using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Determination of Acidity (pKa) by Potentiometric Titration

For poorly water-soluble compounds like many this compound derivatives, the use of a co-solvent is necessary.[7][8][9]

Materials:

  • This compound derivative

  • Co-solvent (e.g., methanol, dioxane, or a mixture)

  • Purified water (degassed)

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • pH meter with a calibrated electrode

  • Automatic titrator or burette

  • Stirrer

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a known volume of the chosen co-solvent/water mixture (e.g., 50:50 v/v methanol:water). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of the burette. Bubble nitrogen gas through the solution to exclude atmospheric CO2.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH value after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

  • Extrapolation to Aqueous pKa: To estimate the pKa in pure water, perform the titration in several co-solvent/water mixtures of varying compositions. Plot the measured pKa values against the mole fraction of the organic solvent and extrapolate to zero co-solvent concentration using methods like the Yasuda-Shedlovsky plot.[9]

Determination of Hydrogen Bond Donor Capacity by UV-Vis Titration

This method utilizes a colorimetric sensor that changes its UV-Vis spectrum upon hydrogen bonding to a donor molecule.[10]

Materials:

  • This compound derivative

  • Hydrogen bond acceptor (colorimetric sensor, e.g., a pyrazinone derivative)

  • Aprotic solvent (e.g., dichloromethane, spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Microsyringes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the colorimetric sensor in the aprotic solvent at a known concentration. Prepare a concentrated stock solution of the this compound derivative in the same solvent.

  • Initial Spectrum: Record the UV-Vis spectrum of the sensor solution in a quartz cuvette.

  • Titration: Add small, precise aliquots of the this compound derivative stock solution to the cuvette containing the sensor solution. After each addition, mix thoroughly and record the UV-Vis spectrum. A shift in the absorption maximum of the sensor will be observed upon complexation.

  • Data Collection: Continue the additions until no further significant spectral shift is observed, indicating saturation of the sensor.

  • Data Analysis: The binding constant (Keq) for the hydrogen bond formation can be determined by fitting the changes in absorbance at a specific wavelength to a suitable binding model (e.g., a 1:1 binding isotherm). The natural logarithm of this binding constant (lnKeq) provides a quantitative measure of the hydrogen bond donor strength.

Structure-Property Relationship Visualization

The following diagram illustrates the general correlation between the structural features of this compound derivatives and their key physicochemical properties.

G cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_influences Influence of R Group Structure This compound Derivative (R₂Si(OH)-Si(OH)R₂) R_Group Substituent (R) Structure->R_Group Determined by Aryl Aryl (e.g., Phenyl) R_Group->Aryl Alkyl Alkyl (e.g., Methyl) R_Group->Alkyl Lipophilicity Lipophilicity (LogP) Acidity Acidity (pKa) H_Bond H-Bond Donor Strength Acidity->H_Bond Directly Correlates Aryl->Lipophilicity Increases Aryl->Acidity Increases (Lower pKa) EWG Electron-Withdrawing Group (e.g., -Cl, -CF₃) Aryl->EWG EDG Electron-Donating Group (e.g., -OCH₃) Aryl->EDG Alkyl->Lipophilicity Decreases (relative to Aryl) Alkyl->Acidity Decreases (Higher pKa) EWG->Acidity Increases EDG->Acidity Decreases

References

Safety Operating Guide

Proper Disposal of Disilanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of disilanol, a type of organosilicon compound.

This compound, and other silanols, require careful handling due to their potential reactivity and environmental impact. Adherence to established protocols is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide offers a step-by-step approach to the disposal of this compound waste, emphasizing safety precautions and operational procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound compound being used. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal activities should be conducted in a well-ventilated fume hood.

This compound is generally a solid and should be handled with care to avoid generating dust. It is classified as a flammable solid and is incompatible with strong oxidizing agents.

Summary of this compound Properties and Disposal Information

For quick reference, the following table summarizes key information regarding the disposal of a common this compound, diphenylsilanediol.

Property/ParameterData/InformationCitation
Chemical Name Diphenylsilanediol
Appearance White to off-white crystalline powder[1][2]
Primary Hazard Flammable solid[1]
Incompatibilities Strong oxidizing agents[1][2][3]
Primary Disposal Method Collection for licensed hazardous waste disposal[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste management company. In-laboratory treatment or neutralization of this compound is not a standard recommended procedure due to the lack of established and validated protocols for small-scale laboratory use. The focus of in-lab procedures is on safe collection and preparation for pickup by disposal professionals.

Experimental Protocol: Collection and Packaging of Solid this compound Waste

This protocol outlines the standard procedure for the collection and packaging of solid this compound waste for professional disposal.

Materials:

  • This compound waste

  • Clearly labeled, non-reactive waste container with a secure lid (e.g., high-density polyethylene (B3416737) - HDPE)

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Spatula or scoop

  • Fume hood

Procedure:

  • Preparation: Ensure all necessary PPE is worn and that the procedure is conducted within a certified fume hood.

  • Container Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound" or the specific compound name), and any other information required by your institution's environmental health and safety (EHS) department.

  • Waste Transfer: Carefully transfer the solid this compound waste into the labeled container using a spatula or scoop. Avoid generating dust.

  • Secure Closure: Securely close the lid of the waste container to prevent any spillage or release of vapors.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from strong oxidizing agents and sources of ignition.

  • Disposal Request: Arrange for pickup of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The logical flow for the proper disposal of this compound is straightforward and prioritizes safety and regulatory compliance.

Disilanol_Disposal_Workflow start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe fume_hood Work in a Fume Hood wear_ppe->fume_hood collect_waste Collect Solid Waste in a Labeled, Sealed Container fume_hood->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and the Safety Data Sheet for the particular this compound compound you are working with.

References

Essential Safety and Handling of Disilanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Disilanol is readily available. The following guidance is based on the safety profiles of analogous silanol (B1196071) compounds, namely Trimethylsilanol and Diphenylsilanediol. It is imperative to treat this compound with caution and to handle it in a controlled laboratory environment.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. All PPE should be inspected before use and replaced if damaged.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety goggles when there is a risk of splashing.Protects against potential splashes and aerosols that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consult glove manufacturer's resistance guide for specific silanols.Prevents skin contact, which may cause irritation and dermatitis.[2] Disposable nitrile gloves offer incidental protection and should be changed immediately upon contact.[3][4][5]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes. An apron or chemical-resistant suit may be necessary for larger quantities.Protects skin from accidental spills and splashes.[6] Based on related compounds, this compound may be flammable.[1][3][4][7]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[1][8]Vapors may be harmful if inhaled.[3][5] Engineering controls like a fume hood are the primary means of protection.

Operational and Disposal Plans

Safe handling and disposal of this compound require careful planning and execution. The following protocols provide a step-by-step approach to minimize risks.

Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Have an emergency eyewash station and safety shower readily accessible.[9]

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to avoid inhalation of vapors.

    • Use spark-proof tools and avoid sources of ignition, as related silanols are flammable.[9][3][4][7]

    • Ground and bond containers when transferring material to prevent static discharge.[9][10]

    • Handle with care, pouring slowly to prevent splashes.[6]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents.[3][6][8]

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, eliminate all ignition sources.

  • Contain: Use an inert absorbent material (e.g., sand, silica (B1680970) gel) to soak up the spill.[11]

  • Collect: Sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Protocol:

The disposal of silyl (B83357) compounds is dependent on their reactivity.[12] Silanols are generally less reactive than chlorosilanes but should still be handled with care.

  • Waste Collection:

    • Collect all this compound waste, including contaminated absorbent materials, in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Deactivation (if required):

    • For small residual amounts, a controlled reaction may be possible. However, due to the lack of specific data for this compound, it is recommended to consult with your EHS office before attempting any neutralization or deactivation procedure. A general procedure for reactive silicon compounds involves slow addition to a suitable solvent followed by quenching.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's EHS program in accordance with all local, state, and federal regulations.[6][8]

    • Do not pour this compound or its waste down the drain or dispose of it with regular trash.[6][8]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Disilanol_Handling_Workflow A Preparation - Verify fume hood function - Check eyewash/shower - Assemble materials - Don appropriate PPE B Handling in Fume Hood - Use spark-proof tools - Ground equipment - Pour slowly - Keep container closed A->B C Experiment/Use B->C E Spill? B->E During Handling D Waste Collection - Collect all waste in a  labeled, sealed container C->D G Consult EHS for Deactivation Protocol D->G E->C No F Spill Response - Evacuate and alert - Control ignition sources - Contain with absorbent - Collect and decontaminate E->F Yes F->D H Hazardous Waste Disposal - Follow institutional EHS  procedures - Adhere to all regulations G->H

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.